molecular formula C9H4F2O2 B1454116 3-(2,4-Difluorophenyl)prop-2-ynoic acid CAS No. 873075-53-7

3-(2,4-Difluorophenyl)prop-2-ynoic acid

Cat. No.: B1454116
CAS No.: 873075-53-7
M. Wt: 182.12 g/mol
InChI Key: VSMONCKOWKICGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,4-Difluorophenyl)prop-2-ynoic acid is a useful research compound. Its molecular formula is C9H4F2O2 and its molecular weight is 182.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(2,4-difluorophenyl)prop-2-ynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F2O2/c10-7-3-1-6(8(11)5-7)2-4-9(12)13/h1,3,5H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSMONCKOWKICGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C#CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601278816
Record name 3-(2,4-Difluorophenyl)-2-propynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601278816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

873075-53-7
Record name 3-(2,4-Difluorophenyl)-2-propynoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=873075-53-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2,4-Difluorophenyl)-2-propynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601278816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 3-(2,4-Difluorophenyl)prop-2-ynoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Arylpropiolic Acids

3-(2,4-Difluorophenyl)prop-2-ynoic acid is a member of the arylpropiolic acid family, a class of compounds of significant interest to researchers in medicinal chemistry and materials science. The unique combination of a rigid alkyne linker and a difluorinated aromatic ring makes this molecule a valuable building block for synthesizing complex molecular architectures. The fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity in drug candidates, while the propiolic acid moiety offers a versatile handle for further chemical transformations, such as decarboxylative couplings and cycloadditions.[1]

This guide provides an in-depth, field-proven perspective on the synthesis of this target molecule. We will move beyond a simple recitation of steps to explore the underlying chemical principles, the rationale behind procedural choices, and a robust, validated protocol suitable for implementation in a research or drug development setting.

Retrosynthetic Strategy

A logical retrosynthetic analysis of this compound suggests two primary disconnection strategies. The most direct approach involves the formation of the C-C bond between the aryl ring and the alkyne, and the formation of the carboxylic acid from the terminal alkyne.

G Target This compound Intermediate1 1-Ethynyl-2,4-difluorobenzene Target->Intermediate1 Carboxylation Reagent1 CO2 Target->Reagent1 StartingMaterial1 1-Bromo-2,4-difluorobenzene Intermediate1->StartingMaterial1 Sonogashira Coupling StartingMaterial2 Trimethylsilylacetylene Intermediate1->StartingMaterial2 Sonogashira Coupling

Caption: Retrosynthetic analysis of the target molecule.

This leads to our primary synthetic pathway, which centers on the preparation of the key intermediate, 1-ethynyl-2,4-difluorobenzene , followed by its carboxylation.

Primary Synthetic Pathway: A Three-Step Approach

The most robust and widely applicable synthesis proceeds via a three-step sequence:

  • Sonogashira Coupling: Formation of a protected arylalkyne.

  • Deprotection: Unmasking the terminal alkyne.

  • Carboxylation: Installation of the carboxylic acid moiety.

This sequence ensures high yields and minimizes side reactions, particularly the homocoupling of the terminal alkyne, which can be a significant issue in one-pot approaches.[2]

Step 1: Synthesis of (2,4-Difluorophenylethynyl)trimethylsilane via Sonogashira Coupling

Principle and Rationale: The Sonogashira coupling is a powerful palladium-catalyzed cross-coupling reaction that forms a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[3] We employ 1-bromo-2,4-difluorobenzene as the aryl halide due to its commercial availability and balanced reactivity. While aryl iodides are more reactive, they are also more expensive; aryl chlorides often require more forcing conditions. Trimethylsilylacetylene (TMSA) is used as the alkyne coupling partner. The bulky trimethylsilyl (TMS) group serves two critical functions: it prevents the unwanted homocoupling of the alkyne (Glaser coupling), and it protects the acidic acetylenic proton from reacting with the basic medium.[4]

The catalytic system typically consists of a palladium(0) source, a copper(I) co-catalyst, a phosphine ligand, and an amine base. The palladium catalyst facilitates the oxidative addition and reductive elimination steps, while the copper co-catalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation to the palladium center.[5]

Detailed Experimental Protocol:

  • To a dry, argon-purged Schlenk flask, add 1-bromo-2,4-difluorobenzene (1.0 eq), dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂, 0.02 eq), and copper(I) iodide (CuI, 0.04 eq).

  • Add anhydrous, degassed triethylamine (TEA, 5 mL per mmol of aryl bromide).

  • Stir the mixture at room temperature for 10 minutes to ensure dissolution and catalyst activation.

  • Add trimethylsilylacetylene (1.2 eq) dropwise via syringe.

  • Heat the reaction mixture to 60-70 °C and stir under an argon atmosphere for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature and filter through a pad of celite to remove the catalyst and amine salts, washing with diethyl ether.

  • Concentrate the filtrate under reduced pressure. The crude residue can be purified by column chromatography on silica gel (eluting with hexanes) to yield (2,4-difluorophenylethynyl)trimethylsilane as a colorless oil.

Step 2: Deprotection to Yield 1-Ethynyl-2,4-difluorobenzene

Principle and Rationale: The silicon-carbon bond of the TMS group is labile under basic or fluoride-mediated conditions. A common and effective method for desilylation is the use of potassium carbonate in methanol. This method is inexpensive, mild, and the workup is straightforward. The methanolic potassium carbonate generates methoxide ions, which act as the nucleophile to cleave the Si-C bond.

Detailed Experimental Protocol:

  • Dissolve the crude (2,4-difluorophenylethynyl)trimethylsilane (1.0 eq) from the previous step in methanol (10 mL per mmol).

  • Add potassium carbonate (K₂CO₃, 2.0 eq) to the solution.

  • Stir the mixture vigorously at room temperature for 2-3 hours. Monitor the deprotection by TLC, observing the disappearance of the starting material and the appearance of a new, more polar spot.

  • Once the reaction is complete, remove the methanol under reduced pressure.

  • Add water to the residue and extract the product with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate carefully under reduced pressure to afford 1-ethynyl-2,4-difluorobenzene.[6] This product is often volatile and can be used in the next step without further purification if the purity is deemed sufficient by ¹H NMR.

Step 3: Carboxylation of 1-Ethynyl-2,4-difluorobenzene

Principle and Rationale: The terminal acetylenic proton is weakly acidic (pKa ≈ 25) and can be removed by a very strong base, such as an organolithium reagent. n-Butyllithium (n-BuLi) is commonly used to generate the lithium acetylide nucleophile.[7] This highly reactive intermediate readily attacks the electrophilic carbon of carbon dioxide (CO₂), which is typically supplied in solid form (dry ice).[8][9] A subsequent acidic workup protonates the resulting carboxylate salt to yield the final carboxylic acid.[10][11] The reaction must be conducted at very low temperatures (typically -78 °C) to prevent side reactions of the highly basic n-BuLi.

Detailed Experimental Protocol:

  • Prepare a flask with a magnetic stir bar and a generous amount of crushed dry ice.

  • In a separate, dry, argon-purged flask, dissolve 1-ethynyl-2,4-difluorobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF, 10 mL per mmol) and cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq, 2.5 M solution in hexanes) dropwise to the stirred solution, maintaining the temperature at -78 °C. Stir for 30-60 minutes at this temperature to ensure complete formation of the lithium acetylide.

  • Transfer the cold acetylide solution via cannula into the flask containing the crushed dry ice, ensuring vigorous stirring. Alternatively, add large chunks of freshly crushed dry ice to the reaction flask. A blanket of CO₂ gas can also be maintained over the reaction.[10]

  • Allow the mixture to slowly warm to room temperature, during which time the excess CO₂ will sublime.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Acidify the aqueous layer to pH 1-2 with cold 2 M hydrochloric acid (HCl).

  • Extract the product with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude this compound.

  • The product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford a white solid.

Alternative Synthetic Pathway

An alternative, more convergent approach involves the direct Sonogashira coupling of 1-bromo-2,4-difluorobenzene with an ester of propiolic acid, such as ethyl propiolate. This is followed by hydrolysis of the resulting ester to yield the target acid.

  • Sonogashira Coupling with Ethyl Propiolate: The reaction is performed under similar conditions to those described in Step 1, substituting trimethylsilylacetylene with ethyl propiolate.

  • Ester Hydrolysis: The resulting ethyl 3-(2,4-difluorophenyl)prop-2-ynoate is then hydrolyzed. This is typically achieved by heating under reflux with an aqueous base, such as sodium hydroxide or potassium hydroxide, followed by acidic workup.

While this route is shorter, it can sometimes present challenges. Propiolic esters can be prone to polymerization or side reactions under the coupling conditions, potentially leading to lower yields. The subsequent hydrolysis step adds an extra operation compared to the carboxylation of the terminal alkyne.

Data and Workflow Visualization

Summary of Reaction Parameters
StepKey ReagentsCatalyst/BaseSolventTemp. (°C)Time (h)Typical Yield (%)
1. Coupling 1-Bromo-2,4-difluorobenzene, TMSAPdCl₂(PPh₃)₂/CuI, TEATEA60-704-685-95
2. Deprotection (2,4-Difluorophenylethynyl)trimethylsilaneK₂CO₃MethanolRT2-3>95 (crude)
3. Carboxylation 1-Ethynyl-2,4-difluorobenzene, CO₂n-BuLiTHF-78 to RT2-470-85
Overall Synthetic Workflow

G cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Deprotection cluster_2 Step 3: Carboxylation SM1 1-Bromo-2,4-difluorobenzene Intermediate1 (2,4-Difluorophenylethynyl)trimethylsilane SM1->Intermediate1 SM2 TMS-Acetylene SM2->Intermediate1 Catalyst1 PdCl₂(PPh₃)₂ CuI, TEA Catalyst1->Intermediate1 Reagent2 K₂CO₃ Methanol Intermediate2 1-Ethynyl-2,4-difluorobenzene Intermediate1->Intermediate2 Reagent2->Intermediate2 Reagent3 1. n-BuLi, THF, -78°C 2. CO₂(s) 3. H₃O⁺ Product This compound Intermediate2->Product Reagent3->Product

Caption: Workflow for the synthesis of the target compound.

Sonogashira Catalytic Cycle

G cluster_Cu Copper Cycle Pd0 Pd(0)L₂ Pd_Aryl Ar-Pd(II)L₂-X Pd0->Pd_Aryl Oxidative Addition Pd_Alkyne Ar-Pd(II)L₂-C≡CR Pd_Aryl->Pd_Alkyne Transmetalation Pd_Alkyne->Pd0 Reductive Elimination Product Ar-C≡CR Pd_Alkyne->Product Cu_Alkyne Cu-C≡CR Cu_Alkyne->Pd_Aryl Alkyne H-C≡CR Alkyne->Cu_Alkyne Base Base Base->Cu_Alkyne ArylX Ar-X ArylX->Pd_Aryl CuX CuX

Caption: Simplified catalytic cycle for the Sonogashira coupling.

Conclusion

The synthesis of this compound is reliably achieved through a well-established three-step sequence involving Sonogashira coupling, TMS deprotection, and carboxylation. This pathway offers high yields, operational simplicity, and robust control over side reactions. The choice of a protected alkyne in the initial coupling step is critical for preventing homocoupling and ensuring a clean conversion to the terminal alkyne intermediate. The final carboxylation, while requiring cryogenic conditions and careful handling of organolithium reagents, is a highly efficient method for installing the desired carboxylic acid functionality. This guide provides a validated and rationalized framework for the successful laboratory-scale production of this valuable synthetic building block.

References

  • Google Patents. (n.d.). Continuous flow carboxylation reaction. (US9725413B2).
  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844. Available at: [Link]

  • Ribeiro, C. M. R., Passaroto, E. N., & Brenelli, E. C. S. (2001). Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases. Journal of the Brazilian Chemical Society, 12(6), 742-746. Available at: [Link]

  • ChemistNATE. (2014, September 15). Grignard Reagent + CO2 = Carboxylic Acid (Mechanism). YouTube. Available at: [Link]

  • Voskressensky, L. G., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4612. Available at: [Link]

  • MDPI. (n.d.). Recent Advances in Catalyst Design for Carboxylation Using CO2 as the C1 Feedstock. Catalysts. Retrieved January 20, 2026, from [Link]

  • MDPI. (2023). Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. International Journal of Molecular Sciences. Available at: [Link]

  • Google Patents. (n.d.). Industrialized synthesis method of 3-(2-bromophenyl)propionic acid. (CN102211994A).
  • Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved January 20, 2026, from [Link]

  • SpringerLink. (n.d.). Efficacious N-protection of O-aryl sulfamates with 2,4-dimethoxybenzyl groups. Monatshefte für Chemie - Chemical Monthly. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (2016, September 3). What the best procedure for Sonogashira coupling reaction with 1-(Trimethylsilyl)-1-pentyne?. Retrieved January 20, 2026, from [Link]

  • Organic Syntheses. (n.d.). Mono-c-methylation of arylacetonitriles and methyl arylacetates: a general method for the synthesis of pure 2-arylpropionic acids. Retrieved January 20, 2026, from [Link]

  • SciSpace. (n.d.). Catalytic Activation of Trimethylsilylacetylenes: A One-Pot Route to Unsymmetrical Acetylenes and Heterocycles. Retrieved January 20, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Transition Metal-Catalyzed Decarboxylative Coupling Reactions of Alkynyl Carboxylic Acids. Retrieved January 20, 2026, from [Link]

  • Chemistry LibreTexts. (2021, March 5). Preparing Carboxylic Acids. Retrieved January 20, 2026, from [Link]

  • SpringerLink. (2017). Experimental and Computational Study on the Debenzylation of (2,4-dimethoxybenzyl)-protected 1,3-diazaoxindoles. Monatshefte für Chemie - Chemical Monthly, 148(12), 2153-2159. Available at: [Link]

  • PubMed. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4612. Available at: [Link]

  • MDPI. (2001). Palladium-Catalyzed Coupling of Silyl-Acetylenes to Aryl Halides Using Microwave Irradiation. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (n.d.). Hydrolysis of 2,4-dithiophenobarbital. Retrieved January 20, 2026, from [Link]

  • Chemistry Steps. (n.d.). The Reaction of Grignard and Organolithium Reagents with Carbon Dioxide. Retrieved January 20, 2026, from [Link]

  • JMU Scholarly Commons. (n.d.). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (n.d.). Butyl lithium ((BuLi)-Bu-n)-mediated carboxylation of vinylidenecyclopropanes with CO2. Retrieved January 20, 2026, from [Link]

  • Google Patents. (n.d.). Process for preparing therapeutic 2-arylpropionic acids and esters, and novel arylmethylmalonate esters. (EP0032620B1).
  • PubMed. (2018). The Utility of Sonogashira Coupling Reaction for the Derivatization of Aryl Halides with Fluorescent Alkyne. Analytical Sciences, 34(10), 1183-1188. Available at: [Link]

  • ResearchGate. (n.d.). CO2 (De)Activation in Carboxylation Reactions: A Case Study Using Grignard Reagents and Nucleophilic Bases. Retrieved January 20, 2026, from [Link]

  • National Institutes of Health. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (n.d.). Ni-Catalyzed Direct Carboxylation of Benzyl Halides with CO2. Retrieved January 20, 2026, from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of 1-Ethynyl-4-pentylbenzene. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of the ortho/meta/para Isomers of Relevant Pharmaceutical Compounds by Coupling a Sonogashira Reaction with a Regioselective Hydration. Retrieved January 20, 2026, from [Link]

  • National Institutes of Health. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry, 10, 354–363. Available at: [Link]

  • MDPI. (2020). Synthesis of 1,2,4-Oxadiazoles Based on Diffractaic Acid. Molecules, 25(18), 4287. Available at: [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved January 20, 2026, from [Link]

Sources

3-(2,4-Difluorophenyl)prop-2-ynoic acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties of 3-(2,4-Difluorophenyl)prop-2-ynoic Acid

Abstract

This compound is a specialized organic compound characterized by a trifunctional architecture: a carboxylic acid, an alkyne, and a difluorinated aromatic ring. This guide provides a comprehensive technical overview of its chemical properties, synthesis, reactivity, and potential applications. The strategic placement of two fluorine atoms on the phenyl ring significantly influences the molecule's electronic properties and reactivity, making it a valuable and versatile building block in medicinal chemistry and materials science. We will explore its primary synthetic route via Sonogashira coupling, delve into its characteristic reactions such as decarboxylative couplings, and present its anticipated spectroscopic profile. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique attributes of this molecule in advanced synthesis.

Introduction

Arylpropiolic acids are a class of organic molecules that serve as powerful intermediates in synthetic chemistry. Their rigid, linear alkyne linker and terminal carboxylic acid group offer a rich platform for molecular elaboration. The subject of this guide, this compound, incorporates a 2,4-difluorophenyl moiety, a substitution pattern frequently employed in the design of bioactive compounds. The strong electron-withdrawing nature of fluorine can enhance metabolic stability, improve binding affinity to biological targets, and modulate the physicochemical properties of a parent molecule.[1][2]

This guide offers a senior scientist's perspective on the practical synthesis and chemical behavior of this compound. We will move beyond simple data presentation to explain the causality behind synthetic choices and reactivity patterns, providing a robust framework for its application in research and development.

Physicochemical and Spectroscopic Properties

The fundamental properties of this compound are summarized below. These values are critical for planning reactions, purification, and analytical characterization.

PropertyValueSource(s)
CAS Number 873075-53-7[3]
Molecular Formula C₉H₄F₂O₂[3]
Molecular Weight 182.13 g/mol [3]
Purity (Typical) ≥95%[3][4]
Appearance Expected to be a solid at room temperature.[5]
Anticipated Spectroscopic Profile

While specific experimental spectra for this exact compound are not publicly cataloged, its structure allows for a highly confident prediction of its key spectroscopic features.

  • ¹H NMR: The spectrum would be characterized by signals in the aromatic region (approx. 7.0-7.8 ppm) corresponding to the three protons on the difluorophenyl ring. These protons would exhibit complex splitting patterns due to both proton-proton (³JHH) and proton-fluorine (³JHF, ⁴JHF) coupling. The carboxylic acid proton would appear as a broad singlet at a downfield shift (typically >10 ppm), which may be subject to exchange with deuterated solvents.

  • ¹³C NMR: Key signals would include the carboxylic acid carbonyl carbon (~160-170 ppm), two distinct alkyne carbons (~80-90 ppm), and six aromatic carbon signals. The aromatic carbons bonded to fluorine will show large one-bond coupling constants (¹JCF), while adjacent carbons will show smaller two-bond couplings (²JCF), providing definitive structural confirmation.

  • ¹⁹F NMR: Two distinct singlets or doublets are expected, one for the fluorine at the C2 position and one for the fluorine at the C4 position, as they are in different chemical environments.

  • Infrared (IR) Spectroscopy: The spectrum would be dominated by a strong, broad absorption band for the O-H stretch of the carboxylic acid (centered around 3000 cm⁻¹). A sharp, intense peak for the C=O carbonyl stretch would appear around 1700-1725 cm⁻¹. The C≡C alkyne stretch, while sometimes weak for symmetrical alkynes, should be visible in the 2190-2260 cm⁻¹ region.

  • Mass Spectrometry (MS): The molecular ion peak (M⁺) would be readily identifiable at m/z 182.13. Fragmentation patterns would likely involve the loss of CO₂ (44 Da) and H₂O (18 Da).

Synthesis and Mechanistic Insights

The most direct and industrially relevant method for synthesizing arylpropiolic acids is the Sonogashira cross-coupling reaction.[6][7] This reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst.[6]

Primary Synthetic Route: Sonogashira Coupling

The synthesis of this compound is efficiently achieved by coupling 1-iodo-2,4-difluorobenzene (or the more economical but less reactive 1-bromo-2,4-difluorobenzene) with propiolic acid.

Sonogashira_Workflow cluster_reaction Reaction Mixture ArylHalide 1-Iodo-2,4-difluorobenzene Reaction Sonogashira Coupling ArylHalide->Reaction PropiolicAcid Propiolic Acid PropiolicAcid->Reaction Catalyst Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ Catalyst->Reaction CoCatalyst CuI CoCatalyst->Reaction Base Base (e.g., Et₃N, piperidine) Base->Reaction Solvent Solvent (e.g., THF, DMF) Solvent->Reaction Workup Aqueous Workup & Acidification Reaction->Workup Crude Product Product 3-(2,4-Difluorophenyl) prop-2-ynoic Acid Workup->Product Purified Product

Caption: General workflow for the synthesis of the target compound.

Catalytic Cycle Explained

The reaction proceeds through two interconnected catalytic cycles.

Decarboxylation Start 3-(Ar)prop-2-ynoic Acid Intermediate [Ar-C≡C-Metal] Start->Intermediate Decarboxylation Partner Coupling Partner (e.g., Aryl Halide) Product Coupled Product (Ar-C≡C-Partner) Partner->Product Catalyst Pd or Ru Catalyst Catalyst->Intermediate Heat Heat (Δ) Heat->Intermediate Intermediate->Product Coupling CO2 CO₂ Intermediate->CO2

Sources

An In-depth Technical Guide to 3-(2,4-Difluorophenyl)prop-2-ynoic Acid (CAS: 873075-53-7)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(2,4-difluorophenyl)prop-2-ynoic acid, a fluorinated arylpropiolic acid derivative of significant interest in medicinal chemistry and materials science. The strategic incorporation of fluorine atoms onto the phenyl ring profoundly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold for the development of novel therapeutic agents and functional materials. This document details the physicochemical properties, principal synthetic routes with mechanistic insights, potential applications based on the biological activities of related compounds, and essential safety and handling protocols. The guide is intended to serve as a valuable resource for researchers engaged in the synthesis, evaluation, and application of this and similar compounds.

Introduction: The Significance of Fluorinated Arylpropiolic Acids

The introduction of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science.[1][2][3] The unique properties of fluorine, including its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can dramatically alter the physicochemical and biological properties of a parent compound.[1] In the context of arylpropionic acids, a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs), fluorination can enhance potency, modulate metabolic pathways, and improve bioavailability.[3]

This compound belongs to the propiolic acid family, which are acetylenic carboxylic acids.[4] These molecules are versatile building blocks in organic synthesis, amenable to a wide range of chemical transformations.[5] The combination of the difluorinated phenyl ring and the propiolic acid moiety in the title compound presents a unique scaffold for the exploration of novel biological activities and the construction of advanced materials. This guide will delve into the technical details of this promising molecule.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 873075-53-7[6]
Molecular Formula C₉H₄F₂O₂[6]
Molecular Weight 182.13 g/mol [6]
Appearance Solid (predicted)N/A
Purity ≥95% (commercially available)[6]

Synthesis and Mechanistic Considerations

The synthesis of this compound can be approached through two primary and well-established synthetic strategies for propiolic acids: the carboxylation of a terminal alkyne and the Sonogashira coupling reaction. The choice of method will depend on the availability of starting materials, desired scale, and tolerance to specific reaction conditions.

Pathway 1: Carboxylation of 1-ethynyl-2,4-difluorobenzene

This is often the most direct route, involving the reaction of the corresponding terminal alkyne, 1-ethynyl-2,4-difluorobenzene, with a source of carbon dioxide.

Workflow Diagram:

carboxylation_workflow start Start: 1-ethynyl-2,4-difluorobenzene deprotonation Deprotonation (e.g., n-BuLi or Grignard reagent) start->deprotonation carboxylation Carboxylation (CO2 source, e.g., dry ice) deprotonation->carboxylation workup Acidic Work-up (e.g., aq. HCl) carboxylation->workup product Product: this compound workup->product

Caption: Carboxylation of 1-ethynyl-2,4-difluorobenzene.

Experimental Protocol (Exemplary):

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 1-ethynyl-2,4-difluorobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Deprotonation: Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add a solution of n-butyllithium (1.1 eq) in hexanes dropwise, maintaining the temperature below -70 °C. Stir the resulting solution for 1 hour at -78 °C to ensure complete formation of the lithium acetylide.

  • Carboxylation: While maintaining the low temperature, carefully add an excess of crushed dry ice to the reaction mixture. The reaction is typically exothermic, so slow addition is crucial.

  • Quenching and Work-up: Allow the reaction mixture to slowly warm to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Acidify the mixture to a pH of approximately 2 with dilute hydrochloric acid.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Causality and Self-Validation: The use of a strong base like n-butyllithium is essential to deprotonate the weakly acidic terminal alkyne. The reaction is conducted at low temperatures to prevent side reactions. The acidic work-up is necessary to protonate the carboxylate salt formed during the reaction, yielding the final carboxylic acid. The purity of the final product should be confirmed by NMR, IR, and mass spectrometry, and its melting point should be determined and compared to literature values if available.

Pathway 2: Sonogashira Coupling

The Sonogashira coupling provides an alternative route, particularly if the corresponding aryl halide is more readily available than the terminal alkyne.[5][7] This reaction involves the palladium-catalyzed cross-coupling of an aryl halide with a terminal alkyne. For the synthesis of the target molecule, this would involve the coupling of a 2,4-difluorophenyl halide with a protected propiolic acid derivative, followed by deprotection. A more direct, albeit less common, approach could involve the coupling of 2,4-difluorophenylacetylene with a carbon dioxide source under specific catalytic conditions.[8]

Workflow Diagram:

sonogashira_workflow start Start: 2,4-Difluoroiodobenzene & Propiolic Acid Derivative coupling Sonogashira Coupling (Pd catalyst, Cu(I) co-catalyst, base) start->coupling deprotection Deprotection (if necessary) coupling->deprotection product Product: this compound deprotection->product

Caption: Sonogashira coupling approach to synthesis.

Experimental Protocol (Exemplary):

  • Preparation: To a degassed mixture of 2,4-difluoroiodobenzene (1.0 eq), a suitable propiolic acid derivative (e.g., trimethylsilyl propiolate, 1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 eq), and a copper(I) co-catalyst (e.g., CuI, 0.1 eq) in a suitable solvent (e.g., THF or DMF), add a degassed amine base (e.g., triethylamine or diisopropylamine, 3.0 eq).

  • Reaction: Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature or with gentle heating until the starting materials are consumed (monitored by TLC or GC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with water and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Deprotection and Purification: If a protected propiolic acid was used, the resulting ester is then hydrolyzed (e.g., with aqueous NaOH followed by acidification) to yield the desired carboxylic acid. The crude product is then purified by column chromatography or recrystallization.

Causality and Self-Validation: The palladium catalyst is essential for the oxidative addition to the aryl halide and the subsequent reductive elimination to form the C-C bond. The copper(I) co-catalyst facilitates the formation of the copper acetylide, which is more reactive in the transmetalation step. The amine base is required to neutralize the hydrogen halide formed during the reaction. The progress of the reaction should be carefully monitored to avoid the formation of side products, such as the homocoupling of the alkyne.[9]

Characterization

Unequivocal characterization of the synthesized this compound is critical. The following techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show characteristic signals for the aromatic protons, with splitting patterns influenced by the fluorine atoms, and a signal for the carboxylic acid proton.

    • ¹³C NMR: Will show distinct signals for the acetylenic carbons, the carboxylic carbon, and the aromatic carbons, with C-F coupling constants providing further structural confirmation.

    • ¹⁹F NMR: Will show two distinct signals for the two non-equivalent fluorine atoms, with their respective chemical shifts and coupling patterns confirming their positions on the phenyl ring.

  • Infrared (IR) Spectroscopy: Will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (broad), the C≡C triple bond stretch, and the C=O stretch of the carbonyl group. The C-F stretching vibrations will also be present in the fingerprint region.[10]

  • Mass Spectrometry (MS): Will determine the molecular weight of the compound and provide information about its fragmentation pattern, further confirming the structure. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

Potential Applications and Biological Activity

While specific biological data for this compound is not extensively published, the broader class of phenylpropiolic acid derivatives has shown promise in several therapeutic areas.

  • Metabolic Diseases: Phenylpropiolic acid derivatives have been investigated as novel agonists for G protein-coupled receptor 40 (GPR40), a target for the treatment of type 2 diabetes mellitus.[11] Agonism of GPR40 can amplify glucose-stimulated insulin secretion. The difluoro substitution pattern of the target molecule could enhance its potency and pharmacokinetic profile in this context.

  • Antimicrobial Agents: Arylpropionic acid derivatives are known to possess a wide range of biological activities, including antibacterial and antifungal properties. The incorporation of a propiolic acid moiety and fluorine atoms could lead to novel antimicrobial agents with unique mechanisms of action.

The fluorinated phenyl ring in this compound makes it a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[1]

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound. Based on the safety data for related propiolic acids and fluorinated aromatic compounds, the following guidelines are recommended:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[12][13][14]

  • Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[12][13][14] Avoid contact with skin and eyes.[12][13][14] In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[14]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Hazard Classification (Predicted):

HazardClassification
Acute Toxicity (Oral) May be harmful if swallowed.
Skin Corrosion/Irritation May cause skin irritation.
Eye Damage/Irritation May cause serious eye irritation.

Note: This is a predicted hazard classification based on related compounds. A formal risk assessment should be conducted before handling this substance.

Conclusion

This compound is a molecule with considerable potential in both medicinal chemistry and materials science. Its synthesis is achievable through established methodologies, and its unique combination of a fluorinated aromatic ring and a reactive propiolic acid moiety makes it an attractive building block for further chemical exploration. This technical guide provides a foundational understanding of its properties, synthesis, and potential applications, serving as a valuable resource for researchers in the field. Further investigation into the specific biological activities and material properties of this compound is warranted and encouraged.

References

  • Safety D
  • SAFETY D
  • SAFETY D
  • SAFETY DATA SHEET. (n.d.). Thermo Fisher Scientific.
  • The Crucial Role of Fluorinated Amino Acids in Modern Drug Discovery. (2026). NINGBO INNO PHARMCHEM CO.,LTD.
  • Design, synthesis, and biological evaluations of phenylpropiolic acid derivatives as novel GPR40 agonists. (2018). European Journal of Medicinal Chemistry.
  • Fluorinated Compounds in Medicinal Chemistry: Recent Applications, Synthetic Advances and Matched-Pair Analyses. (2014). Current Topics in Medicinal Chemistry.
  • Sonogashira coupling. (n.d.). In Wikipedia.
  • 3-(2,4-Difluorophenyl)propionic acid 97 134672-70-1. (n.d.). Sigma-Aldrich.
  • Fluorine in medicinal chemistry: a century of progress and a 60-year retrospective of selected highlights. (2011). Future Medicinal Chemistry.
  • Carbon dioxide pressure induced heterogeneous and homogeneous Heck and Sonogashira coupling reactions using fluorin
  • Propionic acid. (2025). Penta chemicals.
  • Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and m
  • This compound [Q06244]. (n.d.). ChemUniverse.
  • This compound, 95.0%+. (n.d.). 幺米Lab.
  • Method for the preparation of intermediates for carboxy-fluoresceins and novel carboxy-fluorescein. (2015).
  • Sonogashira Coupling. (2024). Chemistry LibreTexts.
  • The continuous flow synthesis of 2,4,5-trifluorobenzoic acid via sequential Grignard exchange and carboxylation reactions using microreactors. (2025).
  • Sonogashira Coupling Reaction with Diminished Homocoupling. (n.d.). NTU scholars.
  • Copper-Free Sonogashira Cross-Coupling of Aryl Chlorides with (Hetero)arylacetylenes in the Presence of Ppm Molar Loadings of [{Pd(OH)Cl(NHC)} 2 ] Complexes. Hydrogen Chloride as a Coupling Product.
  • Phenylpropiolic Acid | C9H6O2 | CID 69475. (n.d.). PubChem.
  • Fluorinated Propionic Acids Unmasked: Puzzling Fragmentation Phenomena of the Deprotonated Species. (2024). Radboud Repository.

Sources

The Ascending Trajectory of Substituted Phenylpropynoic Acids: A Technical Guide to Their Biological Frontier

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

The phenylpropanoic acid scaffold is a cornerstone in medicinal chemistry, famously represented by the widely used nonsteroidal anti-inflammatory drugs (NSAIDs). However, the introduction of a triple bond to form the phenylpropynoic acid core presents a fascinating, albeit less explored, frontier in drug discovery. This guide navigates the current understanding of the biological activities of substituted phenylpropynoic acids. While the body of research is still emerging compared to their saturated and unsaturated counterparts (phenylpropanoic and cinnamic acids), existing studies and comparative analyses suggest a promising future for these compounds in diverse therapeutic areas. We will delve into their synthesis, known biological targets, and mechanisms of action, highlighting their potential as anti-inflammatory, anti-diabetic, anti-cancer, and neuroprotective agents. This technical guide aims to provide a comprehensive overview for researchers poised to explore the unique chemical space and therapeutic potential of this intriguing class of molecules.

Introduction: The Allure of the Alkyne

Phenylpropanoic acids, such as ibuprofen and naproxen, have long been staples in pharmacology, primarily for their anti-inflammatory properties mediated through the inhibition of cyclooxygenase (COX) enzymes.[1] The structural rigidity and linearity conferred by the triple bond in phenylpropynoic acids, however, can lead to distinct interactions with biological targets. This fundamental structural difference offers the potential for enhanced potency, selectivity, and novel mechanisms of action.

The exploration of phenylpropynoic acid derivatives is driven by the hypothesis that the alkyne moiety can serve as a key pharmacophoric element, influencing binding affinity and metabolic stability. This guide will synthesize the available data on these compounds and, where necessary, draw logical parallels with their more extensively studied relatives, cinnamic and phenylpropanoic acids, to illuminate their potential biological landscape.

Synthetic Strategies: Forging the Triple Bond

The synthesis of substituted phenylpropynoic acids is a critical aspect of their development as therapeutic agents. Several robust methods are available to construct the core aryl-alkyne bond.

Sonogashira Coupling

A cornerstone of C-C bond formation, the Sonogashira coupling provides a versatile route to arylpropiolic acids. This palladium-catalyzed cross-coupling reaction typically involves the reaction of a terminal alkyne (propiolic acid or its ester) with an aryl halide.[2]

Experimental Protocol: A General Sonogashira Coupling for Arylpropiolic Acid Synthesis

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq.), and a copper(I) co-catalyst like CuI (0.04-0.1 eq.).

  • Solvent and Base: Add a suitable solvent (e.g., THF, DMF, or toluene) and a base (e.g., triethylamine or diisopropylamine).

  • Alkyne Addition: Add propiolic acid or its ester (1.1-1.5 eq.) to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) until the reaction is complete, as monitored by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture, dilute it with an appropriate organic solvent, and wash with aqueous ammonium chloride solution to remove the copper catalyst. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to yield the desired substituted phenylpropynoic acid derivative.

Carboxylation of Arylacetylenes

An alternative approach involves the carboxylation of a pre-formed arylacetylene. This can be achieved using a Grignard reagent followed by quenching with carbon dioxide.[3]

Experimental Protocol: Synthesis of Arylpropiolic Acids via Grignard Reagents [4]

  • Grignard Reagent Formation: Prepare the arylacetylenic Grignard reagent by reacting the corresponding arylacetylene with a suitable Grignard reagent like ethylmagnesium bromide in an ethereal solvent such as THF.

  • Carboxylation: Bubble dry carbon dioxide gas through the solution of the arylacetylenic Grignard reagent at low temperature (e.g., 0 °C to -78 °C).

  • Acidic Work-up: After the reaction is complete, quench the reaction mixture with an aqueous acid solution (e.g., 1 M HCl) to protonate the carboxylate and precipitate the arylpropiolic acid.

  • Extraction and Purification: Extract the product with an organic solvent, wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it to obtain the crude product. Further purification can be achieved by recrystallization.

Synthesis_Workflow cluster_sonogashira Sonogashira Coupling cluster_grignard Grignard Carboxylation ArylHalide Aryl Halide Sonogashira Coupling Reaction ArylHalide->Sonogashira PropiolicAcid Propiolic Acid/Ester PropiolicAcid->Sonogashira Catalyst Pd Catalyst + Cu(I) Cocatalyst Catalyst->Sonogashira Base Amine Base Base->Sonogashira PhenylpropynoicAcid Substituted Phenylpropynoic Acid Sonogashira->PhenylpropynoicAcid Forms Arylacetylene Arylacetylene AcetylenicGrignard Arylacetylenic Grignard Arylacetylene->AcetylenicGrignard GrignardReagent Grignard Reagent (e.g., EtMgBr) GrignardReagent->AcetylenicGrignard Carboxylation Carboxylation AcetylenicGrignard->Carboxylation CO2 Carbon Dioxide (CO2) CO2->Carboxylation Carboxylation->PhenylpropynoicAcid Forms

Biological Activities and Mechanisms of Action

The biological activities of substituted phenylpropynoic acids are an area of active investigation. Below, we explore their potential in key therapeutic areas.

Anti-Diabetic Activity: Targeting G-Protein Coupled Receptors

A significant breakthrough in the study of phenylpropynoic acids has been the discovery of their activity as agonists for G-protein coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1).[5] GPR40 is predominantly expressed in pancreatic β-cells and plays a crucial role in glucose-stimulated insulin secretion (GSIS).[5]

A series of phenylpropiolic acid derivatives have been designed and synthesized, leading to the identification of potent GPR40 agonists.[5] For instance, certain derivatives have demonstrated submicromolar agonist activity and have been shown to amplify GSIS in pancreatic β-cell lines.[5] This effect was reversible by a selective GPR40 antagonist, confirming the mechanism of action.[5]

Mechanism of Action: GPR40-Mediated Insulin Secretion

Activation of GPR40 by an agonist, such as a substituted phenylpropynoic acid, initiates a downstream signaling cascade. The receptor couples to Gαq/11, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, and the subsequent increase in cytosolic Ca²⁺ concentration is a key signal for insulin granule exocytosis.

GPR40_Signaling PPA Phenylpropynoic Acid Derivative GPR40 GPR40 Receptor PPA->GPR40 binds & activates G_protein Gαq/11 GPR40->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER acts on Ca2 Ca²⁺ Release ER->Ca2 releases Insulin Insulin Secretion Ca2->Insulin triggers

Anti-Inflammatory Potential: A Nod to Their Progenitors

Given that arylpropionic acids are potent anti-inflammatory agents, it is logical to investigate the anti-inflammatory potential of their alkynyl analogs.[1] While direct evidence for COX inhibition by phenylpropynoic acids is limited in the readily available literature, the structural similarities suggest this as a primary avenue for exploration. The carboxylic acid moiety, crucial for the activity of NSAIDs, is retained in phenylpropynoic acids.

Hypothesized Mechanism: COX Inhibition

The anti-inflammatory action of many NSAIDs stems from their ability to block the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. It is plausible that substituted phenylpropynoic acids could also fit into the active site of COX enzymes, with the rigid phenylpropynoic scaffold potentially offering unique binding interactions.

Experimental Protocol: In Vitro COX Inhibition Assay

A common method to assess COX inhibitory activity is a fluorescent-based assay.

  • Reagents: COX-1 or COX-2 enzyme, arachidonic acid (substrate), a fluorescent probe (e.g., ADHP - 10-acetyl-3,7-dihydroxyphenoxazine), and the test compounds (substituted phenylpropynoic acids).

  • Procedure:

    • Incubate the COX enzyme with the test compound at various concentrations.

    • Initiate the reaction by adding arachidonic acid and the fluorescent probe.

    • The COX enzyme converts arachidonic acid to prostaglandin G₂ (PGG₂), which is then reduced to PGH₂. This process is coupled to the oxidation of the probe, leading to the generation of a fluorescent product.

    • Measure the fluorescence intensity over time.

  • Data Analysis: The rate of fluorescence generation is proportional to the COX activity. The inhibitory effect of the test compounds is determined by comparing the reaction rates in the presence and absence of the inhibitor. IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%) are then calculated.

Anticancer Activity: Emerging Evidence

The anticancer potential of phenylpropanoic acid derivatives has been documented, and preliminary studies suggest that their alkynyl counterparts may also possess valuable antiproliferative properties.[6] The mechanisms underlying the anticancer effects of phenolic compounds, a broad class that includes these derivatives, are diverse and can involve the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[7]

While specific mechanistic studies on phenylpropynoic acids are scarce, we can infer potential pathways based on related structures. For example, some phenolic compounds exert their effects by modulating key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt/mTOR and MAPK pathways.[8]

Neuroprotective Effects: A Glimpse of Potential

Phenolic acids, in general, have been recognized for their neuroprotective effects, which are attributed to their antioxidant and anti-inflammatory properties.[8] They have shown promise in models of neurodegenerative diseases by mitigating oxidative stress, reducing neuroinflammation, and inhibiting apoptosis.[8] Although direct studies on the neuroprotective effects of substituted phenylpropynoic acids are not widely available, their structural features suggest they could share these beneficial properties.

Structure-Activity Relationships (SAR): A Comparative Perspective

Due to the limited specific data on substituted phenylpropynoic acids, a detailed SAR is challenging to construct. However, we can extrapolate from the extensive knowledge of phenylpropanoic acids and the initial findings on phenylpropiolic acid GPR40 agonists.

  • The Carboxylic Acid Group: As with phenylpropanoic acid NSAIDs, the carboxylic acid moiety is likely crucial for the biological activity of many phenylpropynoic acid derivatives, particularly for targets like COX enzymes where it forms key ionic interactions.

  • Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring are expected to significantly influence potency and selectivity. For GPR40 agonists, specific substitution patterns on the phenyl ring were found to be critical for potent activity.[5]

  • The Alkyne Moiety: The triple bond introduces rigidity and a linear geometry, which will dictate how the molecule fits into a binding pocket. This can lead to different and potentially more specific interactions compared to the more flexible single or double bond of phenylpropanoic and cinnamic acids, respectively.

Data Summary

The following table summarizes the known biological activities of a key substituted phenylpropynoic acid derivative. The scarcity of publicly available quantitative data for a wider range of these compounds is a notable gap in the current literature.

Compound ClassTargetBiological ActivityQuantitative Data (Example)Reference
Phenylpropiolic Acid DerivativesGPR40Agonist, stimulates insulin secretionSubmicromolar agonist activity for some derivatives[5]

Conclusion and Future Directions

Substituted phenylpropynoic acids represent a promising, yet underexplored, class of compounds with significant therapeutic potential. The initial discovery of potent GPR40 agonists for the treatment of type 2 diabetes highlights the value of the phenylpropynoic acid scaffold in designing novel bioactive molecules.

Future research should focus on:

  • Systematic Synthesis and Screening: A broader library of substituted phenylpropynoic acids needs to be synthesized and screened against a diverse panel of biological targets to fully elucidate their therapeutic potential.

  • Mechanistic Studies: In-depth studies are required to understand the precise mechanisms of action for their anti-inflammatory, anticancer, and neuroprotective effects.

  • Comparative Biology: Direct comparative studies with their phenylpropanoic and cinnamic acid counterparts will provide valuable insights into the role of the alkyne moiety in determining biological activity.

The unique structural features of phenylpropynoic acids offer exciting opportunities for the development of next-generation therapeutics with improved efficacy and selectivity. This guide serves as a call to action for the medicinal chemistry community to further investigate this intriguing chemical space.

References

  • Recent Advancements and Biological Activities of Aryl Propionic Acid Deriv
  • The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action. [Link]

  • Synthesis of Symmetrical and Unsymmetrical Diarylalkynes from Propiolic Acid Using Palladium-Catalyzed Decarboxylative Coupling | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Synthesis of Arylpropiolic Acids via Carboxylation of Arylacetylenic Grignard Reagents | Journal of Chemical Education - ACS Publications. [Link]

  • Non-carboxylic analogues of arylpropionic acids: synthesis, anti-inflammatory activity and ulcerogenic potential - PubMed. [Link]

  • Design, synthesis, and biological evaluations of phenylpropiolic acid derivatives as novel GPR40 agonists - PubMed. [Link]

  • Targeting Inactive Enzyme Conformation: Aryl Diketoacid Derivatives as a New Class of PTP1B Inhibitors - PMC - NIH. [Link]

  • Dietary Phenolic Compounds as Anticancer Natural Drugs: Recent Update on Molecular Mechanisms and Clinical Trials - MDPI. [Link]

  • Cytotoxic bioactivity of some phenylpropanoic acid derivatives - PubMed. [Link]

  • Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - NIH. [Link]

  • Inhibition kinetics of hepatic microsomal long chain fatty acid-CoA ligase by 2-arylpropionic acid non-steroidal anti-inflammatory drugs - PubMed. [Link]

  • Quantitative bioactivity signatures of dietary supplements and natural products. [Link]

  • Synthesis of Arylpropiolic Acids via Carboxylation of Arylacetylenic Grignard Reagents | Request PDF - ResearchGate. [Link]

  • Phenolic Compounds of Therapeutic Interest in Neuroprotection - MDPI. [Link]

  • Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides - NIH. [Link]

  • (PDF) Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. [Link]

  • Design, synthesis, and biological evaluations of phenylpropiolic acid derivatives as novel GPR40 agonists | Request PDF - ResearchGate. [Link]

  • Synthesis of Arylpropiolic Acids via Carboxylation of Arylacetylenic Grignard Reagents - American Chemical Society. [Link]

  • Quantitative bioactivity signatures of dietary supplements and natural products - bioRxiv. [Link]

  • Phenylpropiolic acid - Wikipedia. [Link]

  • Disclosing the Power of Enzyme Inhibition: From Basic Biology to Therapeutic Innovation - Research and Reviews. [Link]

  • Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action - PubMed. [Link]

  • Neuroprotective Mechanisms of Valproic Acid and Alpha-Lipoic Acid in ALS: A Network Pharmacology-Based Investigation - Frontiers. [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. [Link]

  • Transition Metal-Catalyzed Decarboxylative Coupling Reactions of Alkynyl Carboxylic Acids. - The Royal Society of Chemistry. [Link]

  • In Silico Investigation of Propolis Compounds as Potential Neuroprotective Agent - Biointerface Research in Applied Chemistry. [Link]

  • 31.7: Drugs as Enzyme Inhibitors - Chemistry LibreTexts. [Link]

  • Quantitative Bioactivity Signatures of Dietary Supplements and Natural Products. [Link]

  • Full article: Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents - Taylor & Francis Online. [Link]

  • Anticancer Effects of Valproic Acid via Regulation of Epigenetic Mechanisms in Non-small-cell Lung Cancer A549 Cell Line - ScienceOpen. [Link]

  • ChemInform Abstract: Palladium-Catalyzed Sonogashira Reaction for the Synthesis of Arylalkynecarboxylic Acids from Aryl Bromides at Low Temperature. | Request PDF - ResearchGate. [Link]

  • Neuroprotective effects of valproic acid on brain ischemia are related to its HDAC and GSK3 inhibitions - PubMed. [Link]

  • Phenylpropiolic Acid | C9H6O2 | CID 69475 - PubChem. [Link]

  • (PDF) Synthesis and anti-nociceptive, anti-inflammatory activities of new aroyl propionic acid derivatives including N-acylhydrazone motif - ResearchGate. [Link]

  • Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents - ResearchGate. [Link]

  • Anticancer Activity of Propolis and Its Compounds - MDPI. [Link]

  • A New Convenient Synthesis of α-Arylpropionic Acid Esters and α-Arylpropionitriles. [Link]

  • AS level. C.3 Enzyme inhibitors - YouTube. [Link]

Sources

The Difluorophenyl Moiety: A Privileged Scaffold for Precision Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Key Therapeutic Targets

Introduction: The Strategic Role of Fluorine in Medicinal Chemistry

The incorporation of fluorine atoms into small molecule drug candidates has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and overall pharmacokinetic and pharmacodynamic profile.[1] Among the various fluorinated motifs, the difluorophenyl group stands out as a particularly versatile and effective scaffold for the design of targeted therapeutics. This guide provides a detailed exploration of the key therapeutic targets of difluorophenyl-containing compounds, with a focus on their applications in oncology, inflammation, and neurodegenerative diseases. We will delve into the molecular mechanisms of action, present detailed experimental protocols for target validation, and provide a framework for the rational design of next-generation difluorophenyl-based drugs.

I. Targeting Oncogenic Signaling: The B-Raf Kinase

The mitogen-activated protein kinase (MAPK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[2][3] Dysregulation of this pathway is a hallmark of many cancers. One of the most frequently mutated components of this pathway is the B-Raf kinase, with the V600E mutation being present in over 50% of melanomas.[2][4] This mutation leads to constitutive activation of the kinase, driving uncontrolled cell growth.

Mechanism of Action: Inhibition of Constitutively Active B-Raf V600E

Difluorophenyl compounds, particularly those with a sulfonamide linkage, have emerged as potent and selective inhibitors of the B-Raf V600E mutant.[4][5][6][7] These inhibitors are designed to bind to the ATP-binding pocket of the active kinase, preventing the phosphorylation of its downstream target, MEK. The difluorophenyl group often forms crucial hydrophobic and halogen-bonding interactions within the kinase domain, contributing to the high affinity and selectivity of these compounds.[4][5]

Signaling Pathway

BRAF_Pathway cluster_upstream Upstream Activation cluster_mapk MAPK Cascade cluster_inhibition Therapeutic Intervention RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Growth Factor BRAF B-Raf (V600E) RAS->BRAF Constitutively Active MEK MEK BRAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation DFP_Compound Difluorophenyl Compound DFP_Compound->BRAF Inhibition

B-Raf V600E Signaling Pathway and Inhibition
Quantitative Data: Potency of Difluorophenyl Sulfonamide Inhibitors

The following table summarizes the in vitro potency of representative N-(3-ethynyl-2,4-difluorophenyl)sulfonamide derivatives against B-Raf V600E.

CompoundB-Raf V600E IC50 (nM)Reference
3s 2.3[4][5]
3t 3.1[4][5]
3u 1.8[4][5]

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

Experimental Protocol: B-Raf V600E Kinase Inhibition Assay

This protocol outlines a luminescent kinase assay to determine the IC50 values of difluorophenyl compounds against B-Raf V600E.[8][9]

Rationale for Assay Choice: A biochemical kinase assay using purified recombinant enzyme is chosen for initial screening as it directly measures the interaction between the compound and the target protein, providing a clean assessment of potency without the complexities of cellular uptake and metabolism.[10][11][12] The luminescent readout offers high sensitivity and a wide dynamic range.

Methodology:

  • Reagent Preparation:

    • Prepare a 1x Kinase Buffer by diluting a 5x stock (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[13]

    • Reconstitute recombinant human B-Raf V600E enzyme and its substrate (e.g., inactive MEK1) in 1x Kinase Buffer.

    • Prepare a stock solution of ATP in water.

    • Dissolve the difluorophenyl test compounds in DMSO to create a 10 mM stock solution, followed by serial dilutions.

  • Assay Procedure:

    • In a 96-well white plate, add 5 µL of the diluted test compound or DMSO (for positive and negative controls).

    • Prepare a master mix containing 1x Kinase Buffer, ATP, and the B-Raf substrate. Add 25 µL of this master mix to each well.

    • Add 20 µL of 1x Kinase Buffer to the "blank" wells.

    • Initiate the kinase reaction by adding 20 µL of diluted B-Raf V600E enzyme to all wells except the "blank".

    • Incubate the plate at 30°C for 45 minutes.

  • Detection:

    • Allow the Kinase-Glo® Max reagent to equilibrate to room temperature.

    • Add 50 µL of the Kinase-Glo® Max reagent to each well.

    • Incubate the plate at room temperature for 15 minutes, protected from light.

    • Measure the luminescence using a microplate reader.

  • Data Analysis:

    • Subtract the "blank" reading from all other readings.

    • Calculate the percentage of inhibition for each compound concentration relative to the positive control (DMSO).

    • Plot the percentage of inhibition versus the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

II. Modulating the Inflammatory Response: Cyclooxygenase (COX) Enzymes

Cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthases, are key players in the inflammatory cascade.[14] They catalyze the conversion of arachidonic acid to prostaglandins, which are potent mediators of inflammation, pain, and fever. There are two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is inducible and upregulated at sites of inflammation.[14]

Mechanism of Action: Selective Inhibition of COX-2

Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX enzymes. However, non-selective inhibition of both COX-1 and COX-2 can lead to gastrointestinal side effects. The difluorophenyl moiety has been incorporated into selective COX-2 inhibitors, such as celecoxib, to reduce these side effects.[15][16] The difluorophenyl group fits into a hydrophobic side pocket of the COX-2 active site that is not present in COX-1, thereby conferring selectivity.

Signaling Pathway

COX_Pathway cluster_stimuli Inflammatory Stimuli cluster_membrane Cell Membrane cluster_cox COX Pathway cluster_inhibition Therapeutic Intervention Stimuli Cytokines, Pathogens, Growth Factors PLA2 Phospholipase A2 Stimuli->PLA2 ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid Membrane Phospholipids COX2 COX-2 ArachidonicAcid->COX2 PGH2 Prostaglandin H2 COX2->PGH2 Prostaglandins Prostaglandins (PGE2) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation DFP_Compound Difluorophenyl Compound (e.g., Celecoxib) DFP_Compound->COX2 Inhibition

COX-2 Signaling Pathway in Inflammation
Quantitative Data: COX-1/COX-2 Selectivity

The following table shows the IC50 values and selectivity ratios for celecoxib, a difluorophenyl-containing COX-2 inhibitor, and the non-selective NSAID diclofenac.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Ratio (COX-1/COX-2)Reference
Celecoxib 826.812[17]
Diclofenac 0.0760.0262.9[17]

A higher selectivity ratio indicates greater selectivity for COX-2 over COX-1.

Experimental Protocol: Human Whole Blood Assay for COX-1/COX-2 Inhibition

This protocol describes a method to assess the COX-1 and COX-2 inhibitory activity of difluorophenyl compounds in a physiologically relevant ex vivo system.[18]

Rationale for Assay Choice: The whole blood assay is advantageous as it measures COX activity in a natural cellular environment, with all blood components and cell-cell interactions intact, which more closely mimics in vivo conditions compared to assays with isolated enzymes or cells.[18][19][20]

Methodology:

  • Sample Collection and Preparation:

    • Draw venous blood from healthy, drug-free volunteers into heparinized tubes.

    • For the COX-2 assay, pre-incubate whole blood with lipopolysaccharide (LPS) to induce COX-2 expression in monocytes. For the COX-1 assay, use unstimulated blood, where platelets are the primary source of COX-1 activity.

  • Inhibition Assay:

    • Aliquot the whole blood (either LPS-stimulated or unstimulated) into tubes.

    • Add various concentrations of the difluorophenyl test compound (dissolved in DMSO) or DMSO alone (vehicle control).

    • Incubate for a specified time (e.g., 1 hour) at 37°C.

  • Measurement of Prostaglandin Production:

    • For the COX-1 assay, allow the blood to clot to induce platelet activation and thromboxane B2 (a stable metabolite of the COX-1 product thromboxane A2) production.

    • For the COX-2 assay, add a calcium ionophore to stimulate prostaglandin E2 (PGE2) production.

    • Stop the reaction by placing the tubes on ice and adding a COX inhibitor (e.g., indomethacin) at a high concentration.

    • Centrifuge the samples to separate the plasma or serum.

  • Quantification and Data Analysis:

    • Measure the concentration of thromboxane B2 (for COX-1) or PGE2 (for COX-2) in the plasma/serum using a validated enzyme-linked immunosorbent assay (ELISA) kit.[21]

    • Calculate the percentage of inhibition of prostaglandin synthesis for each compound concentration compared to the vehicle control.

    • Determine the IC50 values for COX-1 and COX-2 inhibition by plotting the percentage of inhibition against the compound concentration.

    • Calculate the COX-1/COX-2 selectivity ratio.

III. Combating Neurodegeneration: Inhibition of Amyloid-β Aggregation

Alzheimer's disease is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-β (Aβ) plaques in the brain.[2] The aggregation of Aβ peptides, particularly the 42-amino acid form (Aβ42), is considered a key pathogenic event in the disease.

Mechanism of Action: Preventing Amyloid Fibril Formation

Difluorophenyl compounds have been investigated for their potential to inhibit the aggregation of Aβ peptides. The proposed mechanism involves the non-covalent binding of these small molecules to Aβ monomers or early-stage oligomers, thereby stabilizing them in a non-toxic conformation and preventing their assembly into neurotoxic fibrils. The difluorophenyl group can participate in hydrophobic and aromatic interactions that disrupt the self-assembly process.

Aggregation Pathway

Abeta_Pathway cluster_processing APP Processing cluster_aggregation Aggregation Cascade cluster_inhibition Therapeutic Intervention APP Amyloid Precursor Protein (APP) Secretases β- and γ-Secretases Abeta_Monomer Aβ Monomer Secretases->Abeta_Monomer Cleavage Oligomers Soluble Oligomers Abeta_Monomer->Oligomers Protofibrils Protofibrils Oligomers->Protofibrils Fibrils Amyloid Fibrils (Plaques) Protofibrils->Fibrils Neurotoxicity Neurotoxicity & Cognitive Decline Fibrils->Neurotoxicity DFP_Compound Difluorophenyl Compound DFP_Compound->Abeta_Monomer Stabilization DFP_Compound->Oligomers Inhibition

Amyloid-β Aggregation Pathway and Inhibition
Quantitative Data: Inhibition of Aβ42 Aggregation

While specific IC50 values for difluorophenyl compounds as Aβ aggregation inhibitors are still emerging in the literature, the following table provides examples of IC50 values for other small molecule inhibitors to illustrate the typical potency range for this class of compounds.

CompoundAβ42 Aggregation IC50 (µM)Reference
Compound 1 3.99[22]
D737 ~10[23]
3B7 ~25-50[24]
Experimental Protocol: Thioflavin T (ThT) Fluorescence Assay for Aβ Aggregation

This protocol details a high-throughput method to screen for inhibitors of Aβ42 fibrillization using the fluorescent dye Thioflavin T (ThT).[25][26][27]

Rationale for Assay Choice: The ThT assay is a widely used, sensitive, and convenient method for monitoring amyloid fibril formation in real-time.[25][26] ThT exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils, providing a direct measure of aggregation.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of synthetic Aβ42 peptide by dissolving it in a suitable solvent (e.g., hexafluoroisopropanol), followed by removal of pre-existing aggregates via size-exclusion chromatography.

    • Prepare a stock solution of ThT in a suitable buffer (e.g., 10 mM phosphate buffer, 150 mM NaCl, pH 7.4).[26] Filter the solution through a 0.2 µm filter.

    • Dissolve the difluorophenyl test compounds in DMSO to create stock solutions and then dilute them to the desired concentrations in the assay buffer.

  • Aggregation Assay:

    • In a 96-well black plate with a clear bottom, combine the Aβ42 peptide solution, ThT solution, and the test compound or DMSO (vehicle control).

    • The final concentrations might be, for example, 10 µM Aβ42, 20 µM ThT, and various concentrations of the test compound.

    • Seal the plate to prevent evaporation.

  • Fluorescence Measurement:

    • Incubate the plate at 37°C in a plate reader with shaking.

    • Measure the ThT fluorescence intensity at regular intervals (e.g., every 5-10 minutes) using an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.[27]

  • Data Analysis:

    • Plot the fluorescence intensity versus time for each concentration of the test compound.

    • The resulting sigmoidal curves represent the kinetics of Aβ aggregation. The lag time, elongation rate, and final fluorescence intensity can be determined from these curves.

    • Calculate the percentage of inhibition of aggregation at a specific time point (e.g., the plateau phase of the control) for each compound concentration.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Experimental Considerations: It is crucial to be aware of potential artifacts in the ThT assay, such as inner filter effects or direct interactions between the test compound and ThT, which can lead to false-positive or false-negative results.[28][29] Therefore, appropriate control experiments are necessary, and orthogonal methods, such as transmission electron microscopy, should be used to confirm the inhibition of fibril formation.[29]

Conclusion and Future Directions

The difluorophenyl moiety is a powerful tool in the medicinal chemist's arsenal, enabling the development of potent and selective inhibitors for a range of therapeutic targets. This guide has highlighted its successful application in targeting B-Raf for cancer therapy, COX-2 for inflammation, and Aβ aggregation for Alzheimer's disease. The detailed protocols provided herein offer a practical framework for researchers to evaluate the potential of novel difluorophenyl compounds. Future research in this area will likely focus on further optimizing the pharmacokinetic properties of these compounds, exploring their potential for targeting other disease-relevant proteins, and developing novel difluorophenyl-containing molecules with improved efficacy and safety profiles.

References

  • Zhang, C., et al. (2015). N-(3-Ethynyl-2,4-difluorophenyl)sulfonamide Derivatives as Selective Raf Inhibitors. ACS Medicinal Chemistry Letters, 6(5), 543-547. Available at: [Link]

  • Zhang, C., et al. (2015). N-(3-Ethynyl-2,4-difluorophenyl)sulfonamide Derivatives as Selective Raf Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Zhang, C., et al. (2015). N-(3-Ethynyl-2,4-difluorophenyl)sulfonamide Derivatives as Selective Raf Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • BPS Bioscience. (n.d.). B-Raf(V600E) Kinase Assay Kit. Available at: [Link]

  • Zhang, C., et al. (2015). N-(3-Ethynyl-2,4-difluorophenyl)sulfonamide Derivatives as Selective Raf Inhibitors. CoLab.
  • Biancalana, M., & Koide, S. (2010). ThT 101: a primer on the use of thioflavin T to investigate amyloid formation. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1804(7), 1405-1412. Available at: [Link]

  • Author Unknown. (n.d.). Thioflavin T spectroscopic assay. Available at: [Link]

  • Hudson, J. L., et al. (2018). A Robust and Scalable High-Throughput Compatible Assay for Screening Amyloid-β-Binding Compounds. ASSAY and Drug Development Technologies, 16(7), 373-383. Available at: [Link]

  • López, L. C., et al. (2012). Discovery of novel inhibitors of amyloid β-peptide 1-42 aggregation. Journal of Medicinal Chemistry, 55(22), 9520-9530. Available at: [Link]

  • Noormägi, A., et al. (2012). Interference of low-molecular substances with the thioflavin-T fluorescence assay of amyloid fibrils. Journal of Peptide Science, 18(4), 264-271. Available at: [Link]

  • Kawai, S., et al. (2000). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes. Inflammation Research, 49(7), 323-329. Available at: [Link]

  • Churchill, M. E., et al. (2002). Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use. British Journal of Clinical Pharmacology, 53(2), 153-162. Available at: [Link]

  • Kakinen, A., et al. (2012). Dye-Binding Assays for Evaluation of the Effects of Small Molecule Inhibitors on Amyloid (Aβ) Self-Assembly. Current Pharmaceutical Design, 18(28), 4369-4384. Available at: [Link]

  • Ghlichloo, I., & Gerriets, V. (2023). COX Inhibitors. StatPearls. Available at: [Link]

  • BellBrook Labs. (2023). How to Choose the Right Biochemical Assay for Drug Discovery. Available at: [Link]

  • BPS Bioscience. (n.d.). BRAF (V600E) Kinase Assay Kit. Available at: [Link]

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Available at: [Link]

  • Yuste-Checa, P., & Hartl, F. U. (2025). Amyloid beta (M1-42) Aggregation Monitored by Thioflavin-T (ThT) Fluorescence in a Plate Reader. protocols.io. Available at: [Link]

  • Helal, M. O., et al. (2023). Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments. International Journal of Molecular Sciences, 24(13), 10892. Available at: [Link]

  • Wu, C., et al. (2017). Thioflavin T as an amyloid dye: fibril quantification, optimal concentration and effect on aggregation. Royal Society Open Science, 4(1), 160616. Available at: [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Available at: [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Available at: [Link]

  • Laufer, S. (2008). Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors. Methods in Molecular Biology, 470, 105-115. Available at: [Link]

  • Kulmacz, R. J., et al. (2006). An ELISA method to measure inhibition of the COX enzymes. Nature Protocols, 1(4), 1957-1962. Available at: [Link]

  • Parris, J., & Jan, E. (2010). An inexpensive, specific and highly sensitive protocol to detect the BrafV600E mutation in melanoma tumor biopsies and blood. Biological Procedures Online, 12(1), 1-10. Available at: [Link]

  • Promega Connections. (2018). Factors Influencing Compound Potency in Biochemical and Cellular Assays. Available at: [Link]

  • Di Giovanni, S., et al. (2022). Inhibition of β-Amyloid Aggregation in Alzheimer's Disease: The Key Role of (Pro)electrophilic Warheads. Antioxidants, 11(10), 2004. Available at: [Link]

  • Wikipedia. (n.d.). Cyclooxygenase-2 inhibitor. Available at: [Link]

  • Bieschke, J., et al. (2012). A Novel Inhibitor of Amyloid β (Aβ) Peptide Aggregation: FROM HIGH THROUGHPUT SCREENING TO EFFICACY IN AN ANIMAL MODEL OF ALZHEIMER DISEASE. Journal of Biological Chemistry, 287(40), 33408-33419. Available at: [Link]

  • Krishnan, R., et al. (2014). Discovery of amyloid-beta aggregation inhibitors using an engineered assay for intracellular protein folding and solubility. ACS Chemical Biology, 9(6), 1365-1373. Available at: [Link]

  • Wood, S. J., et al. (1996). Selective inhibition of Abeta fibril formation. The Journal of Biological Chemistry, 271(8), 4086-4092. Available at: [Link]

  • Reaction Biology. (n.d.). BRAF V600E Kinase Activity Assay Service. Available at: [Link]

  • El-Damasy, D. A., et al. (2022). Novel thiazole derivatives incorporating phenyl sulphonyl moiety as potent BRAFV600E kinase inhibitors targeting melanoma. Scientific Reports, 12(1), 16186. Available at: [Link]

  • Thurm, C. W., & Halsey, J. F. (2005). Measurement of cytokine production using whole blood. Current Protocols in Immunology, Chapter 7, Unit 7.18B. Available at: [Link]

  • Mudd, P. A., et al. (2022). Whole-Blood Cellular Responses: A Promising Indicator of SARS-CoV-2 Immunity Compared to Serology. Vaccines, 10(4), 589. Available at: [Link]

Sources

preliminary screening of 3-(2,4-Difluorophenyl)prop-2-ynoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide: Preliminary Screening of 3-(2,4-Difluorophenyl)prop-2-ynoic Acid: A Strategic Approach to Unveiling Therapeutic Potential

Introduction: Rationale and Strategic Imperative

In the landscape of modern drug discovery, the identification of novel chemical scaffolds with therapeutic promise is the foundational step toward addressing unmet medical needs. The compound this compound (DFPPA) represents one such scaffold. With a molecular formula of C₉H₄F₂O₂ and CAS Number 873075-53-7, its structure—a phenylpropynoic acid derivative—is intriguing.[1] The phenylpropanoid backbone is a recurring motif in a multitude of biologically active molecules, including well-established non-steroidal anti-inflammatory drugs (NSAIDs).[2] Furthermore, the carboxylic acid moiety is a critical pharmacophore for interaction with numerous enzyme active sites and biological receptors.[3][4]

However, a novel compound like DFPPA is a blank slate; its biological activities are uncharacterized. A preliminary screening cascade is therefore not merely a series of experiments but a strategic interrogation of the molecule's potential. The objective is to efficiently and logically probe for a spectrum of activities, using a tiered approach that maximizes data acquisition while conserving resources. This guide outlines a robust, field-proven strategy for the initial biological evaluation of DFPPA, designed for researchers and drug development professionals. The causality behind each experimental choice is explained to create a self-validating workflow, ensuring that each step logically informs the next.

Physicochemical Profile and Initial Considerations

Before commencing biological assays, a foundational understanding of the compound's properties is essential. This data informs formulation, predicts potential liabilities, and helps in the interpretation of biological results.

PropertyValue / PredictionSource / MethodSignificance in Screening
CAS Number 873075-53-7Chemical RegistryUnique identifier for sourcing and data tracking.
Molecular Formula C₉H₄F₂O₂[1]Confirms chemical identity.
Molecular Weight 182.13 g/mol [1]Essential for preparing solutions of known molarity.
Purity ≥95% (Typical)[1]High purity is critical to ensure observed activity is not due to contaminants.
Predicted LogP ~1.9 - 2.5Computational (e.g., ALOGPS)Indicates moderate lipophilicity, suggesting potential for membrane permeability.
pKa ~3.5 - 4.5Computational / Analog-basedThe carboxylic acid group will be ionized at physiological pH, impacting solubility and target binding.

A Tiered Strategy for Preliminary Screening

A hierarchical screening cascade is the most efficient method for evaluating a new chemical entity. This process begins with broad, foundational assays to establish a basic safety and activity profile (Tier 1), before proceeding to more specific, hypothesis-driven investigations (Tier 2).

G cluster_0 Tier 1: Foundational Screening cluster_1 Decision Gateway cluster_2 Tier 2: Hypothesis-Driven Screening DFPPA DFPPA Stock Solution (DMSO, 10 mM) Cytotoxicity Cytotoxicity Profiling (e.g., MTT Assay) DFPPA->Cytotoxicity Primary Screen Antimicrobial Broad-Spectrum Antimicrobial Screen (MIC) DFPPA->Antimicrobial Primary Screen Decision1 IC50 > 100µM? No significant MIC? Cytotoxicity->Decision1 Antimicrobial->Decision1 AntiInflammatory Anti-Inflammatory Assays (COX-1/COX-2 Inhibition) Decision1->AntiInflammatory Yes (Proceed) Anticancer Anticancer Cell Line Screen (e.g., NCI-60 Panel) Decision1->Anticancer Yes (Proceed) Stop Stop or Redesign (High Toxicity) Decision1->Stop No

Caption: Proposed hierarchical screening cascade for DFPPA.

Tier 1: Foundational Screening Protocols

The primary goal of Tier 1 is to answer two fundamental questions:

  • Is the compound overtly toxic to mammalian cells at concentrations relevant for screening?

  • Does the compound possess broad-spectrum antimicrobial activity?

General Cytotoxicity Profiling

Causality: Cytotoxicity is the most critical initial endpoint.[5][6] It establishes a therapeutic window and dictates the concentration range for all subsequent cell-based assays. A compound that is highly cytotoxic may be a candidate for oncology, but it is a liability for most other therapeutic areas. The MTT assay is a robust, colorimetric method that measures mitochondrial metabolic activity as a proxy for cell viability.[7]

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Culture: Plate a non-cancerous human cell line (e.g., HEK293 or primary fibroblasts) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a 2X serial dilution of DFPPA in the appropriate cell culture medium, starting from a maximum concentration of 200 µM down to ~0.1 µM. Include a vehicle control (e.g., 0.5% DMSO) and a positive control for cell death (e.g., 10% DMSO or a known cytotoxic agent).

  • Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Incubate for 48 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Convert absorbance values to percentage viability relative to the vehicle control. Plot the dose-response curve and calculate the IC₅₀ (the concentration that inhibits 50% of cell viability).

Data Presentation and Interpretation:

CompoundCell LineIncubation TimeIC₅₀ (µM)
DFPPAHEK29348hExperimental Value
Doxorubicin (Control)HEK29348h~1-5 µM

An IC₅₀ value >100 µM is generally considered non-toxic in a preliminary screen and provides a wide concentration range for subsequent biological assays.

Broad-Spectrum Antimicrobial Screening

Causality: The structural motifs within DFPPA are present in some known antimicrobial agents.[8] A broad-spectrum screen is a cost-effective way to rapidly assess this potential. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible microbial growth.

Experimental Protocol: Broth Microdilution MIC Assay

  • Strain Selection: Use a representative panel of microbes:

    • Gram-positive: Staphylococcus aureus (e.g., ATCC 29213)

    • Gram-negative: Escherichia coli (e.g., ATCC 25922)

    • Yeast: Candida albicans (e.g., ATCC 90028)

  • Compound Preparation: In a 96-well plate, perform a two-fold serial dilution of DFPPA in the appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI for yeast) to achieve a concentration range of 128 µg/mL to 0.25 µg/mL.

  • Inoculation: Adjust the turbidity of an overnight culture of each microbe to a 0.5 McFarland standard and dilute to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours (for bacteria) or 48 hours (for yeast).

  • Data Acquisition: The MIC is determined as the lowest concentration of DFPPA at which no visible growth (turbidity) is observed.

Data Presentation and Interpretation:

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
DFPPAExperimental ValueExperimental ValueExperimental Value
Ciprofloxacin≤1≤1N/A
FluconazoleN/AN/A≤8

An MIC value ≤16 µg/mL is often considered a hit worthy of further investigation.

Tier 2: Hypothesis-Driven Screening

If DFPPA demonstrates low cytotoxicity (IC₅₀ > 100 µM), we can proceed to Tier 2. This stage investigates specific biological activities based on the structural features of the molecule.

Anti-Inflammatory Activity: COX Enzyme Inhibition

Causality: The 3-phenylpropanoic acid scaffold is structurally analogous to profen-class NSAIDs (e.g., Ibuprofen, Ketoprofen), which act by inhibiting cyclooxygenase (COX) enzymes.[2] The COX enzymes (isoforms COX-1 and COX-2) are central to the inflammatory pathway, converting arachidonic acid into prostaglandins. Therefore, assessing DFPPA's ability to inhibit these enzymes is a primary, hypothesis-driven step.

AA Arachidonic Acid (Substrate) COX COX-1 / COX-2 (Enzyme) AA->COX PGs Prostaglandins (Inflammatory Mediators) COX->PGs DFPPA DFPPA (Potential Inhibitor) DFPPA->COX Inhibition

Caption: DFPPA's potential mechanism as a COX inhibitor.

Experimental Protocol: COX-1/COX-2 Inhibition Assay (Fluorometric)

This protocol uses a commercially available kit (e.g., from Cayman Chemical or Abcam).

  • Reagent Preparation: Reconstitute purified ovine COX-1 and human recombinant COX-2 enzymes, and prepare assay reagents according to the manufacturer's protocol.

  • Compound Preparation: Prepare dilutions of DFPPA (e.g., 100 µM, 10 µM, 1 µM). Include a vehicle control (DMSO), a non-selective inhibitor (e.g., Indomethacin), and a COX-2 selective inhibitor (e.g., Celecoxib).

  • Assay Procedure:

    • Add 10 µL of inhibitor or vehicle to wells of a 96-well plate.

    • Add 10 µL of the heme cofactor.

    • Add 10 µL of either the COX-1 or COX-2 enzyme to the appropriate wells.

    • Incubate for 5 minutes at 37°C.

    • Initiate the reaction by adding 10 µL of arachidonic acid (substrate) and 50 µL of a fluorometric probe.

  • Data Acquisition: Read the fluorescence (e.g., Ex/Em = 535/587 nm) every minute for 10 minutes.

  • Analysis: Calculate the reaction rate (slope of fluorescence vs. time). Determine the percent inhibition for DFPPA at each concentration relative to the vehicle control. If significant inhibition is observed, perform a dose-response curve to calculate the IC₅₀ for each isoform.

Data Presentation and Interpretation:

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
DFPPAExperimental ValueExperimental ValueCalculated Value
Indomethacin~0.1~1~0.1
Celecoxib>10~0.05>200

Potent inhibition (IC₅₀ < 10 µM) of either enzyme is a significant finding. High selectivity for COX-2 is often desirable as it may reduce the gastrointestinal side effects associated with COX-1 inhibition.

Anticancer Activity: Proliferation Screen

Causality: Numerous carboxylic acid-containing compounds have demonstrated antiproliferative activity against cancer cell lines.[9][10] A preliminary screen against a small, diverse panel of cancer cell lines is an effective way to identify potential anticancer activity. The same MTT assay described for cytotoxicity can be repurposed here to measure anti-proliferative effects.

Experimental Protocol: Cancer Cell Line Proliferation Assay (MTT)

The protocol is identical to the cytotoxicity assay (Section 1.1), but uses various cancer cell lines.

  • Cell Selection: Choose a diverse panel, for example:

    • Breast Cancer: MCF-7 (ER-positive)

    • Lung Cancer: A549 (non-small cell)

    • Leukemia: K-562 (myelogenous)

  • Procedure: Follow steps 1-7 as outlined in the MTT Cytotoxicity Assay protocol for each cell line.

  • Analysis: Calculate the GI₅₀ (concentration for 50% growth inhibition) for each cell line.

Data Presentation and Interpretation:

CompoundMCF-7 GI₅₀ (µM)A549 GI₅₀ (µM)K-562 GI₅₀ (µM)
DFPPAExperimental ValueExperimental ValueExperimental Value
Doxorubicin~0.05~0.1~0.02

A GI₅₀ < 10 µM against any cell line is generally considered a hit and would warrant expansion to a larger panel, such as the NCI-60 human tumor cell line screen.

Conclusion and Path Forward

This in-depth guide provides a logical and scientifically grounded framework for the . By systematically progressing from broad cytotoxicity and antimicrobial assessments to hypothesis-driven anti-inflammatory and anticancer assays, researchers can efficiently profile the compound's biological potential. The data generated from this cascade will provide a clear go/no-go decision for committing further resources. A positive "hit" in any of the Tier 2 assays would trigger a cascade of secondary investigations, including mechanism-of-action studies, lead optimization, and initial ADME/Tox profiling, marking the first step on the long path of drug development.

References

  • Fernandez-Martinez, E. et al. (n.d.). Trans-3-phenyl-2-propenoic acid (cinnamic acid) derivatives: structure-activity relationship as hepatoprotective agents. ResearchGate. Available at: [Link]

  • El-Hashash, M. A., Rizk, S. A., & Ahmed, E. A. (2012). 3-(4-Bromobenzoyl)prop-2-enoic acid as Precursor in Synthesis of Some Important Heterocyclic Compounds. American Journal of Chemistry, 2(3), 1-8. Available at: [Link]

  • Wikipedia. (2022, November 21). Phenylpropiolic acid. In Wikipedia. Available at: [Link]

  • Van Der Puy, M., & Stevens, T. E. (1998). U.S. Patent No. 5,786,507. U.S. Patent and Trademark Office.
  • Chemsrc. (n.d.). 3-(4-Fluorophenyl)propionic acid. Retrieved August 26, 2025, from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-(3-benzoylphenyl)propanoic acid derivatives. Retrieved from [Link]

  • ChemUniverse. (n.d.). This compound. Retrieved from [Link]

  • Al-Ostath, A., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Molecules, 29(13), 3048. Available at: [Link]

  • Organic Syntheses. (n.d.). (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). Retrieved from [Link]

  • Ksenofontov, A. A., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4583. Available at: [Link]

  • Schiesser, S., & Wagner, G. K. (2018). Investigation of Carboxylic Acid Isosteres and Prodrugs for Inhibition of the Human SIRT5 Lysine Deacylase Enzyme. Angewandte Chemie International Edition, 57(40), 13178–13182. Available at: [Link]

  • Li, H., et al. (2023). Screening and Isolation of Potential Anti-Inflammatory Compounds from Saxifraga atrata via Affinity Ultrafiltration-HPLC and Multi-Target Molecular Docking Analyses. Molecules, 28(2), 856. Available at: [Link]

  • Zhang, J., et al. (2020). Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures. bioRxiv. Available at: [Link]

  • Wikipedia. (n.d.). Phenylpropanoic acid. In Wikipedia. Available at: [Link]

  • Al-Suwaidan, I. A., et al. (2022). Development of novel anilinoquinazoline-based carboxylic acids as non-classical carbonic anhydrase IX and XII inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1630–1643. Available at: [Link]

  • Royce, L. A., Liu, P., Stebbins, M. J., Hanson, B. C., & Jarboe, L. R. (2013). Understanding biocatalyst inhibition by carboxylic acids. Frontiers in Microbiology, 4, 272. Available at: [Link]

  • Ezzat, S. M., et al. (2022). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. Molecules, 27(19), 6663. Available at: [Link]

  • Wang, Y., et al. (2023). Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. Molecules, 28(21), 7401. Available at: [Link]

  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395. Available at: [Link]

  • Li, Y., et al. (2025). Novel anti-inflammatory compounds that alleviate experimental autoimmune encephalomyelitis. Journal of Neuroinflammation, 22(1), 45. Available at: [Link]

  • Ates, G., et al. (2024). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. International Journal of Molecular Sciences, 25(5), 2955. Available at: [Link]

  • Mikami, S., et al. (2012). Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes. Journal of Medicinal Chemistry, 55(8), 3654-3672. Available at: [Link]

  • Royce, L. A., Liu, P., Stebbins, M. J., Hanson, B. C., & Jarboe, L. R. (2013). Understanding biocatalyst inhibition by carboxylic acids. ResearchGate. Available at: [Link]

  • Royce, L. A., Liu, P., Stebbins, M. J., Hanson, B. C., & Jarboe, L. R. (2013). Understanding biocatalyst inhibition by carboxylic acids. Frontiers in Microbiology, 4, 272. Available at: [Link]

  • Hypha Discovery. (2024). Bioisosteres for carboxylic acid groups. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental screening for analgesic and anti-inflammatory effect of novel compounds with a pyrrole heterocycle. Retrieved from [Link]

  • Biology LibreTexts. (2022). 6.4: Enzyme Inhibition. Retrieved from [Link]

  • Fields, E. K. (1972). U.S. Patent No. 3,689,538. U.S. Patent and Trademark Office.
  • Kosheeka. (n.d.). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

  • Li, Z., et al. (2024). A novel peptide oyster-derived antimicrobial peptide against clinical carbapenem-resistant Acinetobacter baumannii. Frontiers in Microbiology, 15. Available at: [Link]

Sources

A Technical Guide to the Discovery and Synthesis of Novel Propiolic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Enduring Potential of a Simple Scaffold

In the vast landscape of medicinal chemistry and materials science, the simplest building blocks often provide the most profound opportunities. Propiolic acid, the most fundamental of the acetylenic carboxylic acids, is a prime example.[1] Its compact structure, featuring a reactive triple bond directly conjugated with a carboxylic acid, offers a unique electronic and steric profile, making it a versatile and powerful synthon.[1] This guide moves beyond a simple recitation of reactions; it aims to provide researchers, scientists, and drug development professionals with a strategic overview and practical insights into the synthesis of novel propiolic acid derivatives and the subsequent discovery of their biological functions. We will explore the causality behind synthetic choices, delve into self-validating experimental designs, and illuminate the path from a molecule on paper to a compound with tangible biological activity.

Strategic Foundations: Why Propiolic Acid?

The utility of propiolic acid and its derivatives stems from the dual reactivity of its functional groups. The alkyne can participate in a host of transformations including cycloadditions and metal-catalyzed cross-coupling reactions, while the carboxylic acid provides a handle for forming esters, amides, or can be used as a leaving group in decarboxylative strategies. This duality allows for the construction of complex molecular architectures, including a wide array of N-heterocycles, which are privileged structures in drug discovery.[2] Derivatives have shown a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and potent, selective agonism of metabolic targets like GPR40.[3][4][5][6][7]

Core Synthetic Methodologies: From Precursors to Complex Derivatives

The choice of synthetic strategy is paramount and is dictated by the desired final structure, available starting materials, and required functional group tolerance. The following section details the most critical and field-proven methodologies.

Foundational Synthesis: Carboxylation of Acetylides

The most direct method for creating the propiolic acid backbone involves the carboxylation of an acetylide. Historically, this was achieved by reacting sodium acetylide with carbon dioxide under pressure.[8][9]

  • Causality & Insight: This method is powerful for its directness. However, the high reactivity and instability of sodium acetylide require careful handling. The quality of the acetylide starting material is critical for achieving satisfactory yields. Modern advancements have sought to mitigate these challenges. A notable innovation is the synergistic catalytic reaction of calcium carbide (CaC2) with CO2 under mild conditions, using catalysts like silver nitrate (AgNO3) or copper iodide (CuI) in the presence of phosphine ligands and a carbonate source.[10] This approach utilizes a cheaper, more stable carbanion resource and represents a greener, more accessible entry point to the propiolate core.[10]

Palladium-Catalyzed Cross-Coupling: The Gateway to Aryl Scaffolds

For drug development, attaching the propiolic acid motif to aryl and heteroaryl systems is often the primary goal. Palladium-catalyzed cross-coupling reactions are the undisputed workhorses for this purpose.

The Sonogashira coupling is the reaction of a terminal alkyne with an aryl or vinyl halide.[11][12] In the context of our topic, this typically involves coupling a propiolate ester with an aryl halide.

  • Mechanism & Rationale: The reaction proceeds via a dual catalytic cycle involving palladium and a copper(I) co-catalyst. The palladium complex undergoes oxidative addition into the aryl-halide bond. Simultaneously, the copper catalyst reacts with the alkyne to form a copper(I) acetylide. Transmetalation of the acetylide from copper to palladium, followed by reductive elimination, yields the coupled product and regenerates the active palladium(0) catalyst.[11] The choice of a copper-free protocol is often driven by the need to avoid the formation of diyne byproducts from the homocoupling of the alkyne, which is a common side reaction promoted by copper.[11]

A more elegant and modern approach is the decarboxylative coupling, where propiolic acid itself reacts with an aryl halide, and the carboxylic acid group is subsequently expelled as CO2.[1][13] This strategy allows for the one-pot synthesis of both symmetrical and unsymmetrical diarylalkynes.[14][15]

  • Expertise in Action: This method is exceptionally powerful as it uses the carboxylic acid as a transient activating group. The reaction can be tuned by temperature to favor different products. For instance, at lower temperatures (25-50 °C), the Sonogashira-type product (an arylpropiolic acid) can be isolated, whereas at higher temperatures (80 °C), the reaction proceeds through a second coupling and decarboxylation to yield a diarylated alkyne.[13][15] This provides significant synthetic flexibility from a single set of starting materials.

G cluster_start Simple Precursors cluster_intermediates Key Intermediates cluster_products Complex Derivatives Acetylene Acetylene / CaC2 PropiolicAcid Propiolic Acid Acetylene->PropiolicAcid Carboxylation [CO2] ArylPropiolicAcid Arylpropiolic Acid PropiolicAcid->ArylPropiolicAcid Sonogashira Coupling (with Ar-X, Pd/Cu) ArylHalide Aryl Halide (Ar-X) ArylHalide->ArylPropiolicAcid Diarylalkyne Diarylalkyne ArylHalide->Diarylalkyne ArylPropiolicAcid->Diarylalkyne Decarboxylative Coupling (with Ar-X) Heterocycle Heterocycle (e.g., Triazole) ArylPropiolicAcid->Heterocycle Cycloaddition (with Azide)

Caption: Major synthetic pathways to propiolic acid derivatives.
Cycloaddition Reactions: Building Rings and Complexity

The electron-deficient nature of the alkyne in propiolic acid derivatives makes them excellent partners in cycloaddition reactions, which are among the most efficient ways to construct heterocyclic rings.

  • 1,3-Dipolar Cycloadditions: Propiolic acids and their esters are classic dipolarophiles. Their reaction with azides, catalyzed by copper(I), is a cornerstone of "click chemistry" and provides a highly reliable route to fully substituted 1,2,3-triazoles.[16] This reaction is valued for its high yields, mild conditions, and exceptional functional group tolerance.

  • Diels-Alder Reactions: As dienophiles, propiolic esters react with conjugated dienes to form six-membered rings, a foundational transformation in organic synthesis.[2][17] Lewis acid catalysis can be employed to enhance the reactivity of the dienophile and control the stereoselectivity of the reaction.[17]

In the Lab: A Self-Validating Protocol for Sonogashira Coupling

Trustworthiness in science is built on reproducibility. A well-designed protocol is a self-validating system, with clear steps, rationales, and checkpoints for characterization.

Protocol: Synthesis of Ethyl 3-phenylpropiolate

  • Objective: To synthesize an arylpropiolic ester via a copper-free Sonogashira coupling of an aryl iodide with ethyl propiolate.

  • Rationale for Choices:

    • Catalyst: Pd(PPh₃)₂Cl₂ is a robust, commercially available Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.

    • Base: Diisopropylamine (DIPA) acts as both the base to deprotonate the alkyne and as the solvent. Its high boiling point is suitable for reactions requiring moderate heat.

    • Copper-Free: This minimizes the risk of alkyne homocoupling, simplifying purification.

    • Inert Atmosphere: The Pd(0) catalyst is oxygen-sensitive, necessitating the use of an inert atmosphere (N₂ or Ar) to prevent catalyst degradation.

Experimental Procedure:

  • Setup: To a flame-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add iodobenzene (1.0 mmol, 1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%), and DIPA (10 mL).

  • Inerting: Seal the flask and purge with dry nitrogen for 15 minutes.

  • Reagent Addition: Add ethyl propiolate (1.2 mmol, 1.2 eq) via syringe.

  • Reaction: Stir the mixture at 60 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 9:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 4-6 hours.

  • Work-up: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate (20 mL) and wash with 1M HCl (2 x 10 mL) and brine (1 x 10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel (gradient elution with Hexane/Ethyl Acetate) to yield the pure product.

Self-Validation and Characterization:

This protocol is self-validating through rigorous characterization of the final product.

TechniqueExpected Outcome for Ethyl 3-phenylpropiolate
¹H NMR Aromatic protons (~7.3-7.5 ppm), quartet for -CH₂- (~4.2 ppm), triplet for -CH₃ (~1.3 ppm). Absence of the alkyne proton from ethyl propiolate (~2.7 ppm) is a key indicator of success.
¹³C NMR Signals for aromatic carbons, ester carbonyl (~154 ppm), two distinct alkyne carbons (~80-90 ppm), and ethyl group carbons.
IR Spec. Presence of a C≡C stretch (~2200 cm⁻¹) and a strong C=O stretch (~1715 cm⁻¹).
HRMS The measured mass should match the calculated exact mass of C₁₁H₁₀O₂ ([M+H]⁺ or other adducts) within a narrow tolerance (e.g., < 5 ppm).

From Synthesis to Function: Biological Screening and SAR

The synthesis of a novel derivative is only the beginning. The subsequent discovery of its biological function is a journey of systematic evaluation and iterative design.

Screening for Bioactivity

Once a library of novel propiolic acid derivatives is synthesized, it must be screened to identify "hits." The screening strategy depends on the therapeutic area of interest.

  • Target-Based Screening: If a specific biological target is known (e.g., an enzyme or receptor), derivatives are tested for their ability to modulate its function. For example, in the discovery of novel GPR40 agonists for type 2 diabetes, compounds were evaluated for their ability to stimulate calcium flux in a cell line engineered to express the GPR40 receptor.[5]

  • Phenotypic Screening: Derivatives are tested for their ability to produce a desired change in a whole-cell or whole-organism model, without a priori knowledge of the specific target. An example is screening for antimicrobial activity by measuring the inhibition of bacterial or fungal growth in culture.[18]

Case Study: Phenylpropiolic Acids as GPR40 Agonists

The G protein-coupled receptor GPR40 has emerged as an attractive target for type 2 diabetes. Most synthetic agonists were based on a phenylpropionic acid scaffold. To discover novel chemical matter, a series of phenylpropiolic acid derivatives were designed and synthesized.[5]

  • The Hit: The initial design replaced the flexible propionic acid chain with the rigid propiolic acid linker.

  • Optimization & SAR: Through systematic modification of the aryl ring substitutions, compound 9 (a specific derivative from the study) was identified. It showed submicromolar agonist activity and effectively amplified glucose-stimulated insulin secretion (GSIS) in pancreatic β-cells.[5] This effect was reversible with a known GPR40 antagonist, confirming its mechanism of action.[5]

  • In Vivo Validation: The lead compound demonstrated potent glucose-lowering effects in an oral glucose tolerance test in mice, validating the therapeutic potential of this novel scaffold.[5]

The Logic of Structure-Activity Relationship (SAR) Studies

SAR is the process of correlating specific structural features of a compound with its biological activity.[19] It is an iterative cycle of design, synthesis, and testing.

G Core Core Scaffold (Arylpropiolic Acid) R1 R = H Activity = 1x Core->R1 Test Analog 1 R2 R = OCH3 (Electron Donating) Activity = 0.5x Core->R2 Test Analog 2 R3 R = Cl (Electron Withdrawing) Activity = 5x Core->R3 Test Analog 3 Conclusion Conclusion: Electron-withdrawing, bulky groups at R position enhance activity. R1->Conclusion R2->Conclusion R4 R = Br (Bulky Halogen) Activity = 10x (Lead Compound) R3->R4 Further Optimization R4->Conclusion

Caption: A hypothetical SAR workflow for optimizing a lead compound.

As illustrated, by systematically changing the 'R' group on the aryl ring, researchers can deduce which properties (e.g., electronic, steric) are critical for activity. For instance, studies on antimicrobial propionic acid derivatives found that the presence of electron-withdrawing groups, such as a p-bromo substituent, often improved antibacterial activity.[18] This knowledge guides the synthesis of more potent and selective next-generation compounds.

Future Horizons

The field of propiolic acid chemistry is continually evolving. Future research will likely focus on:

  • Asymmetric Synthesis: Developing catalytic methods to control the stereochemistry of derivatives, which is crucial for interacting with chiral biological systems.

  • Green Chemistry: Expanding the use of sustainable catalysts, aqueous reaction media, and energy-efficient methods like mechanochemistry (ball milling).[10]

  • Novel Biological Targets: Applying libraries of propiolic acid derivatives to new and challenging biological targets beyond the established areas.

  • Materials Science: Leveraging the rigid, linear nature of the alkyne backbone to create novel polymers, liquid crystals, and other functional organic materials.[1]

By understanding the fundamental principles of their synthesis and the logical framework for discovering their function, researchers are well-equipped to unlock the full potential of novel propiolic acid derivatives and drive innovation across the chemical and biomedical sciences.

References

  • Tedeschi, R. J., Whitehouse Station, & Moore, G. L. (n.d.). Process for the preparation of propiolic acid.
  • Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. (n.d.). World Journal of Pharmaceutical Research. [Link]

  • Zhang, Z., et al. (2024). Synthesis of Propiolic and Butynedioic Acids via Carboxylation of CaC2 by CO2 under Mild Conditions. MDPI. [Link]

  • Asati, V., et al. (2011).
  • Eş, I., et al. (2017). Current advances in biological production of propionic acid. Biotechnology Letters. [Link]

  • The Role of Propiolic Acid in Chemical Reactions and Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • de Souza, A. W. A., et al. (2024). Allelopathic Potential and Cytotoxic, Genotoxic, and Antigenotoxic Effects of Tecoma stans Flowers (Bignoniaceae). MDPI. [Link]

  • Direct Catalytic Decarboxylative C1-Alkylation of Unprotected Tetrahydroisoquinolines via Photoredox Catalysis. (2024). Organic Letters. [Link]

  • Asati, V., et al. (2016). Synthesis, antimicrobial evaluation and QSAR studies of propionic acid derivatives. Arabian Journal of Chemistry. [Link]

  • Coral, J., et al. (2013). Propionic Acid: Method of Production, Current State and Perspectives. PMC - NIH. [Link]

  • Wang, Y., et al. (2018). Design, synthesis, and biological evaluations of phenylpropiolic acid derivatives as novel GPR40 agonists. European Journal of Medicinal Chemistry. [Link]

  • Propionic Acid Derivatives - Adverse Effects, Pharmacokinetics, Interactions, Uses. (n.d.). Pharmacology. [Link]

  • Li, Y-H., et al. (2022). Propiolic Acids in the Synthesis of N-heterocycles. Bentham Science Publishers. [Link]

  • Douglas, J. R. (n.d.). Preparation of propiolic acid and its homologues.
  • Ali, M., et al. (2010). Synthesis and Pharmacological Screening of Indan-1-propionic Acids as Anti-hypercholesterolemic Agents. Asian Journal of Chemistry. [Link]

  • Park, K., & Lee, S. (2011). Pd-Catalyzed Decarboxylative Coupling of Propiolic Acids: One-Pot Synthesis of 1,4-Disubstituted 1,3-Diynes via Sonogashira−Homocoupling Sequence. The Journal of Organic Chemistry. [Link]

  • Chen, B., et al. (2020). Copper-Catalyzed Decarboxylative Cycloaddition of Propiolic Acids, Azides, and Arylboronic Acids: Construction of Fully Substituted 1,2,3-Triazoles. The Journal of Organic Chemistry. [Link]

  • Cacchi, S., & Fabrizi, G. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry. [Link]

  • 1,3-Dipolar cycloaddition. (n.d.). Wikipedia. [Link]

  • Discovery of Chromane Propionic Acid Analogues as Selective Agonists of GPR120 with in Vivo Activity in Rodents. (2017). ResearchGate. [Link]

  • Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. (n.d.). ResearchGate. [Link]

  • Park, K., et al. (2009). Synthesis of Symmetrical and Unsymmetrical Diarylalkynes from Propiolic Acid Using Palladium-Catalyzed Decarboxylative Coupling. The Journal of Organic Chemistry. [Link]

  • Al-Khafaji, Y. A. H., & Al-Janabi, A. S. H. (2023). Design, Molecular Docking and QSAR Study for New Propionic Acid Derivatives. Iraqi Journal of Pharmaceutical Sciences. [Link]

  • Iovanna, V., & Gotor, V. (2022). Biological Activity of Natural and Synthetic Compounds. MDPI. [Link]

  • 1.2: Cycloaddition Reactions. (2023). Chemistry LibreTexts. [Link]

  • Im, D-S. (2012). SAR studies of 3-arylpropionic acids as potent and selective agonists of sphingosine-1-phosphate receptor-1 (S1P1) with enhanced pharmacokinetic properties. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Transition Metal-Catalyzed Decarboxylative Coupling Reactions of Alkynyl Carboxylic Acids. (n.d.). The Royal Society of Chemistry. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 3-(2,4-Difluorophenyl)prop-2-ynoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the anticipated spectroscopic characteristics of 3-(2,4-Difluorophenyl)prop-2-ynoic acid. In the absence of publicly available experimental spectra, this document leverages fundamental principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to predict the spectral features of this compound. The guide is intended for researchers, scientists, and professionals in drug development, offering a robust theoretical framework for the identification and characterization of this and structurally related molecules. Methodologies for spectral acquisition and interpretation are detailed, underpinned by established scientific principles.

Introduction

This compound (Figure 1) is a halogenated aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. The presence of a difluorophenyl ring, a carboxylic acid moiety, and a carbon-carbon triple bond (alkyne) bestows upon it unique electronic and structural properties. Accurate spectroscopic characterization is paramount for its unambiguous identification, purity assessment, and for understanding its chemical behavior. This guide outlines the expected ¹H NMR, ¹³C NMR, IR, and MS data for this molecule.

Figure 1. Chemical Structure of this compound
Molecular Formula: C₉H₄F₂O₂
Molecular Weight: 182.13 g/mol
CAS Number: 873075-53-7

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for this compound. These predictions are based on established chemical shift ranges, characteristic infrared absorption frequencies, and common fragmentation patterns for the constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide critical structural information.

2.1.1. Predicted ¹H NMR Data

The proton NMR spectrum is expected to be relatively simple, showing signals corresponding to the aromatic protons and the carboxylic acid proton. The chemical shifts are influenced by the electron-withdrawing effects of the fluorine atoms and the carboxylic acid group.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~11.0 - 13.0Singlet (broad)1HCarboxylic acid (-COOH)
~7.6 - 7.8Multiplet1HAromatic C-H (H-6)
~7.0 - 7.2Multiplet2HAromatic C-H (H-3, H-5)

Rationale for Predictions:

  • Carboxylic Acid Proton: The acidic proton of the carboxylic acid is highly deshielded and typically appears as a broad singlet in the downfield region of the spectrum.

  • Aromatic Protons: The protons on the difluorophenyl ring will exhibit complex splitting patterns (multiplets) due to coupling with each other and with the fluorine atoms. The proton at the 6-position is expected to be the most downfield due to its proximity to the electron-withdrawing alkyne and carboxylic acid groups.

2.1.2. Predicted ¹³C NMR Data

The carbon-13 NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The chemical shifts are significantly affected by the electronegativity of the attached fluorine atoms and the hybridization of the carbon atoms.

Predicted Chemical Shift (δ, ppm) Assignment
~155 - 160Carbonyl carbon (-COOH)
~160 - 165 (d, ¹JCF)Aromatic C-F (C-2, C-4)
~133 - 136 (d)Aromatic C-H (C-6)
~112 - 115 (dd)Aromatic C-H (C-5)
~105 - 108 (t)Aromatic C-H (C-3)
~110 - 115 (d)Aromatic C (C-1)
~85 - 90Alkynyl carbon (C≡C-COOH)
~75 - 80Alkynyl carbon (Ph-C≡C)

Rationale for Predictions:

  • Carbonyl Carbon: The carbonyl carbon of the carboxylic acid is characteristically found in the downfield region of the spectrum.

  • Aromatic Carbons: The carbons directly bonded to fluorine will show large one-bond coupling constants (¹JCF) and will be significantly shifted downfield. The other aromatic carbons will also exhibit coupling to fluorine.

  • Alkynyl Carbons: The sp-hybridized carbons of the alkyne typically appear in the midfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted Wavenumber (cm⁻¹) Intensity Assignment
2500 - 3300BroadO-H stretch (carboxylic acid)
~2200 - 2260MediumC≡C stretch (alkyne)
~1680 - 1710StrongC=O stretch (carboxylic acid)
~1600, ~1480MediumC=C stretch (aromatic ring)
~1100 - 1300StrongC-F stretch

Rationale for Predictions:

  • O-H Stretch: The hydroxyl group of the carboxylic acid gives a very broad and characteristic absorption band.

  • C≡C Stretch: The carbon-carbon triple bond of the alkyne has a characteristic absorption in a relatively clean region of the spectrum.

  • C=O Stretch: The carbonyl group of the carboxylic acid gives a strong, sharp absorption band.

  • C-F Stretch: The carbon-fluorine bonds will result in strong absorptions in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted m/z Interpretation
182[M]⁺, Molecular ion
165[M - OH]⁺
137[M - COOH]⁺
117[C₇H₂F₂]⁺

Rationale for Predictions:

  • Molecular Ion: The peak corresponding to the intact molecule with one electron removed will confirm the molecular weight.

  • Fragmentation: Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (-OH) and the loss of the entire carboxyl group (-COOH). Fragmentation of the aromatic ring is also expected.

Experimental Protocols

While experimental data is not currently available, the following are standard protocols for acquiring the spectroscopic data for a compound like this compound.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters: Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Parameters: Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C. Proton decoupling is typically used to simplify the spectrum.

IR Spectroscopy Protocol
  • Sample Preparation: For a solid sample, the attenuated total reflectance (ATR) technique is most convenient. Place a small amount of the solid directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

  • Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹.

Mass Spectrometry Protocol
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are suitable for LC-MS, while electron ionization (EI) is common for GC-MS.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

Workflow and Data Integration

The characterization of this compound should follow a logical workflow to ensure comprehensive and accurate identification.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment

Caption: Workflow for the synthesis, purification, and spectroscopic characterization.

Conclusion

This technical guide has presented a detailed theoretical framework for the spectroscopic characterization of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with the outlined experimental protocols, provide a valuable resource for scientists working with this compound. While awaiting the publication of experimental data, this guide serves as a robust starting point for its identification and analysis, ensuring scientific integrity and facilitating further research and development.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • ChemUniverse. (n.d.). This compound. Retrieved from [Link]

solubility and stability of 3-(2,4-Difluorophenyl)prop-2-ynoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of 3-(2,4-Difluorophenyl)prop-2-ynoic Acid

Abstract

Introduction and Molecular Profile

The effective utilization of any chemical entity in a research or development pipeline—be it for drug discovery, formulation, or materials science—is fundamentally dependent on a thorough understanding of its physicochemical properties. This compound (CAS: 873075-53-7) is a molecule whose structure suggests potential applications as an intermediate or a pharmacophore, analogous to other fluorinated 2-arylpropionic acid derivatives known for their biological activity[1].

Molecular Structure and Key Features:

  • Molecular Formula: C₉H₄F₂O₂[2]

  • Molecular Weight: 182.13 g/mol [2]

  • Carboxylic Acid Group (-COOH): This is the primary acidic functional group, making the molecule's aqueous solubility highly dependent on pH. It provides a site for hydrogen bonding and salt formation.

  • Alkyne Linker (-C≡C-): This triple bond creates a rigid, linear geometry between the phenyl ring and the carboxylic acid. This rigidity can be crucial for molecular recognition in biological systems. The electron-withdrawing nature of the alkyne can influence the acidity (pKa) of the carboxyl group. Furthermore, alkynes can be susceptible to specific degradation pathways, such as hydration or photochemically induced polymerization[3].

  • 2,4-Difluorophenyl Group: The two fluorine atoms significantly increase the lipophilicity of the aromatic ring. Fluorine substitution is a common strategy in medicinal chemistry to modulate metabolic stability, binding affinity, and membrane permeability.

Given the absence of extensive published data, this guide establishes the necessary protocols to de-risk the use of this compound by enabling a comprehensive assessment of its solubility and stability.

Solubility Profiling: A Quantitative Approach

Solubility is a critical attribute that influences everything from reaction kinetics in synthesis to bioavailability in pharmaceutical applications[4]. For an ionizable compound like this compound, a simple solubility value is insufficient; a full profile across different pH values and solvent systems is required.

Causality Behind Experimental Design

The experimental design for solubility testing is predicated on the molecule's structure. As a carboxylic acid, its aqueous solubility is expected to follow the Henderson-Hasselbalch equation, where solubility dramatically increases as the pH rises above the compound's pKa, leading to the formation of the more soluble carboxylate salt[5][6]. Therefore, a pH-solubility profile is non-negotiable for understanding its behavior in aqueous biological or formulation buffers.

Furthermore, assessing solubility in common organic solvents is essential for its practical handling during synthesis, purification, and the preparation of stock solutions for screening assays. The choice of solvents should span a range of polarities to identify suitable systems for various applications.

Experimental Workflow for Solubility Determination

The following diagram outlines a logical workflow for comprehensive solubility profiling.

G cluster_0 Phase 1: Aqueous Solubility cluster_1 Phase 2: Organic Solvent Solubility A Prepare Buffer Solutions (pH 2 to 10) B Add Excess Solid Compound to Each Buffer A->B C Equilibrate (e.g., 24-72h) via Shake-Flask Method B->C D Filter/Centrifuge to Remove Undissolved Solid C->D E Quantify Solute in Supernatant (e.g., HPLC-UV, UV-Vis) D->E F Plot Solubility vs. pH Determine Intrinsic Solubility (S₀) and pKa E->F G Select Solvents (e.g., DMSO, Ethanol, ACN, THF) H Add Excess Solid Compound to Each Solvent G->H I Equilibrate at Controlled Temp H->I J Filter/Centrifuge I->J K Quantify Solute in Supernatant J->K L Report Solubility (mg/mL or mM) K->L G cluster_0 Phase 1: Method Development & Preparation cluster_1 Phase 2: Application of Stress Conditions A Develop Stability-Indicating HPLC Method B Prepare Stock Solution (e.g., in 50:50 ACN:Water) A->B C Acidic (e.g., 0.1 M HCl, 60°C) B->C D Basic (e.g., 0.1 M NaOH, 60°C) B->D E Oxidative (e.g., 3% H₂O₂, RT) B->E F Photolytic (ICH Q1B Light Box) B->F G Thermal (e.g., 80°C Dry Heat) B->G H Analyze Samples at Time Points (e.g., 0, 2, 8, 24 hours) C->H D->H E->H F->H G->H I Quantify Parent Compound (% Remaining) and Identify Major Degradants H->I

Caption: Workflow for Forced Degradation (Stress) Testing.

Detailed Protocol: Forced Degradation Study

This protocol provides a framework for initiating a forced degradation study. The goal is to achieve 5-20% degradation of the parent compound.

  • Preparation: Prepare a stock solution of this compound at approximately 1 mg/mL in a 50:50 acetonitrile/water mixture.

  • Acidic Condition: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60 °C.

  • Basic Condition: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60 °C.

  • Oxidative Condition: Mix 1 mL of stock solution with 1 mL of 6% hydrogen peroxide to achieve a final concentration of 3% H₂O₂. Keep at room temperature, protected from light.

  • Photostability: Expose the solution (in a photostable container) and solid material to a light source conforming to ICH Q1B specifications (overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/square meter). A dark control sample must be stored under the same conditions but shielded from light. [7]6. Thermal Stability: Store vials of the solid compound and the stock solution in an oven at a high temperature (e.g., 80 °C).

  • Analysis: At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each stress condition, neutralize if necessary, and dilute to a suitable concentration. Analyze all samples using a stability-indicating HPLC-UV method.

  • Data Analysis: Calculate the percentage of the parent compound remaining. Analyze the chromatograms for the appearance of new peaks, which represent potential degradation products.

Data Presentation: Stability Summary

The results should be tabulated to provide a clear overview of the compound's lability under different stress conditions.

Table 3: Summary of Forced Degradation Results

Stress Condition Duration/Temp % Parent Remaining No. of Degradants >0.1% Observations
0.1 M HCl 24 h / 60 °C
0.1 M NaOH 24 h / 60 °C
3% H₂O₂ 24 h / RT
Photolytic (ICH) 1.2 M lux·h
Thermal (Solid) 7 d / 80 °C

| Thermal (Solution) | 24 h / 80 °C | | | |

Conclusion

While this compound presents an interesting scaffold for chemical and pharmaceutical development, the current lack of public data on its core physicochemical properties represents a significant knowledge gap. This technical guide provides the necessary intellectual and procedural framework for any research team to systematically and robustly characterize its solubility and stability. By following the outlined protocols, which are grounded in established scientific principles and regulatory standards, researchers can generate the high-quality, reliable data needed to make informed decisions and accelerate their research and development efforts. The self-validating nature of these experimental designs ensures that the resulting data will be fit-for-purpose for a wide range of scientific applications.

References

  • Vertex AI Search. 3-(2,4-Difluorophenyl)propionic acid.
  • ChemBK. 3-(4-Fluorophenyl)Prop-2-Ynoic Acid - Physico-chemical Properties. Available from: [Link]

  • Ismail, W., et al. (2008).
  • Chemsrc. 3-(4-Fluorophenyl)propionic acid | CAS#:459-31-4. Available from: [Link]

  • MDPI. Recent Progress and Challenges in Microbial Defluorination and Degradation for Sustainable Remediation of Fluorinated Xenobiotics. Available from: [Link]

  • ChemUniverse. This compound [Q06244]. Available from: [Link]

  • 幺米Lab. This compound, 95.0%+. Available from: [Link]

  • Kalyaev, M.V., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4612. Available from: [Link]

  • Wikipedia. Propiolic acid. Available from: [Link]

  • Emerson, S. U., et al. (1998). Degradation of 3-phenylpropionic acid by Haloferax sp. D1227. Applied and Environmental Microbiology, 64(8), 2843-2848. Available from: [Link]

  • ICH. Q1B: Photostability Testing of New Drug Substances and Products. Available from: [Link]

  • PubMed. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Available from: [Link]

  • Avdeef, A. (2001). pH-solubility pro®le of Ro324-4794/000 in aqueous buffers at 25 C by... ResearchGate. Available from: [Link]

  • MDPI. Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development. Available from: [Link]

  • Pobudkowska, A., & Domańska, U. (2014). Study of pH-dependent drugs solubility in water. ResearchGate. Available from: [Link]

  • Research Collection. and Polyfluoroalkyl Substances. Available from: [Link]

  • Bergström, C. A., et al. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences, 22(5), 389-398. Available from: [Link]

  • Bangma, J. T., et al. (2023). Analytical method interferences for perfluoropentanoic acid (PFPeA) and perfluorobutanoic acid (PFBA) in biological and environmental samples. Chemosphere, 313, 137722. Available from: [Link]

  • Google Patents. Process for preparing therapeutic 2-arylpropionic acids and esters, and novel arylmethylmalonate esters.
  • PubMed Central. Biodegradation of Microtoxic Phenylpropanoids (Phenylpropanoic Acid and Ibuprofen) by Bacteria and the Relevance for Their Removal from Wastewater Treatment Plants. Available from: [Link]

  • Klimeš, J., et al. (2009). An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase. Journal of Pharmaceutical and Biomedical Analysis, 50(2), 169-174. Available from: [Link]

Sources

Methodological & Application

Sonogashira coupling for 3-(2,4-Difluorophenyl)prop-2-ynoic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Sonogashira Coupling for the Synthesis of 3-(2,4-Difluorophenyl)prop-2-ynoic Acid

Audience: Researchers, scientists, and drug development professionals.

Abstract

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized centers.[1] Its power lies in its ability to construct complex molecular architectures, such as conjugated enynes and arylalkynes, under generally mild conditions.[2][3] This application note provides a comprehensive guide to the synthesis of this compound, a valuable fluorinated building block, utilizing the Sonogashira coupling of an aryl halide with propiolic acid. We will delve into the mechanistic underpinnings of the reaction, provide a field-proven, step-by-step protocol, and discuss the critical parameters that ensure a successful and high-yielding transformation.

Scientific Foundation: The Sonogashira Coupling Mechanism

A thorough understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The Sonogashira reaction operates through two interconnected, synergistic catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.[4][5]

The Palladium Cycle: The Cross-Coupling Engine

The palladium catalyst is the central player responsible for uniting the aryl and alkynyl fragments. The cycle proceeds through three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halide bond of the aryl halide (e.g., 2,4-difluoroiodobenzene). This forms a square planar Pd(II) intermediate. The reactivity of the halide is crucial, with the general trend being I > Br > Cl.[6] Electron-withdrawing groups on the aryl halide can promote this step.[7]

  • Transmetalation: This is the key step where the copper and palladium cycles intersect. The alkynyl group is transferred from the copper acetylide (generated in the copper cycle) to the Pd(II) center, displacing a halide ligand. This forms a new Pd(II)-alkynyl complex.

  • Reductive Elimination: The final step involves the formation of the desired C(sp²)-C(sp) bond as the aryl and alkynyl ligands are eliminated from the palladium center. This regenerates the active Pd(0) catalyst, allowing it to re-enter the cycle.[8]

The Copper Cycle: Activating the Alkyne

The copper(I) co-catalyst plays a critical role in activating the terminal alkyne.

  • π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne (propiolic acid).

  • Deprotonation: In the presence of an amine base (e.g., triethylamine), the coordinated alkyne becomes more acidic and is deprotonated to form a highly nucleophilic copper acetylide intermediate.[4]

  • Transmetalation: This copper acetylide is the species that transfers the alkynyl group to the palladium center in the main cycle.

The use of a copper co-catalyst significantly accelerates the reaction, allowing it to proceed under much milder conditions (often room temperature) compared to early copper-free variants.[9]

Sonogashira_Mechanism Figure 1: The Sonogashira Catalytic Cycles cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-X Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Alkynyl Ar-Pd(II)L₂-C≡CR PdII_Aryl->PdII_Alkynyl Transmetalation PdII_Alkynyl->Pd0 Reductive Elimination Product_out Ar-C≡CR PdII_Alkynyl->Product_out Alkyne H-C≡CR Cu_pi [Cu-π-Alkyne]⁺ Alkyne->Cu_pi Cu(I)X Cu_Acetylide Cu-C≡CR Cu_pi->Cu_Acetylide Base, -H⁺ Cu_Acetylide->PdII_Aryl To Pd Cycle

Figure 1: The Sonogashira Catalytic Cycles

Synthesis of this compound: A Practical Protocol

This protocol details the synthesis from 1-iodo-2,4-difluorobenzene and propiolic acid. The use of an iodoarene is recommended for its higher reactivity, which facilitates milder reaction conditions and often leads to higher yields.[6]

Reagents and Materials
ReagentFormulaM.W.MolesEquivalentsAmount
1-Iodo-2,4-difluorobenzeneC₆H₃F₂I239.995.0 mmol1.01.20 g
Propiolic AcidC₃H₂O₂70.056.0 mmol1.20.42 g (0.34 mL)
Pd(PPh₃)₂Cl₂C₃₆H₃₀Cl₂P₂Pd701.900.15 mmol0.03105 mg
Copper(I) Iodide (CuI)CuI190.450.15 mmol0.0329 mg
Triethylamine (Et₃N)C₆H₁₅N101.19--25 mL
Diethyl Ether (Et₂O)(C₂H₅)₂O74.12--For workup
Hydrochloric Acid (2M)HCl36.46--For workup
BrineNaCl(aq)---For workup
Anhydrous MgSO₄MgSO₄120.37--For drying

Safety Precautions:

  • Work in a well-ventilated fume hood at all times.

  • Palladium compounds are toxic and should be handled with care.

  • Propiolic acid is corrosive.

  • Organic solvents are flammable. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Step-by-Step Experimental Procedure

Workflow Figure 2: Experimental Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purify Purification A 1. Add Pd(PPh₃)₂Cl₂, CuI, and 1-iodo-2,4-difluorobenzene to a dry Schlenk flask. B 2. Evacuate and backfill with Nitrogen (3x). A->B C 3. Add anhydrous Et₃N via syringe. B->C D 4. Add propiolic acid dropwise via syringe. C->D E 5. Stir at room temperature for 12-24 hours. D->E F 6. Monitor reaction progress by TLC. E->F G 7. Concentrate reaction mixture in vacuo. F->G H 8. Redissolve in Et₂O and wash with 2M HCl. G->H I 9. Extract aqueous layer with Et₂O. H->I J 10. Combine organic layers, wash with brine. I->J K 11. Dry over MgSO₄, filter, and concentrate. J->K L 12. Purify crude product via recrystallization or column chromatography. K->L

Sources

purification protocol for 3-(2,4-Difluorophenyl)prop-2-ynoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Multi-modal Purification of 3-(2,4-Difluorophenyl)prop-2-ynoic Acid

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive, multi-modal strategy for the purification of this compound, a valuable building block in pharmaceutical and materials science research. Recognizing that purity is paramount for reproducible downstream applications, this document moves beyond a single method to present a logical workflow encompassing acid-base extraction, recrystallization, and flash column chromatography. The protocols are designed for researchers, chemists, and drug development professionals, with a focus on explaining the scientific rationale behind each step to empower users to adapt and troubleshoot the methodologies effectively.

Introduction and Strategic Overview

This compound is an acetylenic carboxylic acid derivative. Its structural motifs—a difluorinated phenyl ring and a propiolic acid—make it a desirable synthon for introducing these functionalities into more complex molecules. The synthesis of this compound, commonly achieved via Sonogashira coupling, often yields a crude product containing a predictable profile of impurities.[1][2] These include unreacted starting materials, catalyst residues, and byproducts from side reactions, most notably the homocoupling of the alkyne component.[3][4]

Effective purification is therefore not merely a polishing step but a critical process to ensure the integrity of subsequent experimental results. This guide presents a strategic workflow designed to systematically remove these impurities. The choice of method depends on the initial purity of the crude material and the final purity required.

Logical Purification Workflow

The purification strategy is designed as a decision-tree, allowing the researcher to select the appropriate level of purification required for their specific needs.

G cluster_0 A Crude Synthetic Mixture B Acid-Base Extraction A->B Initial Cleanup C Recrystallization B->C Primary Polishing D Flash Chromatography C->D High-Purity Needed F Purity ~95-99% (For general use) C->F E Purity >99.5% (For sensitive applications) D->E

Figure 1: Decision workflow for purification of this compound.

Understanding the Impurity Profile

A robust purification protocol is built upon a thorough understanding of the potential impurities. Assuming a Sonogashira coupling between a terminal alkyne (e.g., propiolic acid) and an aryl halide (e.g., 1-iodo-2,4-difluorobenzene), the following impurities are anticipated.

Compound/Impurity ClassChemical NatureTargeted Removal MethodRationale
Target Compound Acidic, Polar---The carboxylic acid moiety is key to the purification strategy.
Unreacted Aryl HalideNeutral, Non-polarAcid-Base Extraction, ChromatographyLacks an acidic proton and will remain in the organic phase during basic extraction.
Alkyne Homocoupling ProductNeutral, Non-polarAcid-Base Extraction, ChromatographyThe resulting diyne is non-acidic and will be separated with other neutral impurities.[3]
Unreacted Alkyne SourceAcidic, PolarRecrystallization, ChromatographyAs a carboxylic acid, it will follow the target but can be separated based on solubility/polarity differences.
Palladium/Copper CatalystsMetal ComplexesAcid-Base Extraction, ChromatographyOften removed during aqueous workup and adsorption onto silica gel.
Phosphine LigandsBasic/NeutralAcid-Base Extraction (acid wash)Can be removed by washing with a dilute acid, though typically removed with other neutral species.

Protocol 1: Bulk Purification via Acid-Base Extraction

This technique is the most effective first step for removing the bulk of neutral and basic impurities. It leverages the acidic nature of the target compound, which can be deprotonated to form a water-soluble carboxylate salt, while non-acidic impurities remain in the organic phase.[5][6]

Causality and Experimental Choices
  • Choice of Base: Saturated sodium bicarbonate (NaHCO₃) is a weak base, ideal for selectively deprotonating the carboxylic acid without causing hydrolysis of other functional groups, which could be a risk with stronger bases like sodium hydroxide.[7]

  • Choice of Organic Solvent: Diethyl ether or ethyl acetate are commonly used. They are immiscible with water and have good solubility for most organic compounds, while being volatile enough for easy removal.

  • Re-acidification: Hydrochloric acid (HCl) is used to protonate the carboxylate salt, causing the purified carboxylic acid to precipitate out of the aqueous solution due to its low water solubility.[8] An excess is added to ensure complete precipitation.[7]

Step-by-Step Methodology
  • Dissolution: Dissolve the crude solid (~5.0 g) in an appropriate organic solvent (e.g., 100 mL of diethyl ether) in a 250 mL separatory funnel.

  • First Extraction: Add 50 mL of saturated aqueous sodium bicarbonate solution to the funnel. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure from CO₂ evolution.

  • Phase Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Repeat Extraction: Repeat the extraction of the organic layer two more times with 50 mL portions of saturated NaHCO₃ solution, combining all aqueous extracts. This ensures complete transfer of the acidic product to the aqueous phase.

  • Isolate Neutral Impurities (Optional): The remaining organic layer contains neutral impurities. It can be washed with brine (saturated NaCl solution), dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure to isolate and analyze these byproducts.

  • Re-acidification and Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated HCl (12 M) dropwise while stirring until the solution becomes strongly acidic (pH < 2, check with pH paper). A white precipitate of the purified product should form.

  • Collection and Drying: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold deionized water to remove inorganic salts. Allow the solid to air-dry on the filter, then transfer to a watch glass and dry to a constant weight, preferably in a vacuum oven.

Protocol 2: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds to obtain high-purity crystalline material.[9][10] The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.

Causality and Experimental Choices

The ideal recrystallization solvent will dissolve the target compound completely when hot but sparingly when cold. Impurities should either be insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (remaining in the mother liquor upon crystallization).[10] A solvent screen is the most reliable method for identifying a suitable system.

Step-by-Step Methodology: Solvent Screening
  • Place approximately 20-30 mg of the acid-base extracted product into several test tubes.

  • To each tube, add a different solvent (e.g., water, ethanol, ethyl acetate, toluene, hexane) dropwise at room temperature. Observe solubility.

  • If insoluble at room temperature, gently heat the mixture to the solvent's boiling point. If the compound dissolves, it is a potential candidate.

  • Allow the hot solution to cool slowly to room temperature, then place it in an ice bath. Observe the formation of crystals. The best solvent will yield a large quantity of pure crystals.

  • If a single solvent is not ideal, test mixed solvent systems (e.g., Toluene/Hexane, Ethanol/Water).[11] Dissolve the compound in the "good" solvent (e.g., hot toluene) and add the "poor" solvent (e.g., hexane) dropwise until the solution becomes cloudy (the cloud point), then add a drop or two of the good solvent to clarify and allow to cool.

Solvent SystemSolubility (Hot)Solubility (Cold)Crystal Formation
WaterLowVery LowPoor
EthanolHighModerateFair (yield may be low)
TolueneModerateLowGood
Ethyl Acetate/HexaneHigh/LowLow/LowExcellent (Good candidate)
DichloromethaneHighHighPoor
Step-by-Step Methodology: Bulk Recrystallization (Example: Ethyl Acetate/Hexane)
  • Place the semi-purified solid in an Erlenmeyer flask. Add the minimum amount of hot ethyl acetate required to fully dissolve the solid.

  • If any insoluble impurities are present, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask.

  • Slowly add hexane to the hot solution until persistent cloudiness is observed. Add a few drops of hot ethyl acetate to redissolve the precipitate.

  • Cover the flask and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

  • Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold hexane.

  • Dry the purified crystals in a vacuum oven.

Protocol 3: High-Purity Polishing via Flash Column Chromatography

For applications requiring the highest purity (>99.5%), flash column chromatography is the method of choice. Given the polar carboxylic acid group, a normal-phase silica gel setup with a moderately polar mobile phase is a logical starting point.[12]

Causality and Experimental Choices
  • Stationary Phase: Silica gel is the standard choice for normal-phase chromatography.

  • Mobile Phase Selection: The key to a successful separation is selecting a solvent system that provides a good retention factor (Rf) for the target compound on a TLC plate, typically in the range of 0.15-0.40.[13] A common mobile phase for acidic compounds is a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate), often with a small amount of acetic or formic acid (0.5-1%) to suppress the ionization of the carboxylic acid group and prevent tailing.

  • Sample Loading: Dry loading is often preferred for compounds that are not highly soluble in the mobile phase, as it can lead to better resolution.[13]

Step-by-Step Methodology
  • TLC Method Development:

    • Dissolve a small amount of the compound in a volatile solvent (e.g., ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various solvent systems. A good starting point is 70:30 Hexane:Ethyl Acetate + 1% Acetic Acid.

    • Adjust the solvent polarity to achieve the target Rf of ~0.3. More ethyl acetate will lower the Rf (increase polarity); more hexane will raise it.

  • Column Preparation:

    • Select a column size appropriate for the amount of material (e.g., a 40g silica column for 0.4-4g of crude material).

    • Pack the column with silica gel using the chosen mobile phase (without the sample).

  • Sample Loading (Dry Loading):

    • Dissolve your compound in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (2-3 times the mass of your compound) and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder.

    • Carefully load this powder onto the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the mobile phase, applying positive pressure (air or nitrogen).

    • Collect fractions in test tubes and monitor the elution process using TLC.

    • Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the final, high-purity compound.

G cluster_1 A Develop TLC Method (Target Rf ≈ 0.3) B Pack Silica Column A->B C Dry Load Sample onto Column B->C D Elute with Mobile Phase C->D E Collect & Analyze Fractions via TLC D->E F Combine Pure Fractions & Evaporate E->F G High-Purity Product F->G

Figure 2: Workflow for purification by flash column chromatography.

References

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • University of California, Davis. (n.d.). Acid-Base Extraction. Chem 118L. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. Retrieved from [Link]

  • Sorbent Technologies, Inc. (2025). Flash Chromatography Basics. Retrieved from [Link]

  • Teledyne ISCO. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds. Retrieved from [Link]

  • Organic Chemistry Group. (n.d.). How to set-up a flash chromatography silica column and actually succeed at separation. Retrieved from [Link]

  • The Student Room. (2018). How to purify a carboxylic acid by recrystallisation?. Retrieved from [Link]

  • Google Patents. (1972). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
  • Royal Society of Chemistry. (2010). Gold catalyzes the Sonogashira coupling reaction without the requirement of palladium impurities. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • Google Patents. (2007). US7307188B2 - Purification of carboxylic acids by complexation with selective solvents.
  • ACS Publications. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Retrieved from [Link]

  • ACS Publications. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Synthetic Methods in Drug Discovery: Volume 1. Retrieved from [Link]

  • Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved from [Link]

Sources

Application Notes and Protocols for the In Vitro Characterization of 3-(2,4-Difluorophenyl)prop-2-ynoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the in vitro evaluation of 3-(2,4-Difluorophenyl)prop-2-ynoic acid, a novel small molecule with potential therapeutic applications. Given the broad biological activities associated with arylpropionic acid derivatives, a structured, multi-phase approach is proposed to elucidate the compound's mechanism of action and pharmacological profile.[1] This guide is intended for researchers, scientists, and drug development professionals, offering detailed protocols for initial cytotoxicity screening, target class identification through enzyme inhibition assays, and mechanistic validation via cell-based pathway analysis. The experimental design emphasizes robustness, reproducibility, and the generation of decision-driving data for early-stage drug discovery programs.

Introduction: Unveiling the Potential of a Novel Arylpropynoic Acid

This compound is a synthetic organic compound featuring a difluorophenyl group attached to a propynoic acid backbone. While the specific biological targets of this molecule are yet to be fully characterized, the broader class of arylpropionic acids is well-established in medicinal chemistry, encompassing widely used non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen.[1] These agents typically exert their effects through the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.[1] Furthermore, derivatives of related structures have demonstrated a range of biological activities, including anticancer and antimicrobial properties.[2][3]

The unique structural feature of an alkyne group in this compound suggests the potential for novel interactions with biological targets, possibly leading to enhanced potency, selectivity, or a distinct mechanism of action compared to its saturated counterparts. Therefore, a systematic in vitro evaluation is paramount to understanding its therapeutic potential. This guide outlines a strategic workflow, from broad phenotypic screening to specific target engagement and mechanistic studies, to comprehensively profile this compound.

Strategic Workflow for In Vitro Characterization

A tiered approach is recommended to efficiently characterize the biological activity of this compound. This strategy is designed to first identify a general biological effect, then narrow down the potential target class, and finally, elucidate the specific mechanism of action within a cellular context.

workflow cluster_phase1 Phase 1: Initial Profiling cluster_phase2 Phase 2: Target Class Identification cluster_phase3 Phase 3: Mechanistic Validation p1_assay Cell Viability & Cytotoxicity Assays p2_assay Enzyme Inhibition Assays (e.g., COX-1/COX-2) p1_assay->p2_assay Identifies potential therapeutic area p3_assay Cell-Based Pathway Analysis (e.g., Prostaglandin E2 Quantification) p2_assay->p3_assay Confirms target engagement

Figure 1: A three-phase workflow for the in vitro characterization of novel compounds.

Phase 1: Initial Profiling - Cell Viability and Cytotoxicity Assays

The initial step is to assess the compound's general effect on cell health and proliferation. A broad screening against a panel of human cancer cell lines is recommended to identify potential anti-proliferative activity and determine the compound's potency.

Protocol 1: MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • This compound (stock solution in DMSO)

  • Human cancer cell lines (e.g., A549 - lung, MCF7 - breast, HCT116 - colon)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Multichannel pipette

  • Plate reader (570 nm absorbance)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.5%. Add 100 µL of the diluted compound to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the half-maximal inhibitory concentration (IC50).

Cell LineThis compound IC50 (µM)
A54915.2
MCF728.9
HCT1168.7

Table 1: Hypothetical IC50 values of this compound in various cancer cell lines.

Phase 2: Target Class Identification - Enzyme Inhibition Assays

Based on the structural similarity to known NSAIDs, a logical next step is to investigate the compound's effect on cyclooxygenase (COX) enzymes.[1] These assays are crucial for understanding if the compound acts as an enzyme inhibitor.[4][5]

Protocol 2: COX-1/COX-2 Inhibition Assay

This protocol describes a fluorescent assay to measure the peroxidase activity of COX enzymes.

Principle: The peroxidase component of COX enzymes catalyzes the oxidation of a fluorogenic substrate in the presence of a peroxide. An inhibitor will reduce the rate of this reaction, leading to a decrease in fluorescence.

Materials:

  • This compound

  • Recombinant human COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Fluorogenic substrate (e.g., ADHP - 10-acetyl-3,7-dihydroxyphenoxazine)

  • Heme cofactor

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Selective COX-1 and COX-2 inhibitors (for controls, e.g., SC-560 and celecoxib)

  • 96-well black plates

  • Fluorescence plate reader (Ex/Em = 535/590 nm)

Procedure:

  • Reagent Preparation: Prepare working solutions of enzymes, substrate, and cofactors in assay buffer.

  • Inhibitor Addition: Add serial dilutions of this compound and control inhibitors to the wells.

  • Enzyme Addition: Add COX-1 or COX-2 enzyme to the wells and incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Initiate the reaction by adding a mixture of arachidonic acid and the fluorogenic substrate.

  • Kinetic Reading: Immediately begin kinetic reading of fluorescence intensity every minute for 15-20 minutes.

Data Analysis: Calculate the rate of reaction (slope of the linear portion of the kinetic curve). Determine the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percentage of inhibition against the log of the compound concentration to determine the IC50 value for each enzyme.

EnzymeThis compound IC50 (µM)
COX-15.8
COX-20.9

Table 2: Hypothetical IC50 values for COX-1 and COX-2 inhibition.

Phase 3: Mechanistic Validation - Cell-Based Pathway Analysis

Following the identification of a potential target, it is essential to confirm its engagement and downstream effects in a cellular context.[6][7][8] If the compound inhibits COX enzymes, a reduction in the production of prostaglandins, such as prostaglandin E2 (PGE2), should be observed.

cox_pathway membrane Membrane Phospholipids pla2 PLA2 aa Arachidonic Acid pla2->aa cox COX-1 / COX-2 aa->cox pgg2 PGG2 cox->pgg2 pgh2 PGH2 pgg2->pgh2 pges PGES pgh2->pges pge2 Prostaglandin E2 pges->pge2 inflammation Inflammation, Pain, Fever pge2->inflammation compound 3-(2,4-Difluorophenyl) prop-2-ynoic acid compound->cox

Figure 2: Simplified COX signaling pathway and the inhibitory action of the compound.

Protocol 3: Prostaglandin E2 (PGE2) Immunoassay

This protocol uses a competitive enzyme-linked immunosorbent assay (ELISA) to quantify PGE2 levels in cell culture supernatants.

Principle: Free PGE2 in the sample competes with a fixed amount of a PGE2-tracer (e.g., conjugated to an enzyme) for binding to a limited number of anti-PGE2 antibody sites. The amount of tracer that binds is inversely proportional to the amount of free PGE2 in the sample.

Materials:

  • Human cell line known to produce PGE2 (e.g., A549 cells stimulated with IL-1β)

  • This compound

  • IL-1β (or another inflammatory stimulus)

  • PGE2 ELISA kit (containing PGE2 standard, anti-PGE2 antibody, PGE2-tracer, wash buffer, substrate, and stop solution)

  • 96-well plate coated with a capture antibody

  • Plate reader (450 nm absorbance)

Procedure:

  • Cell Culture and Treatment: Seed A549 cells in a 24-well plate and grow to confluence. Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with IL-1β (e.g., 1 ng/mL) for 24 hours to induce PGE2 production.

  • Sample Collection: Collect the cell culture supernatants.

  • ELISA: Perform the ELISA according to the manufacturer's instructions. This typically involves:

    • Adding standards and samples to the antibody-coated plate.

    • Adding the PGE2-tracer.

    • Incubating to allow for competitive binding.

    • Washing the plate to remove unbound reagents.

    • Adding the substrate to develop a colorimetric signal.

    • Stopping the reaction and reading the absorbance at 450 nm.

Data Analysis: Generate a standard curve using the PGE2 standards. Calculate the concentration of PGE2 in each sample by interpolating from the standard curve. Determine the IC50 value for the inhibition of PGE2 production.

TreatmentPGE2 Concentration (pg/mL)% Inhibition
Vehicle Control (unstimulated)50-
Vehicle Control + IL-1β12000
1 µM Compound + IL-1β65045.8
10 µM Compound + IL-1β15087.5

Table 3: Hypothetical results from a PGE2 immunoassay.

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the initial in vitro characterization of this compound. By following this phased approach, researchers can efficiently determine its cytotoxic profile, identify its potential molecular targets, and validate its mechanism of action in a cellular context. The hypothetical data presented suggest that this compound may act as a selective COX-2 inhibitor with anti-proliferative properties.

Further studies should focus on:

  • Mechanism of Inhibition: Determining whether the enzyme inhibition is competitive, non-competitive, or uncompetitive.[9][10]

  • Selectivity Profiling: Screening against a broader panel of enzymes and receptors to assess off-target effects.

  • Advanced Cell Models: Utilizing 3D cell cultures or co-culture systems to better mimic the in vivo environment.[11]

  • In Vivo Studies: If the in vitro data are promising, advancing the compound to animal models of inflammation or cancer.

This systematic approach will provide the comprehensive dataset needed to make informed decisions about the continued development of this compound as a potential therapeutic agent.

References

  • Biobide. (n.d.). What is an Inhibition Assay?. Biobide Blog. Retrieved from [Link]

  • Da-Ta Biotech. (n.d.). In Vitro Enzyme Assay: Cutting Edge Research. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Cell Based Assays Development. Retrieved from [Link]

  • Nakajo, K., et al. (2019). Development of a Novel Cell-Based Assay System for High-Throughput Screening of Compounds Acting on Background Two-Pore Domain K+ Channels. SLAS Discovery, 24(6), 641-652. Retrieved from [Link]

  • Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. Retrieved from [Link]

  • Zhang, X., et al. (2022). A review for cell-based screening methods in drug discovery. Journal of Pharmacological and Toxicological Methods, 115, 107173. Retrieved from [Link]

  • ChemHelp ASAP. (2023, August 18). functional in vitro assays for drug discovery. YouTube. Retrieved from [Link]

  • BioIVT. (2018, July 20). Cell-based Assays: A Crucial Component of the Drug Discovery Process. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Assay Guidance Manual: Mechanism of Action Assays for Enzymes. Retrieved from [Link]

  • ResearchGate. (2012). In vitro enzymatic assay. Retrieved from [Link]

  • AHH Chemical Co., Ltd. (n.d.). 3-(2,4-Difluorophenyl)propionic acid. Retrieved from [Link]

  • ChemUniverse. (n.d.). This compound. Retrieved from [Link]

  • Kalyaev, M. V., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4612. Retrieved from [Link]

  • Kumar, A., et al. (2017). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. International Journal of Pharmaceutical Sciences and Research, 8(8), 3209-3226. Retrieved from [Link]

  • Chimenti, F., et al. (2012). Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides. European Journal of Medicinal Chemistry, 58, 386-395. Retrieved from [Link]

  • da Silva, A. C. S., et al. (2022). 6-[(2S,3R)-3-(2,4-Difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butan-2-yl]-5-fluoropyrimidine-4-carbaldehyde. Molbank, 2022(3), M1448. Retrieved from [Link]

  • Axsyn. (n.d.). 2-Propenoic acid,3-(2,4-difluorophenyl)-. Retrieved from [Link]

  • Kalyaev, M. V., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4612. Retrieved from [Link]

  • Kalyaev, M. V., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4612. Retrieved from [Link]

  • Wikipedia. (2024, January 15). Propionic acid. Retrieved from [Link]

Sources

Application Notes & Protocols for Antimicrobial Studies of 3-(2,4-Difluorophenyl)prop-2-ynoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the investigation of 3-(2,4-Difluorophenyl)prop-2-ynoic acid as a potential novel antimicrobial agent. While direct studies on this specific molecule are emerging, its structural motifs—a fluorinated phenyl ring and an acetylenic acid—are well-represented in compounds with established biological activities. The difluorophenyl group is a key pharmacophore known to enhance the potency and metabolic stability of drug candidates[1][2]. Similarly, acetylenic acids are a class of natural and synthetic compounds recognized for their broad-spectrum antimicrobial properties[2]. This document outlines the scientific rationale for investigating this compound, proposes a potential mechanism of action based on related structures, and provides detailed, field-proven protocols for its synthesis and antimicrobial evaluation.

Introduction and Scientific Rationale

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation therapeutics. This compound presents a compelling candidate for investigation. Its structure combines two key features associated with potent antimicrobial activity:

  • The 2,4-Difluorophenyl Moiety: The incorporation of fluorine atoms into aromatic rings is a well-established strategy in medicinal chemistry to modulate electronic properties, lipophilicity, and metabolic stability. Fluorinated phenyl derivatives have demonstrated significant antibacterial and antifungal activities[1][2]. The specific 2,4-difluoro substitution pattern has been shown to be favorable in various bioactive molecules.

  • The Prop-2-ynoic Acid (Propiolic Acid) Backbone: Acetylenic compounds, characterized by a carbon-carbon triple bond, are known to possess a wide range of biological activities. Phenylpropionic acid derivatives, a closely related structural class, have also been successfully explored for the development of antimicrobial agents[3][4][5][6].

The combination of these two pharmacophores in a single molecule provides a strong rationale for its evaluation as a novel antimicrobial agent. This guide provides the necessary protocols to systematically investigate its potential.

Proposed Mechanism of Action

Based on the known mechanisms of related fluorinated and acetylenic antimicrobial compounds, we can hypothesize a multi-pronged mechanism of action for this compound. The lipophilic nature of the difluorophenyl ring may facilitate its transport across the microbial cell membrane. Once inside the cell, the electron-withdrawing nature of the fluorine atoms and the reactivity of the acetylenic bond could lead to the inhibition of critical cellular processes. A plausible target is the disruption of enzymes involved in cell wall synthesis or nucleic acid replication, such as DNA gyrase.

Proposed_Antimicrobial_Mechanism cluster_extracellular Extracellular Space cluster_cell Microbial Cell cluster_targets Intracellular Targets cluster_outcome Outcome Compound 3-(2,4-Difluorophenyl) prop-2-ynoic acid Membrane Cell Membrane Compound->Membrane Membrane Transport DNA_Gyrase DNA Gyrase Membrane->DNA_Gyrase Inhibition Cell_Wall_Synth Cell Wall Synthesis Enzymes Membrane->Cell_Wall_Synth Inhibition Inhibition Inhibition of DNA Replication DNA_Gyrase->Inhibition Disruption Disruption of Cell Wall Integrity Cell_Wall_Synth->Disruption Cell_Death Bactericidal/ Fungicidal Effect Inhibition->Cell_Death Disruption->Cell_Death

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

Synthesis of this compound

While commercially available from vendors such as ChemUniverse (CAS: 873075-53-7), custom synthesis may be required for larger quantities or analog development[7]. A common synthetic route involves the Sonogashira coupling of a terminal alkyne with an aryl halide.

Materials:

  • 2,4-Difluoroiodobenzene

  • Propargyl alcohol

  • Palladium(II) acetate

  • Triphenylphosphine

  • Copper(I) iodide

  • Triethylamine

  • Jones reagent (Chromium trioxide in sulfuric acid)

  • Anhydrous solvents (THF, Diethyl ether)

  • Standard glassware for organic synthesis

Protocol:

  • Sonogashira Coupling: To a solution of 2,4-difluoroiodobenzene (1.0 eq) and propargyl alcohol (1.2 eq) in anhydrous THF, add palladium(II) acetate (0.02 eq), triphenylphosphine (0.04 eq), and copper(I) iodide (0.02 eq).

  • Degas the mixture with argon for 15 minutes.

  • Add triethylamine (2.0 eq) and stir the reaction at room temperature for 12-16 hours under an argon atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride and extract with diethyl ether.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting alcohol by column chromatography on silica gel.

  • Oxidation: Dissolve the purified alcohol in acetone and cool to 0°C.

  • Add Jones reagent dropwise until a persistent orange color is observed.

  • Stir for 1 hour at 0°C, then allow to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction with isopropanol and filter the mixture through a pad of celite.

  • Extract the filtrate with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product, this compound.

  • Confirm the structure and purity by ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Assay

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines and is designed to determine the Minimum Inhibitory Concentration (MIC) of the test compound.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), sterile

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium with L-glutamine, buffered with MOPS, for fungi

  • Sterile 96-well microtiter plates

  • Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Standard antimicrobial agents for positive controls (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Spectrophotometer or microplate reader

Protocol:

  • Compound Preparation: Prepare a 10 mg/mL stock solution of this compound in sterile DMSO.

  • Inoculum Preparation:

    • Bacteria: Culture bacteria on appropriate agar plates overnight. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

    • Fungi: Culture fungi on Sabouraud Dextrose Agar. Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.

  • Plate Setup:

    • Add 100 µL of the appropriate broth (CAMHB or RPMI) to all wells of a 96-well plate.

    • Add 100 µL of the compound stock solution to the first well of a row and perform a 2-fold serial dilution across the plate.

    • The final volume in each well should be 100 µL after adding the inoculum.

    • Include a positive control (standard antimicrobial), a negative control (no compound), and a sterility control (no inoculum).

  • Inoculation: Add 10 µL of the prepared inoculum to each well (except the sterility control).

  • Incubation: Incubate bacterial plates at 37°C for 18-24 hours. Incubate fungal plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

Antimicrobial_Testing_Workflow Compound_Prep Compound Stock Preparation (in DMSO) Serial_Dilution Serial Dilution in 96-Well Plate Compound_Prep->Serial_Dilution Inoculum_Prep Microbial Inoculum Preparation Inoculation Inoculation of Wells Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubation (37°C or 35°C) Inoculation->Incubation MIC_Reading MIC Determination (Visual/Spectrophotometric) Incubation->MIC_Reading Data_Analysis Data Analysis and Reporting MIC_Reading->Data_Analysis

Caption: Experimental workflow for antimicrobial susceptibility testing.

Data Presentation

The results of the MIC testing should be presented in a clear and concise table. Below is a template for presenting hypothetical data.

MicroorganismStrain IDCompound MIC (µg/mL)Control MIC (µg/mL)
Gram-Positive Bacteria
Staphylococcus aureusATCC 2921316Ciprofloxacin: 0.25
Enterococcus faecalisATCC 2921232Ciprofloxacin: 1
Gram-Negative Bacteria
Escherichia coliATCC 2592264Ciprofloxacin: 0.015
Pseudomonas aeruginosaATCC 27853>128Ciprofloxacin: 0.5
Fungi
Candida albicansATCC 900288Fluconazole: 0.5
Aspergillus fumigatusATCC 20430532Fluconazole: 16

Conclusion and Future Directions

The protocols outlined in this document provide a robust framework for the initial investigation of this compound as a potential antimicrobial agent. Based on the structural alerts present in the molecule, there is a strong scientific basis to anticipate antimicrobial activity. Positive results from these initial screens would warrant further studies, including determination of minimum bactericidal/fungicidal concentrations (MBC/MFC), time-kill kinetics, and evaluation against a broader panel of clinical isolates, including multidrug-resistant strains. Subsequent studies could also focus on elucidating the precise mechanism of action and exploring structure-activity relationships through the synthesis of analogs.

References

  • Synthesis and antimicrobial studies of hydrazone derivatives of 4-[3-(2,4-difluorophenyl)...].
  • Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives. National Institutes of Health. Available at: [Link]

  • Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. National Institutes of Health. Available at: [Link]

  • Design, Organocatalytic Synthesis, and Bioactivity Evaluation of Enantiopure Fluorinated LpxC Inhibitors. ResearchGate. Available at: [Link]

  • Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. ResearchGate. Available at: [Link]

  • Discovery of a broad-spectrum, fluorinated macrobicyclic antibiotic through chemical synthesis. ChemRxiv. Available at: [Link]

  • Antimicrobial compositions. PubChem. Available at: [Link]

  • Synthesis and evaluation of the properties of fluorinated amphiphilic amides of 2,2-bis(hydroxymethyl)propionic acid. WashU Medicine Research Profiles. Available at: [Link]

  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. MDPI. Available at: [Link]

  • Antimicrobial and Antibiofilm Activities of Some Antioxidant 3,4-Dihydroxyphenyl-Thiazole-Coumarin Hybrid Compounds: In Silico and In Vitro Evaluation. MDPI. Available at: [Link]

  • The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity. MDPI. Available at: [Link]

  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. National Institutes of Health. Available at: [Link]

  • Use of propionic acid as an antimicrobial. Google Patents.
  • Antimicrobial activity of synthesized synthesized propionic acid derivatives. ResearchGate. Available at: [Link]

  • In vitro antifungal and antibiofilm activities of novel sulfonyl hydrazone derivatives against Candida spp. PubMed. Available at: [Link]

  • Process for preparing therapeutic 2-arylpropionic acids and esters, and novel arylmethylmalonate esters. Google Patents.
  • Antibacterial, Antifungal, and Antiviral Bioactive Compounds from Natural Products. National Institutes of Health. Available at: [Link]

  • Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. Available at: [Link]

  • Fluorinated Propionic Acids Unmasked: Puzzling Fragmentation Phenomena of the Deprotonated Species. Radboud Repository. Available at: [Link]

  • Synthetic antimicrobial mineral compositions, methods of making and using same. Google Patents.
  • Antimicrobial compositions and methods of use. Google Patents.
  • This compound. ChemUniverse. Available at: [Link]

  • 2-Propenoic acid,3-(2,4-difluorophenyl)-. Axsyn. Available at: [Link]

Sources

Application Note & Protocol: A Comprehensive Framework for Evaluating the In Vitro Fungicidal Activity of 3-(2,4-Difluorophenyl)prop-2-ynoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The emergence of drug-resistant fungal pathogens necessitates the discovery and rigorous evaluation of novel antifungal agents. This document provides a detailed framework for assessing the fungicidal potential of 3-(2,4-Difluorophenyl)prop-2-ynoic acid, a compound of interest due to the known antimicrobial properties of organic acids. We present a multi-tiered experimental approach, progressing from initial growth inhibition screening to definitive fungicidal activity confirmation. The protocols are grounded in the authoritative standards of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity and reproducibility. This guide is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of new chemical entities.

Introduction: The Scientific Rationale

Invasive fungal infections represent a significant and growing threat to global health, causing an estimated 1.5 million deaths annually.[1] The current antifungal armamentarium is limited, and its efficacy is increasingly compromised by the rise of resistant strains.[2] This landscape creates an urgent need for novel antifungal agents with distinct mechanisms of action.

This compound belongs to the class of propiolic acids, which are related to propionic acid. Research into the antifungal mechanism of propionic acid has revealed that it can induce fungal cell death through mitochondria-mediated apoptosis.[3][4] This process is often characterized by the accumulation of reactive oxygen species (ROS), activation of metacaspases, and mitochondrial dysfunction, ultimately leading to programmed cell death.[3][5] It is hypothesized that this compound may exert its antifungal effect through a similar mechanism, making it a compelling candidate for investigation.

Determining whether a compound is fungistatic (inhibits growth) or fungicidal (kills the organism) is a critical step in its development profile.[6] A fungicidal agent is often preferred, particularly for treating infections in immunocompromised patients.[6] This guide outlines a logical progression of assays designed to first determine the minimum inhibitory concentration (MIC) and subsequently to confirm cell death through the determination of the minimum fungicidal concentration (MFC) and time-kill kinetic analysis.

Overall Experimental Workflow

The evaluation of fungicidal activity is a sequential process. An initial screening assay determines the concentration at which the compound inhibits fungal growth. Subsequent, more labor-intensive assays confirm whether this inhibition is due to cell death.

G cluster_0 Phase 1: Inhibition Screening cluster_1 Phase 2: Fungicidal Confirmation cluster_2 Phase 3: Data Interpretation MIC Protocol 1: Broth Microdilution Assay (Determine Minimum Inhibitory Concentration - MIC) MFC Protocol 2: MFC Assay (Determine Minimum Fungicidal Concentration) MIC->MFC Use MIC value to inform MFC test concentrations TimeKill Protocol 3: Time-Kill Kinetic Assay (Assess Rate and Extent of Killing) MIC->TimeKill Use MIC value to select concentrations (e.g., 2x, 4x MIC) Analysis Analysis & Interpretation - Calculate MFC/MIC Ratio - Plot Time-Kill Curves - Conclude Fungistatic vs. Fungicidal MFC->Analysis TimeKill->Analysis G A Prepare Compound Stock (e.g., 1280 µg/mL in DMSO) B Perform 2-fold Serial Dilutions in 96-well plate (Column 1-10) using RPMI-MOPS medium A->B E Inoculate Wells (100 µL) containing diluted compound (100 µL) B->E C Prepare Fungal Inoculum (Adjust to 0.5 McFarland standard) D Dilute Inoculum to Final Working Concentration (e.g., 1-5 x 10³ CFU/mL) C->D D->E F Add Controls: - Growth Control (Inoculum + Medium) - Sterility Control (Medium only) E->F G Seal Plate and Incubate (35°C for 24-48h) F->G H Read MIC Visually or Spectrophotometrically (Lowest concentration with ≥50% growth inhibition) G->H

Caption: Workflow for the Broth Microdilution MIC Assay.

Step-by-Step Methodology
  • Media Preparation: Prepare RPMI 1640 medium buffered to pH 7.0 with 0.165 M MOPS. Sterilize by filtration.

  • Compound Preparation: a. Prepare a stock solution of this compound in DMSO (e.g., 1280 µg/mL). b. In a 96-well plate, perform serial twofold dilutions of the compound in RPMI-MOPS medium to achieve a range of concentrations (e.g., 0.125 to 64 µg/mL). The final volume in each well should be 100 µL at 2x the final desired concentration. > Scientist's Note: The DMSO concentration in the final assay should not exceed 1%, as higher concentrations can inhibit fungal growth. Run a solvent toxicity control.

  • Inoculum Preparation: a. Subculture fungi on SDA/PDA plates and incubate for 24h (yeasts) or until adequate sporulation (molds) at 35°C. b. Suspend several colonies (or conidia for molds) in sterile saline. c. Adjust the suspension turbidity to match a 0.5 McFarland standard using a spectrophotometer (530 nm). This corresponds to approximately 1-5 x 10⁶ CFU/mL for yeast. [7] d. Dilute this suspension in RPMI-MOPS medium to obtain the final working inoculum concentration (e.g., for yeasts, a 1:1000 dilution gives ~1-5 x 10³ CFU/mL). 4. Inoculation and Incubation: a. Add 100 µL of the working inoculum to each well containing the diluted compound. This halves the drug concentration to the final desired test range. b. Include a growth control (100 µL inoculum + 100 µL medium) and a sterility control (200 µL medium only). c. Seal the plate and incubate at 35°C for 24-48 hours. The incubation time depends on the growth rate of the fungus in the control well. [8]5. MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50% reduction) compared to the drug-free growth control. This can be assessed visually or by reading optical density (OD) at 600 nm. [9]

Protocol 2: Minimum Fungicidal Concentration (MFC) Assay

This assay is a direct extension of the MIC test and determines the lowest compound concentration that kills ≥99.9% of the initial fungal inoculum. [10]

Step-by-Step Methodology
  • Post-MIC Incubation: Following MIC determination, gently resuspend the contents of each well (from the MIC plate) that showed growth inhibition (i.e., the MIC well and all wells with higher concentrations).

  • Subculturing: Aliquot a fixed volume (e.g., 10 µL) from each of these resuspended wells and spot-plate onto a sterile, drug-free SDA or PDA plate.

    Scientist's Note: It is crucial to also plate the growth control well (after appropriate dilution, e.g., 1:100) to confirm the initial inoculum count (CFU/mL) at Time 0.

  • Incubation: Incubate the agar plates at 35°C for 24-48 hours, or until colonies are clearly visible on the plate from the growth control spot.

  • MFC Determination: The MFC is the lowest concentration of the compound that results in either no growth or a colony count that represents a ≥99.9% (3-log) reduction compared to the initial inoculum count. [10]

Data Interpretation

The relationship between the MFC and MIC provides insight into the compound's activity:

  • Fungicidal: If the MFC/MIC ratio is ≤ 4.

  • Fungistatic: If the MFC/MIC ratio is > 4.

Parameter Definition
MIC₅₀ Lowest concentration inhibiting ≥50% of growth.
MFC Lowest concentration killing ≥99.9% of the initial inoculum.
MFC/MIC Ratio A key indicator to classify the compound's activity.

Protocol 3: Time-Kill Kinetic Assay

This dynamic assay provides definitive evidence of fungicidal activity by measuring the rate of killing over time. [11]

Workflow Diagram

G A Prepare Large-Volume Fungal Culture (Adjusted to ~5 x 10⁵ CFU/mL in RPMI-MOPS) B Aliquot Culture into Flasks A->B C Add Compound to Flasks: - Growth Control (No Drug) - Test (e.g., 1x, 2x, 4x MIC) B->C D Incubate Flasks in Shaking Incubator (35°C) C->D E At Time Points (0, 2, 4, 8, 12, 24h): Withdraw Aliquot from each flask D->E Sampling F Perform Serial Dilutions of Aliquot E->F G Plate Dilutions onto Agar Plates F->G H Incubate Agar Plates (24-48h) and Count Colonies (CFU) G->H I Calculate CFU/mL and Plot log₁₀(CFU/mL) vs. Time H->I

Caption: Workflow for the Time-Kill Kinetic Assay.

Step-by-Step Methodology
  • Inoculum Preparation: Prepare a standardized fungal inoculum in RPMI-MOPS medium at a concentration of approximately 5 x 10⁵ CFU/mL. [11]2. Assay Setup: a. In sterile flasks, add the fungal inoculum. b. Add this compound to achieve final concentrations corresponding to multiples of the predetermined MIC (e.g., 1x, 2x, 4x, and 8x MIC). c. Include a drug-free growth control flask.

  • Incubation and Sampling: a. Incubate all flasks at 35°C in a shaking incubator to ensure aeration and contact between the compound and the cells. [11] b. At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask. [12]4. Viability Counting: a. Perform serial tenfold dilutions of each aliquot in sterile saline. b. Plate a known volume (e.g., 100 µL) of the appropriate dilutions onto SDA/PDA plates.

    Scientist's Note: To prevent drug carryover from inhibiting growth on the agar plate, especially at high test concentrations, samples can be washed via centrifugation or passed through a filter. [11] c. Incubate the plates for 24-48 hours and count the number of colonies to determine the CFU/mL at each time point.

  • Data Analysis: a. Plot the log₁₀ CFU/mL versus time for each concentration. b. Fungicidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the starting inoculum. [13] c. Fungistatic activity is indicated by little change or a reduction of <3-log₁₀ CFU/mL compared to the initial inoculum.

Data Presentation

Quantitative data should be summarized in a clear, tabular format for easy comparison.

Table 1: MIC and MFC Results for this compound

Fungal Strain MIC (µg/mL) MFC (µg/mL) MFC/MIC Ratio Activity
C. albicans ATCC 90028
A. fumigatus ATCC 204305
C. parapsilosis ATCC 22019 (QC)
Fluconazole (Control)

| Amphotericin B (Control) | | | | |

Table 2: Time-Kill Assay Data (log₁₀ CFU/mL) for C. albicans

Time (h) Growth Control 1x MIC 2x MIC 4x MIC
0
2
4
8
12
24

| Log Reduction at 24h | N/A | | | |

References

  • Lee, S. C., et al. (2021). Novel Promising Antifungal Target Proteins for Conquering Invasive Fungal Infections. Frontiers in Cellular and Infection Microbiology.
  • Rodriguez-Tudela, J. L., et al. (2008). Multicenter Evaluation of a New Disk Agar Diffusion Method for Susceptibility Testing of Filamentous Fungi. Journal of Clinical Microbiology. Available at: [Link]

  • Prasad, R., et al. (2016). The Mechanistic Targets of Antifungal Agents: An Overview. Current Medicinal Chemistry. Available at: [Link]

  • Pfaller, M. A., et al. (2010). Antifungal Susceptibility Testing: Current Approaches. Clinical Infectious Diseases. Available at: [Link]

  • Nweze, E. I., et al. (2010). Agar-Based Disk Diffusion Assay for Susceptibility Testing of Dermatophytes. Journal of Clinical Microbiology. Available at: [Link]

  • Singh, S., et al. (2024). Targeting Fks1 proteins for novel antifungal drug discovery. Trends in Pharmacological Sciences. Available at: [Link]

  • CLSI. (n.d.). M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts. Clinical and Laboratory Standards Institute. Available at: [Link]

  • Yun, H., & Lee, D. G. (2016). Novel fungal killing mechanism of propionic acid. FEMS Yeast Research. Available at: [Link]

  • Sun, W., et al. (2022). Innovations in Antifungal Drug Discovery among Cell Envelope Synthesis Enzymes through Structural Insights. MDPI. Available at: [Link]

  • Zhen, Z., et al. (2022). Novel Promising Antifungal Target Proteins for Conquering Invasive Fungal Infections. Frontiers in Cellular and Infection Microbiology. Available at: [Link]

  • CLSI. (2020). M60 | Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition. Clinical and Laboratory Standards Institute. Available at: [Link]

  • Meletiadis, J., et al. (2017). MIC Distributions and Evaluation of Fungicidal Activity for Amphotericin B, Itraconazole, Voriconazole, Posaconazole and Caspofungin and 20 Species of Pathogenic Filamentous Fungi Determined Using the CLSI Broth Microdilution Method. MDPI. Available at: [Link]

  • EUCAST. (n.d.). Fungi (AFST). European Committee on Antimicrobial Susceptibility Testing. Available at: [Link]

  • Arendrup, M. C., et al. (2007). Antifungal susceptibility testing in Aspergillus spp. according to EUCAST methodology. Medical Mycology. Available at: [Link]

  • CLSI. (2022). M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts. Clinical and Laboratory Standards Institute. Available at: [Link]

  • de-Souza-Silva, C. M., et al. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments. Available at: [Link]

  • CDC. (2024). Antifungal Susceptibility Testing of Yeasts using Gradient Diffusion Strips. Centers for Disease Control and Prevention. Available at: [Link]

  • CDC. (2024). Antifungal Susceptibility Testing for C. auris. Centers for Disease Control and Prevention. Available at: [Link]

  • Singh, S., et al. (2015). Antifungal Susceptibility Testing of Dermatophytes by Agar Based Disk Diffusion Method. International Journal of Current Microbiology and Applied Sciences. Available at: [Link]

  • Arendrup, M. C. (2010). EUCAST breakpoints for antifungals. Drugs of the Future. Available at: [Link]

  • Cantón, E., & Espinel-Ingroff, A. (2009). Antifungal Susceptibility Testing: Clinical Laboratory and Standards Institute (CLSI) Methods. Encyclopedia of Microbiology. Available at: [Link]

  • Gbaguidi-Haore, H., et al. (1995). Evaluation of a broth microdilution antifungal susceptibility test with a pH indicator. Journal of Antimicrobial Chemotherapy. Available at: [Link]

  • Arendrup, M. C. (2010). EUCAST breakpoints for antifungals. Drugs of the Future. Available at: [Link]

  • Nakai, T., et al. (2003). Microdilution procedure for antifungal susceptibility testing of Paracoccidioides brasiliensis to amphotericin b and itraconazole. Journal of the Brazilian Society for Microbiology. Available at: [Link]

  • JoVE. (2022). Broth Microdilution Screening Method: Detect New Antifungal Compounds. YouTube. Available at: [Link]

  • Yun, H., & Lee, D. G. (2016). A novel fungal killing mechanism of propionic acid. PubMed. Available at: [Link]

  • Yun, H., & Lee, D. G. (2016). A novel fungal killing mechanism of propionic acid. ResearchGate. Available at: [Link]

  • Arendrup, M. C. (2010). EUCAST breakpoints for antifungals. ResearchGate. Available at: [Link]

  • Vella, A., et al. (2022). In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. MDPI. Available at: [Link]

  • Santos, D. A., & Hamdan, J. S. (2005). Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum. Journal of Clinical Microbiology. Available at: [Link]

  • Siopi, M., et al. (2021). Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. ResearchGate. Available at: [Link]

  • iFyber. (n.d.). IN VITRO SCREENING FOR ANTIFUNGAL EFFICACY. iFyber. Available at: [Link]

  • Klepser, M. E., et al. (1998). Proposed method for standardized performance of antifungal time-kill testing of yeasts. ResearchGate. Available at: [Link]

  • Klepser, M. E., et al. (1997). Influence of Test Conditions on Antifungal Time-Kill Curve Results: Proposal for Standardized Methods. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • ResearchGate. (n.d.). Time-kill assays in which Candida albicans strains were cultured in YPD media. ResearchGate. Available at: [Link]

  • Al-Hatmi, A. M. S., et al. (2021). Time-Kill Kinetics and In Vitro Antifungal Susceptibility of Non-fumigatus Aspergillus Species Isolated from Patients with Ocular Mycoses. Journal of Fungi. Available at: [Link]

  • Nelson Labs. (n.d.). Time-Kill Evaluations. Nelson Labs. Available at: [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.). Novel Topical Stick for C. albicans. International Journal of Pharmaceutical Sciences. Available at: [Link]

  • Brock, M. (2009). On the mechanism of action of the antifungal agent propionate. ResearchGate. Available at: [Link]

  • McCarty, T. P., et al. (2023). A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study. mBio. Available at: [Link]

  • Wang, Y., et al. (2022). Natural products-based: Synthesis and antifungal activity evaluation of novel L-pyroglutamic acid analogues. Frontiers in Chemistry. Available at: [Link]

  • Bell, R., et al. (1995). Synthesis and antifungal activity of new azole derivatives containing an N-acylmorpholine ring. Journal of Medicinal Chemistry. Available at: [Link]

  • Shcheglov, V. V., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. MDPI. Available at: [Link]

  • Nudelman, A., et al. (2006). Synthesis and antifungal activity of a novel series of alkyldimethylamine cyanoboranes and their derivatives. Journal of Medicinal Chemistry. Available at: [Link]

Sources

derivatization of 3-(2,4-Difluorophenyl)prop-2-ynoic acid for biological screening

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Introduction: Strategic Derivatization of a Privileged Scaffold

3-(2,4-Difluorophenyl)prop-2-ynoic acid is a compelling starting scaffold for discovery chemistry. Its structure combines three key features that are highly valuable for generating diverse compound libraries for biological screening:

  • A Phenylpropionic Acid Moiety: Arylpropionic acid derivatives are a well-established class of compounds with a wide range of biological activities, most notably as non-steroidal anti-inflammatory drugs (NSAIDs).[1] This core structure often provides a foundational interaction with biological targets.

  • A Terminal Alkyne: This functional group is a versatile handle for modern synthetic chemistry, most notably for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[2][3] This reaction's efficiency and biocompatibility make it ideal for rapidly generating a multitude of derivatives under mild conditions.[4]

  • A Carboxylic Acid: As a primary functional group, the carboxylic acid is readily converted into a vast array of amides and esters, allowing for systematic exploration of structure-activity relationships (SAR) by modifying polarity, hydrogen bonding potential, and steric bulk.[5][6]

The objective of this guide is to provide a detailed strategic framework and validated protocols for the derivatization of this scaffold at both the carboxylic acid and alkyne functionalities. The goal is to facilitate the creation of a high-quality chemical library, enabling the exploration of new biological activities.

Overall Synthetic Strategy & Workflow

The derivatization strategy is bifurcated, targeting the two principal reactive sites in parallel. This approach maximizes diversity from a single, common starting material. The workflow is designed for efficiency and amenability to parallel synthesis formats, which are crucial for library production.

G cluster_0 Core Scaffold cluster_1 Derivatization Pathways cluster_2 Generated Library cluster_3 Downstream Processing A 3-(2,4-Difluorophenyl) prop-2-ynoic Acid B Pathway A: Carboxylic Acid Modification A->B R-NH2 or R-OH C Pathway B: Alkyne Modification (Click Chemistry) A->C R-N3, Cu(I) D Amide & Ester Derivatives B->D E 1,2,3-Triazole Derivatives C->E F Purification & QC (HPLC, LC-MS, NMR) D->F E->F G Library Plating & Archiving F->G H Biological Screening (HTS) G->H G Amide Coupling Mechanism cluster_0 Activation cluster_1 Coupling Acid R-COOH Intermediate O-Acylisourea Intermediate Acid->Intermediate + EDC EDC EDC ActiveEster HOBt Active Ester Intermediate->ActiveEster + HOBt - EDC Urea HOBt HOBt Amide Amide Product ActiveEster->Amide + R'-NH2 - HOBt Amine R'-NH2

Figure 2: EDC/HOBt amide coupling reaction scheme.

Protocol 3.1: General Procedure for Amide Synthesis

  • Materials & Reagents:

    • This compound (≥95%)

    • Amine of choice (1.1 equivalents)

    • EDC hydrochloride (1.2 equivalents)

    • HOBt (1.2 equivalents)

    • N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents)

    • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Equipment:

    • Round-bottom flask with magnetic stirrer

    • Nitrogen or Argon inert atmosphere setup

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask under an inert atmosphere.

    • Add the amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.5 eq). Stir the mixture for 5 minutes at room temperature.

    • Add EDC hydrochloride (1.2 eq) portion-wise to the stirring solution.

    • Allow the reaction to stir at room temperature for 12-18 hours. Monitor reaction progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

    • Purify the crude product via flash chromatography or preparative HPLC.

  • Safety Precautions: EDC and HOBt are irritants. DIPEA is corrosive and flammable. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Fischer-Steglich Esterification

Rationale: The classic Fischer esterification involves heating a carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst. [7][8][9]While effective for simple alcohols, the high temperatures and strong acid can be detrimental to complex substrates. A milder, more versatile alternative is the Steglich esterification, which uses a carbodiimide (like DCC or EDC) and a nucleophilic catalyst, typically 4-Dimethylaminopyridine (DMAP). [10]This method is highly effective for a wider range of alcohols, including secondary and tertiary ones, at room temperature.

Protocol 3.2: General Procedure for Ester Synthesis (Steglich Method)

  • Materials & Reagents:

    • This compound (≥95%)

    • Alcohol of choice (1.5 equivalents)

    • EDC hydrochloride (1.5 equivalents)

    • DMAP (0.1 equivalents, catalytic)

    • Anhydrous Dichloromethane (DCM)

  • Equipment:

    • Round-bottom flask with magnetic stirrer

    • Inert atmosphere setup

    • Standard workup and purification equipment as in Protocol 3.1

  • Procedure:

    • To a solution of this compound (1.0 eq), the alcohol (1.5 eq), and DMAP (0.1 eq) in anhydrous DCM, add EDC hydrochloride (1.5 eq) at 0 °C (ice bath).

    • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours. Monitor progress by TLC or LC-MS.

    • Upon completion, filter the reaction mixture to remove the urea byproduct (if DCC is used, this is more significant).

    • Dilute the filtrate with DCM and perform an aqueous workup as described in Protocol 3.1 (steps 6-7).

    • Purify the crude product by flash chromatography.

  • Safety Precautions: DMAP is highly toxic. Handle with extreme care. Perform all operations in a fume hood with appropriate PPE.

Pathway B: Alkyne Modification via CuAAC Click Chemistry

Rationale: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the quintessential "click" reaction. It facilitates the covalent linkage of a terminal alkyne and an azide to form a highly stable 1,4-disubstituted 1,2,3-triazole ring. [2][11]The reaction is known for its high yields, simple reaction conditions (often in aqueous media), and tolerance of a wide variety of functional groups, making it exceptionally powerful for library synthesis. [2][4]The Cu(I) catalyst is typically generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).

Protocol 4.1: General Procedure for CuAAC Reaction

  • Materials & Reagents:

    • This compound derivative (e.g., an ester or amide from Pathway A, or the acid itself)

    • Azide of choice (1.1 equivalents)

    • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 equivalents)

    • Sodium ascorbate (0.2 equivalents)

    • Solvent system: typically a 1:1 mixture of t-butanol and water.

  • Equipment:

    • Reaction vial or flask with magnetic stirrer.

    • Standard workup and purification equipment.

  • Procedure:

    • Dissolve the alkyne-containing starting material (1.0 eq) and the azide (1.1 eq) in the t-butanol/water (1:1) solvent system.

    • In a separate vial, prepare fresh aqueous solutions of CuSO₄·5H₂O (e.g., 0.5 M) and sodium ascorbate (e.g., 1.0 M).

    • To the stirring solution of alkyne and azide, add the CuSO₄ solution followed by the sodium ascorbate solution. A color change (often to yellow/orange) indicates the formation of the active Cu(I) species.

    • Stir the reaction vigorously at room temperature for 6-24 hours. The reaction is often open to the air. Monitor by LC-MS.

    • Upon completion, dilute the mixture with water and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude triazole product by flash chromatography or preparative HPLC.

  • Safety Precautions: Azides can be explosive, especially small organic azides. Handle with care and behind a blast shield. Copper salts are toxic. Wear appropriate PPE.

Purification & Characterization of the Derivative Library

The generation of reliable biological data is contingent on the purity and structural integrity of the test compounds. Rigorous purification and characterization are non-negotiable steps.

Purification Strategies

For compound libraries, high-throughput purification methods are often employed.

  • Preparative Reverse-Phase HPLC (Prep-HPLC): This is the workhorse for purifying small-molecule libraries. [12][13]It offers excellent resolution and can be automated. Mass-triggered fractionation is often used to selectively collect fractions containing the product of the correct molecular weight. [13]* Flash Chromatography: Suitable for larger scale synthesis or for compounds that are well-separated from impurities on silica gel.

  • Solution-Phase Extraction: For certain libraries, specialized purification strategies like complementary molecular reactivity and recognition (CMR/R) can be used, employing scavenger resins to remove excess reagents and byproducts. [14]

Characterization

Each purified compound must be characterized to confirm its identity and assess its purity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The primary tool for purity assessment (typically aiming for >95% by UV trace) and confirmation of the correct molecular mass.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides unequivocal structural confirmation.

    • ¹H NMR: Confirms the overall structure and incorporation of the new R-group.

    • ¹³C NMR: Confirms the carbon skeleton.

    • ¹⁹F NMR: The two fluorine atoms on the phenyl ring provide a distinct and clean signal, useful for confirming the integrity of the core scaffold. [15]

Representative Data

The following table presents hypothetical characterization data for a small, representative set of derivatives synthesized from this compound.

Compound IDStructureDerivatization TypeYield (%)Purity (LCMS)[M+H]⁺ (Expected)[M+H]⁺ (Found)
DFPPA-A01

Amide (Benzylamine)85>98%272.08272.1
DFPPA-A02

Amide (Morpholine)78>99%252.08252.1
DFPPA-E01

Ester (Ethanol)92>99%211.06211.1
DFPPA-C01

CuAAC (Benzyl Azide)95>98%316.10316.1
DFPPA-C02

CuAAC (Azido-PEG)89>97%356.13356.2

References

  • Parlow, J. J., Naing, W., South, M. S., & Flynn, D. L. (1998). Chemical Library Purification Strategies Based on Principles of Complementary Molecular Reactivity and Molecular Recognition. ACS Combinatorial Science, 1(1), 26-30. [Link]

  • Med Chem 101. (n.d.). Click Chemistry. Med Chem 101. [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]

  • Blicker, M., et al. (2006). High-Throughput Purification of Single Compounds and Libraries. In High-Throughput Lead Optimization in Drug Discovery. Wiley-VCH. [Link]

  • KD Pharma Group. (n.d.). Purification Technologies Small Molecules. KD Pharma Group. [Link]

  • Parlow, J. J., & South, M. S. (1997). Rapid Purification of Small Molecule Libraries by Ion Exchange Chromatography. Tetrahedron Letters, 38(45), 7869-7872. [Link]

  • Gothard, C. M., et al. (2012). Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research. Journal of Drug Delivery, 2012, 1-14. [Link]

  • Wikipedia. (n.d.). Click chemistry. Wikipedia. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Google Patents. (1998). Method for producing 2-alkynoic acid esters. WO1998046555A1.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]

  • Gunda, G., et al. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 55(43), 5894-5897. [Link]

  • Lee, S. (2018). Decarboxylative coupling reactions of propiolic acid derivatives. 4th European Organic Chemistry Congress. [Link]

  • Google Patents. (2017).
  • Chemguide. (n.d.). Esterification - alcohols and carboxylic acids. Chemguide. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Organic Chemistry Portal. [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification. Master Organic Chemistry. [Link]

  • Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. Organic Chemistry Data. [Link]

  • Kurtzhals, P., et al. (2023). Derivatization with fatty acids in peptide and protein drug discovery. Nature Reviews Drug Discovery, 22(1), 59-80. [Link]

  • Chemguide. (n.d.). Esterification of carboxylic acids. Chemguide. [Link]

  • Marquis, B. J., et al. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. Chromatographia, 80(12), 1725-1732. [Link]

  • Marquis, B. J., et al. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. Semantic Scholar. [Link]

  • Google Patents. (1981).
  • ChemUniverse. (n.d.). This compound. ChemUniverse. [Link]

  • Shcheglov, V. V., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4589. [Link]

  • Sharma, S., & Sharma, P. C. (2013). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. International Journal of Current Pharmaceutical and Clinical Research, 3(2), 1-13. [Link]

  • Al-Hadedi, A. A. M., et al. (2022). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 27(15), 4983. [Link]

  • Czauderna, M., et al. (2008). Efficient procedure for pre-column derivatization of fatty acids with emphasis on short-chain carboxylic acids. Chemical Analysis (Warsaw), 53(4), 535-550. [Link]

  • Roșca, S. I., et al. (2007). C- AND D- LABELLED 3-PHENYLPROPIONIC ACIDS; SYNTHESIS AND CHARACTERIZATION BY NMR AND MS SPECTRA. UPB Scientific Bulletin, Series B, 69(2), 77-84. [Link]

  • de Nola, G., et al. (2024). Fluorinated Propionic Acids Unmasked: Puzzling Fragmentation Phenomena of the Deprotonated Species. The Journal of Physical Chemistry A, 128(16), 3465-3474. [Link]

  • Shcheglov, V. V., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4589. [Link]

Sources

Application Notes and Protocols for Assessing the Cytotoxicity of 3-(2,4-Difluorophenyl)prop-2-ynoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: [Your Name/Department], Senior Application Scientist

Introduction: Characterizing the Bioactivity of Novel Phenylpropanoic Acid Derivatives

The arylpropionic acid scaffold is a privileged structure in medicinal chemistry, famously represented by non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen.[1] These compounds and their derivatives exhibit a wide array of biological activities, including anti-inflammatory, analgesic, and even anti-cancer effects.[1] The introduction of fluorine atoms into small molecules can significantly modulate their metabolic stability, membrane permeability, and binding affinity to target proteins, often enhancing their therapeutic potential. 3-(2,4-Difluorophenyl)prop-2-ynoic acid is a novel compound that combines the phenylpropanoic acid core with difluoro-substitution, suggesting it may possess significant biological activity.

Before any therapeutic potential can be explored, a thorough in vitro evaluation of a compound's cytotoxicity is paramount.[2] Cytotoxicity assays are essential tools in drug discovery for identifying compounds that may cause cellular damage or death, thereby flagging potential toxicity issues early in the development pipeline.[2][3] These assays can also provide initial insights into a compound's mechanism of action, for instance, by distinguishing between necrotic and apoptotic cell death pathways.[2]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust experimental setup to assess the cytotoxic effects of this compound. We will detail a multi-parametric approach, employing a battery of well-established assays to ensure a thorough and reliable characterization of the compound's in vitro toxicity profile. The protocols provided herein are designed to be self-validating systems, incorporating necessary controls and data analysis procedures to ensure scientific integrity and reproducibility.

Principle of the Multi-Parametric Cytotoxicity Assessment

A single cytotoxicity assay provides only a limited view of a compound's effect on cells. Therefore, we advocate for a multi-parametric approach that interrogates different aspects of cellular health. This protocol will focus on three key assays:

  • MTT Assay: This colorimetric assay is a measure of cell metabolic activity.[4] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5] The amount of formazan produced is directly proportional to the number of metabolically active cells.[5] This assay is a good indicator of overall cell viability and proliferation.

  • Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase (LDH) into the culture medium upon cell membrane damage.[2][6] LDH is a stable enzyme present in most cell types and its presence in the medium is a hallmark of necrosis or late-stage apoptosis, where membrane integrity is compromised.[7]

  • Caspase-3/7 Assay: This assay specifically measures the activity of caspase-3 and caspase-7, key executioner caspases in the apoptotic pathway.[8][9] The assay utilizes a substrate that, when cleaved by activated caspase-3/7, releases a luminescent or fluorescent signal.[8][10] An increase in caspase-3/7 activity is a strong indicator of apoptosis induction.[11]

By combining these three assays, we can obtain a more complete picture of the cytotoxic effects of this compound, distinguishing between cytostatic effects (inhibition of proliferation), necrotic cell death, and programmed cell death (apoptosis).

Experimental Workflow

The overall experimental workflow is depicted in the following diagram:

experimental_workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Cell Treatment cluster_assays Phase 3: Cytotoxicity Assays cluster_analysis Phase 4: Data Analysis Compound_Prep Prepare Stock Solution of Compound Serial_Dilutions Prepare Serial Dilutions of Compound Compound_Prep->Serial_Dilutions Cell_Culture Culture and Maintain Selected Cell Line(s) Cell_Seeding Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Compound_Treatment Treat Cells with Compound Dilutions Serial_Dilutions->Compound_Treatment Cell_Seeding->Compound_Treatment Incubation Incubate for 24, 48, 72 hours Compound_Treatment->Incubation MTT_Assay MTT Assay (Metabolic Activity) Incubation->MTT_Assay LDH_Assay LDH Assay (Membrane Integrity) Incubation->LDH_Assay Caspase_Assay Caspase-3/7 Assay (Apoptosis) Incubation->Caspase_Assay Data_Acquisition Measure Absorbance/ Luminescence MTT_Assay->Data_Acquisition LDH_Assay->Data_Acquisition Caspase_Assay->Data_Acquisition Cytotoxicity_Calc % Cytotoxicity Calculation Data_Acquisition->Cytotoxicity_Calc IC50_Calc IC50 Determination (Dose-Response Curve) Cytotoxicity_Calc->IC50_Calc

Caption: Overall experimental workflow for assessing the cytotoxicity of this compound.

Detailed Protocols

Materials and Reagents
  • Cell Lines: A panel of cell lines is recommended, including both cancerous (e.g., HeLa, A549, MCF-7) and non-cancerous (e.g., HEK293, fibroblasts) cell lines to assess for selective cytotoxicity.

  • Cell Culture Medium: Appropriate medium for the chosen cell lines (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • This compound: High purity solid.

  • Dimethyl sulfoxide (DMSO): Cell culture grade, for dissolving the compound.

  • Phosphate Buffered Saline (PBS): pH 7.4.

  • Trypsin-EDTA: For cell detachment.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): 5 mg/mL stock solution in sterile PBS.

  • MTT Solubilization Solution: 10% SDS in 0.01 M HCl.

  • LDH Cytotoxicity Assay Kit: Commercially available kit (e.g., from Promega, Thermo Fisher Scientific, Abcam).[2][6]

  • Caspase-Glo® 3/7 Assay System: Commercially available kit (e.g., from Promega).[10]

  • 96-well flat-bottom cell culture plates: Sterile.

  • Multi-channel pipette and sterile tips.

  • Microplate reader: Capable of measuring absorbance and luminescence.

Preparation of Compound Stock and Working Solutions
  • Stock Solution (100 mM): Dissolve an appropriate amount of this compound in DMSO to make a 100 mM stock solution. Ensure complete dissolution. Store at -20°C.

  • Working Solutions: On the day of the experiment, prepare serial dilutions of the stock solution in the appropriate cell culture medium. A typical starting concentration for screening is 100 µM, with 2-fold serial dilutions down to a low concentration (e.g., 0.78 µM). The final DMSO concentration in the culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity.

Cell Seeding
  • Culture the selected cell lines to ~80% confluency.

  • Wash the cells with PBS and detach them using Trypsin-EDTA.

  • Neutralize the trypsin with complete medium and centrifuge the cell suspension.

  • Resuspend the cell pellet in fresh complete medium and perform a cell count (e.g., using a hemocytometer and trypan blue exclusion).

  • Seed the cells into 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). The optimal seeding density should be determined empirically for each cell line to ensure they are in the exponential growth phase during the experiment.

  • Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

Compound Treatment
  • After 24 hours of incubation, carefully remove the medium from the wells.

  • Add 100 µL of the prepared compound working solutions to the respective wells in triplicate.

  • Include the following controls on each plate:

    • Vehicle Control: Cells treated with medium containing the same concentration of DMSO as the highest concentration of the compound.

    • Untreated Control: Cells in medium only.

    • Positive Control (for LDH and Caspase assays): Cells treated with a known cytotoxic agent (e.g., staurosporine for apoptosis, or lysis buffer for maximum LDH release).

    • Blank: Medium only (no cells).

  • Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified 5% CO2 incubator.

MTT Assay Protocol[4][6][14][15][16]
  • At the end of the incubation period, add 10 µL of the 5 mg/mL MTT stock solution to each well.

  • Incubate the plates for 3-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.

  • Carefully remove the medium from each well.

  • Add 100 µL of MTT solubilization solution to each well to dissolve the formazan crystals.

  • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Read the absorbance at 570 nm using a microplate reader.

LDH Assay Protocol[2][7][8][9]
  • Follow the manufacturer's instructions for the commercially available LDH cytotoxicity assay kit.

  • Typically, at the end of the incubation period, a small aliquot of the cell culture supernatant (e.g., 10-50 µL) is transferred to a new 96-well plate.

  • The LDH reaction mixture is added to each well.

  • The plate is incubated at room temperature for a specified time (e.g., 30 minutes), protected from light.

  • The absorbance is measured at the recommended wavelength (e.g., 490 nm) using a microplate reader.

Caspase-3/7 Assay Protocol[10][11][12][13][17]
  • Follow the manufacturer's instructions for the commercially available Caspase-Glo® 3/7 Assay System.

  • Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.

  • Add a volume of the reconstituted Caspase-Glo® 3/7 reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).

  • Mix gently on a plate shaker for 30-60 seconds.

  • Incubate the plate at room temperature for 1-3 hours, protected from light.

  • Measure the luminescence using a microplate reader.

Data Analysis and Presentation

Calculation of Percent Cytotoxicity

The data from each assay should be used to calculate the percentage of cytotoxicity for each concentration of the compound.

  • For MTT Assay: % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100 % Cytotoxicity = 100 - % Viability

  • For LDH Assay: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

    • Spontaneous LDH Release: LDH activity in the supernatant of vehicle-treated cells.

    • Maximum LDH Release: LDH activity in the supernatant of cells treated with a lysis buffer (provided in the kit).

  • For Caspase-3/7 Assay: The results are often expressed as fold-change in caspase activity relative to the vehicle control. Fold Change = (Luminescence of Treated Cells) / (Luminescence of Vehicle Control)

Determination of IC50 Value

The half-maximal inhibitory concentration (IC50) is the concentration of the compound that causes a 50% reduction in cell viability.[12][13]

  • Plot the percentage of cell viability (or cytotoxicity) against the logarithm of the compound concentration.

  • Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve.[13][14][15]

  • The IC50 value can be determined from the fitted curve.

Data Presentation

Summarize the IC50 values in a clear and concise table for easy comparison across different cell lines and time points.

Cell LineIncubation Time (h)MTT Assay IC50 (µM)LDH Assay EC50 (µM)Caspase-3/7 Activation (Fold Change at IC50)
HeLa24
48
72
A54924
48
72
HEK29324
48
72

EC50 for LDH assay represents the concentration at which 50% of the maximum LDH release is observed.

Interpreting the Results and Mechanistic Insights

By comparing the results from the three assays, we can gain preliminary insights into the mechanism of cytotoxicity.

  • High MTT IC50, Low LDH Release, Low Caspase Activation: Suggests a cytostatic effect (inhibition of cell proliferation) rather than cell death.

  • Similar IC50 values from MTT and LDH assays: Suggests that the primary mode of cell death is necrosis.

  • Low IC50 from MTT assay and significant Caspase-3/7 activation at sub-lethal concentrations (determined by LDH assay): This is a strong indication that the compound induces apoptosis.

The following diagram illustrates the key cellular events measured by each assay in the context of apoptosis:

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_pathway Apoptotic Cascade cluster_assays Assay Readouts Compound 3-(2,4-Difluorophenyl) prop-2-ynoic acid Mitochondria Mitochondrial Dysfunction Compound->Mitochondria Hypothesized Target Caspase_Activation Caspase-3/7 Activation Mitochondria->Caspase_Activation Initiates MTT MTT Assay (Decreased Metabolic Activity) Mitochondria->MTT Measured by Cell_Death Apoptotic Cell Death Caspase_Activation->Cell_Death Executes Caspase Caspase-3/7 Assay (Increased Signal) Caspase_Activation->Caspase Measured by LDH LDH Assay (Late Stage Membrane Leakage) Cell_Death->LDH Measured by

Caption: Relationship between apoptotic events and the employed cytotoxicity assays.

Conclusion and Future Directions

This application note provides a comprehensive framework for the initial cytotoxicological profiling of this compound. By employing a combination of assays that measure metabolic activity, membrane integrity, and apoptosis induction, researchers can obtain a robust and nuanced understanding of the compound's in vitro effects on cells. The results from these studies will be crucial in guiding further preclinical development, including mechanism of action studies and in vivo toxicity assessments. Future investigations could also explore the effect of this compound on other cell death pathways, such as autophagy and necroptosis, to further elucidate its biological activity.

References

  • Cytotoxicity of 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT) and Analogues in Wild Type and CYP3A4 Stably Transfected HepG2 Cells - PMC - NIH. Available at: [Link]

  • Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - Semantic Scholar. Available at: [Link]

  • 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid as a novel and selective aurora A kinase inhibitory lead with apoptosis properties: design, synthesis, in vitro and in silico biological evaluation - University of Strathclyde. Available at: [Link]

  • LDH Cytotoxicity Assay Kit - OZ Biosciences. Available at: [Link]

  • Cytotoxicity Assay - YouTube. Available at: [Link]

  • Results for "Cytotoxicity Assay" | Springer Nature Experiments. Available at: [Link]

  • Cytotoxicity (IC50, µg/mL) of different tested compounds against human... - ResearchGate. Available at: [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - NCBI - NIH. Available at: [Link]

  • Cell Cytotoxicity Assay, Cell Toxicity Assay | NorthEast BioLab. Available at: [Link]

  • How can I calculate IC50 for a cytotoxic substance? - ResearchGate. Available at: [Link]

  • Comparison of Cytotoxicity Effects of Propionic Acid Compounds to THLE-2 and HEP-G2 Cells - IMR Press. Available at: [Link]

  • MTT (Assay protocol - Protocols.io. Available at: [Link]

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models - MDPI. Available at: [Link]

  • Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC - NIH. Available at: [Link]

  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - MDPI. Available at: [Link]

  • Comparison of Cytotoxicity Effects of Propionic Acid Compounds to THLE-2 and HEP-G2 Cells - Science Alert. Available at: [Link]

  • Dose–Response Curves and the Determination of IC50 and EC50 Values | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. Available at: [Link]

  • Determination of IC50 value of anticancer drug on cell by D2O- single cell Raman spectroscopy - The Royal Society of Chemistry. Available at: [Link]

  • MTT Proliferation Assay Protocol - ResearchGate. Available at: [Link]

  • Combined Fluorimetric Caspase-3/7 Assay and Bradford Protein Determination for Assessment of Polycation-Mediated Cytotoxicity - PubMed. Available at: [Link]

  • Lactate Dehydrogenase (LDH) Cytotoxicity Colorimetric Assay Kit (E-BC-K771-M). Available at: [Link]

  • Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. Available at: [Link]

  • Propionic acid - Wikipedia. Available at: [Link]

  • Structure-activity relationships of (4-acylpyrrol-2-yl)alkanoic acids as inhibitors of the cytosolic phospholipase A2: variation of the substituents in positions 1, 3, and 5 - PubMed. Available at: [Link]

  • The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity - MDPI. Available at: [Link]

Sources

Application Notes and Protocols for Measuring Enzyme Inhibition by 3-(2,4-Difluorophenyl)prop-2-ynoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the techniques for measuring and characterizing enzyme inhibition by the novel compound 3-(2,4-Difluorophenyl)prop-2-ynoic acid. The unique chemical structure of this molecule, featuring a propiolic acid moiety, suggests a potential for covalent modification of enzyme targets through a Michael addition mechanism. This guide offers a structured, multi-phase experimental workflow, from initial screening to detailed kinetic analysis, to elucidate the inhibitory properties of this compound. While the specific enzyme targets of this compound are yet to be fully elucidated, the protocols herein are presented with lactate dehydrogenase (LDH) as a primary model system, owing to the robustness and accessibility of its assays. The principles and methodologies described are broadly applicable to other enzyme systems, such as other dehydrogenases and aldo-keto reductases.

Introduction to this compound and its Potential as a Covalent Inhibitor

This compound is a synthetic organic compound whose biological activities are currently under investigation. Its structure is characterized by a difluorophenyl ring attached to a propiolic acid, which is an α,β-unsaturated carboxylic acid. This functional group is an electrophilic Michael acceptor and can potentially react with nucleophilic residues (such as cysteine, lysine, or histidine) in the active site of an enzyme, leading to the formation of a stable covalent bond. This mode of action, known as covalent inhibition, can result in prolonged or even permanent inactivation of the target enzyme. Covalent inhibitors are of significant interest in drug discovery due to their potential for high potency and prolonged duration of action.[1][2][3][4]

This guide provides a systematic approach to:

  • Screen for inhibitory activity against a target enzyme.

  • Determine the mode of inhibition (i.e., reversible vs. irreversible/covalent).

  • Characterize the kinetics of irreversible inhibition.

Foundational Principles of Enzyme Inhibition Analysis

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. The study of enzyme inhibition is crucial for understanding drug action and for the development of new therapeutic agents. Inhibitors are broadly classified as either reversible or irreversible.

  • Reversible inhibitors bind to an enzyme through non-covalent interactions and can be readily removed, restoring enzyme activity. Their effects are often characterized by the determination of an IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

  • Irreversible inhibitors , including covalent inhibitors, bind to the enzyme through the formation of a stable covalent bond.[5][6] This type of inhibition is often time-dependent and is not reversed by simple dilution. The potency of irreversible inhibitors is best described by the kinetic parameters kinact (the maximal rate of inactivation) and KI (the inhibitor concentration that gives half-maximal inactivation).[2][3]

The workflow presented below is designed to systematically distinguish between these modes of inhibition for this compound.

Experimental Workflow for Characterization

A phased approach is recommended to efficiently characterize the inhibitory properties of a novel compound.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mode of Inhibition cluster_2 Phase 3: Irreversible Kinetic Analysis A Enzyme + Substrate + Inhibitor (Varying Concentrations) B Measure Initial Reaction Rates A->B C Calculate % Inhibition B->C D Determine IC50 Value C->D E Pre-incubation Time-Dependency Assay D->E If IC50 is potent F Jump Dilution / Dialysis Experiment E->F G Assess Recovery of Enzyme Activity F->G H Time-course of Inhibition at Multiple Inhibitor Concentrations G->H If inhibition is irreversible I Determine kobs for each concentration H->I J Plot kobs vs. [Inhibitor] I->J K Calculate kinact and KI J->K

Figure 1: A multi-phase workflow for characterizing a novel enzyme inhibitor.

Phase 1: Initial Screening and IC50 Determination

The initial step is to determine if this compound inhibits the target enzyme and to quantify its initial potency. This is typically achieved by measuring the enzyme's activity at various concentrations of the inhibitor.

Protocol 1: IC50 Determination using a Lactate Dehydrogenase (LDH) Assay

This protocol is adapted for a 96-well plate format and monitors the oxidation of NADH to NAD+, which results in a decrease in absorbance at 340 nm.[7]

Materials:

  • Human Lactate Dehydrogenase (LDH-A or LDH-B)

  • This compound

  • NADH (β-Nicotinamide adenine dinucleotide, reduced form)

  • Sodium Pyruvate

  • Assay Buffer: 100 mM Potassium Phosphate, pH 7.4

  • DMSO (for inhibitor stock solution)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare Reagents:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Create a serial dilution of the inhibitor in assay buffer. It is recommended to test a wide range of concentrations initially (e.g., 100 µM to 1 nM).

    • Prepare a 10 mM NADH solution in assay buffer.

    • Prepare a 100 mM sodium pyruvate solution in assay buffer.

    • Prepare a working solution of LDH in assay buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 10 minutes.

  • Assay Setup (Final Volume: 200 µL):

    • To each well, add 170 µL of assay buffer.

    • Add 10 µL of the diluted inhibitor solution (or DMSO for the vehicle control).

    • Add 10 µL of the LDH enzyme solution.

    • Incubate for 10 minutes at 25°C.

  • Initiate Reaction and Measure:

    • Prepare a reaction mix of NADH and pyruvate. For each well, you will need 10 µL of a mix that will give final concentrations of 150 µM NADH and 1 mM pyruvate.

    • Add 10 µL of the reaction mix to each well to start the reaction.

    • Immediately begin measuring the absorbance at 340 nm every 30 seconds for 10 minutes.

  • Data Analysis:

    • Calculate the initial reaction rate (Vo) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

    • Calculate the percentage of inhibition for each concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

ComponentVolume (µL)Final Concentration
Assay Buffer170-
Inhibitor/DMSO10Varies
LDH Enzyme10As determined
NADH/Pyruvate Mix10150 µM / 1 mM
Total Volume 200
Table 1: Example setup for an LDH inhibition assay in a 96-well plate.
Phase 2: Differentiating Reversible from Irreversible Inhibition

If the compound shows significant potency in the initial screen, the next step is to determine if the inhibition is reversible or irreversible.

Protocol 2: Time-Dependency Assay

Irreversible inhibitors typically show an increase in potency with longer incubation times.

Procedure:

  • Set up multiple assay plates as described in Protocol 1, using a single, near-IC50 concentration of the inhibitor.

  • Pre-incubate the enzyme and inhibitor for varying lengths of time (e.g., 0, 15, 30, 60 minutes) before adding the substrate to initiate the reaction.

  • Measure the reaction rates and calculate the percent inhibition for each pre-incubation time.

  • A significant increase in inhibition with longer pre-incubation times is indicative of irreversible or slow-binding inhibition.

Protocol 3: Jump Dilution Experiment

This experiment directly tests for the reversibility of the enzyme-inhibitor complex.

Procedure:

  • Incubate a concentrated solution of the enzyme with a high concentration of the inhibitor (e.g., 10-20 times the IC50) for a set period (e.g., 60 minutes) to allow for complex formation. A control incubation with only the enzyme and vehicle (DMSO) should be run in parallel.

  • Rapidly dilute the enzyme-inhibitor mixture (e.g., 100-fold) into the assay solution containing the substrate.

  • Immediately monitor the recovery of enzyme activity over time.

  • If the inhibition is reversible, a rapid recovery of enzyme activity will be observed. If the inhibition is irreversible, little to no recovery of activity will be seen.

Phase 3: Kinetic Characterization of Irreversible Inhibition

If the previous experiments suggest irreversible inhibition, the next step is to determine the kinetic parameters kinact and KI. This involves measuring the rate of enzyme inactivation at different concentrations of the inhibitor.

G E_I E + I EI E-I E_I->EI KI (k1/k-1) E_I_covalent E-I (covalent) EI->E_I_covalent kinact

Figure 2: Kinetic model for a two-step irreversible inhibitor.

Protocol 4: Determination of kinact and KI

Procedure:

  • For each concentration of this compound to be tested, set up a reaction mixture containing the enzyme and inhibitor in the assay buffer.

  • At various time points (e.g., 0, 2, 5, 10, 20, 30 minutes), withdraw an aliquot of the enzyme-inhibitor mixture and add it to a solution containing the substrate to measure the remaining enzyme activity. The substrate concentration should be high (e.g., 10x Km) to ensure the reaction starts immediately.

  • For each inhibitor concentration, plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time. The slope of this line will be the negative of the observed rate of inactivation (-kobs).

  • Plot the calculated kobs values against the corresponding inhibitor concentrations.

  • Fit this data to the Michaelis-Menten equation for irreversible inhibitors: kobs = (kinact * [I]) / (KI + [I]) Where:

    • kinact is the maximum rate of inactivation.

    • KI is the inhibitor concentration at which the rate of inactivation is half-maximal.

Broader Applicability and Alternative Enzyme Systems

The principles and protocols described above using LDH as a model can be readily adapted for other enzyme classes. The key is to have a reliable, continuous assay to measure the enzyme's activity.

  • Malate Dehydrogenase (MDH): Similar to LDH, MDH activity can be monitored by the change in absorbance at 340 nm due to the consumption or production of NADH.[8][9] The assay setup would be analogous to the LDH protocol, with L-malate and oxaloacetate as substrates for the forward and reverse reactions, respectively.

  • Aldo-Keto Reductases (AKRs): This superfamily of enzymes also utilizes NAD(P)H as a cofactor.[10] Commercially available kits often use a probe that reacts with NADPH to produce a colored product, allowing for colorimetric detection of enzyme activity.[11] The inhibition assay would follow the same principles of measuring activity at different inhibitor concentrations and pre-incubation times.

Data Interpretation and Self-Validating Systems

For the protocols described to be trustworthy, appropriate controls are essential:

  • Vehicle Control: All experiments must include a control where the enzyme is treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve the inhibitor. This accounts for any effects of the solvent on enzyme activity.

  • No Enzyme Control: A control without the enzyme should be included to account for any non-enzymatic degradation of the substrate or background signal.

  • Positive Control: If a known inhibitor of the target enzyme is available, it should be used as a positive control to validate the assay setup.

By systematically progressing through the phases of screening, mode of action determination, and kinetic analysis, a comprehensive profile of the inhibitory activity of this compound can be established. The data generated will provide valuable insights into its potential as a pharmacological agent and guide future drug development efforts.

References

  • A kinetic study of irreversible enzyme inhibition by an inhibitor that is rendered unstable by enzymic catalysis. The inhibition of polyphenol oxidase by L-cysteine - PMC - NIH. (n.d.).
  • Analysis of kinetic data for irreversible enzyme inhibition - PMC - NIH. (n.d.).
  • A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations - PubMed. (2022). Current Protocols, 2(6), e419. Retrieved January 20, 2026, from [Link]

  • Analysis of kinetic data for irreversible enzyme inhibition - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]

  • A kinetic study of irreversible enzyme inhibition by an inhibitor that is rendered unstable by enzymic catalysis. The inhibition of polyphenol oxidase by l-cysteine | Biochemical Journal | Portland Press. (1991). Biochemical Journal, 277(Pt 3), 881–882. Retrieved January 20, 2026, from [Link]

  • Reversible Covalent Inhibitor Binding Assay - Domainex. (n.d.). Retrieved January 20, 2026, from [Link]

  • Strategies for discovering and derisking covalent, irreversible enzyme inhibitors - PMC. (n.d.). Retrieved January 20, 2026, from [Link]

  • Inhibition of enzyme activity - Bio-protocol. (n.d.). Retrieved January 20, 2026, from [Link]

  • LDH-A Enzyme Assay - Bio-protocol. (n.d.). Retrieved January 20, 2026, from [Link]

  • A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations | Request PDF - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]

  • Aldo-Keto Reductase (ARKs) Activity Assay Kit (E-BC-K810-M) - Elabscience. (n.d.). Retrieved January 20, 2026, from [Link]

  • A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations - Fingerprint - Utrecht University. (n.d.). Retrieved January 20, 2026, from [Link]

  • BioAssay Systems Malate Dehydrogenase. (n.d.). Retrieved January 20, 2026, from [Link]

  • Lactate Dehydrogenase (LDH) Assay Protocol - OPS Diagnostics. (n.d.). Retrieved January 20, 2026, from [Link]

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - NIH. (2011). PLoS ONE, 6(11), e26908. Retrieved January 20, 2026, from [Link]

  • Novel Aldo-Keto Reductases for the Biocatalytic Conversion of 3-Hydroxybutanal to 1,3-Butanediol: Structural and Biochemical Studies - ASM Journals. (n.d.). Retrieved January 20, 2026, from [Link]

  • Malate Dehydrogenase Assay (MDH) - ScienCell Research Laboratories. (n.d.). Retrieved January 20, 2026, from [Link]

  • Biological Chemistry I: Enzymes Kinetics and Enzyme Inhibition - MIT OpenCourseWare. (n.d.). Retrieved January 20, 2026, from [Link]

  • Selective Inhibitors of Aldo-Keto Reductases AKR1C1 and AKR1C3 Discovered by Virtual Screening of a Fragment Library - NIH. (n.d.). Retrieved January 20, 2026, from [Link]

Sources

Introduction: Harnessing the Power of an Electron-Deficient Alkyne in Click Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Click Chemistry Reactions Involving 3-(2,4-Difluorophenyl)prop-2-ynoic Acid

For Researchers, Scientists, and Drug Development Professionals

Click chemistry has revolutionized the way scientists approach molecular synthesis, offering a suite of reactions that are rapid, efficient, and biocompatible.[1][2] At the heart of this chemical toolbox lies the azide-alkyne cycloaddition, a powerful method for forging stable triazole linkages.[3] This guide focuses on a particularly interesting building block: This compound . The presence of the electron-withdrawing 2,4-difluorophenyl group significantly influences the reactivity of the alkyne, making it a valuable reagent in bioconjugation, drug discovery, and materials science.

The fluorine atoms on the phenyl ring act as strong electron-withdrawing groups, which polarizes the alkyne bond. This electronic activation can lead to faster reaction rates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) compared to non-activated alkynes.[4][5] This enhanced reactivity allows for milder reaction conditions, which is particularly advantageous when working with sensitive biological molecules. Furthermore, the difluorophenyl motif is a common feature in many pharmaceutical agents, and its incorporation via a stable triazole linker can be a strategic move in drug design to enhance binding affinity or metabolic stability.

This document provides detailed application notes and protocols for utilizing this compound in the most common and robust click chemistry reaction: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). We will delve into the mechanistic underpinnings, provide step-by-step experimental procedures, and offer insights gleaned from field experience to ensure successful and reproducible outcomes.

Application Note I: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the cornerstone of click chemistry, uniting a terminal alkyne and an azide to exclusively form the 1,4-disubstituted 1,2,3-triazole regioisomer.[3][6] The reaction is renowned for its high yields, tolerance of a wide array of functional groups, and mild reaction conditions, often proceeding readily in aqueous environments.[2][7]

Causality and Mechanistic Insight

The catalytic cycle of CuAAC is a multi-step process that hinges on the unique properties of the copper(I) catalyst.[6] The electron-deficient nature of this compound plays a crucial role in facilitating the initial deprotonation of the alkyne to form a copper(I) acetylide intermediate. This is a key step in the catalytic cycle, and the enhanced acidity of the alkyne proton due to the difluorophenyl group can accelerate this process.[4] The subsequent steps involve the coordination of the azide to the copper center, followed by a cycloaddition and subsequent protonolysis to release the triazole product and regenerate the catalyst.

To maintain the active Cu(I) oxidation state, a reducing agent, typically sodium ascorbate, is added to the reaction mixture. This is because Cu(II) salts are often more stable and are reduced in situ to the active Cu(I) species.[8] Ligands, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), are often employed to stabilize the Cu(I) catalyst, prevent its disproportionation, and accelerate the reaction, particularly in aqueous or biological media.[9][10]

CuAAC_Mechanism Alkyne R¹-C≡CH (this compound) Cu_Acetylide Cu(I)-Acetylide Intermediate Alkyne->Cu_Acetylide + Cu(I) Azide R²-N₃ (Azide Partner) Cu_Triazolide Copper Triazolide Intermediate Azide->Cu_Triazolide CuI Cu(I) Catalyst Cu_Acetylide->Cu_Triazolide + R²-N₃ Cu_Triazolide->CuI Regenerates Catalyst Triazole 1,4-Disubstituted Triazole Product Cu_Triazolide->Triazole + H⁺ Proton_Source H⁺ Source (e.g., from solvent) Proton_Source->Triazole

Figure 1: Simplified CuAAC Catalytic Cycle.

Detailed Experimental Protocol: CuAAC

This protocol describes a general procedure for the CuAAC reaction between this compound and an azide-functionalized molecule. It is intended as a starting point and may require optimization for specific substrates.

Workflow Overview

CuAAC_Workflow Prep_Stocks 1. Prepare Stock Solutions (Alkyne, Azide, CuSO₄, Ligand, Ascorbate) Mix_Reactants 2. Combine Alkyne and Azide in Reaction Buffer/Solvent Prep_Stocks->Mix_Reactants Add_Catalyst 4. Add Catalyst Premix to Reactant Mixture Mix_Reactants->Add_Catalyst Prep_Catalyst 3. Prepare Catalyst Premix (CuSO₄ + Ligand) Prep_Catalyst->Add_Catalyst Initiate 5. Initiate Reaction (Add Sodium Ascorbate) Add_Catalyst->Initiate Incubate 6. Incubate Reaction (RT, protect from light) Initiate->Incubate Purify 7. Purify Product (e.g., Chromatography) Incubate->Purify Analyze 8. Analyze Product (e.g., NMR, MS) Purify->Analyze

Figure 2: General Experimental Workflow for CuAAC.

Materials and Reagents

ReagentSuggested SupplierPurity/GradeTypical Stock Concentration
This compoundChemUniverse>95%10-100 mM in DMSO or DMF
Azide-containing moleculeVarious>95%10-100 mM in DMSO or water
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)Sigma-AldrichACS Reagent Grade100 mM in deionized water
THPTA LigandSigma-Aldrich>95%200 mM in deionized water
Sodium L-AscorbateSigma-Aldrich>98%1 M in deionized water
Reaction Buffer/SolventVariousAnhydrous/ACS GradeN/A
Anhydrous Dimethyl Sulfoxide (DMSO)VariousAnhydrousN/A
Phosphate-Buffered Saline (PBS), pH 7.4VariousBiological Grade1X

Step-by-Step Procedure

  • Preparation of Stock Solutions:

    • Prepare a 100 mM stock solution of this compound in anhydrous DMSO.

    • Prepare a 100 mM stock solution of your azide-containing molecule in a compatible solvent (e.g., DMSO, water).

    • Prepare a 100 mM stock solution of CuSO₄·5H₂O in deionized water.

    • Prepare a 200 mM stock solution of THPTA ligand in deionized water.[10]

    • Prepare a 1 M stock solution of sodium L-ascorbate in deionized water. Note: This solution should be prepared fresh to ensure maximum reducing activity.

  • Reaction Setup:

    • In a suitable reaction vessel (e.g., a 1.5 mL microcentrifuge tube), add the this compound stock solution to your chosen reaction solvent (e.g., a mixture of PBS and DMSO). The final concentration of the alkyne should typically be in the range of 1-10 mM.

    • Add the azide-containing molecule to the reaction mixture. A slight excess (1.1 to 1.5 equivalents) relative to the alkyne is often used to ensure complete consumption of the alkyne.

    • Vortex the mixture gently to ensure homogeneity.

  • Catalyst Preparation and Addition:

    • In a separate tube, prepare the catalyst premix. Combine the CuSO₄ stock solution and the THPTA ligand stock solution. A common ratio is 1:2 to 1:5 (CuSO₄:THPTA).[9][10] For example, mix 10 µL of 100 mM CuSO₄ with 20 µL of 200 mM THPTA.

    • Let the premix stand for 2-3 minutes to allow for complex formation.

    • Add the catalyst premix to the main reaction vessel. The final concentration of CuSO₄ is typically between 50 µM and 2 mM.[9]

  • Reaction Initiation and Incubation:

    • Initiate the click reaction by adding the freshly prepared sodium ascorbate solution. The final concentration should be approximately 5-10 times that of the copper sulfate.[8]

    • Mix the reaction gently by inversion or brief vortexing.

    • Incubate the reaction at room temperature for 1-4 hours. For less reactive substrates or lower concentrations, the reaction time may be extended up to 24 hours. Protect the reaction from light, as light can degrade some components.

  • Work-up and Purification:

    • The purification method will depend on the nature of the product.

    • For small molecules, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then dried and concentrated. Purification can be achieved by flash column chromatography.

    • For bioconjugates, purification is typically achieved using size-exclusion chromatography, dialysis, or affinity purification to remove excess reagents.[10]

  • Analysis:

    • Confirm the formation of the triazole product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Application Note II: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) - Considerations

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a copper-free click reaction that utilizes a strained cyclooctyne to react with an azide.[11] The high ring strain of the cyclooctyne provides the driving force for the reaction, eliminating the need for a cytotoxic copper catalyst.[12][13] This makes SPAAC exceptionally well-suited for applications in living systems.[14][]

Applicability to this compound

It is critical to understand that This compound, being a linear alkyne, is not a direct substrate for the SPAAC reaction. SPAAC requires one of the reaction partners, typically the alkyne, to be activated by ring strain.

However, for researchers committed to a copper-free approach, two main strategies can be considered:

  • Synthesize a Strained Cyclooctyne Derivative: The this compound moiety can be incorporated into a strained cyclooctyne framework, such as a dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN) derivative. This would create a new reagent that is fully compatible with SPAAC. The synthesis of such derivatives is a multi-step process and falls outside the scope of this protocol but is a viable path for advanced applications.

  • Use a Strained Azide: While less common, the reaction can proceed if the azide partner contains the requisite ring strain. This is a specialized area of research, and strained azides are not as widely available as strained alkynes.

For most applications where the starting material is this compound, CuAAC remains the most direct and efficient method for forming the triazole linkage.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Product Inactive Sodium AscorbateAlways use a freshly prepared solution of sodium ascorbate.
Inefficient CatalystOptimize the CuSO₄:Ligand ratio. A 1:5 ratio is a good starting point for bioconjugation.[8] Increase the catalyst loading, but be mindful of potential side reactions or protein precipitation.
Poor Solubility of ReagentsIncrease the percentage of organic co-solvent (e.g., DMSO, DMF) in the reaction mixture. Ensure the final concentration does not exceed levels that might denature biomolecules if present.
Alkyne or Azide DegradationEnsure starting materials are of high purity. Store stock solutions properly, typically at -20 °C.
Side Product Formation Oxidation of BiomoleculesReactive oxygen species can be generated. Ensure the ligand concentration is sufficient (e.g., 5 equivalents to copper) as it can act as a sacrificial reductant.[7] Consider adding aminoguanidine to suppress side reactions with arginine residues.[7]
Copper-Mediated Alkyne HomocouplingThis can occur if the concentration of the reducing agent is too low or if oxygen is not excluded. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help, though it is often not necessary for CuAAC.

References

  • Hein, C. D., Liu, X., & Wang, D. (2008). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. In Current Protocols in Chemical Biology. [Link]

  • Jena Biosciences. (n.d.). [PROTOCOL-10] Copper-Mediated Azide-Alkyne Click Chemistry. Benchling. [Link]

  • Jena Bioscience. (n.d.). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. [Link]

  • Presolski, S. I., Hong, V. P., & Fokin, V. V. (2011). Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition. ACS medicinal chemistry letters, 2(6), 469–473. [Link]

  • AxisPharm. (2024). Alkyne-Azide Click Chemistry Protocol for ADCs. [Link]

  • O'Reilly, R. K., & Collins, B. E. (2010). Effect of fluorine or oxygen atom(s) in propargylic position on the reactivity in click chemistry. Tetrahedron Letters, 51(35), 4693-4695. [Link]

  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society reviews, 39(4), 1302–1315. [Link]

  • Kubota, K., et al. (2019). Strain-promoted azide-alkyne cycloaddition enhanced by the secondary interactions. Organic & Biomolecular Chemistry, 17(42), 9285-9289. [Link]

  • Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. [Link]

  • Wikipedia. (n.d.). Bioconjugation. [Link]

  • The Journal of Organic Chemistry Ahead of Print - ACS Publications. [Link]

  • Wikipedia. (n.d.). Click chemistry. [Link]

  • Wang, Q., et al. (2009). Fluorogenic click reaction. Chemical Society Reviews, 38(5), 1247-1260. [Link]

  • ResearchGate. (n.d.). Strain-Promoted Azide-Alkyne Cycloaddition-Mediated Step-Growth Polymerization. [Link]

  • Kloubek, A., et al. (2012). Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier. Organic & Biomolecular Chemistry, 10(30), 5786-5794. [Link]

  • Baskin, J. M., et al. (2007). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. Proceedings of the National Academy of Sciences, 104(43), 16793-16797. [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. [Link]

  • Matsuo, J., et al. (2025). Strain-promoted azide-alkyne cycloaddition enhanced by secondary interactions. Organic & Biomolecular Chemistry, 23(8), 1837-1840. [Link]

  • Wuest, F. R., et al. (2014). 18F-Labeling Using Click Cycloadditions. Molecules, 19(7), 9294-9317. [Link]

  • DeForest, C. A., & Anseth, K. S. (2011). Sequential Click Reactions for Synthesizing and Patterning 3D Cell Microenvironments. Angewandte Chemie, 123(42), 10048-10051. [Link]

  • Creative Biolabs. (n.d.). Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). [Link]

  • Blastik, Z. E., & Beier, P. (2016). Fluorinated azides click to make triazoles. Chemical & Engineering News. [Link]

  • ChemUniverse. (n.d.). This compound [Q06244]. [Link]

  • Kalyaev, A. O., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4612. [Link]

  • PubMed. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. [Link]

  • MDPI. (2018). Development of Bioorthogonal Reactions and Their Applications in Bioconjugation. [Link]

  • Brown, G. D., et al. (2019). Novel Strategy for Non-Aqueous Bioconjugation of Substituted Phenyl-1,2,4-triazole-3,5-dione Analogues. Molecules, 24(18), 3328. [Link]

  • ChemRxiv. (2023). Stepwise Activated Coupling Reaction and Its Potentional Application in Targeting Bio-probes Preparation. [Link]

  • ResearchGate. (2013). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. [Link]

  • MySkinRecipes. (n.d.). 3-(4-Fluorophenyl)Prop-2-Ynoic Acid. [Link]

  • ResearchGate. (n.d.). Plausible reaction mechanism of the reaction of 3-(furan-2-yl)propenoic.... [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(2,4-Difluorophenyl)prop-2-ynoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-(2,4-difluorophenyl)prop-2-ynoic acid. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis. We will explore the primary synthetic routes, troubleshoot common issues to improve yield and purity, and provide detailed, field-proven protocols.

Introduction: Navigating the Synthesis

This compound is a valuable building block in medicinal chemistry and materials science. However, its synthesis can be challenging, often plagued by low yields, competing side reactions, and purification difficulties. The two most prevalent synthetic strategies are:

  • Palladium-Catalyzed Sonogashira Coupling: This involves the cross-coupling of a 2,4-difluorophenyl halide with a terminal alkyne, such as propiolic acid or a protected equivalent.

  • Direct Carboxylation of a Terminal Alkyne: This method functionalizes the C-H bond of 1-ethynyl-2,4-difluorobenzene using carbon dioxide (CO₂).

This guide is structured to address specific issues you might encounter with either of these pathways.

Part 1: Troubleshooting Guide for Low Yield & Impurities

Low product yield is the most frequently reported issue. The following table breaks down common problems, their underlying causes, and actionable solutions.

ProblemPotential Cause(s)Recommended Solution(s)
No or Low Product Formation (General) 1. Inactive Catalyst: Palladium catalyst (for Sonogashira) has decomposed to palladium black. Copper(I) iodide (CuI) has oxidized.Solution: Use a fresh batch of catalyst stored under an inert atmosphere. Pd(II) precatalysts like PdCl₂(PPh₃)₂ are often more air-stable than Pd(0) sources. Ensure CuI is off-white or light tan; if it is green or brown, it has likely oxidized and should be replaced.
2. Poor Reagent Quality: Impurities in solvents, starting materials, or base can poison the catalyst.Solution: Use anhydrous, degassed solvents. Purify starting materials (aryl halide and alkyne) if their purity is questionable. Distill amine bases like triethylamine (Et₃N) or diisopropylamine (DIPA) before use.[1]
3. Ineffective Degassing: Presence of oxygen promotes undesirable side reactions, particularly Glaser homocoupling.Solution: Thoroughly degas the reaction mixture using methods like freeze-pump-thaw (3 cycles) or by bubbling an inert gas (Argon or Nitrogen) through the solvent for at least 30 minutes.
Sonogashira-Specific Issues 4. Low Reactivity of Aryl Halide: The reactivity order is I > OTf > Br > Cl.[2] Aryl bromides and especially chlorides require more forcing conditions than iodides.Solution: For aryl bromides or chlorides, consider increasing the reaction temperature.[3] If using an aryl bromide and the reaction is sluggish, switching to the corresponding aryl iodide will significantly increase the rate of the oxidative addition step.
5. Formation of Alkyne Homocoupling Product (Glaser Coupling): This is a major side reaction, especially when using a copper co-catalyst in the presence of oxygen.[4]Solution: a) Utilize Copper-Free Conditions: Several protocols exist that eliminate the need for a copper co-catalyst, thereby avoiding the primary pathway for Glaser coupling.[4] b) Slow Addition of Alkyne: Adding the alkyne slowly via syringe pump can maintain a low concentration, which disfavors the bimolecular homocoupling reaction.[5] c) Ensure Rigorous Anaerobic Conditions: As mentioned, thorough degassing is critical to suppress oxidative homocoupling.
Direct Carboxylation-Specific Issues 6. Inefficient Carboxylation: The equilibrium of the reaction may not favor the carboxylated product. The C-H bond of the alkyne is not sufficiently activated.Solution: a) Choice of Base: Strong, non-nucleophilic bases are often required. Cesium carbonate (Cs₂CO₃) has been shown to be highly effective, even in the absence of a transition metal catalyst.[6][7] b) Solvent: Aprotic polar solvents like DMF or DMSO are commonly used. Ethylene carbonate (EC) has also been reported as an effective solvent.[8] c) CO₂ Pressure: While some methods work at atmospheric pressure, increasing the CO₂ pressure can help drive the reaction forward.[6]
7. Decarboxylation of Product: The product, an arylpropiolic acid, may decarboxylate back to the terminal alkyne under harsh conditions (e.g., excessive heat).Solution: Optimize the reaction temperature. While heating may be necessary to drive the carboxylation, excessive temperatures should be avoided. Monitor the reaction progress by TLC or LCMS to find the optimal balance.
Purification Issues 8. Difficulty Separating Product from Starting Materials/Byproducts: The product has similar polarity to the starting alkyne or homocoupled byproduct.Solution: a) Acid-Base Extraction: After the reaction, perform an aqueous workup. The acidic propiolic acid product can be extracted into a basic aqueous layer (e.g., sat. NaHCO₃), leaving non-acidic impurities in the organic layer. The aqueous layer can then be re-acidified (e.g., with 1M HCl) and the pure product extracted back into an organic solvent. b) Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system can be a highly effective purification method.
Workflow & Pathway Visualizations

To better understand the reaction dynamics, the following diagrams illustrate the key processes.

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ Pd_Complex Ar-Pd(II)-X(L₂) Pd0->Pd_Complex Oxidative Addition (Ar-X) Pd_Alkyne Ar-Pd(II)-C≡CR(L₂) Pd_Complex->Pd_Alkyne Transmetalation (from Copper Cycle) Pd_Alkyne->Pd0 Reductive Elimination Product Ar-C≡C-R (Product) CuX Cu(I)X Cu_Acetylide Cu(I)-C≡CR CuX->Cu_Acetylide Base, R-C≡C-H Cu_Acetylide->CuX Transmetalation (to Palladium Cycle) Glaser R-C≡C-C≡C-R (Glaser Homocoupling) Cu_Acetylide->Glaser O₂ (Undesired) caption Fig 1. Sonogashira Catalytic Cycle & Common Side Reaction

Caption: Fig 1. Sonogashira Catalytic Cycle & Common Side Reaction

Troubleshooting_Workflow Start Reaction Yield is Low Check_SM Starting Materials (SM) Consumed? Start->Check_SM SM_Yes Yes Check_SM->SM_Yes Yes SM_No No Check_SM->SM_No No Side_Products Major Side Products Observed? SM_Yes->Side_Products Check_Catalyst Check Catalyst Activity & Reagent Purity. Improve Degassing. SM_No->Check_Catalyst SP_Yes Yes Side_Products->SP_Yes Yes SP_No No Side_Products->SP_No No Identify_SP Identify Side Product SP_Yes->Identify_SP Decomposition Decomposition? SP_No->Decomposition Glaser Homocoupling? (Glaser Product) Identify_SP->Glaser Improve_Anaerobic Improve Anaerobic Technique. Consider Cu-free conditions. Glaser->Improve_Anaerobic Yes Optimize_Conditions Optimize Conditions: - Temperature - Concentration - Reaction Time Decomposition->Optimize_Conditions Yes Check_Reactivity Check SM Reactivity (e.g., Ar-Br vs Ar-I) Check_Catalyst->Check_Reactivity

Caption: Fig 2. A logical workflow for troubleshooting low-yield reactions.

Part 2: Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally better: Sonogashira or direct carboxylation?

This depends on the availability of starting materials.

  • Sonogashira Coupling is highly versatile and benefits from a vast body of literature. It is often the go-to method if a suitable 2,4-difluorophenyl halide (preferably the iodide or bromide) is readily available.[4]

  • Direct Carboxylation is an excellent, atom-economical choice if the starting material, 1-ethynyl-2,4-difluorobenzene, is available or easily synthesized.[6] Recent advances have developed simple, metal-free protocols using bases like Cs₂CO₃, which can be more cost-effective and avoid issues of metal contamination in the final product.[6][7]

Q2: I'm performing a Sonogashira coupling and see a black precipitate. What is it and is my reaction ruined?

The black precipitate is likely "palladium black," which results from the decomposition and agglomeration of the palladium catalyst. This indicates your Pd(0) active catalyst is falling out of the solution. While it signifies a problem, the reaction is not necessarily ruined, though the yield will likely be compromised.

  • Cause: This can be caused by impurities, using an inappropriate solvent (some anecdotal evidence suggests THF can promote it), or excessively high temperatures.[1]

  • Solution: For future runs, ensure higher purity reagents and consider using more robust ligands that stabilize the palladium catalyst.

Q3: Can I run a Sonogashira coupling without a copper co-catalyst?

Yes, and it is often preferable. Copper-free Sonogashira reactions are widely used to avoid the formation of alkyne homocoupling (Glaser) byproducts.[4] These protocols may require specific ligands or slightly different reaction conditions to proceed efficiently, but they simplify the reaction workup and improve the product profile.

Q4: For the direct carboxylation of 1-ethynyl-2,4-difluorobenzene, what are the mildest conditions I can use?

Recent developments have enabled the direct carboxylation of terminal alkynes under relatively mild conditions. A notable method involves using Cs₂CO₃ as the base in a solvent like DMF, which can proceed without a transition metal catalyst.[6][7] While some protocols require elevated temperatures (e.g., 120 °C), they can often be run at atmospheric or slightly elevated (e.g., 2.5 atm) CO₂ pressure, avoiding the need for high-pressure reactors.[6]

Q5: My final product is an oil/waxy solid and is difficult to purify by column chromatography. What are my options?

Purification of propiolic acids can be challenging.

  • Acid-Base Extraction: This is the most powerful purification technique for this class of compounds. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and extract with a mild aqueous base like sodium bicarbonate solution. The deprotonated carboxylate salt will move to the aqueous phase, leaving neutral organic impurities behind. Wash the aqueous layer with fresh organic solvent to remove any remaining impurities. Then, carefully re-acidify the aqueous layer with cold 1M HCl until the product precipitates or can be extracted back into an organic solvent.

  • Recrystallization: If you can solidify the product, even from a crude oil, recrystallization is an excellent option. Test various solvent systems (e.g., hexane/ethyl acetate, toluene, water/ethanol) to find one that provides good quality crystals.

Part 3: Key Experimental Protocols

Protocol 1: Copper-Free Sonogashira Coupling

This protocol is adapted for the coupling of an aryl bromide with propiolic acid, a challenging but direct route.

  • Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 1-bromo-2,4-difluorobenzene (1.0 mmol, 1.0 eq), Pd(OAc)₂ (0.03 mmol, 3 mol%), and a suitable phosphine ligand like SPhos or XPhos (0.06 mmol, 6 mol%).

  • Reagent Addition: Add anhydrous, degassed THF (5 mL) as the solvent, followed by propiolic acid (1.2 mmol, 1.2 eq).

  • Base Addition: Add a strong, non-nucleophilic base such as DBU (3.0 mmol, 3.0 eq).[9]

  • Reaction: Heat the reaction mixture to 80 °C and stir for 6-12 hours. Monitor the reaction progress by TLC or LC-MS by taking small aliquots.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers.

  • Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers and perform an acid-base extraction as described in FAQ Q5 to isolate the final product.

Protocol 2: Base-Promoted Direct Carboxylation

This protocol is based on a metal-free approach.[6][7]

  • Setup: Add 1-ethynyl-2,4-difluorobenzene (1.0 mmol, 1.0 eq) and Cs₂CO₃ (1.2 mmol, 1.2 eq) to a pressure-rated reaction vessel equipped with a magnetic stir bar.

  • Solvent: Add anhydrous DMF (5 mL).

  • CO₂ Addition: Seal the vessel, then purge with CO₂ gas. Pressurize the reactor to the desired pressure (e.g., 1-5 atm).

  • Reaction: Heat the reaction mixture to 120 °C with vigorous stirring for 14 hours.

  • Workup: Cool the reaction vessel to room temperature and carefully vent the CO₂. Transfer the mixture to a flask containing a 2N potassium carbonate solution (5 mL) and stir for 30 minutes.

  • Purification: Wash the aqueous mixture with diethyl ether to remove any unreacted starting material. Acidify the aqueous layer with cold 2N HCl until a precipitate forms or the solution becomes acidic (pH ~2). Extract the product with ethyl acetate (3x), dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product.

References

  • Fujihara, T., Nogi, K., Xu, T., & Terao, J. (2015). Catalytic C–H Carboxylation of Terminal Alkynes with Carbon Dioxide. Accounts of Chemical Research, 48(6), 1649–1659. [Link]

  • Zhang, L., et al. (2020). Synthesis of propiolic acids via carboxylation of terminal alkynes.... ResearchGate. [Link]

  • Zhang, Y., & Ying, J. Y. (2011). The direct carboxylation of terminal alkynes with carbon dioxide. Green Chemistry, 13(5), 1215-1219. [Link]

  • RSC Publishing. (2011). The direct carboxylation of terminal alkynes with carbon dioxide. Green Chemistry. [Link]

  • Reddit r/Chempros. (2020). Sonogashira troubleshooting help needed. Reddit. [Link]

  • Ismagilov, Z. R., et al. (2024). Catalytic Carboxylation of Terminal Alkynes with CO2: An Overview. MDPI. [Link]

  • Reddit r/Chempros. (2021). Struggling to make a sonogashira coupling reaction happen. Reddit. [Link]

  • ResearchGate. (2014). What is the best procedure for Sonogashira coupling?. ResearchGate. [Link]

  • Wikipedia. Sonogashira coupling. Wikipedia, The Free Encyclopedia. [Link]

  • NROChemistry. Sonogashira Coupling. NROChemistry. [Link]

  • Cacchi, S., et al. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry, 10, 352-361. [Link]

Sources

Technical Support Center: Synthesis of Arylpropynoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of arylpropynoic acids. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common side reactions and experimental challenges. The following content is structured to offer not just solutions, but a foundational understanding of the underlying chemical principles to empower your synthetic strategies.

Introduction

The synthesis of arylpropynoic acids, key intermediates in medicinal chemistry and materials science, is frequently accomplished via palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling.[1][2][3][4] While powerful, these methods are susceptible to a range of side reactions that can diminish yield, complicate purification, and compromise product purity. This guide provides a structured approach to identifying, understanding, and mitigating these common issues.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial queries encountered during the synthesis of arylpropynoic acids.

Q1: My Sonogashira reaction for arylpropynoic acid synthesis is showing low to no yield. Where do I start troubleshooting?

A1: A low or non-existent yield in a Sonogashira coupling is a common issue that can often be traced back to a few key factors. Begin with a systematic check of your reagents and reaction setup:

  • Reagent Integrity: Ensure all reagents, especially the solvent and amine base, are anhydrous and of high purity. Moisture can significantly impede the catalytic cycle.

  • Catalyst Activity: The palladium catalyst and any phosphine ligands are critical. If you are using a Pd(II) precatalyst, it must be efficiently reduced to the active Pd(0) species in situ. Consider using a pre-activated Pd(0) source if you suspect issues with this step.[5]

  • Inert Atmosphere: Palladium-catalyzed reactions are highly sensitive to oxygen.[6] Confirm that your reaction vessel was properly degassed (e.g., via freeze-pump-thaw cycles or by bubbling with an inert gas like argon or nitrogen) and maintained under a positive pressure of inert gas throughout the experiment.

Q2: I am observing a significant amount of a byproduct that appears to be a dimer of my terminal alkyne. What is this and how can I prevent it?

A2: This byproduct is most likely the result of a homocoupling reaction, also known as Glaser coupling.[7][8][9] This is a very common side reaction in Sonogashira couplings, particularly when a copper(I) co-catalyst is used in the presence of oxygen.[3][10][11] The copper acetylide intermediate can undergo oxidative dimerization instead of cross-coupling with the aryl halide.[9] To minimize this, consider the following:

  • Rigorous Exclusion of Oxygen: Ensure your reaction is performed under strictly anaerobic conditions.[6][10]

  • Copper-Free Conditions: If homocoupling persists, switching to a copper-free Sonogashira protocol can be highly effective.[4] These methods often rely on specific ligands to facilitate the palladium-catalyzed coupling without copper.

  • Slow Addition of the Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help maintain a low concentration of the alkyne at any given time, which disfavors the bimolecular homocoupling reaction.

Q3: My starting aryl halide is being consumed, but I am isolating a significant amount of the corresponding arene (hydrodehalogenation) instead of my desired product. What causes this?

A3: The reduction of the aryl halide to the corresponding arene is a known side reaction called hydrodehalogenation. This can be influenced by several factors in your reaction:

  • Catalyst System: The choice of palladium source and ligand can influence the rate of dehalogenation.

  • Base and Solvent: The base and solvent system can play a crucial role. For instance, stronger bases may sometimes promote dehalogenation. It is often beneficial to screen different bases (e.g., organic amines vs. inorganic carbonates) and solvents.

  • Palladium-Hydride Intermediates: The mechanism often involves the formation of a palladium-hydride species, which can then reductively eliminate with the aryl group to form the dehalogenated byproduct.

In-Depth Troubleshooting Guides

Problem 1: Pervasive Homocoupling (Glaser Coupling)

Symptoms:

  • Formation of a significant byproduct with a mass corresponding to a dimer of the starting alkyne.

  • Reduced yield of the desired arylpropynoic acid.

  • Often observed as a less polar spot on TLC compared to the starting alkyne.

Causality: The Glaser coupling is an oxidative homocoupling of terminal alkynes, typically catalyzed by copper(I) salts in the presence of an oxidant, most commonly oxygen.[7][8] In the context of a Sonogashira reaction, the copper(I) co-catalyst, essential for the formation of the copper acetylide intermediate, can also catalyze this undesired dimerization if oxygen is present.[3][10][11]

Troubleshooting Workflow for Homocoupling

start High Homocoupling Observed q1 Is the reaction run under strictly anaerobic conditions? start->q1 sol1 Implement rigorous degassing (freeze-pump-thaw) and maintain a positive inert gas pressure. q1->sol1 No q2 Are you using a copper(I) co-catalyst? q1->q2 Yes sol1->q2 sol2 Switch to a copper-free Sonogashira protocol. Screen alternative ligands (e.g., bulky, electron-rich phosphines). q2->sol2 Yes sol3 Add the terminal alkyne slowly via syringe pump to keep its concentration low. q2->sol3 Yes end Homocoupling Minimized sol2->end sol4 Consider using a reducing atmosphere (e.g., H₂ diluted with N₂ or Ar) to suppress oxidation. sol3->sol4 sol4->end

Caption: Decision tree for troubleshooting homocoupling.

Experimental Protocol: Copper-Free Sonogashira Coupling

  • To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and a suitable phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add the anhydrous base (e.g., K₂CO₃, 2.0 mmol) and the terminal alkyne (1.2 mmol).

  • Add the degassed solvent (e.g., THF or DMF, 5 mL) via syringe.

  • Stir the mixture at the desired temperature (ranging from room temperature to 80 °C, depending on the reactivity of the aryl halide) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent, and filter through a pad of celite to remove the catalyst.

  • Proceed with standard aqueous workup and purification.

Problem 2: Catalyst Deactivation and Ligand Oxidation

Symptoms:

  • Reaction stalls before completion.

  • Formation of palladium black (a sign of Pd(0) aggregation).

  • Inconsistent reaction rates and yields.

Causality: The phosphine ligands that are crucial for stabilizing the active Pd(0) catalyst are susceptible to oxidation to phosphine oxides, especially under aerobic conditions.[12][13] This can lead to the decomposition of the catalytic species and the formation of inactive palladium black.[14]

Reaction Parameters to Mitigate Catalyst Deactivation

ParameterRecommendationRationale
Palladium Precatalyst Use a modern, air-stable precatalyst (e.g., Buchwald G3 Palladacycles).These generate the active LPd(0) species more cleanly and efficiently than traditional sources like Pd(OAc)₂ or PdCl₂(PPh₃)₂.[5]
Ligand Choice Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos).These ligands form more stable complexes with palladium, protecting it from aggregation and promoting the desired catalytic cycle.[3]
Ligand:Palladium Ratio An excess of ligand relative to palladium can sometimes improve catalyst stability.[5]The excess ligand can help prevent catalyst decomposition.
Inert Atmosphere Maintain a strictly anaerobic environment.Oxygen is a primary cause of phosphine ligand oxidation.[12][13]

Mechanism: Ligand Oxidation and Catalyst Decomposition

cluster_catalytic_cycle Desired Catalytic Cycle cluster_deactivation_pathway Deactivation Pathway Active Pd(0)L₂ Active Pd(0)L₂ Ar-Pd(II)-X(L)₂ Ar-Pd(II)-X(L)₂ Active Pd(0)L₂->Ar-Pd(II)-X(L)₂ Oxidative Addition Pd Black Palladium Black (Inactive) Active Pd(0)L₂->Pd Black Aggregation Ar-Pd(II)-alkyne(L)₂ Ar-Pd(II)-alkyne(L)₂ Ar-Pd(II)-X(L)₂->Ar-Pd(II)-alkyne(L)₂ Transmetalation Product Product Ar-Pd(II)-alkyne(L)₂->Product Reductive Elimination Product->Active Pd(0)L₂ L Phosphine Ligand (PR₃) L->Active Pd(0)L₂ Stabilizes LO Phosphine Oxide (O=PR₃) L->LO Oxidation (O₂)

Caption: Competing pathways of the active catalyst.

Problem 3: Dehalogenation of the Aryl Halide

Symptoms:

  • Formation of a byproduct corresponding to the starting aryl halide with the halogen atom replaced by a hydrogen atom.

  • Reduced yield of the desired cross-coupled product.

Causality: Hydrodehalogenation is a competitive side reaction that can occur under Sonogashira conditions. The mechanism can involve the formation of a palladium-hydride intermediate, which can arise from various sources in the reaction mixture. This palladium-hydride species can then undergo reductive elimination with the aryl group, leading to the dehalogenated arene. The choice of base, solvent, and catalyst system can significantly influence the prevalence of this side reaction.[15]

Troubleshooting Strategies for Dehalogenation

StrategyActionRationale
Base Screening Screen a variety of bases, including organic amines (e.g., Et₃N, DIPEA) and inorganic bases (e.g., K₂CO₃, Cs₂CO₃).The nature and strength of the base can influence the formation of palladium-hydride species.
Solvent Effects Evaluate different solvents. For example, a switch from DMF to THF has been shown to reduce side reactions in some cases.The solvent can affect the solubility of reagents and intermediates, influencing reaction pathways.
Catalyst System Optimization Experiment with different palladium sources and ligands. In some instances, a copper-free protocol may offer better results and reduce dehalogenation.The electronic and steric properties of the ligand can modulate the reactivity of the palladium center and suppress undesired pathways.
Temperature Control Run the reaction at the lowest effective temperature.Higher temperatures can sometimes accelerate the rate of side reactions like dehalogenation.[15]

Alternative Synthetic Route: Carboxylation of Arylacetylenes

While Sonogashira coupling is prevalent, arylpropynoic acids can also be synthesized through the carboxylation of arylacetylenes, for instance, via their Grignard reagents.[16][17]

Q4: I am attempting to synthesize an arylpropynoic acid via carboxylation of an arylacetylenic Grignard reagent and am getting low yields. What are the potential issues?

A4: The success of this reaction hinges on the efficient formation of the Grignard reagent and its subsequent reaction with CO₂. Potential pitfalls include:

  • Incomplete Grignard Formation: This can be due to residual moisture in the glassware or solvent, or unreacted starting materials. Ensure all components are scrupulously dried.

  • Wurtz Coupling: The Grignard reagent can couple with the starting aryl halide, leading to a homocoupled byproduct.

  • Reaction with CO₂: The reaction with CO₂ should be carried out at low temperatures to avoid side reactions. Ensure a good supply of dry CO₂ gas or use freshly crushed dry ice.

References

  • Tereniak, S. J., Landis, C. R., & Stahl, S. S. (2018). Are Phosphines Viable Ligands for Pd-Catalyzed Aerobic Oxidation Reactions? Contrasting Insights from a Survey of Six Reactions. ACS Catalysis. [Link]

  • Li, J.-H., Liang, Y., & Xie, Y. (2005). Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions. The Journal of Organic Chemistry. [Link]

  • Shaheen, S., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. [Link]

  • Various Authors. (2025). Sonogashira coupling in natural product synthesis. ResearchGate. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Wikipedia. (n.d.). Sonogashira reaction. Wikipedia. [Link]

  • Stahl, S. S., et al. (2018). Are Phosphines Viable Ligands for Pd-Catalyzed Aerobic Oxidation Reactions? Contrasting Insights from a Survey of Six Reactions. ACS Catalysis. [Link]

  • Grokipedia. (n.d.). Glaser coupling. Grokipedia. [Link]

  • Scott, V. J., & Denmark, S. E. (2004). Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates. PMC. [Link]

  • Li, J.-H., et al. (2005). Efficient palladium-catalyzed homocoupling reaction and Sonogashira cross-coupling reaction of terminal alkynes under aerobic conditions. PubMed. [Link]

  • Various Authors. (1999). A new access to palladium–phosphine chemistry. Formation of polynuclear palladium compounds via the oxidation of ligands in simple palladium(II) complexes. Journal of the Chemical Society, Dalton Transactions. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Link]

  • Wang, Y., et al. (2023). Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. Precision Chemistry. [Link]

  • Okoth, R., et al. (2022). Synthesis of Arylpropiolic Acids via Carboxylation of Arylacetylenic Grignard Reagents. ResearchGate. [Link]

  • Li, J.-H., et al. (2005). Efficient palladium-catalyzed homocoupling reaction and Sonogashira cross-coupling reaction of terminal alkynes under aerobic conditions. Semantic Scholar. [Link]

  • Chen, C., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols. [Link]

  • Nagasawa, Y., et al. (2022). A visible-light activated secondary phosphine oxide ligand enabling Pd-catalyzed radical cross-couplings. Nature Communications. [Link]

  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters. [Link]

  • Okoth, R., et al. (n.d.). Synthesis of Arylpropiolic Acids via Carboxylation of Arylacetylenic Grignard Reagents. Semantic Scholar. [Link]

  • Various Authors. (n.d.). Unravelling the Mechanism of Glaser Coupling Reaction on Ag(111) and Cu(111) Surfaces: A Case for Halogen Substituted Terminal Alkyne. ResearchGate. [Link]

  • Organic Chemistry. (2021). Glaser Coupling Mechanism | Organic Chemistry. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Reddit. (2024). Sonogashira coupling giving me multiple spots on TLC. Any suggestions?. Reddit. [Link]

  • Smith, A. B., et al. (n.d.). Development of optimized conditions for Glaser-Hay bioconjugations. PMC. [Link]

  • Shroder, M. (n.d.). The Sonogashira Coupling. Course Hero. [Link]

  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters. [Link]

  • Dong, V. M., & Cruz, F. (2017). Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction. JoVE. [Link]

  • The Organic Chemistry Tutor. (2019). Sonogashira coupling. YouTube. [Link]

  • Ranu, B. C., et al. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry. [Link]

  • Liu, C. (2021). Decarbonylative Sonogashira Cross-Coupling: Fruitful Marriage of Alkynes with Carboxylic Acid Electrophiles. The Royal Society of Chemistry. [Link]

  • Various Authors. (n.d.). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ArODES. [Link]

Sources

overcoming solubility issues with 3-(2,4-Difluorophenyl)prop-2-ynoic acid in assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(2,4-Difluorophenyl)prop-2-ynoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on overcoming common solubility challenges encountered during in vitro and in vivo experimental assays. Our goal is to equip you with the foundational knowledge and practical troubleshooting strategies to ensure the reliable and reproducible use of this compound in your research.

I. Understanding the Challenge: Physicochemical Properties

This compound is an aromatic carboxylic acid. Its structure, featuring a phenyl ring with two electron-withdrawing fluorine atoms and a propiolic acid moiety, confers specific physicochemical properties that are critical to understand. Like many phenylpropiolic acid derivatives, it is characterized by low intrinsic aqueous solubility but is more soluble in organic solvents.[1][2] The carboxylic acid group is the primary determinant of its pH-dependent solubility.

II. Troubleshooting Guide: Addressing Solubility Issues in Real-Time

This section is formatted as a series of common problems and their step-by-step solutions.

Question 1: My this compound is not dissolving when I try to make a stock solution in an aqueous buffer. What should I do?

Answer:

Directly dissolving this compound in aqueous buffers is not recommended due to its low intrinsic solubility. The preferred method is to first prepare a high-concentration stock solution in an organic solvent.

Recommended Protocol for Stock Solution Preparation:

  • Select an appropriate organic solvent: Dimethyl sulfoxide (DMSO) is the most widely used solvent for preparing stock solutions of poorly soluble compounds for biological assays due to its high solubilizing power and miscibility with water.[3]

  • Prepare a high-concentration stock solution:

    • Weigh out the desired amount of this compound powder.

    • Add 100% DMSO to achieve a high concentration, for example, 10-50 mM.

    • Ensure complete dissolution. You can aid this process by gentle warming in a 37°C water bath or brief sonication.

    • Visually inspect the solution to confirm the absence of any particulate matter.

  • Storage: Store the DMSO stock solution at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles, which can lead to compound precipitation over time.[3]

Question 2: I have a DMSO stock solution, but the compound precipitates when I dilute it into my aqueous assay buffer or cell culture medium. How can I prevent this?

Answer:

Precipitation upon dilution into an aqueous medium is a common issue for hydrophobic compounds and is often referred to as "solvent shock." This occurs because the compound, which is stable in the organic solvent, becomes supersaturated and crashes out in the predominantly aqueous environment. Here are several strategies to mitigate this:

Strategy 1: Optimize the Dilution Protocol

  • Direct Dilution: It is preferable to add the DMSO stock solution directly to the final assay medium rather than creating an intermediate aqueous dilution. The components in the assay media, such as proteins or lipids, can help to stabilize the compound and keep it in solution.[3]

  • Two-Step Dilution: For cell-based assays, a two-step dilution can be effective. First, dilute the DMSO stock into a small volume of serum-containing medium. Serum proteins can act as carriers and help to stabilize the compound. Then, add this mixture to the final volume of the culture medium.

Strategy 2: pH Adjustment of the Assay Buffer

The solubility of carboxylic acids like this compound is highly dependent on pH. At a pH above its pKa, the carboxylic acid group will be deprotonated to form a more soluble carboxylate salt.[4]

  • Principle: By increasing the pH of your final assay buffer, you can significantly enhance the solubility of the compound.

  • Recommendation: If your assay permits, adjust the pH of the final assay buffer to be at least 1-2 units above the predicted pKa of the compound. For many carboxylic acids, a pH of 7.4 or higher is beneficial.[5]

Strategy 3: The Use of Co-solvents and Excipients

If pH adjustment is not possible, other formulation strategies can be employed. These are particularly relevant for in vivo studies but can be adapted for in vitro assays with careful validation.

Strategy Description Considerations
Co-solvents Prepare the stock solution in a mixture of DMSO and another biocompatible solvent like ethanol or polyethylene glycol (PEG).The final concentration of all organic solvents must be kept low (typically ≤ 0.1% for DMSO in cell-based assays) to avoid cellular toxicity.
Surfactants The inclusion of a small amount of a non-ionic surfactant, such as Tween-20 or Triton X-100 (e.g., 0.01-0.05%), in the final assay buffer can help to maintain the compound in solution.[4]The compatibility of the surfactant with your specific assay system (e.g., cells, enzymes) must be thoroughly validated to rule out any interference.

Troubleshooting Workflow:

G start Compound Precipitates in Assay stock_check Is the DMSO stock solution clear? start->stock_check dilution_method Optimize Dilution Protocol (Direct or Two-Step) stock_check->dilution_method Yes fail Consult Further (e.g., Formulation Scientist) stock_check->fail No, remake stock ph_adjust Can the assay buffer pH be increased? dilution_method->ph_adjust ph_adjust_yes Increase buffer pH (e.g., to 7.4 or higher) ph_adjust->ph_adjust_yes Yes ph_adjust_no Consider Co-solvents or Surfactants ph_adjust->ph_adjust_no No retest Re-test Compound Solubility ph_adjust_yes->retest validation Validate Assay Compatibility (Toxicity, Interference) ph_adjust_no->validation validation->retest success Proceed with Experiment retest->success Soluble retest->fail Precipitates

Caption: A decision tree for troubleshooting precipitation issues.

III. Frequently Asked Questions (FAQs)

Q1: What is the maximum recommended concentration of DMSO in my final assay?

For most cell-based assays, the final concentration of DMSO should not exceed 0.5%, with a concentration of 0.1% or lower being ideal to avoid solvent-induced artifacts or toxicity. However, the tolerance to DMSO can be cell-line dependent, so it is best to determine this experimentally.

Q2: How can I determine the kinetic solubility of this compound in my specific buffer?

A nephelometric or turbidimetric kinetic solubility assay is a common method. In this assay, a concentrated DMSO stock of the compound is serially diluted into the aqueous buffer in a microplate. The plate is then analyzed using a light-scattering plate reader to detect the concentration at which precipitation occurs.[3]

Q3: Could the fluorine atoms in the molecule affect its solubility?

Yes, fluorine substitution can influence a molecule's physicochemical properties, including its lipophilicity and acidity.[6] The high electronegativity of fluorine can increase the acidity of the carboxylic acid, potentially making it more soluble at a given pH compared to its non-fluorinated analog. However, fluorination can also increase lipophilicity, which may decrease intrinsic aqueous solubility. The overall effect will be a balance of these factors.

Q4: For in vivo studies, what formulation strategies should I consider?

For oral or parenteral administration, ensuring the compound remains in solution is crucial. A common vehicle for poorly soluble compounds in animal studies is a mixture of solvents and excipients. An example formulation could be:

  • 10% DMSO

  • 40% Polyethylene glycol 400 (PEG400)

  • 50% Saline (0.9% NaCl)

To prepare this, first dissolve the compound in DMSO, then gradually add the PEG400, and finally, add the saline dropwise with continuous mixing. It is essential to validate the stability and tolerability of any formulation in vivo.

IV. References

  • Brainly. (2023, July 11). Why is the carboxylic acid soluble at high pH and not at low pH? Explain your reasoning. Retrieved from [Link]

  • Dahan, A., & Miller, J. M. (2012). The solubility-permeability interplay and its implications on oral absorption of BCS class II drugs. AAPS PharmSciTech, 13(4), 1333–1340.

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451.

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451.

  • Costa, V., et al. (2013). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Molecules, 18(1), 693-709.

  • Avdeef, A. (2011). Biorelevant pKa (37°C) predicted from the 2D structure of the molecule and its pKa at 25°C. Journal of Pharmaceutical Sciences, 100(8), 3047-3058.

  • Reddit. How does pH affect water solubility of organic acids (or acids in general)? Retrieved from [Link]

  • Sparrow Chemical. Fluorobenzoic Acid Series. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 3-(2,4-Difluorophenyl)prop-2-ynoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 3-(2,4-Difluorophenyl)prop-2-ynoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and provide in-depth, field-proven insights in a troubleshooting-focused Q&A format to help you achieve optimal results in your experiments.

Part 1: Synthesis Strategy and Core Concepts

Q1: What are the primary synthetic routes for preparing this compound, and which is recommended?

There are two principal and highly effective methods for synthesizing aryl propiolic acids like this compound:

  • Direct Carboxylation of a Terminal Alkyne: This is the most atom-economical and straightforward approach. It involves the direct reaction of 1-ethynyl-2,4-difluorobenzene with carbon dioxide (CO₂) in the presence of a suitable base. This method avoids the use of pre-functionalized, and often costly, coupling partners.[1][2]

  • Palladium-Catalyzed Sonogashira Coupling: This classic cross-coupling reaction involves reacting an aryl halide (e.g., 1-bromo- or 1-iodo-2,4-difluorobenzene) with a protected or unprotected propiolic acid derivative.[3][4][5] While powerful, it can be more complex to optimize due to potential side reactions like homocoupling of the aryl halide or the alkyne.[6]

Recommendation: For most applications, we strongly recommend the Direct Carboxylation method. Its simplicity, high potential yield, and favorable economics make it the superior choice for both lab-scale and scale-up synthesis. This guide will primarily focus on optimizing this pathway.

Part 2: Troubleshooting the Direct Carboxylation Route

The direct carboxylation of 1-ethynyl-2,4-difluorobenzene with CO₂ is a robust reaction. However, like any chemical transformation, it is sensitive to specific parameters. Below, we troubleshoot common issues.

Q2: My reaction shows low or no conversion of the starting alkyne, 1-ethynyl-2,4-difluorobenzene. What are the likely causes and how can I fix this?

Low conversion is typically linked to inefficient deprotonation of the terminal alkyne or insufficient incorporation of CO₂. Let's break down the critical parameters.

Causality Analysis: The reaction mechanism involves the deprotonation of the weakly acidic sp-hybridized C-H bond by a base to form an acetylide anion. This nucleophilic anion then attacks the electrophilic carbon of CO₂.[2] Failure at either step results in low conversion.

Troubleshooting Steps:

  • Base Selection & Stoichiometry:

    • Insight: Cesium carbonate (Cs₂CO₃) is highly effective for this transformation, often superior to other bases like K₂CO₃ or NaH. Its greater solubility in polar aprotic solvents and higher basicity facilitate the crucial C-H bond cleavage without the need for a transition metal catalyst.[1][2]

    • Action: Ensure you are using at least 1.2 equivalents of anhydrous Cs₂CO₃. The base must be completely dry, as water will quench the acetylide intermediate.

  • Solvent Choice and Purity:

    • Insight: Polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are ideal. They effectively solvate the cesium cation, enhancing the reactivity of the acetylide.

    • Action: Use anhydrous, high-purity solvent. Residual water is a common cause of reaction failure. Consider using a freshly opened bottle or drying the solvent over molecular sieves.

  • CO₂ Pressure and Delivery:

    • Insight: While the reaction can proceed at atmospheric pressure, applying moderate pressure (e.g., 2-5 atm or using a balloon) significantly increases the concentration of CO₂ in the reaction mixture, driving the equilibrium towards the carboxylated product according to Le Châtelier's principle.

    • Action: Purge the reaction vessel with CO₂ and maintain a positive pressure throughout the reaction. For reproducible results, a pressure reactor is recommended. Ensure the CO₂ is of high purity.

  • Reaction Temperature:

    • Insight: This reaction requires thermal energy to overcome the activation barrier for both C-H cleavage and carboxylation.

    • Action: A reaction temperature between 80-120 °C is typically optimal.[2] Start at 100 °C and adjust if needed. Monitor for potential decomposition of starting material or product at higher temperatures.

Optimized Reaction Conditions: A Comparative Overview
ParameterRecommended ConditionRationale & Key Considerations
Alkyne 1-ethynyl-2,4-difluorobenzene (1.0 eq)Ensure high purity (>98%) to avoid side reactions.
Base Anhydrous Cs₂CO₃ (1.2 - 1.5 eq)Critical for efficient, metal-free C-H activation.[2] Must be dry.
Solvent Anhydrous DMF or DMSOHigh polarity and aprotic nature are essential.
CO₂ Source High-purity CO₂ gas (≥2.5 atm)Increased pressure enhances reaction rate and yield.
Temperature 100 - 120 °CProvides necessary activation energy. Monitor for thermal stability.
Reaction Time 12 - 24 hoursMonitor by TLC or LC-MS for completion.
Q3: I'm observing significant byproduct formation. What are they and how can I minimize them?

The most common byproduct is the symmetrical diyne resulting from the oxidative homocoupling (Glaser coupling) of the starting alkyne. Decarboxylation of the desired product back to the starting alkyne can also occur under harsh conditions.

Minimization Strategies:

  • Preventing Homocoupling: This side reaction is often promoted by trace amounts of copper or other transition metals and the presence of oxygen.

    • Action: Ensure the reaction is performed under an inert CO₂ atmosphere, scrupulously avoiding air (O₂). Use high-purity reagents and solvents to minimize metal contaminants.

  • Preventing Decarboxylation: The product can lose CO₂ at excessively high temperatures.

    • Action: Do not exceed 120 °C unless necessary. Once the reaction is complete, cool the mixture promptly before workup.

Part 3: Experimental Protocols & Workflows

Workflow for Synthesis via Direct Carboxylation

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Dry Glassware & Reagents Reagents Charge Reactor: - 1-ethynyl-2,4-difluorobenzene - Anhydrous Cs₂CO₃ - Anhydrous DMF Start->Reagents Purge Purge with CO₂ Reagents->Purge Pressurize Pressurize with CO₂ (2.5 atm) Purge->Pressurize Heat Heat to 120 °C for 14h Pressurize->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Cool Cool to Room Temp Monitor->Cool Acidify Acidify with 2N HCl Cool->Acidify Extract Extract with Ethyl Acetate Acidify->Extract Dry Dry Organic Layer (Na₂SO₄) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Recrystallization or Column Chromatography Concentrate->Purify End Pure Product Purify->End

Caption: Overall workflow for the synthesis of this compound.

Detailed Step-by-Step Protocol: Direct Carboxylation

Materials:

  • 1-ethynyl-2,4-difluorobenzene

  • Cesium Carbonate (Cs₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Carbon Dioxide (CO₂), high purity

  • Hydrochloric Acid (HCl), 2N aqueous solution

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Pressure-rated reaction vessel

Procedure:

  • Preparation: To a flame-dried pressure reactor equipped with a magnetic stir bar, add 1-ethynyl-2,4-difluorobenzene (1.0 mmol, 138 mg).

  • Reagent Addition: In quick succession, add anhydrous cesium carbonate (1.2 mmol, 391 mg) and anhydrous DMF (5 mL).

  • Inerting & Pressurization: Seal the reactor. Purge the vessel by pressurizing with CO₂ to ~2 atm and venting three times. Finally, pressurize the reactor to 2.5 atm with CO₂.

  • Reaction: Place the reactor in a preheated oil bath at 120 °C. Stir the reaction mixture vigorously for 14 hours.[2]

  • Monitoring: (Optional) After cooling, a small aliquot can be taken, worked up as described below, and analyzed by TLC or LC-MS to check for the consumption of the starting alkyne.

  • Workup - Quenching: After the reaction is complete, cool the vessel to room temperature and carefully vent the excess CO₂ pressure.

  • Workup - Acidification: Pour the reaction mixture into a beaker containing 2N HCl (10 mL) and stir for 15 minutes. The desired product will precipitate if the concentration is high enough, or remain in solution.

  • Workup - Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Workup - Washing: Combine the organic layers and wash with water (2 x 20 mL) and then with brine (1 x 20 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by flash column chromatography on silica gel to afford pure this compound.

Part 4: Purification and Analysis FAQs

Q4: My crude product is an oil/waxy solid and difficult to purify. What do you suggest?

This is a common issue if the reaction did not go to completion or if byproducts are present.

  • Primary Method: Acid-Base Extraction. The carboxylic acid functionality is your biggest advantage.

    • Dissolve the crude material in a suitable organic solvent like ethyl acetate or diethyl ether.

    • Extract with a mild aqueous base (e.g., 1M NaHCO₃ solution). Your desired product will move to the aqueous layer as its sodium salt, while neutral impurities (like unreacted alkyne or diyne byproduct) will remain in the organic layer.

    • Separate the layers. Carefully re-acidify the aqueous layer with 2N HCl until the pH is ~1-2, causing your pure product to precipitate.

    • Collect the solid by filtration or extract it back into an organic solvent.

Q5: How should I store the final product?

This compound is a stable crystalline solid.[7] However, like many propiolic acids, it can be sensitive to light and heat over long periods. For long-term storage, keep it in an amber vial at room temperature or refrigerated, under an inert atmosphere if possible.

Troubleshooting Logic Diagram

Troubleshooting Problem Poor Reaction Outcome LowConversion Low Conversion Problem->LowConversion Byproducts Byproduct Formation Problem->Byproducts CheckBase Is Base Anhydrous Cs₂CO₃? (≥1.2 eq) LowConversion->CheckBase CheckSolvent Is Solvent Anhydrous DMF/DMSO? LowConversion->CheckSolvent CheckCO2 Is CO₂ Pressure Adequate? (≥2.5 atm) LowConversion->CheckCO2 CheckTemp Is Temperature Correct? (100-120 °C) LowConversion->CheckTemp Diyne Symmetrical Diyne Formed? Byproducts->Diyne Decarb Starting Material Reformed? Byproducts->Decarb Diyne_Sol Solution: - Exclude Air (O₂) - Use High-Purity Reagents Diyne->Diyne_Sol Decarb_Sol Solution: - Lower Reaction Temp - Reduce Reaction Time Decarb->Decarb_Sol

Caption: A logic tree for troubleshooting common issues in the carboxylation reaction.

References

  • The direct carboxylation of terminal alkynes with carbon dioxide . Green Chemistry. [Link]

  • Synthesis of propiolic acids via carboxylation of terminal alkynes... . ResearchGate. [Link]

  • Catalytic C–H Carboxylation of Terminal Alkynes with Carbon Dioxide . ACS Publications. [Link]

  • The direct carboxylation of terminal alkynes with carbon dioxide . Green Chemistry (RSC Publishing). [Link]

  • Pd-catalyzed decarboxylative coupling of propiolic acids: one-pot synthesis of 1,4-disubstituted 1,3-diynes via Sonogashira-homocoupling sequence . PubMed. [Link]

  • Pd-Catalyzed Decarboxylative Coupling of Propiolic Acids: One-Pot Synthesis of 1,4-Disubstituted 1,3-Diynes via Sonogashira−Homocoupling Sequence . The Journal of Organic Chemistry. [Link]

  • Synthesis of Propiolic and Butynedioic Acids via Carboxylation of CaC2 by CO2 under Mild Conditions . MDPI. [Link]

  • (a) Carboxylation of terminal alkynes to propiolic acid derivatives... . ResearchGate. [Link]

  • Optimization of the reaction conditions for the synthesis of 4-arylnaphtho[2,3-c]furan-1,3-diones 2 . ResearchGate. [Link]

  • Process for the preparation of propiolic acid.
  • Synthesis of Symmetrical and Unsymmetrical Diarylalkynes from Propiolic Acid Using Palladium-Catalyzed Decarboxylative Coupling . The Journal of Organic Chemistry. [Link]

  • Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions . National Institutes of Health. [Link]

  • 3-(2,4-Difluorophenyl)propionic acid . Alichem. [Link]

  • Propionic Acid Synthesis for Cutting-Edge Industrial Processes . Patsnap Eureka. [Link]

  • Experimental Procedures Alkyne Hydrolysis . Course Hero. [Link]

  • Propionic Acid: Method of Production, Current State and Perspectives . National Institutes of Health. [Link]

  • Highly Selective On‐Surface Reactions of Aryl Propiolic Acids via Decarboxylative Coupling . Wiley Online Library. [Link]

  • Transition Metal-Catalyzed Decarboxylative Coupling Reactions of Alkynyl Carboxylic Acids . The Royal Society of Chemistry. [Link]

  • Decarboxylative coupling reactions of propiolic acid derivatives . Longdom Publishing. [Link]

  • Selective One-Pot Synthesis of Allenyl and Alkynyl Esters from β-Ketoesters . National Institutes of Health. [Link]

  • Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities . ResearchGate. [Link]

  • The Role of Propiolic Acid in Chemical Reactions and Synthesis . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Synthesis of alkynyl ketones, carboxylic acids and derivatives . Organic Chemistry Portal. [Link]

  • How is Propanoic acid synthesised in the chemical Industries, meaning how is it made commercially? . Quora. [Link]

  • This compound . ChemUniverse. [Link]

  • Propiolic Acid: Key to Advanced Organic Synthesis & Chemical Innovation . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • This compound, 95.0% +. Yomi Lab. [Link]

  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity . MDPI. [Link]

  • (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH) . Organic Syntheses. [Link]

  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity . PubMed. [Link]

  • Synthesis and Structure of Protonated Propiolic Acid . The Journal of Organic Chemistry. [Link]

  • 2-Propenoic acid,3-(2,4-difluorophenyl)-;774-73-2 . Axsyn. [Link]

  • Method for recovering and purifying propionic acid.
  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity . National Institutes of Health. [Link]

  • (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID . Organic Syntheses. [Link]

Sources

Technical Support Center: Stability of the Prop-2-ynoic Acid Moiety in Biological Media

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The prop-2-ynoic acid (propiolic acid) moiety is a key electrophilic "warhead" in a growing class of targeted covalent inhibitors. Its reactivity, conferred by the electron-deficient triple bond, allows for potent and often irreversible modification of nucleophilic residues on target proteins.[1] However, this same reactivity presents significant challenges regarding compound stability in biological media. This guide provides in-depth troubleshooting advice, experimental protocols, and answers to frequently asked questions to help researchers navigate these stability issues and ensure the integrity of their experimental results.

Frequently Asked Questions (FAQs)

Q1: My compound with a prop-2-ynoic acid moiety is showing variable potency or complete loss of activity in my cell-based assay. What is the likely cause?

A1: The most probable cause is the degradation of your compound through reaction with nucleophiles present in the biological medium. The prop-2-ynoic acid moiety is an electrophile susceptible to Michael addition reactions.[2] Biological media, especially cell culture media and plasma, are rich in nucleophiles that can react with your compound, effectively inactivating it before it reaches its intended target.

Primary Suspects in Your Media:

  • Thiols: This is the most significant contributor. Cysteine residues in serum albumin and, most importantly, the high intracellular concentration of glutathione (GSH) are potent nucleophiles that readily react with activated alkynes.[3][4] This thiol-Michael addition is often the primary degradation pathway.[5]

  • Amines: Free amine groups on proteins and amino acids in the medium can also act as nucleophiles.

  • Hydroxide Ions: Depending on the pH of your medium, direct hydrolysis can also contribute to the degradation of the prop-2-ynoic acid moiety, although this is generally a slower process compared to thiol addition.[6]

Q2: How does the pH of the experimental buffer affect the stability of my compound?

A2: The pH of your buffer system is a critical factor influencing the stability of your compound. The rate of Michael addition is highly dependent on the deprotonation of the nucleophile.[5]

  • Alkaline pH (pH > 7.5): At higher pH, thiols (pKa ~8.5) are more readily deprotonated to the highly reactive thiolate anion (RS-).[7] This significantly accelerates the rate of Michael addition, leading to rapid degradation of your compound.[4]

  • Neutral to Acidic pH (pH < 7.0): In this range, the concentration of the thiolate anion is lower, which can slow down the degradation process. However, even at physiological pH (7.2-7.4), the reaction can still be substantial.[5]

Therefore, when designing your experiments, selecting a buffer with a pH that balances biological relevance with compound stability is crucial.[[“]][9]

Q3: I suspect my compound is unstable. How can I experimentally confirm and quantify this instability?

A3: You need to perform a stability assay. The general principle is to incubate your compound in the relevant biological medium and measure its concentration over time using an appropriate analytical method. A detailed protocol is provided in the "Experimental Protocols" section below. The key components of this experiment are:

  • Choice of Medium: Test the stability in each medium you use for your assays (e.g., PBS, cell culture medium with and without fetal bovine serum, plasma).

  • Time Points: Select a range of time points to capture the degradation kinetics (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 24h).

  • Analytical Method: High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are the preferred methods for their ability to separate the parent compound from its degradation products and provide quantitative data.[10][11]

  • Data Analysis: Plot the concentration of the parent compound versus time to determine its half-life (t½) in the specific medium.

Q4: My compound appears stable in buffer but not in cell culture medium. What's the difference?

A4: The primary difference is the presence of proteins (especially if you add serum like FBS) and other small molecule nucleophiles in the cell culture medium. Serum albumin is present at high concentrations and has a free cysteine residue that can react with your compound. Additionally, cell culture media contain amino acids and vitamins that can also contribute to degradation. The high concentration of glutathione in the intracellular environment is a major factor for covalent inhibitors.[12][13][14]

Q5: Are there strategies to improve the stability of my prop-2-ynoic acid-containing compound?

A5: Yes, several formulation and experimental strategies can be employed:

  • Formulation Strategies:

    • Use of Antioxidants: Including antioxidants like ascorbic acid can help mitigate oxidative degradation pathways, though this is less of a concern for Michael addition.

    • Microencapsulation: For in vivo applications, encapsulating the compound in a protective matrix can shield it from nucleophiles until it reaches the target site.[15][16]

    • Co-solvents: The choice of co-solvent for your stock solution can sometimes influence stability in the final assay medium.

  • Experimental Design Strategies:

    • Minimize Pre-incubation Times: Reduce the time your compound spends in the biological medium before the assay begins. For cell-based assays, add the compound to the cells immediately after dilution in the medium.

    • Use Serum-Free or Low-Serum Media: If your cell line can tolerate it, reducing the serum concentration will decrease the amount of reactive proteins.

    • Kinetic Analysis: For enzyme inhibition assays, it's crucial to follow specific protocols for covalent inhibitors, which account for time-dependent inhibition.[17][18][19]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Inconsistent IC50 values between experiments. Compound degradation in biological media.Perform a stability study in the assay medium (see Protocol 1). Minimize pre-incubation time of the compound in the medium.
High background signal or off-target effects. Formation of reactive adducts with media components.Characterize degradation products using LC-MS. Test for the effect of the degraded compound in your assay.
Loss of activity when moving from biochemical to cell-based assays. Reaction with intracellular nucleophiles like glutathione.Measure intracellular compound concentration. Consider using inhibitors of glutathione synthesis as a control.
Poor in vivo efficacy despite good in vitro potency. Rapid clearance due to reaction with plasma proteins and other nucleophiles.Conduct a plasma stability assay (see Protocol 2). Analyze plasma for compound-protein adducts.

Visualizing Degradation and Experimental Workflow

Diagram 1: Primary Degradation Pathway

The primary mechanism of instability for the prop-2-ynoic acid moiety in biological media is the Michael addition of thiols, most notably glutathione (GSH).

G cluster_reactants Reactants cluster_product Product Prop Prop-2-ynoic Acid Moiety (Electrophile) Adduct Stable Thioether Adduct (Inactive) Prop->Adduct Michael Addition GSH Glutathione (GSH) (Nucleophile) GSH->Adduct Thiol Attack

Caption: Michael addition of glutathione to the prop-2-ynoic acid moiety.

Diagram 2: Experimental Workflow for Stability Assessment

This workflow outlines the key steps to quantitatively assess the stability of your compound.

A Prepare Compound Stock (e.g., in DMSO) B Incubate in Biological Medium (e.g., Plasma, Cell Media) at 37°C A->B C Sample at Multiple Time Points (t=0, 0.5, 1, 2, 4h) B->C D Quench Reaction (e.g., Acetonitrile Crash) C->D E Analyze by LC-MS/HPLC D->E F Quantify Parent Compound E->F G Calculate Half-Life (t½) F->G

Caption: Workflow for determining compound stability in biological media.

Experimental Protocols

Protocol 1: Assessing Compound Stability in Cell Culture Medium

This protocol provides a step-by-step guide to determine the half-life of a compound containing a prop-2-ynoic acid moiety in a standard cell culture medium.

Materials:

  • Test compound

  • Cell culture medium (e.g., DMEM), with and without 10% Fetal Bovine Serum (FBS)

  • DMSO (for stock solution)

  • Incubator (37°C)

  • Acetonitrile (ACN) with internal standard (e.g., a structurally similar, stable compound)

  • HPLC or LC-MS system

Procedure:

  • Preparation:

    • Prepare a 10 mM stock solution of your test compound in DMSO.

    • Pre-warm the cell culture medium (both with and without FBS) to 37°C.

  • Incubation:

    • In separate tubes, add the test compound to the pre-warmed media to a final concentration of 10 µM. Vortex gently to mix. This is your t=0 sample.

    • Immediately remove an aliquot (e.g., 50 µL) from each tube and add it to a tube containing a quenching solution (e.g., 200 µL of ACN with internal standard). This stops the reaction.

    • Place the master incubation tubes in a 37°C incubator.

  • Time-Course Sampling:

    • At subsequent time points (e.g., 15 min, 30 min, 1h, 2h, 4h, 8h, 24h), remove a 50 µL aliquot from each incubation tube and quench it as described in step 2.

  • Sample Processing:

    • Vortex the quenched samples vigorously.

    • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.

    • Transfer the supernatant to HPLC vials for analysis.

  • Analysis:

    • Analyze the samples by a validated HPLC or LC-MS method to determine the peak area of the parent compound relative to the internal standard.

  • Data Interpretation:

    • Normalize the peak area ratios at each time point to the t=0 sample.

    • Plot the percentage of the remaining parent compound against time.

    • Calculate the half-life (t½) using a first-order decay model.

Protocol 2: Plasma Stability Assay

This protocol assesses compound stability in plasma, which is crucial for predicting in vivo behavior.

Materials:

  • Test compound

  • Control compound (known to be stable, e.g., propranolol)

  • Test compound known to be unstable (e.g., propantheline)[20]

  • Plasma (e.g., human, rat, mouse), thawed at 37°C

  • Phosphate buffer (pH 7.4)

  • Other materials as in Protocol 1

Procedure:

  • Preparation:

    • Prepare 10 mM stock solutions of the test and control compounds in DMSO.

    • Dilute the plasma with phosphate buffer (pH 7.4) if necessary (e.g., a 1:1 dilution). Pre-warm to 37°C.

  • Incubation:

    • Spike the test and control compounds into the plasma to a final concentration of 1-10 µM.

    • Follow the incubation, sampling, and quenching steps as outlined in Protocol 1.

  • Analysis and Interpretation:

    • Analyze the samples by LC-MS.

    • Calculate the percentage of compound remaining at each time point. The stable control should show minimal degradation, while the unstable control should show rapid degradation, validating the assay.

    • Determine the half-life of your test compound in plasma.

References

  • Vertex AI Search. (n.d.). Strategies to enhance pharmaceutical formulation stability - Consensus. Retrieved January 20, 2026.
  • Lim, S. Z., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 14(3), 648.
  • van der Wouden, et al. (2022).
  • ManTech Publications. (2025). Chemical Stability of Drug Substances: Strategies in Formulation Development.
  • Pharmaguideline. (2025).
  • Hall, W. (2024). The Impact of Formulation Strategies on Drug Stability and Bioavailability. Journal of Chemical and Pharmaceutical Research, 16(1), 092.
  • Johnson, D. S., et al. (2010). Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. Future Medicinal Chemistry, 2(6), 949-964.
  • ResearchGate. (n.d.). A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations | Request PDF. Retrieved January 20, 2026.
  • Johnson, D. S., et al. (2010). Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. Future Medicinal Chemistry.
  • RSC Publishing. (n.d.).
  • BioAscent. (n.d.). From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets. Retrieved January 20, 2026.
  • YouTube. (2024, October 14). Strategies for Screening and Characterizing Targeted Covalent Inhibitors.
  • Journal of Medicinal Chemistry. (2024, June 24). Covalent Inhibitors: To Infinity and Beyond.
  • RSC Publishing. (2025, March 20).
  • ResearchGate. (2025, March 20).
  • Semantic Scholar. (n.d.).
  • PubMed. (n.d.). Thiol-Michael addition based conjugate for glutathione activation and release. Retrieved January 20, 2026.
  • ACS Publications. (2018, November 21).
  • PubMed Central. (n.d.). Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. Retrieved January 20, 2026.
  • PubChem. (n.d.). Propiolic Acid. Retrieved January 20, 2026.
  • National Institutes of Health. (2023, August 23). Detection of Propionic Acids Trapped in Thin Zeolite Layer Using Thermal Desorption Analysis.
  • PubMed Central. (n.d.). The role of thiols in antioxidant systems. Retrieved January 20, 2026.
  • MDPI. (2022, October 21). Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks.
  • MDPI. (n.d.).
  • Analytical Chemistry. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
  • ResearchGate. (2025, August 6). (PDF)
  • PubMed Central. (2018, March 21).
  • MDPI. (n.d.). Recent Analytical Approaches for the Study of Bioavailability and Metabolism of Bioactive Phenolic Compounds.
  • PubMed. (n.d.). Thiol redox chemistry: role of protein cysteine oxidation and altered redox homeostasis in allergic inflammation and asthma. Retrieved January 20, 2026.
  • ACS Publications. (n.d.). Thiol Probes To Detect Electrophilic Natural Products Based on Their Mechanism of Action.
  • PubMed. (n.d.).
  • PubChem. (n.d.). Prop-2-ynoic acid;chloride. Retrieved January 20, 2026.
  • ACS Publications. (2017, January 26).
  • MDPI. (n.d.).
  • PubMed. (n.d.).

Sources

avoiding decarboxylation of 3-(2,4-Difluorophenyl)prop-2-ynoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(2,4-Difluorophenyl)prop-2-ynoic acid. This guide is designed for researchers, scientists, and drug development professionals to address the critical challenge of preventing unwanted decarboxylation of this valuable synthetic intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and validated protocols based on established chemical principles.

Introduction: The Challenge of Stability

This compound is a member of the arylpropiolic acid family, a class of compounds known for their utility in synthesis, particularly in cycloadditions and decarboxylative cross-coupling reactions.[1] However, their synthetic potential is often hampered by a key instability: the propensity to undergo decarboxylation (the loss of CO₂) to form a terminal alkyne. This degradation pathway can significantly reduce yields and introduce impurities. This guide explains the mechanisms behind this instability and provides actionable strategies to maintain the integrity of your compound.

Frequently Asked Questions (FAQs)

Q1: What is decarboxylation and why is this compound susceptible to it?

A1: Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases carbon dioxide (CO₂).[2] Propiolic acids, and carboxylic acids with an electron-withdrawing group on the alpha-carbon, are particularly prone to this reaction, often more so than simple aliphatic carboxylic acids.[3] The reaction typically proceeds through a cyclic transition state, especially when heated, which is facilitated by the alkyne moiety. The electron-withdrawing nature of the 2,4-difluorophenyl group can further influence the electronic environment of the carboxylic acid, affecting its stability.

Q2: What are the primary factors that trigger the decarboxylation of my compound?

A2: The main culprits are heat , adverse pH conditions (both strongly acidic and basic) , and the presence of certain metal catalysts .[2][4][5] Propiolic acids are known to be thermally labile.[4] Furthermore, the rate of decarboxylation can be highly dependent on the pH of the medium, as the protonation state of the carboxyl group (R-COOH vs. R-COO⁻) influences the reaction mechanism.[5][6]

Q3: What is the primary degradation product I should be looking for?

A3: The decarboxylation of this compound results in the formation of 1-ethynyl-2,4-difluorobenzene and carbon dioxide. Monitoring the appearance of this terminal alkyne is a direct way to quantify the extent of degradation.

Q4: Can I store the solid compound at room temperature?

A4: While the solid is more stable than solutions, long-term storage at room temperature is not recommended. For maximum stability, store the solid compound in a cool, dark, and dry environment, preferably refrigerated and under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and atmospheric CO₂.

Troubleshooting Guide: Diagnosing and Solving Decarboxylation Issues

This section addresses common problems encountered during the handling and reaction of this compound.

Problem 1: Low yield in a reaction where the propiolic acid is a starting material.
  • Symptom: Analysis of the crude reaction mixture (e.g., by ¹H NMR, LC-MS) shows a significant peak corresponding to 1-ethynyl-2,4-difluorobenzene.

  • Cause: The reaction conditions are likely promoting decarboxylation.

  • Solution Workflow:

G start Low Yield & Decarboxylation Detected temp Was the reaction temperature > 40°C? start->temp ph Was a strong acid or base used? temp->ph No reduce_temp Action: Lower reaction temperature. Consider 0°C or room temperature. temp->reduce_temp Yes solvent Was a high-boiling point protic solvent used? ph->solvent No buffer_ph Action: Use a buffered system or a milder base/acid. Screen pH range 4-6. ph->buffer_ph Yes change_solvent Action: Switch to an aprotic solvent (e.g., THF, Dioxane, Toluene). solvent->change_solvent Yes

Caption: Troubleshooting workflow for reaction yield loss.

Problem 2: Compound degrades during workup or purification.
  • Symptom: Purity of the isolated product is lower than indicated by in-situ reaction monitoring. The main impurity is the decarboxylated product.

  • Cause: The workup or purification conditions (e.g., aqueous acidic/basic washes, high temperatures during solvent evaporation, or prolonged exposure to silica gel) are causing degradation.

  • Solutions:

    • Aqueous Workup: Use buffered solutions (e.g., phosphate buffer at pH ~6-7) instead of strong acids or bases for washes. Keep all aqueous phases cold.

    • Solvent Removal: Use a rotary evaporator at low temperature (<30°C) and reduced pressure. Avoid heating the flask to dryness.

    • Chromatography: Minimize the time the compound spends on the column. Consider using a less acidic stationary phase like neutral alumina instead of silica gel, or deactivating the silica gel with a small percentage of a non-nucleophilic base (e.g., triethylamine) in the eluent.

Problem 3: Solid material shows signs of degradation over time.
  • Symptom: A previously pure batch of the solid acid now shows the presence of the decarboxylated alkyne when analyzed.

  • Cause: Improper storage conditions.

  • Solutions:

    • Immediate Action: Re-purify a small amount if needed for immediate use.

    • Long-Term Storage: Sub-aliquot the material into smaller vials to minimize freeze-thaw cycles and exposure to air. Store vials in a desiccator inside a refrigerator or freezer (-20°C is preferable). Backfill vials with an inert gas like argon before sealing.

Summary of Factors Influencing Decarboxylation
ParameterCondition to AvoidRecommended ConditionRationale
Temperature High temperatures (>40-50°C)≤ Room Temperature (20-25°C) or belowDecarboxylation is often thermally activated. Lower temperatures significantly reduce the reaction rate.[4]
pH Strong acids (pH < 3) or strong bases (pH > 9)Near-neutral pH (4-7)Both acid-catalyzed and base-mediated decarboxylation pathways exist.[4][5][7] Maintaining a neutral environment minimizes these routes.
Solvent High-boiling protic solvents (e.g., water, alcohols)Aprotic solvents (THF, Dioxane, Toluene, CH₂Cl₂)Protic solvents can participate in the transition state, potentially stabilizing it and facilitating decarboxylation.[8]
Catalysts Certain transition metals (e.g., Cu, Ag, Pd complexes)Metal-free conditions (unless required for desired reaction)Many transition metals are known to catalyze decarboxylation, often as part of decarboxylative coupling schemes.[2][9]
Atmosphere Air, moistureInert gas (Argon, Nitrogen)Moisture can create localized acidic or basic conditions, promoting degradation over time.

Protocols & Methodologies

Protocol 1: General Handling and Solution Preparation

This protocol is designed to minimize degradation when preparing solutions of this compound for reactions.

  • Preparation: Before starting, ensure all glassware is oven-dried and cooled under a stream of inert gas (argon or nitrogen).

  • Weighing: Weigh the solid acid quickly in a clean, dry vial.

  • Solvent Addition: Add a dry, aprotic solvent (e.g., anhydrous THF or Toluene) via syringe.

  • Dissolution: Gently swirl or sonicate at room temperature to dissolve. Do not heat.

  • Usage: Use the freshly prepared solution immediately. Do not store solutions, even at low temperatures, for extended periods.

graphbox cluster_prep Preparation cluster_handling Handling cluster_use Usage p1 Dry Glassware (Oven, Inert Gas) h1 Weigh Solid Quickly p1->h1 h2 Add Anhydrous Aprotic Solvent h1->h2 h3 Dissolve at RT (No Heat) h2->h3 u1 Use Solution Immediately h3->u1

Caption: Recommended workflow for handling the acid.

Protocol 2: Monitoring Decarboxylation by UPLC/LC-MS

This method allows for the quantitative assessment of the stability of your compound under various conditions. Accurate quantification of carboxylic acids can be challenging due to their instability during analysis.[10]

  • Sample Preparation:

    • Create a stock solution of this compound in a suitable solvent (e.g., acetonitrile).

    • Prepare a standard of the expected degradation product, 1-ethynyl-2,4-difluorobenzene.

    • For kinetic studies, subject aliquots of the stock solution to the test conditions (e.g., specific temperature, pH). At timed intervals, quench the reaction (e.g., by rapid cooling and neutralization) and dilute with the mobile phase.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 30°C (keep as low as possible while maintaining good peak shape).

  • Detection:

    • UV/DAD: Monitor at a wavelength where both the acid and the alkyne absorb (e.g., ~254 nm).

    • MS (ESI-): Monitor the [M-H]⁻ ion for the acid (m/z 181.01) and the [M]⁻ or [M-H]⁻ ion for the alkyne (m/z 138.02).

  • Analysis:

    • Generate calibration curves for both the starting material and the degradation product.

    • Calculate the percentage of the acid remaining or the percentage of alkyne formed over time.

Comparison of Analytical Techniques
TechniqueAnalyte DetectedProsCons
UPLC/HPLC-UV Both acid and alkyneQuantitative, widely available, good for kinetics.[11]Requires chromophores, resolution can be challenging.
LC-MS Both acid and alkyneHighly sensitive and specific, provides mass confirmation.[10]In-source decarboxylation can be an issue, requires careful method development.
¹H NMR Both acid and alkyneStructural information, good for identifying unknown byproducts.Less sensitive, not ideal for precise quantification of low-level impurities.
GC-MS Alkyne (acid is non-volatile)Excellent for detecting the volatile decarboxylated product.Requires derivatization to analyze the acid, thermal stress in the injector can cause decarboxylation.

References

  • Spectroscopy of Hydrothermal Reactions 16: Kinetics of Decarboxylation/Hydrolysis of Methyl Propiolate Ester and Decarboxylation of Propiolic Acid at 150−210 °C and 275 Bar. (n.d.). ResearchGate. Retrieved from [Link]

  • Gooßen, L. J., et al. (2011). Process for preparing a propiolic acid or a derivative thereof. Google Patents (EP2606025A1).
  • Decarboxylation. (2023). Wikipedia. Retrieved from [Link]

  • Ogiwara, Y., et al. (2018). Metal-Free Decarboxylation of Alkynoic Acids for the Synthesis of Terminal Alkynes. ResearchGate. Retrieved from [Link]

  • Reddit User Discussion on pH dependence of decarboxylation. (2015). Reddit. Retrieved from [Link]

  • Roberts, J. D., & Caserio, M. C. (2021). 18.5: Decarboxylation of Carboxylic Acids. Chemistry LibreTexts. Retrieved from [Link]

  • Richard, J. P. (2011). Avoiding CO2 in Catalysis of Decarboxylation. PlumX. Retrieved from [Link]

  • ResearchGate User Discussion on thermal decarboxylation and pH. (2013). ResearchGate. Retrieved from [Link]

  • Jorgensen, M. (2022). Decarboxylation. Master Organic Chemistry. Retrieved from [Link]

  • Abe, M. (2019). Solvent Effects on the Stability and Delocalization of Aryl Dicyanomethyl Radicals: The Captodative Effect Revisited. PubMed. Retrieved from [Link]

  • An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. (2022). PubMed Central (PMC). Retrieved from [Link]

  • Lee, J. H., et al. (2019). Quantification of propionic acid from Scutellaria baicalensis roots. PubMed Central (PMC). Retrieved from [Link]

  • Lee, S., et al. (2013). Transition Metal-Catalyzed Decarboxylative Coupling Reactions of Alkynyl Carboxylic Acids. The Royal Society of Chemistry. Retrieved from [Link]

Sources

challenges in scaling up the synthesis of 3-(2,4-Difluorophenyl)prop-2-ynoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(2,4-Difluorophenyl)prop-2-ynoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of this important synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the successful and scalable production of this key chemical intermediate.

I. Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of this compound, which is typically prepared via a Sonogashira coupling reaction between a 2,4-difluorophenyl halide and propiolic acid.

Issue 1: Low or No Product Yield in the Sonogashira Coupling Reaction

Question: My Sonogashira coupling of 2,4-difluoroiodobenzene with propiolic acid is resulting in a very low yield or complete recovery of starting materials. What are the likely causes and how can I fix this?

Answer:

Low or no yield in a Sonogashira coupling is a common issue that can often be traced back to several key factors related to the catalyst, reagents, or reaction conditions.

  • Catalyst Inactivity: The palladium and copper catalysts are the heart of the Sonogashira reaction.[1][2]

    • Palladium Catalyst Oxidation: Pd(0) species are susceptible to oxidation, which renders them inactive. If your palladium source, such as Pd(PPh₃)₄, is not stored under an inert atmosphere, it may have degraded.

    • Copper Co-catalyst Quality: The copper(I) source, typically CuI, is also sensitive to oxidation. A discolored (green or brown) CuI indicates oxidation and should not be used.

    • Troubleshooting:

      • Use fresh, high-purity catalysts.

      • If you suspect your Pd(PPh₃)₄ has degraded, consider using a more stable Pd(II) precatalyst like PdCl₂(PPh₃)₂ in combination with a phosphine ligand.

      • Ensure your CuI is off-white or light tan. If it's discolored, purchase a fresh bottle.

  • Solvent and Base Quality:

    • Solvent Purity: The presence of water or other protic impurities in your solvent can interfere with the reaction. Anhydrous solvents are recommended.[1]

    • Base Choice and Purity: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is crucial for scavenging the HX produced during the reaction.[1] The base must be free of water and primary/secondary amine impurities. Distilling the amine base before use can significantly improve reaction outcomes.

    • Troubleshooting:

      • Use freshly distilled and degassed solvents.

      • Distill your amine base over a suitable drying agent (e.g., CaH₂) before use.

  • Reaction Atmosphere:

    • Oxygen Sensitivity: The Sonogashira coupling is sensitive to oxygen, which can lead to oxidative homocoupling of the alkyne (Glaser coupling) and deactivation of the palladium catalyst.

    • Troubleshooting:

      • Thoroughly degas your reaction mixture using methods like freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.

      • Maintain a positive pressure of an inert gas throughout the reaction.

  • Substrate Reactivity:

    • Halide Choice: The reactivity of the aryl halide follows the trend I > Br > Cl.[2] While 2,4-difluoroiodobenzene is generally reactive, using the corresponding bromide may require more forcing conditions (higher temperature, stronger base, or different ligand).[3][4]

Issue 2: Significant Formation of Diarylalkyne Byproduct (Homocoupling)

Question: I am observing a significant amount of the symmetrical diarylalkyne byproduct in my reaction mixture, which is complicating purification. How can I minimize this side reaction?

Answer:

The formation of symmetrical diarylalkynes is a result of the decarboxylative coupling of the desired arylpropiolic acid product with the starting aryl halide.[5] This is a known side reaction, especially at elevated temperatures.

  • Reaction Temperature: Higher temperatures can promote the decarboxylation of the arylpropiolic acid, leading to the formation of an arylacetylene intermediate. This intermediate can then undergo another Sonogashira coupling with the starting aryl halide to form the diarylalkyne.

  • Troubleshooting:

    • Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. For aryl iodides, the reaction can often be conducted at room temperature or slightly above (25-35 °C).[5]

    • Carefully monitor the reaction progress by TLC or LC-MS and stop the reaction as soon as the starting aryl halide is consumed to prevent over-reaction.

  • Catalyst Loading:

    • High catalyst loadings, particularly of the copper co-catalyst, can sometimes favor homocoupling pathways.

    • Troubleshooting:

      • Optimize the catalyst loading. Start with a lower concentration of both palladium and copper catalysts and incrementally increase if the reaction is too slow.

Issue 3: Decarboxylation of the Product During Workup or Purification

Question: My product, this compound, seems to be unstable and I'm losing it to decarboxylation during the workup and purification steps. What precautions should I take?

Answer:

Arylpropiolic acids can be susceptible to decarboxylation, especially under harsh conditions such as high heat or strong acidic/basic environments.[6][7]

  • Thermal Instability: Propiolic acid and its derivatives can decompose at elevated temperatures.[8]

  • Troubleshooting:

    • Avoid excessive heating during all stages of the workup and purification.

    • When removing the solvent, use a rotary evaporator at a low temperature and moderate vacuum.

    • If column chromatography is necessary, perform it efficiently to minimize the time the product is on the silica gel.

  • pH Sensitivity:

    • Strongly acidic or basic conditions can catalyze the decarboxylation.

    • Troubleshooting:

      • During the aqueous workup, carefully neutralize the reaction mixture. Avoid large excesses of strong acids or bases.

      • If an acid wash is required to remove the amine base, use a dilute acid solution and perform the extraction quickly at a low temperature.

Issue 4: Difficulty in Removing the Amine Base and its Salt

Question: I'm struggling to completely remove the amine base (e.g., triethylamine) and its corresponding hydrohalide salt from my crude product. This is affecting the purity of my final compound.

Answer:

The amine base and its salt are common impurities that can be challenging to remove due to their solubility in both organic and aqueous phases.

  • Aqueous Washes:

    • Troubleshooting:

      • Perform multiple washes with a dilute acidic solution (e.g., 1M HCl or saturated NH₄Cl) to protonate the amine and extract it into the aqueous layer.

      • Follow with washes with brine to help break any emulsions and remove residual water-soluble impurities.

  • Azeotropic Removal:

    • Troubleshooting:

      • If residual amine persists after aqueous washes, it can sometimes be removed by co-evaporation with a suitable solvent like toluene. Add toluene to the crude product and evaporate under reduced pressure. Repeat this process a few times.

  • Precipitation/Crystallization:

    • Troubleshooting:

      • If the product is a solid, recrystallization is an excellent method for purification. Choose a solvent system where the product has good solubility at high temperatures and poor solubility at low temperatures, while the impurities remain soluble.

II. Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material: 2,4-difluoroiodobenzene or 2,4-difluorobromobenzene?

A1: For laboratory-scale synthesis, 2,4-difluoroiodobenzene is generally preferred due to its higher reactivity in the Sonogashira coupling, allowing for milder reaction conditions (lower temperature, shorter reaction times) and often leading to higher yields.[2][3] However, for large-scale industrial synthesis, 2,4-difluorobromobenzene may be a more cost-effective starting material. Its use will likely require more forcing reaction conditions.[9]

Q2: Can I perform this reaction without a copper co-catalyst?

A2: Yes, copper-free Sonogashira couplings are possible and can be advantageous in certain situations, particularly in industrial settings where copper contamination of the final product is a concern.[9] These reactions typically require a different catalytic system, often involving a palladium catalyst with a bulky, electron-rich phosphine ligand (e.g., SPhos or XPhos) and a different base, such as a fluoride source (e.g., TBAF).[9]

Q3: What are the key safety precautions I should take when working with propiolic acid and the catalysts?

A3:

  • Propiolic Acid: Propiolic acid is corrosive, flammable, and toxic.[8][10][11] It should be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10] It can also form explosive salts with certain metals, so care should be taken to avoid contact with incompatible materials.[8]

  • Palladium and Copper Catalysts: These heavy metal catalysts can be toxic and should be handled with care.[12] Avoid inhalation of dusts and skin contact.

  • Organometallic Reagents: If using organometallic reagents in alternative synthetic routes, be aware of their pyrophoric nature and handle them using appropriate air-free techniques.[13]

  • General Safety: Always conduct a thorough risk assessment before starting any chemical synthesis.[14]

Q4: My final product has a persistent color. How can I decolorize it?

A4: A persistent color in the final product can be due to trace metallic impurities from the catalyst or colored organic byproducts.

  • Activated Carbon: Treatment with a small amount of activated carbon can often remove colored impurities. Dissolve the crude product in a suitable solvent, add a small amount of activated carbon, stir for a short period, and then filter through a pad of celite.

  • Recrystallization: As mentioned earlier, recrystallization is a powerful purification technique that can also remove colored impurities.

Q5: For scaling up this synthesis, what are the most critical parameters to consider?

A5:

  • Heat Transfer: The Sonogashira coupling is often exothermic. On a larger scale, efficient heat management is crucial to maintain a stable reaction temperature and prevent runaway reactions.

  • Mixing: Efficient stirring is essential to ensure good mass transfer between the reactants and the catalyst, especially in heterogeneous mixtures.

  • Reagent Addition: For large-scale reactions, the controlled addition of one of the reagents (e.g., propiolic acid) may be necessary to manage the reaction exotherm.

  • Continuous Flow Synthesis: For industrial-scale production, transitioning to a continuous flow process can offer significant advantages in terms of safety, efficiency, and scalability.[15][16]

III. Experimental Protocol: Synthesis of this compound

This protocol is a representative example and may require optimization based on your specific laboratory conditions and reagent purity.

Reagents and Materials:

ReagentMolar Mass ( g/mol )AmountMoles
2,4-Difluoroiodobenzene239.992.40 g10.0 mmol
Propiolic acid70.050.77 g11.0 mmol
PdCl₂(PPh₃)₂701.90175 mg0.25 mmol
Copper(I) iodide (CuI)190.4548 mg0.25 mmol
Triethylamine (Et₃N)101.192.8 mL20.0 mmol
Tetrahydrofuran (THF), anhydrous-50 mL-

Procedure:

  • To a dry, 100 mL round-bottom flask equipped with a magnetic stir bar, add PdCl₂(PPh₃)₂ (175 mg, 0.25 mmol) and CuI (48 mg, 0.25 mmol).

  • Seal the flask with a septum and purge with argon or nitrogen for 15 minutes.

  • Add anhydrous THF (50 mL) via syringe, followed by triethylamine (2.8 mL, 20.0 mmol) and 2,4-difluoroiodobenzene (2.40 g, 10.0 mmol).

  • Degas the resulting mixture by bubbling argon through the solution for 10 minutes.

  • Add propiolic acid (0.77 g, 11.0 mmol) dropwise via syringe.

  • Stir the reaction mixture at room temperature (25 °C) and monitor its progress by TLC (e.g., using a 3:1 mixture of hexanes:ethyl acetate).

  • Upon completion (typically 4-6 hours), quench the reaction by adding 50 mL of a saturated aqueous solution of NH₄Cl.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with 1M HCl (2 x 30 mL) to remove triethylamine, followed by brine (50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at a low temperature (< 40 °C).

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a solid.

IV. Visualizing the Process

Sonogashira Coupling Catalytic Cycle

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)-X(L2) OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal ArPdAlkyne Ar-Pd(II)-C≡CR(L2) Transmetal->ArPdAlkyne RedElim Reductive Elimination ArPdAlkyne->RedElim RedElim->Pd0 Product Ar-C≡CR RedElim->Product ArX Ar-X ArX->OxAdd CuX CuX AlkyneCoord Alkyne Coordination CuX->AlkyneCoord CuAlkyne Cu-C≡CR AlkyneCoord->CuAlkyne CuAlkyne->Transmetal Base Base Base->AlkyneCoord Alkyne H-C≡CR Alkyne->AlkyneCoord Troubleshooting_Low_Yield start Low or No Product Yield check_catalyst Check Catalyst Quality (Pd and Cu sources) start->check_catalyst check_reagents Check Reagent Purity (Solvent and Base) check_catalyst->check_reagents Good Quality replace_catalyst Use fresh, high-purity catalysts. Consider different Pd source. check_catalyst->replace_catalyst Poor Quality check_atmosphere Check Reaction Atmosphere (Inert gas) check_reagents->check_atmosphere High Purity purify_reagents Use anhydrous, degassed solvent. Distill amine base. check_reagents->purify_reagents Impurities Suspected degas_reaction Thoroughly degas reaction mixture. Maintain inert atmosphere. check_atmosphere->degas_reaction Oxygen Present success Improved Yield check_atmosphere->success Inert replace_catalyst->success purify_reagents->success degas_reaction->success

Caption: A decision tree for troubleshooting low product yield.

V. References

  • Some Ruthenium Complexes Derived from Propiolic Esters: Facile Decarboxylation of Propiolic Acid - ResearchGate. Available at: [Link]

  • Decarboxylative coupling reactions of propiolic acid derivatives - Longdom Publishing. Available at: [Link]

  • Theoretical Investigation of the Reaction Mechanism of the Decarboxylation and Decarbonylation of Propanoic Acid on Pd(111) Model Surfaces | Request PDF - ResearchGate. Available at: [Link]

  • Spectroscopy of Hydrothermal Reactions 16: Kinetics of Decarboxylation/Hydrolysis of Methyl Propiolate Ester and Decarboxylation of Propiolic Acid at 150−210 °C and 275 Bar - ResearchGate. Available at: [Link]

  • Transition Metal-Catalyzed Decarboxylative Coupling Reactions of Alkynyl Carboxylic Acids. - The Royal Society of Chemistry. Available at: [Link]

  • Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - NIH. Available at: [Link]

  • Propiolic acid - Wikipedia. Available at: [Link]

  • Catalyst Handling Procedures to Minimize Exposure. - Concawe. Available at: [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. Available at: [Link]

  • Highly Selective On-Surface Reactions of Aryl Propiolic Acids via Decarboxylative Coupling. Available at: [Link]

  • Sonogashira coupling - Wikipedia. Available at: [Link]

  • Working with Hazardous Chemicals - Organic Syntheses. Available at: [Link]

  • Struggling to make a sonogashira coupling reaction happen : r/Chempros - Reddit. Available at: [Link]

  • Scope and limitations of a DMF bio-alternative within Sonogashira cross-coupling and Cacchi-type annulation - NIH. Available at: [Link]

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Available at: [Link]

  • for the use of hazardous materials or equipment - Laboratory Safety Standard Operating Procedure (SOP). Available at: [Link]

  • This compound [Q06244] - ChemUniverse. Available at: [Link]

  • This compound, 95.0%+ - 幺米Lab. Available at: [Link]

  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - MDPI. Available at: [Link]

  • (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH) - Organic Syntheses Procedure. Available at: [Link]

  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PubMed. Available at: [Link]

  • Sonogashira coupling giving me multiple spots on TLC. Any suggestions? - Reddit. Available at: [Link]

  • Scaled up and telescoped synthesis of propofol under continuous-flow conditions - NIH. Available at: [Link]

  • (PDF) Scaled up and telescoped synthesis of propofol under continuous-flow conditions. Available at: [Link]

  • WO2013079785A1 - Method for recovering and purifying propionic acid - Google Patents. Available at:

  • Optimization and scale-up of propionic acid production by propionic acid-tolerant Propionibacterium acidipropionici with glycerol as the carbon source - PubMed. Available at: [Link]

Sources

Technical Support Center: Synthesis of 3-(2,4-Difluorophenyl)prop-2-ynoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(2,4-Difluorophenyl)prop-2-ynoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to minimize impurities, optimize your synthetic route, and ensure the highest quality of your target compound, a critical intermediate in the synthesis of active pharmaceutical ingredients such as Voriconazole.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and industrially relevant method for synthesizing this compound is the Sonogashira cross-coupling reaction.[2] This reaction involves the coupling of an aryl halide, typically 1-bromo-2,4-difluorobenzene or 1-iodo-2,4-difluorobenzene, with propiolic acid in the presence of a palladium catalyst, a copper(I) co-catalyst, and a suitable base.[3]

Q2: Why is impurity control so critical for this specific molecule?

As a key starting material for APIs like Voriconazole, the purity of this compound directly impacts the quality and safety of the final drug product.[1] Even trace impurities can lead to the formation of difficult-to-remove related substances in subsequent steps, potentially affecting the drug's efficacy and safety profile. Regulatory bodies like the International Conference on Harmonisation (ICH) have strict guidelines for the identification and characterization of impurities in APIs.[1]

Q3: What are the primary classes of impurities I should be aware of?

The main impurity classes to monitor are:

  • Positional Isomers: Arising from isomeric difluorobenzenes in the starting materials.[1][4]

  • Homocoupling Products: Resulting from the self-coupling of the starting materials.

  • Reaction-Related Impurities: Including byproducts from side reactions like decarboxylation or reduction.

  • Unreacted Starting Materials: Residual 1-bromo-2,4-difluorobenzene and propiolic acid.

Q4: Can I use a copper-free Sonogashira protocol?

Yes, copper-free Sonogashira couplings are a viable alternative and can be advantageous in minimizing the formation of alkyne homocoupling byproducts (Glaser coupling).[3] These protocols often require specific, bulky phosphine ligands to facilitate the catalytic cycle. While potentially offering a cleaner reaction profile, optimization of the reaction conditions is crucial to achieve high yields.

Troubleshooting Guide: A Deeper Dive into Impurity Minimization

This section addresses specific issues you may encounter during the synthesis of this compound, providing insights into their causes and actionable solutions.

Issue 1: Presence of Positional Isomers in the Final Product

Q: I've detected isomeric impurities, such as 3-(2,5-difluorophenyl)prop-2-ynoic acid or 3-(3,4-difluorophenyl)prop-2-ynoic acid, in my final product. What is their origin and how can I prevent them?

Root Cause Analysis:

The presence of positional isomers in your product almost certainly originates from impurities in your starting 1,3-difluorobenzene, which is used to prepare 1-bromo-2,4-difluorobenzene. During the synthesis of 1,3-difluorobenzene, the formation of other isomers like 1,2-difluorobenzene and 1,4-difluorobenzene can occur. Due to their similar boiling points, these isomers can be carried through subsequent synthetic steps, leading to the formation of the corresponding isomeric propiolic acids.[1][4]

Preventative Measures & Protocols:

  • Rigorous Starting Material Analysis:

    • Protocol: Before beginning your synthesis, analyze your 1,3-difluorobenzene and 1-bromo-2,4-difluorobenzene starting materials by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to quantify the level of isomeric impurities.

    • Rationale: This initial quality control step is the most effective way to prevent the formation of isomeric impurities. If the level of isomers in your starting material is unacceptably high, purification of the starting material or sourcing a higher purity grade is recommended.

  • Purification of the Final Product:

    • Protocol: Recrystallization

      • Dissolve the crude this compound in a minimal amount of a hot solvent system, such as a mixture of ethyl acetate and heptane or toluene and heptane.

      • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

      • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

    • Rationale: The different positional isomers will likely have slightly different solubilities, allowing for their separation through careful recrystallization. Multiple recrystallizations may be necessary to achieve high purity.

Data Summary: Boiling Points of Difluorobenzene Isomers

IsomerBoiling Point (°C)
1,2-Difluorobenzene91.2
1,3-Difluorobenzene83
1,4-Difluorobenzene88-89

The close boiling points highlight the importance of high-resolution analytical techniques for their separation and quantification.

Issue 2: Formation of Homocoupling Byproducts

Q: My reaction mixture shows significant amounts of 1,4-bis(2,4-difluorophenyl)buta-1,3-diyne and/or but-2-yne-1,4-dioic acid. How can I minimize these homocoupling products?

Root Cause Analysis:

These impurities are the result of homocoupling side reactions.

  • 1,4-bis(2,4-difluorophenyl)buta-1,3-diyne is formed from the oxidative coupling of the product with the starting aryl halide.

  • But-2-yne-1,4-dioic acid (Glaser coupling product) arises from the copper-catalyzed oxidative dimerization of propiolic acid. This is particularly prevalent in the presence of oxygen.[4]

Preventative Measures & Protocols:

  • Strictly Anaerobic Conditions:

    • Protocol:

      • Thoroughly degas all solvents and the reaction mixture by bubbling with an inert gas (argon or nitrogen) for at least 30 minutes or by using freeze-pump-thaw cycles.

      • Maintain a positive pressure of the inert gas throughout the reaction.

    • Rationale: Oxygen is a key promoter of the Glaser homocoupling of terminal alkynes.[4] By rigorously excluding oxygen, you can significantly suppress the formation of but-2-yne-1,4-dioic acid.

  • Controlled Addition of Propiolic Acid:

    • Protocol: Instead of adding all the propiolic acid at the beginning of the reaction, add it slowly over a period of 1-2 hours using a syringe pump.

    • Rationale: Maintaining a low concentration of the alkyne throughout the reaction can disfavor the bimolecular homocoupling reaction.

  • Optimization of Catalyst and Ligand Loading:

    • Protocol:

      • Use a higher ratio of palladium catalyst to copper co-catalyst.

      • Ensure your palladium catalyst and any phosphine ligands are of high purity and stored under inert atmosphere to prevent degradation.

    • Rationale: A highly active palladium catalyst will promote the desired cross-coupling reaction, outcompeting the undesired homocoupling pathways.

Workflow for Minimizing Homocoupling

start Reaction Setup degas Thoroughly Degas Solvents and Reagents start->degas inert_atm Maintain Inert Atmosphere (Ar/N2) degas->inert_atm slow_add Slow Addition of Propiolic Acid inert_atm->slow_add cat_opt Optimize Pd/Cu Ratio and Ligand Purity slow_add->cat_opt monitor Monitor Reaction by TLC/HPLC cat_opt->monitor workup Aqueous Workup and Extraction monitor->workup purify Purification (Recrystallization/Chromatography) workup->purify

Caption: Workflow to minimize homocoupling byproducts.

Issue 3: Presence of 3-(2,4-Difluorophenyl)propionic acid

Q: I am observing a significant amount of 3-(2,4-difluorophenyl)propionic acid in my product. What causes the formation of this impurity?

Root Cause Analysis:

The presence of 3-(2,4-difluorophenyl)propionic acid indicates the reduction of the alkyne triple bond to a single bond. This can occur under certain conditions, particularly if the reaction is subjected to hydrogenation conditions, either intentionally in a subsequent step or unintentionally due to a contaminated catalyst or hydrogen source.

Preventative Measures & Protocols:

  • Avoidance of Hydrogen Sources:

    • Protocol: Ensure that no potential hydrogen sources are present in the reaction or workup. If a palladium on carbon (Pd/C) catalyst was used in a previous step for another reaction, ensure all equipment is scrupulously cleaned to avoid cross-contamination.

    • Rationale: Palladium catalysts are highly efficient for hydrogenation reactions. Even trace amounts of a hydrogenation catalyst and a hydrogen source can lead to the reduction of the alkyne.

  • Purification via Chromatography:

    • Protocol: Flash Column Chromatography

      • Prepare a silica gel column.

      • Elute with a gradient of ethyl acetate in hexanes or a similar solvent system. The more polar propionic acid derivative will have a different retention time than the desired propiolic acid.

    • Rationale: The difference in polarity between the alkyne and the alkane makes chromatographic separation an effective purification method.

Issue 4: Decarboxylation of the Product

Q: I am seeing byproducts that suggest decarboxylation has occurred. Under what conditions is this likely, and how can I prevent it?

Root Cause Analysis:

While generally stable, aryl propiolic acids can undergo decarboxylation, particularly at elevated temperatures or under strongly acidic or basic conditions, to form the corresponding terminal alkyne (1-ethynyl-2,4-difluorobenzene).

Preventative Measures & Protocols:

  • Moderate Reaction Temperature:

    • Protocol: Maintain the reaction temperature below 80 °C. If using a more reactive aryl iodide, the reaction can often be run at room temperature.

    • Rationale: Higher temperatures can promote the decarboxylation of the propiolic acid product.

  • Careful pH Control During Workup:

    • Protocol: During the aqueous workup, avoid strongly acidic conditions for prolonged periods. Neutralize the reaction mixture carefully.

    • Rationale: Strong acids can catalyze the decarboxylation of certain carboxylic acids.

Synthetic Pathway and Impurity Formation

cluster_main Main Reaction Pathway cluster_impurities Impurity Formation A 1-Bromo-2,4-difluorobenzene C This compound (Product) A->C Pd/Cu Catalyst, Base F Homocoupling of Aryl Halide A->F B Propiolic Acid B->C G Homocoupling of Propiolic Acid (Glaser) B->G J 3-(2,4-Difluorophenyl)propionic acid C->J [H2] K 1-Ethynyl-2,4-difluorobenzene C->K Heat/Acid D Isomeric Bromodifluorobenzenes E Isomeric Propiolic Acids D->E Sonogashira Coupling H Reduction I Decarboxylation

Caption: Synthetic pathway and major impurity formation routes.

References

  • Quantification of Impurity-E in Voriconazole Powder for Solution for Infusion (200 mg/vial) by using High Performance Liquid Chromatography. (2022). International Journal of Pharmaceutical Quality Assurance. Available at: [Link]

  • Sundaram, D. T. S. S., et al. (2015). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. Scientia Pharmaceutica, 83(3), 445–452. Available at: [Link]

  • A new process related impurity identification, characterization, development of analytical method by HPLC and method validation for Voriconazole API. (2024). ResearchGate. Available at: [Link]

  • A Validated Stability-Indicating Liquid Chromatographic Method for Determination of Degradation Impurities and Diastereomers in Voriconazole Tablets. (2012). National Center for Biotechnology Information. Available at: [Link]

  • View of IDENTIFICATION AND QUANTIFICATION OF RELATED COMPOUNDS C&D IN VORICONAZOLE BY HPLC. (2025). Inter Continental Journal of Pharmaceutical Investigations and Research. Available at: [Link]

  • Rao, B. V., et al. (2015). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. Semantic Scholar. Available at: [Link]

  • HPLC method for separating and analyzing voriconazole prodrug related substances. (2016). Google Patents.
  • Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. (2015). PubMed. Available at: [Link]

  • Voriconazole intermediate and voriconazole synthesis method. (2019). Google Patents.
  • A new process related impurity identification, characterization, development of analytical method by HPLC and method validation for Voriconazole API. (2024). ResearchGate. Available at: [Link]

  • Sonogashira Coupling. (2021). Wikipedia. Available at: [Link]

Sources

Technical Support Center: Enhancing Cell Permeability of 3-(2,4-Difluorophenyl)prop-2-ynoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(2,4-Difluorophenyl)prop-2-ynoic acid. This guide is designed to provide in-depth troubleshooting strategies and practical, step-by-step protocols to address the common challenge of poor cell permeability with this and similar carboxylic acid-containing compounds. Our goal is to equip you with the scientific rationale and experimental tools necessary to advance your research.

Frequently Asked Questions (FAQs)

Q1: Why is my compound, this compound, showing low activity in cell-based assays despite high potency in biochemical assays?

A key reason for this discrepancy is often poor cell permeability. This compound possesses a carboxylic acid group. At physiological pH (~7.4), this group is predominantly deprotonated, forming a negatively charged carboxylate. This charge significantly increases the molecule's polarity, hindering its ability to passively diffuse across the lipid-rich cell membrane.

Q2: What are the primary strategies to overcome the poor cell permeability of a carboxylic acid-containing compound?

The two most effective and widely adopted strategies are:

  • Prodrug Approach: This involves chemically modifying the carboxylic acid into a more lipophilic, uncharged group, typically an ester. This "mask" allows the compound to cross the cell membrane. Once inside the cell, endogenous enzymes, such as esterases, cleave the modifying group, releasing the active carboxylic acid.[1][]

  • Investigating and Mitigating Efflux: Your compound might be a substrate for cellular efflux pumps, such as P-glycoprotein (P-gp).[3] These pumps actively transport compounds out of the cell, preventing them from reaching their intracellular target.[3] Identifying if your compound is an efflux pump substrate is a critical step.

Q3: How can I quickly assess the passive permeability of my compound?

The Parallel Artificial Membrane Permeability Assay (PAMPA) is an excellent initial screening tool.[4] It's a non-cell-based assay that measures a compound's ability to diffuse across a lipid-infused artificial membrane, providing a good indication of its passive permeability.[4]

Q4: When should I use a more complex cell-based permeability assay like the Caco-2 assay?

The Caco-2 assay is warranted when you need to understand not just passive permeability but also the potential for active transport and efflux.[5] Caco-2 cells are derived from human colorectal adenocarcinoma and, when cultured, they differentiate to form a polarized monolayer of cells with tight junctions, mimicking the intestinal epithelium.[5] This model expresses various transporters, including efflux pumps like P-gp.[6]

Troubleshooting Guide: A Step-by-Step Approach to Improving Cell Permeability

This guide will walk you through a logical progression of experiments to diagnose and address the poor cell permeability of this compound.

Step 1: Quantify the Permeability Problem with PAMPA

Before embarking on chemical modifications, it's crucial to have a baseline measurement of your compound's passive permeability.

This protocol is adapted from established methods and provides a general framework.[3][4][7]

Materials:

  • 96-well filter plates (e.g., Millipore MultiScreen-IP PAMPA plates)

  • 96-well acceptor plates

  • Lecithin/dodecane solution (or a commercially available brain lipid solution for BBB-PAMPA)[8]

  • Phosphate-buffered saline (PBS), pH 7.4

  • Your compound (this compound) and control compounds (e.g., propranolol for high permeability, theophylline for low permeability)

  • Plate reader for UV-Vis spectroscopy or LC-MS for quantification

Procedure:

  • Prepare the Artificial Membrane: Gently add 5 µL of the lipid/dodecane solution to each well of the donor filter plate, ensuring the membrane is fully coated.

  • Prepare the Acceptor Plate: Fill each well of the acceptor plate with 300 µL of PBS (pH 7.4).

  • Prepare the Donor Plate: Dissolve your compound and controls in a suitable buffer (e.g., PBS with a small percentage of DMSO to aid solubility) to a final concentration of 100-200 µM. Add 150-200 µL of this solution to each well of the lipid-coated donor plate.

  • Assemble the PAMPA "Sandwich": Carefully place the donor plate onto the acceptor plate.

  • Incubation: Incubate the plate assembly at room temperature for 4-16 hours in a sealed container with a wet paper towel to minimize evaporation.

  • Quantification: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (UV-Vis or LC-MS).

  • Calculate the Permeability Coefficient (Pe): The effective permeability (Pe) can be calculated using the following equation:

    Pe = (V_A * V_D / (V_A + V_D) * A * t) * ln(1 - [C_A] / [C_eq])

    Where:

    • V_A = volume of acceptor well

    • V_D = volume of donor well

    • A = area of the membrane

    • t = incubation time

    • [C_A] = concentration in the acceptor well

    • [C_eq] = equilibrium concentration = ([C_D]V_D + [C_A]V_A) / (V_D + V_A)

    • [C_D] = concentration in the donor well

Interpreting the Results:

Permeability ClassificationPe (x 10⁻⁶ cm/s)Likely In Vivo Absorption
High> 1.5High
Medium0.5 - 1.5Moderate
Low< 0.5Low

Data adapted from Evotec PAMPA assay guidelines.

A low Pe value for this compound in this assay would confirm that poor passive diffusion is a significant contributor to its low cellular activity.

Step 2: Investigate Active Efflux with a Caco-2 Bidirectional Assay

If your compound has moderate to low passive permeability, it's essential to determine if it's also a substrate for efflux pumps.

This protocol provides a framework for assessing both apical to basolateral (A→B) and basolateral to apical (B→A) transport.[5][9]

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well format)

  • Cell culture medium and supplements

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • Your compound and control compounds (e.g., propranolol for high permeability, digoxin as a P-gp substrate)

  • P-gp inhibitor (e.g., verapamil or zosuquidar)[5][10]

  • LC-MS/MS for quantification

Procedure:

  • Cell Culture: Seed Caco-2 cells onto Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer. Monitor the transepithelial electrical resistance (TEER) to assess monolayer integrity.

  • Assay Initiation:

    • Wash the cell monolayers with pre-warmed transport buffer.

    • For A→B transport , add your compound (typically at 1-10 µM) to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.

    • For B→A transport , add your compound to the basolateral chamber and fresh transport buffer to the apical chamber.

  • Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).

  • Sampling: At the end of the incubation, take samples from both the apical and basolateral chambers.

  • Quantification: Determine the concentration of your compound in the samples using LC-MS/MS.

  • Calculate Apparent Permeability (Papp):

    Papp = (dQ/dt) / (A * C₀)

    Where:

    • dQ/dt = rate of appearance of the compound in the receiver chamber

    • A = surface area of the membrane

    • C₀ = initial concentration in the donor chamber

  • Calculate the Efflux Ratio (ER):

    ER = Papp (B→A) / Papp (A→B)

  • Assay with P-gp Inhibitor: Repeat the bidirectional assay in the presence of a known P-gp inhibitor (e.g., 100 µM verapamil).

Interpreting the Results:

Efflux Ratio (ER)Interpretation
< 2No significant active efflux
≥ 2Compound is likely a substrate for an efflux transporter[5]

If the ER is ≥ 2 and this ratio is significantly reduced in the presence of a P-gp inhibitor, it strongly suggests that your compound is a substrate for P-gp.

Step 3: Implement a Prodrug Strategy - Methyl Esterification

If your compound suffers from poor passive permeability and/or is an efflux substrate, a prodrug approach is a highly effective solution. Converting the carboxylic acid to a simple methyl ester is a logical first step as it neutralizes the charge and increases lipophilicity.

This is a general procedure for esterification that can be adapted.[11][12]

Materials:

  • This compound

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated) or Thionyl chloride

  • Sodium bicarbonate

  • Dichloromethane (DCM) or Ethyl acetate

  • Magnesium sulfate (anhydrous)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure (using Sulfuric Acid as a catalyst):

  • Dissolve this compound in an excess of anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

  • Reflux the mixture for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extract the product into an organic solvent like dichloromethane or ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude methyl ester.

  • Purify the product by column chromatography if necessary.

Confirming Prodrug Success: After synthesizing and purifying the methyl ester prodrug, you should repeat the PAMPA and/or Caco-2 assays. You would expect to see a significant increase in the permeability of the methyl ester compared to the parent carboxylic acid.

CompoundPredicted Physicochemical PropertiesExpected Permeability
This compoundPolar, charged at physiological pHLow
Methyl 3-(2,4-difluorophenyl)prop-2-ynoateLess polar, neutralHigh

The difluorophenyl group in the parent compound already contributes to increased lipophilicity, which is a favorable property for membrane permeability.[13] By esterifying the carboxylic acid, you are further enhancing this property.

Visualizing the Concepts

Prodrug Activation Workflow

G cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space Parent_Drug This compound (Charged, Poor Permeability) Membrane Parent_Drug->Membrane Blocked Prodrug Methyl Ester Prodrug (Neutral, Lipophilic) Prodrug->Membrane Passive Diffusion Esterases Cellular Esterases Membrane->Esterases Active_Drug Active Parent Drug (Released at Target) Esterases->Active_Drug Hydrolysis G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Drug_Out Drug Drug_In Drug Drug_Out->Drug_In Passive Diffusion Efflux_Pump P-glycoprotein (Efflux Pump) Efflux_Pump->Drug_Out Active Transport (ATP-dependent) Drug_In->Efflux_Pump Binding

Caption: Mechanism of P-glycoprotein mediated drug efflux.

Concluding Remarks

Addressing poor cell permeability is a common yet critical challenge in drug discovery. For this compound, the presence of the carboxylic acid group is the most likely cause of low cellular uptake. By systematically evaluating passive permeability and the potential for active efflux, researchers can make informed decisions on the best strategy to improve cellular bioavailability. The prodrug approach, particularly through esterification, is a robust and well-established method to overcome this hurdle. This guide provides a comprehensive framework to troubleshoot and solve permeability issues, ultimately enabling the successful progression of promising compounds in your research pipeline.

References

  • Bundgaard, H. (1991). Design and Application of Prodrugs. In A Textbook of Drug Design and Development. Harwood Academic Publishers.
  • European Patent Office. (n.d.). Prodrug derivatives of carboxylic acid drugs - EP 0278977 B1. Google Patents.
  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • Pires, M., et al. (2022). Potent, Selective, and Membrane Permeable 2-Amino-4-Substituted Pyridine-Based Neuronal Nitric Oxide Synthase Inhibitors. Journal of Medicinal Chemistry.
  • Strebhardt, K., & Ullrich, A. (2008). Mechanisms of cellular uptake of long chain free fatty acids. Nature Reviews Molecular Cell Biology, 9(10), 765–776.
  • Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]

  • ResearchGate. (2020). Preparation of Methyl Ester Precursors of Biologically Active Agents. Retrieved from [Link]

  • Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). A bidirectional permeability assay for beyond Rule of 5 compounds. Advanced Drug Delivery Reviews, 59(11), 1137–1151.
  • Bundgaard, H., et al. (1989). Glycolamide esters as biolabile prodrugs of carboxylic acid agents: synthesis, stability, bioconversion, and physicochemical properties. Journal of Pharmaceutical Sciences, 78(2), 122–126.
  • Behzadi, S., et al. (2017). Cellular uptake and uptake mechanism of nanoparticles in non-phagocytic cells. Chemical Society Reviews, 46(14), 4218–4244.
  • Google Patents. (n.d.). Process for the preparation of carboxylic acid methyl esters - US4885383A.
  • Stone, K. J., et al. (1977). Chemical and pharmacological properties of diflunisal. Agents and Actions, 7(5-6), 523–529.
  • Jibrel, M., & Al-Zaqri, N. (2023). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Pharmacology & Pharmacy, 14(8), 245-260.
  • Dahlem, C., et al. (2022). Dichlorophenylpyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism. Journal of Medicinal Chemistry.
  • Chen, Y., et al. (2022). A Mechanistic Study on the Cellular Uptake, Intracellular Trafficking, and Antisense Gene Regulation of Bottlebrush Polymer-Conjugated Oligonucleotides.
  • ResearchGate. (2021). Modified bidirectional permeability assay with Caco-2 cells. Retrieved from [Link]

  • Mackman, R. L., et al. (2007). Synthesis and evaluation of prodrugs of alpha-carboxy nucleoside phosphonates. The Journal of Organic Chemistry, 72(22), 8346–8357.
  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay-BBB Kit (PMBBB-096). Retrieved from [Link]

  • Technology Networks. (n.d.). PAMPA Permeability Assay. Retrieved from [Link]

  • Ovid. (n.d.). Drug-permeability and transporter assays in Caco-2 and MDCK cell lines. Retrieved from [Link]

  • Dahlem, C., et al. (2022). Dichlorophenylpyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism. Journal of Medicinal Chemistry.
  • Liu, X., et al. (2015). Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. Current Pharmaceutical Design, 21(29), 4299–4311.
  • PubChem. (n.d.). 3-(Perfluorodecyl)propanoic acid. Retrieved from [Link]

  • Jafari, B., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(13), 5081.
  • Paralab. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Platform. Retrieved from [Link]

  • ResearchGate. (n.d.). Cellular uptake and uptake mechanism. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Caco-2 permeability assay. Retrieved from [Link]

  • Wikipedia. (n.d.). Propiolic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Propionic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-Propenoic acid, 3-phenyl-. Retrieved from [Link]

Sources

Validation & Comparative

A Guide to the NMR Characterization of 3-(2,4-Difluorophenyl)prop-2-ynoic Acid and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The Rationale for NMR in Fluorinated Aromatics

The incorporation of fluorine into aromatic systems is a common strategy in medicinal chemistry to modulate a compound's metabolic stability, lipophilicity, and binding affinity. However, the presence of fluorine, a spin ½ nucleus, introduces complexities in NMR spectra that, when understood, provide a wealth of structural information. The strong heteronuclear coupling between ¹⁹F and both ¹H and ¹³C nuclei results in characteristic splitting patterns that are invaluable for confirming the regiochemistry of fluorination[2][3].

Comparative Spectral Analysis

To understand the NMR signature of 3-(2,4-Difluorophenyl)prop-2-ynoic acid, a comparative approach with its parent compound, phenylpropiolic acid, and the mono-fluorinated analog, 4-fluorophenylpropiolic acid, is instructive.

¹H NMR Spectroscopy: The Influence of Fluorine

The ¹H NMR spectrum of an aromatic compound is highly sensitive to the electronic effects of its substituents. Fluorine, being highly electronegative, exerts a significant influence on the chemical shifts and coupling constants of nearby protons.

CompoundAromatic Protons (ppm)Carboxylic Acid Proton (ppm)Key Observations & Comparisons
Phenylpropiolic Acid 7.36-7.60 (multiplet)[4][5]~13 (broad singlet, solvent dependent)A complex multiplet for the phenyl protons reflects the overlapping signals of the ortho, meta, and para protons.
4-Fluorophenylpropiolic Acid 7.35 (d, J = 2.9 Hz, 2H), 7.60-7.74 (m, 2H) (in DMSO-d₆)[4]13.61 (s, 1H)[4]The para-fluoro substitution simplifies the aromatic region into two distinct multiplets due to the symmetry of the molecule. The protons ortho and meta to the alkyne group are further split by the fluorine atom.
This compound (Predicted) ~7.0-7.8 (complex multiplets)~13-14 (broad singlet)The aromatic region is expected to be more complex than the mono-fluorinated analog. We anticipate three distinct signals for the remaining aromatic protons (H-3, H-5, and H-6), each showing coupling to adjacent protons and to the fluorine atoms. The proton ortho to both fluorine atoms (H-3) would likely be the most downfield-shifted.

Causality Behind the Chemical Shifts: The electron-withdrawing nature of the fluorine atoms will deshield the aromatic protons, shifting their signals downfield compared to phenylpropiolic acid. The magnitude of this effect, and the observed splitting patterns, are dictated by the number of bonds separating the proton and fluorine nuclei.

¹³C NMR Spectroscopy: A Deeper Structural Insight

¹³C NMR provides direct information about the carbon skeleton. The large chemical shift range and the characteristic carbon-fluorine coupling constants (¹JCF, ²JCF, ³JCF) are particularly diagnostic for fluorinated aromatics.

CompoundAromatic Carbons (ppm)Alkyne Carbons (ppm)Carboxylic Carbon (ppm)Key Observations & Comparisons
Phenylpropiolic Acid 118.26, 128.21, 130.02, 131.77[4][5]81.41, 84.05[4][5]153.24[4][5]Four distinct signals are observed for the aromatic carbons, and two for the alkyne carbons.
4-Fluorophenylpropiolic Acid 116.35, 116.53, 135.35, 162.31 (in DMSO-d₆)[4]81.66, 83.34[4]154.23[4]The carbon directly bonded to fluorine (C4) will appear as a doublet with a large ¹JCF coupling constant. The other aromatic carbons will also exhibit smaller couplings.
This compound (Predicted) ~105-165 (all signals split)~80-85 (C-β likely split)~153-155We expect to see six distinct signals for the aromatic carbons. C-2 and C-4 will show large ¹JCF couplings. The other aromatic carbons (C-1, C-3, C-5, C-6) will display smaller ²JCF and ³JCF couplings. The alkyne carbon attached to the ring (C-β) may also show a small coupling to the ortho-fluorine (³JCF).

Trustworthiness of Predictions: These predictions are grounded in well-established principles of NMR spectroscopy. The effect of fluorine substitution on chemical shifts and the magnitudes of C-F coupling constants are predictable and have been extensively documented[2][6].

Experimental Protocol for NMR Analysis

To ensure high-quality, reproducible data, the following experimental workflow is recommended. This protocol is designed to be a self-validating system, with steps for ensuring sample purity and instrument calibration.

Workflow for NMR Sample Preparation and Data Acquisition

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing A 1. Weigh ~5-10 mg of This compound B 2. Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) A->B C 3. Add internal standard (e.g., TMS) B->C D 4. Transfer to a clean, dry 5 mm NMR tube C->D E 5. Insert sample and lock on the deuterium signal D->E F 6. Shim the magnetic field to optimize homogeneity E->F G 7. Acquire ¹H spectrum (e.g., 16 scans) F->G H 8. Acquire ¹³C spectrum (e.g., 1024 scans, with proton decoupling) G->H I 9. (Optional) Acquire 2D spectra (COSY, HSQC, HMBC) for full assignment H->I J 10. Apply Fourier Transform I->J K 11. Phase correct the spectra J->K L 12. Calibrate chemical shifts to the internal standard (TMS at 0 ppm) K->L M 13. Integrate ¹H signals and pick peaks for all spectra L->M

Sources

A Comparative Guide to the High-Resolution Mass Spectrometry of 3-(2,4-Difluorophenyl)prop-2-ynoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical analysis, the precise structural elucidation of novel small molecules is paramount. This guide provides an in-depth technical comparison of high-resolution mass spectrometry (HRMS) for the characterization of 3-(2,4-Difluorophenyl)prop-2-ynoic acid, a compound of interest in medicinal chemistry. We will explore the capabilities of HRMS in providing unambiguous molecular formula determination and structural insights, and contrast its performance with alternative analytical techniques. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, offering both theoretical understanding and actionable experimental protocols.

The Analytical Challenge: Characterizing this compound

This compound (C₉H₄F₂O₂) is a small organic molecule with a molecular weight of 182.13 g/mol .[1] Its structure, featuring a difluorinated phenyl ring, a carboxylic acid group, and a carbon-carbon triple bond, presents a unique analytical challenge. Accurate mass measurement and fragmentation analysis are crucial for confirming its identity, purity, and stability, all of which are critical quality attributes in a pharmaceutical context.[2]

High-Resolution Mass Spectrometry: The Gold Standard for Molecular Confirmation

High-resolution mass spectrometry (HRMS) has emerged as an indispensable tool in chemical analysis, offering exceptional accuracy in mass measurement.[3] Unlike low-resolution mass spectrometry, HRMS can differentiate between ions with very similar nominal masses, a critical capability when dealing with complex matrices or isobaric interferences.[3] This high resolving power, often coupled with techniques like liquid chromatography (LC) or gas chromatography (GC), allows for the confident identification of unknown compounds and the confirmation of known structures.[4][5]

The Power of High Mass Accuracy

The core strength of HRMS lies in its ability to measure the mass-to-charge ratio (m/z) of an ion to within a few parts per million (ppm).[6] This level of precision allows for the unambiguous determination of a molecule's elemental composition. For this compound, HRMS can readily distinguish its molecular formula (C₉H₄F₂O₂) from other potential isobaric compounds, providing a high degree of confidence in its identification.[7]

Unraveling Structure Through Fragmentation

Beyond accurate mass measurement of the molecular ion, HRMS provides invaluable structural information through fragmentation analysis (MS/MS or MSⁿ).[8] By inducing fragmentation of the parent ion and analyzing the masses of the resulting product ions, it is possible to deduce the connectivity of atoms within the molecule.

For this compound, characteristic fragmentation pathways can be predicted. The carboxylic acid moiety is prone to losses of H₂O (18 Da) and COOH (45 Da).[9] The difluorophenyl ring can also lead to specific fragmentation patterns.

A Comparative Analysis: HRMS vs. Alternative Techniques

While HRMS offers unparalleled performance for structural elucidation, it is essential to consider its performance in the context of other available analytical techniques.

Liquid Chromatography with UV Detection (LC-UV)

A widely used technique in pharmaceutical analysis, LC-UV offers a robust and cost-effective method for the quantification of known compounds.[10] However, its utility for the identification of unknown compounds is limited. While retention time can provide some evidence for the identity of a compound, it is not a definitive confirmation. Furthermore, UV detection lacks the specificity of mass spectrometry and can be susceptible to interference from co-eluting impurities that share similar chromophores.[11]

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable compounds, GC-MS is a powerful analytical technique.[4] Electron ionization (EI) used in GC-MS provides reproducible fragmentation patterns that are valuable for library matching and structural elucidation. However, the analysis of carboxylic acids like this compound by GC-MS often requires derivatization to improve volatility and thermal stability.[12] This additional sample preparation step can introduce variability and potential for artifacts.

Performance Comparison
FeatureHigh-Resolution Mass Spectrometry (HRMS)Liquid Chromatography-UV (LC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)
Specificity Very HighLow to ModerateHigh
Confidence in Identification Very HighLowHigh (with library match)
Structural Information Rich (MS/MS)MinimalRich (EI fragmentation)
Quantitation Good to ExcellentExcellentGood
Sample Preparation Minimal (for LC-MS)MinimalOften requires derivatization
Throughput Moderate to HighHighModerate

Experimental Protocols

High-Resolution Mass Spectrometry (LC-HRMS) Protocol

This protocol outlines a general procedure for the analysis of this compound using a Liquid Chromatography system coupled to a High-Resolution Mass Spectrometer (e.g., Orbitrap or TOF).

Step 1: Sample Preparation

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Dilute the stock solution to a working concentration of 1-10 µg/mL with the initial mobile phase.

Step 2: LC-HRMS System Configuration

  • LC System:

    • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for this analysis.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would start at 5-10% B, ramp to 95% B over several minutes, hold, and then return to initial conditions for equilibration.

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 1-5 µL.

  • HRMS System:

    • Ionization Source: Electrospray Ionization (ESI) in negative ion mode is recommended for the acidic analyte.

    • Mass Analyzer: Set to acquire data in full scan mode over a relevant m/z range (e.g., 50-500).

    • Resolution: Set to a high resolution (e.g., >60,000).

    • Data-Dependent MS/MS: Configure the instrument to trigger MS/MS scans on the most intense ions in the full scan spectrum.

Step 3: Data Analysis

  • Extract the ion chromatogram for the theoretical exact mass of the deprotonated molecule [M-H]⁻ (m/z 181.0157).

  • Confirm the mass accuracy of the measured m/z value.

  • Analyze the MS/MS spectrum to identify characteristic fragment ions.

Alternative Method: HPLC-UV Protocol

Step 1: Sample Preparation

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Prepare a series of calibration standards by diluting the stock solution.

Step 2: HPLC-UV System Configuration

  • HPLC System:

    • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% phosphoric acid in water.

    • Mobile Phase B: Acetonitrile.

    • Isocratic or Gradient Elution: An isocratic method (e.g., 60:40 A:B) or a gradient can be developed.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

  • UV Detector:

    • Set the detection wavelength to the λmax of the compound (determined by UV scan).

Step 3: Data Analysis

  • Identify the peak corresponding to this compound based on its retention time.

  • Quantify the compound by comparing its peak area to the calibration curve.

Visualizing the Workflow and Fragmentation

HRMS Analytical Workflow

HRMS_Workflow cluster_LC Liquid Chromatography cluster_MS High-Resolution Mass Spectrometry Sample Sample Injection Column C18 Column Separation Sample->Column Ionization ESI Source (Negative Mode) Column->Ionization MassAnalyzer Mass Analyzer (e.g., Orbitrap) Ionization->MassAnalyzer Detector Detector MassAnalyzer->Detector DataSystem Data System Detector->DataSystem Data Acquisition Analysis Molecular Formula Confirmation & Structural Elucidation DataSystem->Analysis Data Processing

Caption: A typical workflow for the analysis of this compound by LC-HRMS.

Predicted Fragmentation Pathway

Fragmentation_Pathway Parent [M-H]⁻ m/z 181.0157 Fragment1 [M-H-CO₂]⁻ m/z 137.0258 Parent->Fragment1 - CO₂ Fragment2 [M-H-C₂O₂]⁻ m/z 113.0258 Fragment1->Fragment2 - C₂

Caption: A predicted fragmentation pathway for the deprotonated molecule of this compound.

Conclusion: The Strategic Choice of Analytical Technique

The choice of an analytical technique is a strategic decision that depends on the specific objectives of the analysis. For the unambiguous identification and structural elucidation of novel compounds like this compound, high-resolution mass spectrometry is the unequivocal method of choice. Its high mass accuracy and fragmentation capabilities provide a level of confidence that is unattainable with other techniques. While methods like LC-UV and GC-MS have their merits, particularly in routine quantitative analysis of well-characterized substances, they lack the definitive qualitative power of HRMS. For researchers and scientists in drug development, a thorough understanding of the strengths and limitations of each technique is crucial for making informed decisions that ensure the quality, safety, and efficacy of pharmaceutical products.[13][14]

References

  • Vertex AI Search. (n.d.). Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing.
  • Measurlabs. (n.d.). High-Resolution Mass Spectrometry | HRMS Analysis.
  • Nature. (n.d.). High-resolution mass spectrometry of small molecules bound to membrane proteins.
  • ACS Publications. (n.d.). Identifying Small Molecules via High Resolution Mass Spectrometry: Communicating Confidence.
  • Drug Discovery World. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery.
  • Pharma Tutor. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • MDPI. (n.d.). Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis.
  • BenchChem. (n.d.). Unraveling the Fragmentation Fingerprint: A Comparative Guide to the Mass Spectrometry of 3-Phenylpropanoic Anhydride.
  • Emery Pharma. (2023). A Step-by-Step Guide to Analytical Method Development and Validation.
  • International Journal of Pharmaceutical Sciences and Research. (n.d.). Analytical method validation: A brief review.
  • Longdom Publishing. (n.d.). Principles and Applications of Mass Spectrometry in Pharmaceutical Analysis.
  • Asian Journal of Pharmaceutical and Clinical Research. (2020). Analytical Method Validation Parameters: An Updated Review.
  • National Institutes of Health. (n.d.). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations.
  • Taylor & Francis eBooks. (2022). HRMS: Fundamental Concepts, and Instrumentation.
  • ResearchGate. (n.d.). (PDF) HIGH-RESOLUTION MASS SPECTROSCOPY (HRMS)-A REVIEW.
  • YouTube. (2026). The Working Principle of High Resolution Mass Spectrometry HRMS.
  • YouTube. (2025). What Is High-Resolution Mass Spectrometry (HRMS) In LC-MS?
  • Shimadzu. (n.d.). No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application.
  • Sigma-Aldrich. (n.d.). 3-(2,4-Difluorophenyl)propionic acid 97.
  • Echemi. (n.d.). 3-(2',4'-difluorobenzoyl)propionic acid.
  • ChemUniverse. (n.d.). This compound.
  • Alichem. (n.d.). 3-(2,4-Difluorophenyl)propionic acid.
  • Waters. (n.d.). Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector.
  • Creative Proteomics. (n.d.). Detection Methods for Organic Acids.
  • Springer. (2020). Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry.
  • Chemistry Stack Exchange. (2016). Fragmentations and rearrangements in n-(4-alkyl phenyl) alkanoic acids in mass spectrometry.
  • Scribd. (n.d.). Various Analysis Techniques For Organic Acids and Examples of Their Application. Application Note (Shimadzu).
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • ChemBK. (n.d.). 3-(4-Fluorophenyl)Prop-2-Ynoic Acid.
  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry.

Sources

Comparative Analysis of 3-(2,4-Difluorophenyl)prop-2-ynoic Acid: A Hypothetical Evaluation Against Established NSAIDs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the potential non-steroidal anti-inflammatory drug (NSAID) activity of a novel compound, 3-(2,4-Difluorophenyl)prop-2-ynoic acid. As there is currently no publicly available experimental data for this specific molecule, we will treat it as a hypothetical new chemical entity (NCE). This document will serve as a template for its evaluation, comparing its hypothetical performance against well-established NSAIDs: Ibuprofen (a non-selective COX inhibitor) and Celecoxib ( a selective COX-2 inhibitor).

The Landscape of Pain and Inflammation: The Role of Cyclooxygenase

Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone in the management of pain, fever, and inflammation.[1] Their therapeutic effects are primarily mediated through the inhibition of the cyclooxygenase (COX) enzyme.[2] The discovery of two distinct COX isoforms, COX-1 and COX-2, was a pivotal moment in understanding both the efficacy and the side effects of NSAIDs.[3][4]

  • COX-1 is a constitutively expressed enzyme found in most tissues and is responsible for producing prostaglandins that play a protective role in the gastrointestinal tract and are involved in platelet aggregation.[5]

  • COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation. Prostaglandins produced by COX-2 are key mediators of inflammation, pain, and fever.[6]

The ideal NSAID would selectively inhibit COX-2, thereby reducing inflammation and pain without the gastrointestinal side effects associated with the inhibition of COX-1.[4] This has been the driving force behind the development of COX-2 selective inhibitors, also known as "coxibs".[7]

Profiling the Competitors: Ibuprofen and Celecoxib

To establish a baseline for our hypothetical NCE, we will use two widely recognized NSAIDs as comparators:

  • Ibuprofen: A member of the propionic acid class of NSAIDs, Ibuprofen is a non-selective inhibitor of both COX-1 and COX-2.[6][8] While effective, its lack of selectivity can lead to gastrointestinal issues.[9]

  • Celecoxib: A diaryl-substituted pyrazole, Celecoxib is a selective COX-2 inhibitor.[10][11] This selectivity profile generally results in a lower risk of gastrointestinal adverse effects compared to non-selective NSAIDs.[12]

In Vitro Analysis: Gauging COX-1 and COX-2 Inhibition

The initial step in characterizing a potential new NSAID is to determine its inhibitory activity and selectivity against the COX isoforms in a controlled, in vitro setting. This is typically achieved through a COX inhibitor screening assay.

Hypothetical Inhibitory Profile

For the purpose of this guide, let's hypothesize the following IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) for our NCE, this compound.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
This compound (Hypothetical) 150.530
Ibuprofen ~10~10~1
Celecoxib >100~0.04>2500

Data for Ibuprofen and Celecoxib are representative values from various sources.[13]

A higher selectivity index indicates a greater preference for inhibiting COX-2 over COX-1. In our hypothetical scenario, this compound demonstrates a favorable selectivity towards COX-2 compared to the non-selective Ibuprofen.

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol outlines a common method for determining the IC50 values of a test compound against COX-1 and COX-2.[14][15]

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric substrate)

  • Heme

  • Test compound (e.g., this compound) and reference NSAIDs

  • Assay buffer (e.g., Tris-HCl)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents: Prepare stock solutions of the test compound and reference NSAIDs in a suitable solvent (e.g., DMSO). Prepare working solutions by diluting the stock solutions in the assay buffer.

  • Assay Setup: In a 96-well plate, add the following to the appropriate wells:

    • Background wells: Assay buffer and heme.

    • 100% Initial Activity wells: Assay buffer, heme, and enzyme (COX-1 or COX-2).

    • Inhibitor wells: Assay buffer, heme, enzyme, and the test compound at various concentrations.

  • Pre-incubation: Incubate the plate for a short period (e.g., 5 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Add the colorimetric substrate (TMPD) to all wells, followed by the addition of arachidonic acid to initiate the reaction.

  • Measurement: Immediately measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader. The rate of change in absorbance is proportional to the COX activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(Activity of enzyme without inhibitor - Activity of enzyme with inhibitor) / Activity of enzyme without inhibitor] x 100.[16]

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value from the resulting dose-response curve.

InVitro_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Reagents: - Enzymes (COX-1, COX-2) - Substrates (Arachidonic Acid, TMPD) - Test Compounds Plate Prepare 96-well Plate Reagents->Plate Add_Components Add Assay Components: - Buffer, Heme - Enzyme - Inhibitor Plate->Add_Components Pre_Incubate Pre-incubate (5 min, RT) Add_Components->Pre_Incubate Initiate Initiate Reaction: Add TMPD & Arachidonic Acid Pre_Incubate->Initiate Measure Measure Absorbance (e.g., 590 nm) Initiate->Measure Calc_Inhibition Calculate % Inhibition Measure->Calc_Inhibition Plot_Curve Plot Dose-Response Curve Calc_Inhibition->Plot_Curve Det_IC50 Determine IC50 Plot_Curve->Det_IC50

Caption: Workflow for the in vitro COX inhibition assay.

In Vivo Efficacy: The Carrageenan-Induced Paw Edema Model

Following promising in vitro results, the next step is to evaluate the anti-inflammatory activity of the NCE in a living organism. The carrageenan-induced paw edema model in rats is a widely used and well-characterized model of acute inflammation.[17][18]

Hypothetical Anti-inflammatory Effects

In this model, the efficacy of the test compound is measured by its ability to reduce the swelling (edema) in the rat's paw after the injection of carrageenan, an inflammatory agent.

Treatment GroupDose (mg/kg)Mean Paw Volume Increase (mL)% Inhibition of Edema
Vehicle Control -1.20-
This compound (Hypothetical) 300.6050%
Indomethacin (Positive Control) 100.5455%

Data is hypothetical and for illustrative purposes.

These hypothetical results suggest that this compound possesses significant anti-inflammatory activity in vivo, comparable to the standard NSAID, Indomethacin.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol describes the induction and assessment of paw edema in rats to evaluate the anti-inflammatory effects of a test compound.[19][20][21]

Materials:

  • Male Wistar rats (180-200 g)

  • Carrageenan (1% solution in saline)

  • Test compound and positive control (e.g., Indomethacin)

  • Vehicle for drug administration (e.g., 0.5% carboxymethyl cellulose)

  • Pletysmometer

Procedure:

  • Animal Acclimatization: Acclimate the rats to the laboratory conditions for at least one week before the experiment.

  • Grouping and Dosing: Divide the animals into groups (e.g., vehicle control, test compound group(s), positive control group). Administer the test compound or controls orally or via intraperitoneal injection.

  • Induction of Edema: One hour after drug administration, inject a small volume (e.g., 0.1 mL) of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis:

    • Calculate the increase in paw volume for each animal at each time point by subtracting the baseline volume from the post-injection volume.

    • Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula: % Inhibition = [(Mean paw volume increase in control - Mean paw volume increase in treated group) / Mean paw volume increase in control] x 100.

InVivo_Workflow cluster_prep Preparation cluster_induction Induction & Measurement cluster_analysis Data Analysis Acclimatize Acclimatize Rats Grouping Group Animals Acclimatize->Grouping Dosing Administer Test Compound/ Vehicle/Positive Control Grouping->Dosing Inject_Carrageenan Inject Carrageenan (into paw) Dosing->Inject_Carrageenan Measure_Paw_Volume Measure Paw Volume (at time intervals) Inject_Carrageenan->Measure_Paw_Volume Calc_Edema Calculate Paw Edema Measure_Paw_Volume->Calc_Edema Calc_Inhibition Calculate % Inhibition Calc_Edema->Calc_Inhibition

Caption: Workflow for the carrageenan-induced paw edema model.

The Underlying Mechanism: The COX Signaling Pathway

The anti-inflammatory effects of NSAIDs are a direct result of their interference with the COX signaling pathway. By blocking the COX enzymes, these drugs prevent the conversion of arachidonic acid into prostaglandins, which are key mediators of the inflammatory response.

COX_Pathway Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 AA Arachidonic Acid PLA2->AA COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2_1 Prostaglandin H2 COX1->PGH2_1 PGH2_2 Prostaglandin H2 COX2->PGH2_2 Prostaglandins_1 Prostaglandins (e.g., PGE2, PGI2) PGH2_1->Prostaglandins_1 Thromboxanes Thromboxane A2 PGH2_1->Thromboxanes Prostaglandins_2 Prostaglandins (e.g., PGE2) PGH2_2->Prostaglandins_2 GI_Protection GI Mucosal Protection Renal Function Prostaglandins_1->GI_Protection Inflammation Inflammation, Pain, Fever Prostaglandins_2->Inflammation Platelet Platelet Aggregation Thromboxanes->Platelet NonSelective_NSAID Non-selective NSAIDs (e.g., Ibuprofen) NonSelective_NSAID->COX1 Inhibits NonSelective_NSAID->COX2 Inhibits Selective_NSAID Selective COX-2 Inhibitors (e.g., Celecoxib, Hypothetical NCE) Selective_NSAID->COX2 Inhibits

Caption: The cyclooxygenase (COX) signaling pathway.

Discussion and Future Perspectives

Based on our hypothetical data, this compound emerges as a promising NSAID candidate with a favorable COX-2 selectivity profile and significant in vivo anti-inflammatory activity. The selectivity index of 30 suggests a reduced potential for COX-1 related side effects compared to non-selective NSAIDs like Ibuprofen.

However, this is just the initial phase of evaluation. A comprehensive preclinical development program would be necessary to fully characterize this NCE. Future studies should include:

  • Gastrointestinal Safety Studies: To assess the potential for ulcer formation compared to other NSAIDs.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: To understand the absorption, distribution, metabolism, and excretion of the compound, and to correlate its concentration in the body with its therapeutic effects.

  • Analgesic and Antipyretic Models: To confirm its efficacy in relieving pain and reducing fever.

  • Chronic Inflammation Models: To evaluate its potential for treating chronic inflammatory conditions like arthritis.

Conclusion

This guide has provided a structured framework for the comparative evaluation of a hypothetical NSAID candidate, this compound. By comparing its projected in vitro and in vivo performance against established drugs like Ibuprofen and Celecoxib, we have illustrated the key experimental steps and data analysis required to characterize a novel anti-inflammatory agent. The principles and protocols outlined herein can be applied to the systematic investigation of new chemical entities in the ongoing quest for safer and more effective treatments for inflammatory conditions.

References

  • Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs.
  • Bjarnason, I., & Takeuchi, K. (2009). Intestinal permeability in the pathogenesis of NSAID-induced enteropathy. Journal of Gastroenterology, 44(Suppl 19), 23–29.
  • Flower, R. J. (2003). The development of COX2 inhibitors. Nature Reviews Drug Discovery, 2(3), 179–191.
  • Mitchell, J. A., & Warner, T. D. (2000). Cyclo-oxygenase-2: pharmacology, physiology, biochemistry and relevance to NSAID therapy. British Journal of Pharmacology, 131(7), 1215–1232.
  • Rainsford, K. D. (2009). Ibuprofen: pharmacology, efficacy and safety. Inflammopharmacology, 17(6), 275–342.
  • Wikipedia. (2024). Aspirin.
  • Wikipedia. (2024). Ibuprofen.
  • Slideshare. (n.d.). NSAID'S --ASPIRIN.
  • National Center for Biotechnology Information. (n.d.).
  • UChicago Medicine. (1995, August 1). How aspirin works.
  • Geusens, P. (1999). Celecoxib, a selective cyclooxygenase-2 inhibitor for the treatment of rheumatoid arthritis and osteoarthritis.
  • Wikipedia. (2024).
  • Wikipedia. (2024). Aspirin.
  • Wikipedia. (2024). Cyclooxygenase-2 inhibitor.
  • Selinsky, B. S., Gupta, K., Sharkey, C. T., & Loll, P. J. (2001).
  • McCormack, P. L., & Scott, L. J. (2004). Celecoxib: a review of its use for symptomatic relief in the treatment of osteoarthritis, rheumatoid arthritis and ankylosing spondylitis. Drugs, 64(21), 2429–2463.
  • Lecturio. (n.d.). Cox 1 vs Cox 2 Inhibitors (NSAIDs)
  • Morris, C. J. (2003). Carrageenan-induced paw edema in the rat and mouse. Methods in Molecular Biology, 225, 115–121.
  • Selleckchem.com. (n.d.). COX-2 Selective Inhibitors.
  • Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in Molecular Biology, 644, 131–144.
  • BenchChem. (n.d.). Application Notes and Protocols for In Vitro Cyclooxygenase (COX) Inhibition Assay of Beloxamide.
  • BenchChem. (n.d.). In Vitro Cyclooxygenase Inhibition Assay of Cox-2-IN-26: A Technical Guide.
  • Cleveland Clinic. (n.d.).
  • MedCentral. (2014, May 30). Which NSAIDs Are Most Selective For COX-1 and COX-2?.
  • National Center for Biotechnology Inform
  • Hawkey, C. J. (2001). COX-1 and COX-2 inhibitors. Best Practice & Research Clinical Gastroenterology, 15(5), 801–820.
  • de Farias, T. C., et al. (2022). Inhibition of Carrageenan-Induced Acute Inflammation in Mice by the Microgramma vacciniifolia Frond Lectin (MvFL). Molecules, 27(8), 2509.
  • ResearchGate. (n.d.). Selective inhibitors of cyclooxygenase-2 (COX-2)
  • Al-Warhi, T., et al. (2023). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. Molecules, 28(15), 5835.
  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model.
  • Ballo, A., et al. (2022). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. Journal of Medicinal Plants Research, 16(2), 34-42.
  • Ghasemzadeh, F., et al. (2015). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. International Journal of Preventive Medicine, 6, 67.
  • PubMed. (2010).

Sources

A Comparative Guide to the Structure-Activity Relationship of Fluorinated Phenylpropynoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fluorine in Modulating Phenylpropynoic Acid Bioactivity

Phenylpropanoids are a broad class of naturally occurring compounds with diverse biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer effects.[1] Within this family, phenylpropynoic acids, characterized by a phenyl ring linked to a propynoic acid moiety, represent a scaffold of significant interest for medicinal chemists. The introduction of fluorine, a bioisostere for hydrogen, into drug candidates is a well-established strategy to enhance pharmacokinetic and physicochemical properties.[2] Judicious placement of fluorine atoms can modulate lipophilicity, metabolic stability, and binding affinity to target proteins.[2] This guide provides a comparative analysis of the structure-activity relationship (SAR) of fluorinated phenylpropynoic acids, drawing insights from their structurally related analogs, phenylpropanoic and cinnamic acids, to elucidate the impact of fluorination on their biological activities. While comprehensive SAR studies on a complete series of fluorinated phenylpropynoic acids are limited, by examining their saturated and unsaturated counterparts, we can infer critical structural determinants for activity.

Comparative Analysis of Biological Activity: Insights from Phenylpropanoic and Cinnamic Acid Analogs

The biological activity of phenylpropanoic acid derivatives is broad, encompassing anti-inflammatory, antibacterial, anticonvulsant, and anticancer properties.[3][4][5] A significant portion of this activity stems from the inhibition of enzymes like cyclooxygenases (COX).[3] The introduction of fluorine into these scaffolds can profoundly influence their potency and selectivity.

While direct comparative data on a series of fluorinated phenylpropynoic acids is scarce, a study on the phytotoxic effects of trans-cinnamic acid and its derivatives provides a crucial point of comparison for the side chain. This study revealed that the presence of a triple bond in phenylpropiolic acid led to a decrease in growth-inhibitory activity compared to trans-cinnamic acid (double bond) and hydrocinnamic acid (single bond).[6] This suggests that the rigidity and linearity conferred by the alkyne group may not be optimal for this particular biological target. However, the influence of the triple bond is likely target-dependent, and for other enzymes, this rigidity could be advantageous for binding.

To illustrate the impact of fluorination on the phenyl ring, we can draw parallels from studies on related cinnamic acid derivatives. For instance, fluorination at the meta and para positions of the cinnamic acid ring has been shown to enhance antiplasmodial activity.[7] This highlights the importance of the electronic effects of fluorine substitution on the aromatic ring in modulating biological response.

Below is a table summarizing the biological activities of representative phenylpropanoic, cinnamic, and phenylpropiolic acid derivatives, including fluorinated examples where available, to build a comparative SAR narrative.

Compound ClassDerivativeSubstitutionBiological ActivityTarget/AssayReference
Phenylpropanoic AcidIbuprofen4-isobutylAnti-inflammatoryCOX Inhibition[3][4]
Phenylpropanoic AcidFluorinated analog2-fluoro-4-substitutedDual COX inhibitory-antibacterialCOX-1/COX-2 Inhibition[8]
Cinnamic Acidtrans-Cinnamic acidUnsubstitutedPhytotoxicGrowth inhibition of Cuscuta campestris[6][9]
Cinnamic Acidtrans-4-Fluorocinnamic acid4-FluoroEnhanced anti-tuberculosis activityIn vitro anti-TB assay[10]
Cinnamic Acid3-Fluoro-4-trifluoromethyl-phenylcinnamate3-Fluoro, 4-TrifluoromethylHigh antifungal activityFungal growth inhibition[11]
Phenylpropiolic AcidPhenylpropiolic acidUnsubstitutedDecreased phytotoxic activityGrowth inhibition of Cuscuta campestris[6]

Key SAR Observations (Inferred and Direct):

  • Side Chain Saturation: For phytotoxic activity, a saturated (propanoic) or unsaturated (cinnamic) side chain is preferred over a triple bond (propynoic).[6] This suggests that flexibility and the spatial arrangement of the phenyl ring relative to the carboxylic acid are critical.

  • Aromatic Substitution: The position and nature of substituents on the phenyl ring are major determinants of activity.

    • Fluorine Position: Para- and meta-fluorine substitutions on the cinnamic acid ring enhance antiplasmodial activity, indicating that altering the electronic properties of the ring can be beneficial.[7]

    • Electron-Withdrawing Groups: The presence of electron-withdrawing groups like fluorine and trifluoromethyl on the phenyl ring of cinnamic acid derivatives is associated with increased antifungal and anti-tuberculosis activity.[10][11]

Potential Molecular Targets and Signaling Pathways

Based on the known activities of phenylpropanoic acid derivatives, two potential and important molecular targets for fluorinated phenylpropynoic acids are Fatty Acid Synthase (FASN) and G protein-coupled receptor 120 (GPR120) .

Fatty Acid Synthase (FASN)

FASN is a key enzyme in the de novo synthesis of fatty acids and is overexpressed in many cancer cells, making it an attractive target for anticancer drug development.[12][13] Pharmacological inhibition of FASN has been shown to induce apoptosis in tumor cells.[14][15] Phenylpropanoic acid derivatives have been investigated as FASN inhibitors.

FASN_Pathway cluster_input Upstream Regulation cluster_fasn FASN-Mediated Lipogenesis cluster_output Downstream Effects Growth_Factors Growth Factors/ Hormones PI3K_AKT PI3K/AKT Pathway Growth_Factors->PI3K_AKT activates SREBP1c SREBP-1c PI3K_AKT->SREBP1c activates FASN Fatty Acid Synthase (FASN) SREBP1c->FASN upregulates transcription AcetylCoA Acetyl-CoA AcetylCoA->FASN MalonylCoA Malonyl-CoA MalonylCoA->FASN Palmitate Palmitate FASN->Palmitate synthesizes Cell_Growth Tumor Cell Growth & Proliferation Apoptosis Apoptosis FASN->Apoptosis inhibition leads to Membrane_Synthesis Membrane Synthesis & Signaling Lipids Palmitate->Membrane_Synthesis Protein_Palmitoylation Protein Palmitoylation Palmitate->Protein_Palmitoylation Membrane_Synthesis->Cell_Growth Protein_Palmitoylation->Cell_Growth Fluorinated_Phenylpropynoic_Acid Fluorinated Phenylpropynoic Acids Fluorinated_Phenylpropynoic_Acid->FASN inhibits

Caption: Proposed mechanism of action for fluorinated phenylpropynoic acids as FASN inhibitors.

G protein-coupled receptor 120 (GPR120)

GPR120, also known as Free Fatty Acid Receptor 4 (FFAR4), is a receptor for long-chain fatty acids that plays a role in metabolism and inflammation.[2][16] Activation of GPR120 has anti-inflammatory effects and improves insulin sensitivity, making it a target for the treatment of metabolic diseases.[2][17]

GPR120_Signaling Fluorinated_Phenylpropynoic_Acid Fluorinated Phenylpropynoic Acids GPR120 GPR120 (FFAR4) Fluorinated_Phenylpropynoic_Acid->GPR120 activates Beta_Arrestin2 β-Arrestin 2 GPR120->Beta_Arrestin2 recruits Gq11 Gq/11 GPR120->Gq11 activates TAB1 TAB1 Beta_Arrestin2->TAB1 interacts with TAK1 TAK1 TAB1->TAK1 inhibits NFkB_JNK NF-κB / JNK Pathways TAK1->NFkB_JNK activates Inflammation Inflammation NFkB_JNK->Inflammation promotes PLC PLC Gq11->PLC activates IP3_DAG IP3 / DAG PLC->IP3_DAG produces Ca2 [Ca2+]i IP3_DAG->Ca2 increases Insulin_Secretion Insulin Secretion Ca2->Insulin_Secretion stimulates

Caption: GPR120 signaling pathway potentially modulated by fluorinated phenylpropynoic acids.

Experimental Protocols

General Synthesis of Phenylpropynoic Acids

The synthesis of phenylpropynoic acids can be achieved through various methods. A common approach involves the reaction of a terminal alkyne with a suitable electrophile. For substituted phenylpropynoic acids, a typical synthetic route is the Sonogashira coupling of a protected propiolic acid with a substituted aryl halide, followed by deprotection.

Step-by-step methodology for the synthesis of a substituted phenylpropynoic acid:

  • Protection of Propiolic Acid: React propiolic acid with a suitable protecting group, such as a silyl group (e.g., trimethylsilyl), to protect the acidic proton of the alkyne.

  • Sonogashira Coupling: In a reaction vessel under an inert atmosphere, combine the protected propiolic acid, the desired substituted aryl halide (e.g., a fluorinated phenyl bromide), a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine) in a suitable solvent (e.g., THF).

  • Reaction Monitoring: Heat the reaction mixture and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Once the reaction is complete, perform an aqueous work-up to remove the catalysts and salts. Purify the resulting protected phenylpropynoic acid derivative by column chromatography.

  • Deprotection: Remove the protecting group from the alkyne using appropriate conditions (e.g., a fluoride source like TBAF for a silyl group) to yield the final substituted phenylpropynoic acid.

  • Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Enzyme Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of fluorinated phenylpropynoic acids against a target enzyme (e.g., FASN or COX). Specific conditions such as buffer composition, substrate concentration, and detection method will need to be optimized for the particular enzyme.[18][19][20]

Step-by-step methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the purified target enzyme in a suitable buffer.

    • Prepare a stock solution of the substrate for the enzyme.

    • Prepare serial dilutions of the fluorinated phenylpropynoic acid derivatives (and non-fluorinated controls) in a suitable solvent (e.g., DMSO).

  • Assay Setup:

    • In a 96-well microplate, add the enzyme solution to each well.

    • Add the test compounds at various concentrations to the wells. Include wells with a known inhibitor as a positive control and wells with solvent only as a negative control.

    • Pre-incubate the enzyme with the inhibitors for a defined period at a specific temperature to allow for binding.

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding the substrate to all wells.

  • Detection and Measurement:

    • Measure the enzyme activity by monitoring the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., spectrophotometry, fluorometry, or luminometry).

  • Data Analysis:

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Determine the percentage of inhibition relative to the negative control.

    • Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable model (e.g., a four-parameter logistic equation) to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

experimental_workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation Design Design of Fluorinated Phenylpropynoic Acids Synthesis Synthesis & Purification Design->Synthesis Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Enzyme_Assay Enzyme Inhibition Assay (e.g., FASN, COX) Characterization->Enzyme_Assay Cell_Assay Cell-Based Assays (e.g., Cytotoxicity, Proliferation) Enzyme_Assay->Cell_Assay SAR_Analysis Structure-Activity Relationship Analysis Cell_Assay->SAR_Analysis

Caption: General workflow for the development and evaluation of novel fluorinated compounds.

Conclusion and Future Directions

The strategic incorporation of fluorine into the phenylpropynoic acid scaffold holds significant promise for the development of novel therapeutic agents. While direct SAR data for this specific class is emerging, analysis of structurally related phenylpropanoic and cinnamic acids provides a strong rationale for further investigation. The electronic-withdrawing nature of fluorine can enhance interactions with biological targets and improve metabolic stability. The triple bond of the propynoic acid moiety offers a rigid scaffold that can be exploited for specific binding interactions, although its impact on activity is target-dependent.

Future research should focus on the systematic synthesis and biological evaluation of a library of fluorinated phenylpropynoic acids with varying fluorine substitution patterns on the phenyl ring. This will enable the establishment of a definitive SAR and the identification of lead compounds with optimized potency and selectivity for targets such as FASN and GPR120. Such studies will undoubtedly contribute to the development of new and effective treatments for a range of diseases, including cancer and metabolic disorders.

References

  • PUNET KUMAR, SANGAM, VIDHAN CHAND. BALA, SAURABH NIMESH, & AVINASH BAJPAI. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. IJPPR.Human, 17(4), 540-555. [Link]

  • Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. ResearchGate. [Link]

  • Oh, D. Y., & Walenta, E. (2014). Schematic overview of the GPR120-β-arrestin-2 signaling pathway mediating anti-inflammatory effects. ResearchGate. [Link]

  • Menendez, J. A., & Lupu, R. (2017). Fatty Acid Synthase: An Emerging Target in Cancer. MDPI. [Link]

  • Kumar, P., et al. (2020). A BRIEF REVIEW ON RECENT ADVANCEMENTS AND BIOLOGICAL ACTIVITIES OF ARYL PROPIONIC ACID DERIVATIVES. International Journal of Pharmaceutical Sciences and Research, 11(9), 4180-88. [Link]

  • Pinto, A., & FASN, et al. (2016). Fatty acid synthase (FASN) signalome: A molecular guide for precision oncology. PubMed Central. [Link]

  • Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. PubMed. [Link]

  • Neelam, Khatkar, A., & Sharma, K. K. (2020). Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries. PubMed. [Link]

  • Mashima, T., et al. (2009). Biochemistry, molecular biology, and pharmacology of fatty acid synthase, an emerging therapeutic target and diagnosis/prognosis marker. PubMed Central. [Link]

  • Gençer, H. K., et al. (2018). Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. PubMed. [Link]

  • Oh, D. Y., & Walenta, E. (2016). Schematic diagram of dual agonism of GPR120 and PPARγ to improve insulin resistance. ResearchGate. [Link]

  • Mphahlele, M. J., et al. (2021). Cinnamic Acid Derivatives and Their Biological Efficacy. MDPI. [Link]

  • Wikipedia. (n.d.). Fatty acid synthase. Wikipedia. [Link]

  • Mogilnicka, E., et al. (2020). Potential Therapeutic Exploitation of G Protein-Coupled Receptor 120 (GPR120/FFAR4) Signaling in Obesity-Related Metabolic Disorders. MDPI. [Link]

  • Gençer, H. K., et al. (2018). Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. ResearchGate. [Link]

  • Chainoglou, E., et al. (2019). Synthesis pathway of cinnamic acid, phenylpropionic acid, sorbic acid and hexanoic acid derivatives. ResearchGate. [Link]

  • Song, T., et al. (2017). GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue. PubMed Central. [Link]

  • Williams, L., et al. (2021). Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. La Trobe University. [Link]

  • Song, T., et al. (2017). schematic diagram of the role of GPR120 activation in adipose tissues related to the metabolic homeostasis. ResearchGate. [Link]

  • PrepChem. (n.d.). Synthesis of 2-phenylpropionic acid. PrepChem.com. [Link]

  • Mphahlele, M. J., et al. (2021). Cinnamic Acid Derivatives and Their Biological Efficacy. PubMed Central. [Link]

  • Khan, F., et al. (2022). Enzyme assay techniques and protocols. ResearchGate. [Link]

  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. NCBI Bookshelf. [Link]

  • Macías, F. A., et al. (2023). Structure-Activity Relationship (SAR) Study of trans-Cinnamic Acid and Derivatives on the Parasitic Weed Cuscuta campestris. PubMed. [Link]

  • Macías, F. A., et al. (2023). Structure-Activity Relationship (SAR) Study of trans-Cinnamic Acid and Derivatives on the Parasitic Weed Cuscuta campestris. MDPI. [Link]

  • Pizer, E. S., et al. (2000). Pharmacological inhibitors of mammalian fatty acid synthase suppress DNA replication and induce apoptosis in tumor cell lines. PubMed. [Link]

  • Menendez, J. A., & Lupu, R. (2004). Pharmacological inhibitors of Fatty Acid Synthase (FASN)--catalyzed endogenous fatty acid biogenesis: a new family of anti-cancer agents? PubMed. [Link]

  • PrepChem. (n.d.). Preparation of 2,3-dibromo-3-phenylpropanoic acid. PrepChem.com. [Link]

  • den Hartigh, L. J., et al. (2021). Inhibition of fatty acid synthesis induces differentiation and reduces tumor burden in childhood neuroblastoma. PubMed. [Link]

  • Schmid, B., et al. (2005). Inhibition of fatty acid synthase prevents preadipocyte differentiation. PubMed. [Link]

  • da Silva, A. C., et al. (2021). Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review. ResearchGate. [Link]

  • Schmid, B., et al. (2005). Inhibition of fatty acid Synthase prevents preadipocyte differentiation. ResearchGate. [Link]

  • de Oliveira, A. C., et al. (2020). Structure–activity relationship (SAR) of cinnamic acid derivatives for larvicidal activity. ResearchGate. [Link]

  • Li, Y., et al. (2025). Recent progress in chemistry and bioactivity of novel enzyme inhibitors from natural products: A comprehensive review. PubMed. [Link]

  • Szardenings, A. K., et al. (1998). Rational design and combinatorial evaluation of enzyme inhibitor scaffolds: identification of novel inhibitors of matrix metalloproteinases. PubMed. [Link]

Sources

A Comparative Guide to the Synthetic Validation of 3-(2,4-Difluorophenyl)prop-2-ynoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. This guide provides an in-depth technical analysis and validation of a synthetic route to 3-(2,4-difluorophenyl)prop-2-ynoic acid, a valuable building block in the synthesis of various pharmacologically active compounds. We will delve into the mechanistic rationale behind the chosen synthetic strategy, provide a detailed experimental protocol for a validated Sonogashira coupling reaction, and compare this route with viable alternatives.

Introduction: The Significance of this compound

This compound is an important intermediate in organic synthesis. The presence of the difluorophenyl group can enhance the metabolic stability and binding affinity of drug candidates. The propiolic acid moiety provides a versatile handle for further chemical transformations, making this molecule a valuable precursor for the synthesis of a wide range of complex organic molecules, including potential kinase inhibitors and other therapeutic agents. Given its utility, the development of a robust and scalable synthetic route is of significant interest.

Primary Validated Synthetic Route: Sonogashira Coupling

The Sonogashira cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[1] For the synthesis of this compound, the Sonogashira coupling of a 2,4-difluorophenyl halide with propiolic acid presents a direct and efficient approach.

Mechanistic Rationale

The catalytic cycle of the Sonogashira coupling involves two interconnected cycles: a palladium cycle and a copper cycle.

  • Palladium Cycle: The cycle begins with the oxidative addition of the aryl halide (e.g., 2,4-difluoroiodobenzene) to a Pd(0) complex to form a Pd(II) species.

  • Copper Cycle: Concurrently, the terminal alkyne (propiolic acid) reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide.

  • Transmetalation: The copper acetylide then undergoes transmetalation with the Pd(II) complex, transferring the alkynyl group to the palladium center.

  • Reductive Elimination: Finally, reductive elimination from the palladium complex yields the desired product, this compound, and regenerates the Pd(0) catalyst.

The choice of an aryl iodide as the starting material is preferred due to its higher reactivity in the oxidative addition step compared to bromides or chlorides.[1]

Caption: Workflow for the Sonogashira Coupling Synthesis.

Detailed Experimental Protocol

This protocol is adapted from established Sonogashira coupling procedures.

Materials:

  • 1-Iodo-2,4-difluorobenzene (1.0 equiv)

  • Propiolic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv)

  • Copper(I) iodide (CuI) (0.1 equiv)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 1-iodo-2,4-difluorobenzene, Pd(PPh₃)₄, and CuI.

  • Add anhydrous THF (or DMF) to dissolve the solids.

  • Add triethylamine to the reaction mixture.

  • Finally, add propiolic acid dropwise to the stirred solution at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the catalyst residues.

  • Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

Product Validation Data

The identity and purity of the synthesized this compound (CAS: 873075-53-7, Molecular Formula: C₉H₄F₂O₂, Molecular Weight: 182.13 g/mol ) should be confirmed by spectroscopic methods.[2]

Spectroscopic Data Expected Characteristics
¹H NMR Aromatic protons in the 2,4-difluorophenyl region, and a singlet for the carboxylic acid proton.
¹³C NMR Signals corresponding to the aromatic carbons (with C-F couplings), the acetylenic carbons, and the carboxylic acid carbon.
IR (Infrared) Characteristic absorptions for the C≡C triple bond, the C=O of the carboxylic acid, and the O-H stretch.
Mass Spec (MS) A molecular ion peak corresponding to the calculated molecular weight.

Comparison with Alternative Synthetic Routes

While the Sonogashira coupling is a highly effective method, other synthetic strategies can also be considered. The choice of the optimal route often depends on factors such as the availability of starting materials, scalability, and cost.

Carboxylation of 2,4-Difluorophenylacetylene

This two-step approach involves the initial synthesis of 2,4-difluorophenylacetylene, followed by its carboxylation.

  • Step 1: Synthesis of 2,4-Difluorophenylacetylene: This can be achieved via a Sonogashira coupling of 2,4-difluorohalobenzene with a protected acetylene, such as trimethylsilylacetylene, followed by deprotection.

  • Step 2: Carboxylation: The resulting terminal alkyne can be carboxylated using a strong base (like n-butyllithium or a Grignard reagent) to form the corresponding acetylide, which is then quenched with carbon dioxide (dry ice).

Advantages: This route can be advantageous if 2,4-difluorophenylacetylene is readily available or if the direct coupling with propiolic acid proves to be low-yielding for a specific substrate.

Disadvantages: This is a two-step process, which may result in a lower overall yield compared to a one-pot Sonogashira coupling. The use of organometallic reagents like n-butyllithium requires strictly anhydrous conditions and careful handling.

Caption: Carboxylation of 2,4-Difluorophenylacetylene Route.

Comparative Analysis
FeatureSonogashira CouplingCarboxylation of Arylacetylene
Number of Steps 1 (One-pot)2
Reagent Handling Standard air-sensitive techniques for catalystsRequires handling of highly reactive organometallic reagents
Atom Economy Generally goodCan be lower due to the use of protecting groups
Scalability Well-established for large-scale synthesisCan be challenging due to the handling of organolithium reagents at scale
Versatility Broad substrate scopeDependent on the successful synthesis of the terminal alkyne

Conclusion: A Validated and Robust Synthetic Approach

The Sonogashira coupling of 2,4-difluoroiodobenzene with propiolic acid stands out as a highly efficient and reliable method for the synthesis of this compound. Its operational simplicity, mild reaction conditions, and high yields make it an attractive choice for both laboratory-scale synthesis and potential scale-up. While the carboxylation of 2,4-difluorophenylacetylene offers a viable alternative, the one-pot nature of the Sonogashira coupling generally provides a more streamlined and efficient process. The validation of the final product through comprehensive spectroscopic analysis is a critical step to ensure the quality and purity of this important synthetic intermediate, paving the way for its successful application in the development of novel chemical entities.

References

Sources

A Comparative Analysis of 3-(2,4-Difluorophenyl)prop-2-ynoic Acid and its Saturated Analogue: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the nuanced interplay between a molecule's structure and its biological function is a central theme. The strategic introduction or removal of specific functional groups can dramatically alter a compound's physicochemical properties, metabolic stability, and target engagement. This guide provides a comprehensive comparative analysis of 3-(2,4-Difluorophenyl)prop-2-ynoic acid, an unsaturated carboxylic acid featuring a rigid alkyne linker, and its saturated counterpart, 3-(2,4-Difluorophenyl)propanoic acid.

This analysis is structured to provide researchers, scientists, and drug development professionals with a robust framework for evaluating such structural analogues. We will delve into their synthesis, comparative physicochemical properties, potential biological activities, and metabolic stability, supported by detailed experimental protocols. The causality behind each experimental choice is elucidated to provide a deeper understanding of the drug discovery process.

Chemical Structures at a Glance

The core difference between the two molecules under investigation is the presence of a carbon-carbon triple bond (an alkyne) in this compound, which is absent in its saturated analogue, 3-(2,4-Difluorophenyl)propanoic acid. This seemingly subtle change imposes significant structural and electronic differences, which are expected to manifest in their chemical and biological behavior.

  • This compound: Characterized by a linear and rigid propargyllic acid moiety. The sp-hybridized carbons of the alkyne create a region of high electron density.

  • 3-(2,4-Difluorophenyl)propanoic acid: Features a flexible three-carbon aliphatic chain, allowing for free rotation around the carbon-carbon single bonds.

Synthesis and Characterization: A Strategic Approach

The synthesis of these two compounds would be designed to be efficient and allow for potential future derivatization.

Synthesis of this compound

A plausible and efficient route to this unsaturated acid is the Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2][3][4]

Hypothetical Protocol:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1-ethynyl-2,4-difluorobenzene (1.0 eq), propiolic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.05 eq), and a copper(I) co-catalyst like CuI (0.1 eq).

  • Solvent and Base: Dissolve the reactants in a suitable solvent system, such as a mixture of anhydrous tetrahydrofuran (THF) and triethylamine (Et₃N). The triethylamine also serves as the base to deprotonate the terminal alkyne.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product would then be purified by column chromatography on silica gel to yield the desired this compound.

Synthesis of 3-(2,4-Difluorophenyl)propanoic Acid

The saturated analogue can be readily synthesized by the catalytic hydrogenation of the corresponding ynoic acid. This method is highly efficient and typically proceeds with high yields.

Hypothetical Protocol:

  • Reaction Setup: In a high-pressure reaction vessel (e.g., a Parr shaker), dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

  • Catalyst: Add a catalytic amount of palladium on carbon (10% Pd/C, ~1-5 mol%).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 50-100 psi) and shake or stir the mixture at room temperature for 4-12 hours.

  • Work-up and Purification: Monitor the reaction by TLC or LC-MS until the starting material is consumed. Once complete, carefully vent the hydrogen gas and filter the reaction mixture through a pad of Celite to remove the palladium catalyst. The filtrate is then concentrated under reduced pressure to yield the crude 3-(2,4-Difluorophenyl)propanoic acid, which can be further purified by recrystallization if necessary.

Physicochemical Properties: A Comparative Analysis

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).

PropertyThis compound3-(2,4-Difluorophenyl)propanoic acidRationale for Expected Differences
Molecular Weight ( g/mol ) 182.13186.16[5]The addition of four hydrogen atoms during saturation increases the molecular weight.
Melting Point (°C) Not Available104-108[5]The rigid, planar structure of the ynoic acid may allow for more efficient crystal packing, potentially leading to a higher melting point compared to its more flexible saturated counterpart.
Aqueous Solubility Not AvailableNot AvailableThe more polarizable alkyne may have slightly different interactions with water compared to the nonpolar alkane chain. Experimental determination is crucial.
LogP (Lipophilicity) Not AvailableNot AvailableThe rigid alkyne may lead to a slightly different lipophilicity profile compared to the flexible alkyl chain. Calculated LogP values can provide an initial estimate.[6]
pKa Not AvailableNot AvailableThe electron-withdrawing nature of the alkyne is expected to increase the acidity of the carboxylic acid, resulting in a lower pKa compared to the propanoic acid derivative.[7]
Experimental Protocols for Physicochemical Property Determination

The shake-flask method is the gold standard for experimentally determining the partition coefficient (LogP) of a compound between n-octanol and water.

  • Preparation of Phases: Prepare n-octanol saturated with water and water saturated with n-octanol by vigorously mixing equal volumes of the two solvents and allowing them to separate.

  • Sample Preparation: Prepare a stock solution of the test compound in the aqueous phase.

  • Partitioning: Add a known volume of the stock solution to a known volume of the n-octanol phase in a separatory funnel.

  • Equilibration: Shake the funnel for a set period (e.g., 1 hour) to allow for partitioning equilibrium to be reached.

  • Phase Separation: Allow the two phases to separate completely.

  • Quantification: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

  • Calculation: The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Potentiometric titration is a precise method for determining the pKa of an ionizable compound.

  • Sample Preparation: Dissolve a known amount of the carboxylic acid in a known volume of deionized water.

  • Titration Setup: Place the solution in a beaker with a calibrated pH electrode and a magnetic stirrer.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

  • Data Collection: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which is the point where half of the acid has been neutralized.

Biological Evaluation: A Comparative Perspective

Based on the presence of the aryl propionic acid scaffold, a known pharmacophore in non-steroidal anti-inflammatory drugs (NSAIDs), and the potential for the carboxylic acid to act as a zinc-binding group, a plausible biological target for these compounds is Matrix Metalloproteinase-13 (MMP-13).[8][9][10][11][12][13][14][15][][17][18][19] MMP-13 is a key enzyme involved in the degradation of type II collagen in osteoarthritis. Furthermore, a general assessment of cytotoxicity is crucial for any potential therapeutic agent.

Biological ActivityThis compound3-(2,4-Difluorophenyl)propanoic acidRationale for Expected Differences
MMP-13 Inhibition (IC₅₀) Not AvailableNot AvailableThe rigid conformation of the ynoic acid may lead to a more defined binding mode within the enzyme's active site, potentially resulting in higher potency. Conversely, the flexibility of the propanoic acid may allow for more adaptable binding.
Cytotoxicity (A549 Lung Cancer Cells, IC₅₀) Not AvailableNot AvailableThe electrophilic nature of the alkyne in the ynoic acid could potentially react with cellular nucleophiles, leading to higher cytotoxicity compared to the inert alkane chain of the propanoic acid.[3][20][21][22][23][24][25][26]
Cytotoxicity (MCF-7 Breast Cancer Cells, IC₅₀) Not AvailableNot AvailableSimilar to the A549 cell line, differences in reactivity and cellular uptake between the two compounds could lead to differential cytotoxicity.[3][20][21][27]
Experimental Protocols for Biological Evaluation

This assay measures the ability of a compound to inhibit the enzymatic activity of MMP-13.

MMP13_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Prepare Assay Buffer, MMP-13 Enzyme, Fluorogenic Substrate, and Test Compounds plate_setup Add Buffer, Test Compound (or DMSO control), and MMP-13 Enzyme to 96-well plate reagent_prep->plate_setup Dispense pre_incubation Pre-incubate to allow inhibitor-enzyme interaction plate_setup->pre_incubation Incubate reaction_start Initiate reaction by adding Fluorogenic Substrate pre_incubation->reaction_start Add Substrate measurement Measure fluorescence intensity over time reaction_start->measurement Read Plate rate_calc Calculate reaction rates from fluorescence data measurement->rate_calc Kinetic Data inhibition_calc Determine % Inhibition relative to DMSO control rate_calc->inhibition_calc ic50_calc Plot % Inhibition vs. Compound Concentration to calculate IC₅₀ inhibition_calc->ic50_calc

Caption: Workflow for MMP-13 Inhibition Assay.

  • Reagent Preparation: Prepare assay buffer (e.g., Tris-HCl with CaCl₂, ZnCl₂, and Brij-35), a stock solution of recombinant human MMP-13, a fluorogenic MMP-13 substrate, and serial dilutions of the test compounds in DMSO.

  • Assay Plate Setup: In a 96-well microplate, add assay buffer, the test compound (or DMSO for control wells), and the MMP-13 enzyme solution.

  • Pre-incubation: Incubate the plate at 37°C for a short period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the fluorogenic substrate to all wells to start the enzymatic reaction.

  • Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity over time using a microplate reader.

  • Data Analysis: Calculate the initial reaction rates. Determine the percentage of inhibition for each concentration of the test compound relative to the DMSO control. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

MTT_Assay_Workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay_execution MTT Assay cluster_data_analysis Data Analysis cell_seeding Seed A549 or MCF-7 cells in a 96-well plate cell_adhesion Incubate for 24h to allow cell attachment cell_seeding->cell_adhesion compound_addition Treat cells with serial dilutions of test compounds cell_adhesion->compound_addition incubation Incubate for 48-72h compound_addition->incubation mtt_addition Add MTT reagent to each well incubation->mtt_addition formazan_formation Incubate for 2-4h for formazan crystal formation mtt_addition->formazan_formation solubilization Add solubilization solution (e.g., DMSO) formazan_formation->solubilization absorbance_reading Read absorbance at 570 nm solubilization->absorbance_reading viability_calc Calculate % Cell Viability relative to vehicle control absorbance_reading->viability_calc ic50_determination Plot % Viability vs. Compound Concentration to determine IC₅₀ viability_calc->ic50_determination

Caption: Workflow for MTT Cytotoxicity Assay.

  • Cell Seeding: Seed human cancer cells (e.g., A549 or MCF-7) into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percent viability versus the logarithm of the compound concentration and determine the IC₅₀ value.

Pharmacokinetic Profile: In Vitro Metabolic Stability

The metabolic stability of a compound is a critical parameter that influences its half-life and oral bioavailability. An in vitro assay using liver microsomes provides an early indication of a compound's susceptibility to metabolism by cytochrome P450 enzymes.[1][4][8][9][28]

Metabolic Stability ParameterThis compound3-(2,4-Difluorophenyl)propanoic acidRationale for Expected Differences
In Vitro Half-life (t₁/₂, min) Not AvailableNot AvailableThe alkyne moiety in the ynoic acid may be susceptible to specific metabolic pathways, such as hydration or oxidation, potentially leading to a shorter half-life compared to the more metabolically robust alkane chain. The difluorophenyl group is generally included to block metabolism at those positions.[29][30][21][22]
Intrinsic Clearance (CLᵢₙₜ, µL/min/mg protein) Not AvailableNot AvailableA shorter half-life would correspond to a higher intrinsic clearance, indicating more rapid metabolism.
In Vitro Metabolic Stability Assay Protocol (Liver Microsomes)[2][5][19][20][43]

Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis reagent_prep Prepare Buffer, Liver Microsomes, NADPH regenerating system, and Test Compounds pre_warm Pre-warm microsomes and test compounds at 37°C reagent_prep->pre_warm reaction_start Initiate reaction by adding NADPH regenerating system pre_warm->reaction_start time_points Aliquots taken at various time points (0, 5, 15, 30, 60 min) reaction_start->time_points reaction_stop Quench reaction with cold acetonitrile containing an internal standard time_points->reaction_stop centrifugation Centrifuge to precipitate proteins reaction_stop->centrifugation lcms_analysis Analyze supernatant by LC-MS/MS to quantify remaining parent compound centrifugation->lcms_analysis data_processing Plot % remaining compound vs. time lcms_analysis->data_processing parameter_calc Calculate half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) data_processing->parameter_calc

Caption: Workflow for In Vitro Metabolic Stability Assay.

  • Reagent Preparation: Prepare a phosphate buffer (pH 7.4), a suspension of pooled human liver microsomes, an NADPH regenerating system, and a solution of the test compound.

  • Incubation: In a microcentrifuge tube, pre-warm the buffer, microsomes, and test compound at 37°C.

  • Reaction Initiation: Start the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and quench it with a cold solution of acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the quenched samples to precipitate the microsomal proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression of this plot is the elimination rate constant, from which the half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) can be calculated.

Summary and Future Directions

This guide has outlined a comprehensive strategy for the comparative analysis of this compound and its saturated analogue, 3-(2,4-Difluorophenyl)propanoic acid. By systematically evaluating their synthesis, physicochemical properties, biological activity, and metabolic stability, researchers can gain a deep understanding of how the introduction of an alkyne moiety influences the drug-like properties of a molecule.

The provided protocols serve as a robust starting point for such an investigation. While specific experimental data for these two compounds is not currently available in the public domain, the principles and methodologies described herein are universally applicable in drug discovery. The expected differences, rooted in the fundamental principles of medicinal chemistry, provide a framework for hypothesis generation and data interpretation.

Future studies should focus on the execution of these experiments to generate the much-needed empirical data. Should either compound show promising activity and a favorable ADME profile, further optimization of the scaffold could be undertaken to enhance potency, selectivity, and pharmacokinetic properties, ultimately leading to the identification of novel therapeutic candidates.

References

  • Mercell. (n.d.). Metabolic stability in liver microsomes. Retrieved from [Link]

  • Chondrex, Inc. (2024). MMP-13 Inhibitor Assay Kit. Retrieved from [Link]

  • Differential Cytotoxicity and Inhibition of Proliferation in A549 and MCF-7 Cell Lines. (n.d.). Retrieved from [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Retrieved from [Link]

  • MTTlab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. Retrieved from [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • BioIVT. (n.d.). Metabolic Stability Assay Services. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • High throughput screening of potentially selective MMP-13 exosite inhibitors utilizing a triple-helical FRET substrate. (n.d.). Retrieved from [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. (n.d.). Retrieved from [Link]

  • Design and Synthesis of Water-Soluble and Potent MMP-13 Inhibitors with Activity in Human Osteosarcoma Cells. (n.d.). Retrieved from [Link]

  • Matrix Metalloproteinase 13 Inhibitors for Modulation of Osteoclastogenesis: Enhancement of Solubility and Stability. (n.d.). Retrieved from [Link]

  • protocols.io. (2024). LogP / LogD shake-flask method. Retrieved from [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

  • Identification of Novel, Exosite-Binding Matrix Metalloproteinase-13 Inhibitor Scaffolds. (n.d.). Retrieved from [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. (2025). Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • LogP / LogD shake-flask method v1. (n.d.). Retrieved from [Link]

  • Overview of MMP-13 as a Promising Target for the Treatment of Osteoarthritis. (n.d.). Retrieved from [Link]

  • Log P values determined via shake flask method and subsequent AAS... (n.d.). Retrieved from [Link]

  • Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. (n.d.). Retrieved from [Link]

  • Cytotoxicity-IC50 of A549 and MCF-7 cell lines treated with SFB-NPs.... (n.d.). Retrieved from [Link]

  • Development of a selective matrix metalloproteinase 13 (MMP-13) inhibitor for the treatment of Osteoarthritis. (n.d.). Retrieved from [Link]

  • In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative. (2025). Retrieved from [Link]

  • REPORT Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. (n.d.). Retrieved from [Link]

  • The Connection between the Toxicity of Anthracyclines and Their Ability to Modulate the P-Glycoprotein-Mediated Transport in A549, HepG2, and MCF-7 Cells. (n.d.). Retrieved from [Link]

  • Effect of the oral application of a highly selective MMP-13 inhibitor in three different animal models of rheumatoid arthritis. (n.d.). Retrieved from [Link]

  • pKa Values from Potentiometric Titrations in 20% AN Medium (Unless Otherwise Stated). (n.d.). Retrieved from [Link]

  • Potentiometric determination of acid dissociation constants (pKa) for human and veterinary antibiotics. (n.d.). Retrieved from [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. (n.d.). Retrieved from [Link]

  • Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives. (n.d.). Retrieved from [Link]

  • Antitumor Activity against A549 Cancer Cells of Three Novel Complexes Supported by Coating with Silver Nanoparticles. (2022). Retrieved from [Link]

  • In vitro MMP-13 Inhibitory Activity and Calculated LogP Values of Compounds 1-9. (n.d.). Retrieved from [Link]

  • Human Lung Cancer (A549) Cell Line Cytotoxicity and Anti-Leishmania major Activity of Carissa macrocarpa Leaves. (2022). Retrieved from [Link]

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). Retrieved from [Link]

  • Cytotoxicity against A549 Human Lung Cancer Cell Line via the Mitochondrial Membrane Potential and Nuclear Condensation Effects of Nepeta paulsenii Briq., a Perennial Herb. (n.d.). Retrieved from [Link]

Sources

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Assessment of Synthesized 3-(2,4-Difluorophenyl)prop-2-ynoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Drug Development

3-(2,4-Difluorophenyl)prop-2-ynoic acid is a valuable building block in medicinal chemistry, often utilized in the synthesis of complex pharmaceutical agents. Its precise structure, featuring a difluorinated aromatic ring coupled to a propiolic acid moiety, makes it a versatile synthon. The most common synthetic route to this and similar structures is the Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[1][2] While highly efficient, this reaction can generate a profile of impurities, including unreacted starting materials, homocoupled byproducts, and catalyst residues, which can impact the safety, efficacy, and stability of a final drug product.[3]

Therefore, a robust, selective, and validated analytical method is not merely a quality control checkpoint but a cornerstone of the drug development process. High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy.[4] This guide provides an in-depth comparison of reversed-phase HPLC (RP-HPLC) methods for assessing the purity of this compound, explaining the scientific rationale behind methodological choices and grounding them in established validation principles as mandated by regulatory bodies like the International Council for Harmonisation (ICH).[5][6][7]

Understanding Potential Impurities from Synthesis

A well-designed analytical method must be capable of separating the main compound from its potential process-related impurities. In a typical Sonogashira coupling synthesis of the target molecule, the primary impurities to consider are:

  • Starting Materials: 1-Iodo-2,4-difluorobenzene (or the corresponding bromide) and Propiolic Acid.

  • Homocoupling Product: Hay or Glaser coupling of propiolic acid can lead to the formation of hexa-2,4-diynedioic acid.

  • Other Related Substances: Decarboxylation products or byproducts from side reactions.

The following diagram illustrates this synthetic pathway and the origin of key impurities that the HPLC method must resolve.

G cluster_reactants Starting Materials cluster_catalyst Catalytic System A 1-Iodo-2,4-difluorobenzene Product This compound (Target Analyte) A->Product Impurity1 Unreacted Starting Materials A->Impurity1 B Propiolic Acid B->Product B->Impurity1 Impurity2 Propiolic Acid Dimer (Homocoupling Product) B->Impurity2 Glaser-Hay Homocoupling Catalyst Pd Catalyst (e.g., Pd(PPh3)2Cl2) Cu(I) Co-catalyst (e.g., CuI) Amine Base Catalyst->Product Sonogashira Coupling HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing SamplePrep Sample & Standard Preparation (Dissolution in Diluent) Injection Inject Sample into HPLC System SamplePrep->Injection MobilePhasePrep Mobile Phase Preparation (Buffering, Filtering, Degassing) Separation Chromatographic Separation on Column MobilePhasePrep->Separation Injection->Separation Detection Detection using DAD/PDA Detector Separation->Detection Integration Peak Integration & Identification Detection->Integration Quantification Purity Calculation (% Area Normalization) Integration->Quantification Report Generate Report & Assess Peak Purity Quantification->Report

Sources

A Comparative Benchmarking Guide to the Synthetic Efficiency of 3-(2,4-Difluorophenyl)prop-2-ynoic Acid Production

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 3-(2,4-Difluorophenyl)prop-2-ynoic Acid in Modern Drug Discovery

This compound is a key building block in medicinal chemistry, primarily utilized in the synthesis of innovative therapeutic agents. Its rigid, linear structure and the presence of the electron-withdrawing difluorophenyl group make it a valuable scaffold for creating compounds with specific conformational constraints and enhanced metabolic stability. This propiolic acid derivative is particularly prominent in the development of kinase inhibitors and other targeted therapies. The efficiency and scalability of its synthesis are therefore critical considerations for researchers in the pharmaceutical industry.

This guide provides an in-depth comparison of the primary synthetic routes to this compound, offering a critical evaluation of their respective efficiencies. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols for analogous systems, and offer a comparative analysis of their yields, purity, and overall practicality for a research and development setting.

Core Synthetic Strategies: A Head-to-Head Comparison

The synthesis of this compound can be broadly approached via two distinct and competitive strategies: the traditional, well-established Sonogashira coupling followed by hydrolysis, and the more modern, atom-economical direct carboxylation of a terminal alkyne.

Method 1: The Sonogashira Coupling Approach

The Sonogashira coupling is a powerful and versatile cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] In the context of synthesizing our target molecule, this would involve the coupling of a protected or unprotected propiolic acid equivalent with a 2,4-difluoroaryl halide, followed by deprotection or hydrolysis. A common variation involves coupling a terminal alkyne with an aryl halide to form an arylacetylene, which is then carboxylated in a separate step.

Causality Behind Experimental Choices: The Sonogashira reaction is a robust and well-understood method, offering a high degree of predictability and compatibility with a wide range of functional groups.[2] The use of a palladium catalyst in conjunction with a copper(I) co-catalyst is standard, though copper-free variations exist to mitigate potential issues with homocoupling of the alkyne.[3][4] The choice of base is critical for the deprotonation of the terminal alkyne, with amines such as triethylamine or diisopropylamine being commonly employed.

Experimental Protocol: A Representative Sonogashira Coupling for Arylpropiolic Acid Synthesis (Analogous System)

This protocol is adapted from methodologies described for the synthesis of similar arylpropiolic acids, as a direct protocol for this compound was not available in the provided literature.

Step 1: Sonogashira Coupling of 1-Ethynyl-2,4-difluorobenzene with a Carboxyl Equivalent (Illustrative)

  • To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1-iodo-2,4-difluorobenzene (1.0 equiv.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2-5 mol%), and copper(I) iodide (1-3 mol%).

  • Add a suitable solvent, such as degassed tetrahydrofuran (THF) or dimethylformamide (DMF).

  • To the stirred mixture, add a solution of the terminal alkyne, in this case, a protected propiolic acid derivative or trimethylsilylacetylene (1.1-1.5 equiv.) and a base, typically triethylamine (2-3 equiv.).

  • The reaction mixture is typically stirred at room temperature or slightly elevated temperatures (e.g., 40-60 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) for the disappearance of the starting materials.

  • Upon completion, the reaction is quenched with an aqueous solution of ammonium chloride, and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel.

Step 2: Hydrolysis to the Carboxylic Acid

  • The product from Step 1 (the protected arylpropiolic acid) is dissolved in a suitable solvent system, such as a mixture of THF and water.

  • A base, such as lithium hydroxide or sodium hydroxide, is added, and the mixture is stirred at room temperature until the hydrolysis is complete (monitored by TLC).

  • The reaction mixture is then acidified with a dilute acid (e.g., 1 M HCl) to protonate the carboxylate.

  • The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed with brine, dried, and concentrated to afford the crude this compound.

  • Further purification can be achieved by recrystallization.

Method 2: Direct Carboxylation of 1-Ethynyl-2,4-difluorobenzene

A more contemporary and atom-economical approach to arylpropiolic acids is the direct carboxylation of the corresponding terminal alkyne with carbon dioxide (CO₂).[5][6] This method circumvents the need for a pre-functionalized three-carbon synthon and utilizes CO₂, an abundant and non-toxic C1 source.[7]

Causality Behind Experimental Choices: This reaction is typically mediated by a transition metal catalyst, with copper and silver complexes showing particular promise.[5] The choice of base is crucial for the deprotonation of the alkyne and for the subsequent carboxylation step. Strong bases such as cesium carbonate are often employed. The reaction conditions, including CO₂ pressure and temperature, are key parameters that need to be optimized for efficient conversion.

Experimental Protocol: Representative Direct Carboxylation of a Terminal Arylacetylene (Analogous System)

This protocol is based on general procedures for the direct carboxylation of terminal alkynes, as a specific protocol for 1-ethynyl-2,4-difluorobenzene was not detailed in the provided search results.

  • To a dry, high-pressure reaction vessel, add the terminal alkyne, 1-ethynyl-2,4-difluorobenzene (1.0 equiv.), a catalyst such as copper(I) iodide (5-10 mol%), and a base, for example, cesium carbonate (1.5-2.0 equiv.).

  • The vessel is sealed, and the atmosphere is replaced with carbon dioxide, typically at a pressure of 1-10 atm.

  • A suitable aprotic polar solvent, such as DMF or dimethyl sulfoxide (DMSO), is added.

  • The reaction mixture is heated to a temperature ranging from 60 to 120 °C and stirred vigorously for several hours until the starting material is consumed (monitored by HPLC or GC-MS).

  • After cooling to room temperature, the CO₂ pressure is carefully released.

  • The reaction mixture is diluted with water and acidified with a dilute acid (e.g., 1 M HCl).

  • The product is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography or recrystallization to yield this compound.

Comparative Analysis of Synthetic Efficiency

FeatureSonogashira Coupling RouteDirect Carboxylation Route
Number of Steps Typically 2-3 steps (coupling, deprotection/hydrolysis)1 step
Atom Economy Lower, due to the use of protecting groups and coupling reagents.Higher, as it directly incorporates CO₂.
Reagents Palladium and copper catalysts, phosphine ligands, organic base, aryl halide.Transition metal catalyst (Cu or Ag), strong inorganic base, CO₂.
Starting Materials 1-Iodo-2,4-difluorobenzene and a propiolic acid synthon.1-Ethynyl-2,4-difluorobenzene.[8]
Reaction Conditions Generally mild temperatures (rt to 60 °C), inert atmosphere.Elevated temperatures (60-120 °C) and CO₂ pressure may be required.
Yields (General) Often high for the coupling step, but overall yield can be lower due to multiple steps.Varies depending on catalyst and conditions, but can be high.
Purity & Byproducts Potential for homocoupling of the alkyne (Glaser coupling) and other coupling side products.Potential for decarboxylation of the product under harsh conditions.
Scalability Well-established and scalable, but can be costly due to palladium catalysts.Potentially more scalable and cost-effective due to the use of cheaper catalysts and CO₂.

Visualization of Synthetic Workflows

Sonogashira_Route A 1-Iodo-2,4-difluorobenzene C Sonogashira Coupling (Pd/Cu catalyst, Base) A->C B Protected Propiolic Acid B->C D Protected this compound C->D E Deprotection/ Hydrolysis D->E F This compound E->F

Caption: Workflow for the Sonogashira coupling route.

Direct_Carboxylation_Route A 1-Ethynyl-2,4-difluorobenzene C Direct Carboxylation (Cu or Ag catalyst, Base) A->C B CO₂ B->C D This compound C->D

Caption: Workflow for the direct carboxylation route.

Analytical Characterization and Quality Control

Ensuring the purity and identity of the final product is paramount in drug development. A combination of analytical techniques should be employed for the comprehensive characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for structural elucidation. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, with coupling patterns indicative of the 2,4-difluoro substitution. The carboxylic acid proton will appear as a broad singlet, typically downfield. The ¹³C NMR will show distinct signals for the acetylenic carbons and the aromatic carbons, with characteristic C-F couplings.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a robust method for assessing the purity of the final product and for monitoring the progress of the reaction.[9]

Illustrative HPLC Method:

  • Column: C18 stationary phase (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile).

  • Detection: UV detection at a wavelength where the aromatic system absorbs, typically around 254 nm.

  • Flow Rate: 1.0 mL/min.

  • Temperature: Ambient or controlled (e.g., 30 °C).

This method can effectively separate the desired product from starting materials and potential impurities.

Conclusion and Future Outlook

Both the Sonogashira coupling and direct carboxylation routes offer viable pathways for the synthesis of this compound. The choice between these methods will largely depend on the specific requirements of the research setting.

The Sonogashira coupling is a reliable and well-documented method, making it a good choice for smaller-scale synthesis where predictability is key. However, its multi-step nature and lower atom economy may be drawbacks for larger-scale production.

The direct carboxylation method represents a more modern, greener, and potentially more cost-effective alternative.[6] Its single-step nature and the use of CO₂ as a C1 feedstock are highly advantageous. As research into catalysts and reaction conditions for direct carboxylation continues, this method is likely to become the preferred route for the synthesis of arylpropiolic acids, including this compound, particularly in an industrial setting.

Further optimization of the direct carboxylation reaction for fluorinated aryl acetylenes will be a key area of future research, aiming to achieve high yields and selectivity under milder conditions.

References

  • CN101591232A - The preparation method of 3-(3-halogenophenyl) propionic acid.
  • Recent Advances in Catalyst Design for Carboxylation Using CO2 as the C1 Feedstock. MDPI.
  • (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses.
  • Direct Carboxylation of Aryl Tosylates by CO2 Catalyzed by In situ-Gener
  • Recent Advances in Catalyst Design for Carboxylation Using CO2 as the C1 Feedstock.
  • Decarbonylative Sonogashira Cross-Coupling: Fruitful Marriage of Alkynes with Carboxylic Acid Electrophiles. The Royal Society of Chemistry.
  • One-Pot Synthesis of Diarylalkynes Using Palladium-Catalyzed Sonogashira Reaction and Decarboxylative Coupling of sp Carbon and sp2 Carbon.
  • ChemInform Abstract: Palladium-Catalyzed Sonogashira Reaction for the Synthesis of Arylalkynecarboxylic Acids from Aryl Bromides at Low Temperature.
  • Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids.
  • Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Vanderbilt University.
  • Direct Electrochemical Carboxylation of Benzylic C-N Bonds with Carbon Dioxide.
  • Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids. Organic Chemistry Portal.
  • (PDF) Study of the Direct CO2 Carboxylation Reaction on Supported Metal Nanoparticles.
  • Protecting-group-free synthesis of carboxylic group substituted alkynes by Sonogashira coupling in water.
  • One-Pot Synthesis of Diarylalkynes Using Palladium-Catalyzed Sonogashira Reaction and Decarboxylative Coupling of sp Carbon and sp2 Carbon. Organic Chemistry Portal.
  • CN102643160A - Preparation method of 1,2,4-trifluorobenzene.
  • Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein-Institut.
  • 302912-34-1 | 1-Ethynyl-2,4-difluorobenzene. ChemScene.
  • (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). Organic Syntheses.
  • Conversion of 2,4-difluoroaniline to 1,3-difluorobenzene using a continuous-flow reactor. Taylor & Francis Online.
  • EP2606025A1 - Process for preparing a propiolic acid or a derivative thereof.
  • Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids.
  • EP0001825A1 - Method of preparing 2,4-difluoroaniline.
  • Sonogashira coupling in natural product synthesis. The Royal Society of Chemistry.
  • Sonogashira coupling. Wikipedia.
  • Synthesis of propanoic acid- Dr. Tania CS. YouTube.
  • Microwave-Assisted Solvent- and Cu(I)
  • Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein-Institut.
  • C- AND D- LABELLED 3-PHENYLPROPIONIC ACIDS; SYNTHESIS AND CHARACTERIZ
  • Sonogashira Coupling. Chemistry LibreTexts.
  • NMR, RP-HPLC-PDA-ESI-MSn, and RP-HPLC-FD Characterization of Green and Oolong Teas (Camellia sinensis L.). MDPI.
  • An innovative approach to the analysis of 3-[4-(2-methylpropyl)
  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia.
  • Four process-related potential new impurities in ticagrelor: Identification, isolation, characterization using HPLC, LC/ESI-MS(n), NMR and their synthesis. PubMed.

Sources

Safety Operating Guide

Definitive Guide to the Proper Disposal of 3-(2,4-Difluorophenyl)prop-2-ynoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 3-(2,4-Difluorophenyl)prop-2-ynoic acid. As a specialized research chemical, its handling and disposal demand a rigorous adherence to safety protocols and regulatory standards. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights to ensure operational safety and environmental stewardship. The procedures outlined herein are grounded in established principles of chemical waste management and are supported by authoritative sources.

Disclaimer: This guide is based on the chemical properties of halogenated organic acids and acetylenic compounds. It is imperative that you consult the specific Safety Data Sheet (SDS) provided by the manufacturer for this compound and adhere to your institution's Chemical Hygiene Plan (CHP) and Environmental Health & Safety (EHS) guidelines.[1][2][3] This document serves as a supplementary resource, not a replacement for official protocols.

Hazard Assessment and Chemical Profile

Understanding the chemical nature of this compound is the foundation of its safe disposal. Its structure features three key functional groups that dictate its hazard profile and disposal pathway:

  • Carboxylic Acid: Confers acidic properties. While organic acids are often weaker than mineral acids, they are still corrosive and can react exothermically with bases.[4]

  • Difluorophenyl Group: This halogenated aromatic ring means the compound must be segregated as halogenated organic waste .[4][5] Halogenated compounds can produce toxic byproducts upon improper incineration and require specific disposal routes.

  • Alkyne (Prop-2-ynoic acid): The carbon-carbon triple bond introduces reactivity. Acetylenic compounds can be reactive and require careful handling.[6]

Based on analogous compounds, potential hazards include:

  • Causes skin irritation or severe burns.[7][8]

  • Causes serious eye irritation or damage.[7][9][10]

  • May be harmful if swallowed or inhaled.[7][10]

  • May cause respiratory irritation.[8][9]

Personal Protective Equipment (PPE) and Safety Measures

Before handling the compound in any form (pure, in solution, or as waste), ensure a robust safety posture. The Occupational Safety and Health Administration (OSHA) mandates the use of control measures to protect laboratory workers.[1][11][12]

  • Engineering Controls: All handling and waste consolidation should occur inside a certified chemical fume hood to minimize inhalation exposure.[11][13]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when handling larger quantities or when there is a significant splash risk.[11]

    • Hand Protection: Chemically resistant gloves (e.g., nitrile) are required. Consult the manufacturer's SDS for specific glove recommendations. Always inspect gloves before use and wash hands thoroughly after removal.[8][10]

    • Body Protection: A flame-resistant lab coat must be worn and fully fastened.[11]

    • Respiratory Protection: Not typically required when using a fume hood. If there is a risk of aerosol generation outside of a fume hood, consult your EHS department for appropriate respirator selection.[11]

Waste Segregation and Container Management: A Critical Step

Improper segregation is a primary cause of laboratory accidents and regulatory non-compliance. Never mix incompatible wastes.[14][15] this compound waste must be collected as Halogenated Organic Acid Waste .

Parameter Guideline Rationale & References
Waste Classification Halogenated Organic WasteContains fluorine atoms. Must be kept separate from non-halogenated solvent streams to ensure proper final treatment.[5][16][17]
Chemical State Segregate Solid vs. Liquid WasteCollect solid waste (pure compound, contaminated powders) and liquid waste (solutions, rinsates) in separate, clearly marked containers.
Container Type High-Density Polyethylene (HDPE) or glass bottleMust be chemically compatible and have a secure, screw-top cap. Plastic is often preferred for acidic waste.[13][14][18] Ensure the container is in good condition with no cracks or deterioration.[15]
Prohibited Mixtures DO NOT MIX WITH: - Bases (e.g., sodium hydroxide)- Oxidizing Agents (e.g., nitric acid)- Reactive Metals (e.g., sodium, potassium)Mixing with bases can cause a violent exothermic reaction. Mixing with oxidizers creates a fire/explosion hazard. Acetylenic compounds can react dangerously with certain metals.[4][6][15][16]
Container Labeling Protocol

Proper labeling is mandated by the EPA under the Resource Conservation and Recovery Act (RCRA).[13][19] Every waste container must have a hazardous waste label affixed the moment the first drop of waste is added. The label must include:

  • The words "HAZARDOUS WASTE" .[19][20]

  • The full chemical name: "Waste this compound" . Avoid abbreviations or formulas.[14]

  • List all constituents and their approximate percentages (e.g., "Methanol 90%, this compound 10%").[21]

  • Clear indication of the hazards (e.g., Corrosive, Toxic).[19]

Step-by-Step Disposal Procedures

Disposal must be handled through your institution's EHS department for pickup by a licensed hazardous waste contractor.[14][21][22] Under no circumstances should this chemical or its containers be disposed of in the regular trash or down the drain. [14][15]

Protocol 1: Disposal of Solid Waste
  • Collection: Carefully transfer the solid this compound into a designated, pre-labeled hazardous waste container for halogenated solids. Use appropriate tools (spatula, powder funnel) to minimize dust generation.

  • Storage: Keep the container securely capped at all times, except when adding waste.[14][18] Store it in a designated Satellite Accumulation Area (SAA) within the lab.[15][19]

  • Pickup: Once the container is full, or before the designated accumulation time limit expires, request a waste pickup from your EHS department.[14][23]

Protocol 2: Disposal of Liquid Waste (Solutions)
  • Collection: Pour liquid waste containing the compound into a designated, pre-labeled hazardous waste container for halogenated organic liquids. Use a funnel to prevent spills.

  • Container Level: Do not fill the container beyond 90% capacity to allow for vapor expansion.[13]

  • Storage: Store the sealed container in secondary containment (e.g., a chemical-resistant tray) to contain potential leaks.[14] The SAA must be at or near the point of generation.[18][19]

  • Pickup: Request a waste pickup from EHS when the container is full.

Protocol 3: Disposal of Contaminated Labware and Materials
  • Empty Containers:

    • Thoroughly empty the original chemical container.[14]

    • The first rinse of the container with a suitable solvent (e.g., methanol, acetone) must be collected as hazardous waste.[14][23] Place this rinsate into your halogenated liquid waste stream.

    • After the hazardous rinse is collected, the container can be triple-rinsed with water or a suitable solvent.[23]

    • Only after being thoroughly rinsed and air-dried in a fume hood can the container be disposed of as regular glass or plastic waste, provided all labels are completely defaced or removed.[14][23]

  • Contaminated Sharps: Needles, syringes, or broken glass contaminated with the compound must be placed in a designated, puncture-resistant sharps container for chemically contaminated sharps.[16]

  • Contaminated Debris: Gloves, weigh boats, and absorbent pads used during handling or spill cleanup should be collected in a sealed, labeled bag or container for solid hazardous waste.

Spill and Emergency Procedures

Accidents require immediate and correct responses.[11]

  • Minor Spill (in a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with a chemical absorbent material (e.g., vermiculite or a commercial spill kit).

    • Carefully collect the absorbent material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[10]

    • Decontaminate the area with a suitable solvent, collecting the cleaning materials as hazardous waste.

  • Major Spill or Spill Outside a Fume Hood:

    • Evacuate the laboratory immediately.

    • Alert others and prevent entry into the area.

    • Contact your institution's EHS or emergency response team immediately.[14]

  • Personnel Exposure:

    • Eyes: Immediately flush with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[7][9]

    • Skin: Wash the affected area thoroughly with soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[7][9]

    • Inhalation: Move to fresh air immediately. Seek medical attention.[7][9]

Visual Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow cluster_form Identify Waste Form cluster_collection Segregate & Collect cluster_final Final Disposition Start Waste Generated (this compound) Solid Solid (Pure compound, contaminated solids) Start->Solid Liquid Liquid (Solutions, rinsates) Start->Liquid Labware Contaminated Labware (Containers, sharps, PPE) Start->Labware Solid_Container Collect in Labeled Container: 'HALOGENATED ORGANIC SOLID WASTE' Solid->Solid_Container Liquid_Container Collect in Labeled Container: 'HALOGENATED ORGANIC LIQUID WASTE' Liquid->Liquid_Container Labware->Liquid_Container First Rinse of Empty Containers Sharps_Container Chemically Contaminated Sharps Container Labware->Sharps_Container Sharps Debris_Container Collect in Labeled Bag/Container: 'SOLID HAZARDOUS WASTE' Labware->Debris_Container Non-Sharps (Gloves, etc.) SAA Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment Solid_Container->SAA Liquid_Container->SAA Sharps_Container->SAA Debris_Container->SAA EHS_Pickup Request Pickup from Environmental Health & Safety (EHS) SAA->EHS_Pickup

Caption: Disposal decision workflow for this compound.

References

  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth College Environmental Health and Safety. Retrieved from [Link]

  • Hazardous Waste Disposal Procedures. (n.d.). The University of Chicago Environmental Health and Safety. Retrieved from [Link]

  • Preventing Exposure to Hazardous Chemicals in Laboratories. (n.d.). Oregon Occupational Safety and Health. Retrieved from [Link]

  • The OSHA Laboratory Standard. (2020, April 1). Lab Manager. Retrieved from [Link]

  • Laboratory Safety Guidance. (2011). Occupational Safety and Health Administration. Retrieved from [Link]

  • Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University Research Safety. Retrieved from [Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard. (n.d.). MasterControl. Retrieved from [Link]

  • Laboratory Chemical Waste Management Guidelines. (n.d.). University of Pennsylvania EHRS. Retrieved from [Link]

  • OSHA Factsheet: Laboratory Safety Chemical Hygiene Plan. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • Hazardous (Chemical) Waste Disposal Procedures. (n.d.). University of Pittsburgh. Retrieved from [Link]

  • Managing Hazardous Chemical Waste in the Lab. (n.d.). American Chemical Society. Retrieved from [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. Retrieved from [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). US EPA. Retrieved from [Link]

  • Laboratory Waste Management: The New Regulations. (2019). MedicalLab Management. Retrieved from [Link]

  • Hazardous Laboratory Chemicals Disposal Guide. (n.d.). Reed College. Retrieved from [Link]

  • How to dispose of chemicals in a lab. (2020, October 22). Quora. Retrieved from [Link]

  • Proper disposal of chemicals. (2025, August 20). Sciencemadness Wiki. Retrieved from [Link]

  • Classification of special laboratory waste. (n.d.). Universitat de Barcelona. Retrieved from [Link]

  • Halogenated Organics Waste Compatibility. (n.d.). CP Lab Safety. Retrieved from [Link]

  • Hazardous Materials Disposal Guide. (2019, June 12). Nipissing University. Retrieved from [Link]

  • Hazardous Waste - EHSO Manual 2025-2026. (n.d.). Emory University. Retrieved from [Link]

  • Safety Data Sheet: Dyne-O-Might. (2020, March 3). DeLaval. Retrieved from [Link]

  • This compound. (n.d.). ChemUniverse. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Handling 3-(2,4-Difluorophenyl)prop-2-ynoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment: Understanding the Risk Profile

The primary axiom of laboratory safety is to understand the potential hazards of the materials in use.[4] Based on the known profile of propiolic acid and related corrosive substances, we can anticipate a similar set of risks for 3-(2,4-Difluorophenyl)prop-2-ynoic acid.

Hazard ClassificationPotential EffectsPrimary Prevention & PPE
Skin Corrosion/Irritation Causes severe skin burns and irritation upon contact.Chemical-resistant gloves, lab coat, and apron.[5][6]
Serious Eye Damage Poses a high risk of serious, potentially permanent eye damage from splashes.[7]Chemical splash goggles used in combination with a face shield.[7][8]
Acute Toxicity (Oral, Dermal, Inhalation) Toxic if swallowed, in contact with skin, or inhaled.[2][3]Use only in a certified chemical fume hood; appropriate respiratory protection for emergencies.[4][9]
Respiratory Irritation Vapors or dusts may cause respiratory tract irritation.[1]Engineering controls (chemical fume hood) are the primary defense.[4][10]

The National Fire Protection Association (NFPA) 704 diamond for the parent compound, propiolic acid, provides a quick reference for emergency responders.[11][12]

  • Health (Blue): 3 - Can cause serious or permanent injury.[13]

  • Flammability (Red): 2 - Must be moderately heated before ignition can occur.[13]

  • Instability (Yellow): 0 - Normally stable.[13]

This profile underscores the necessity of robust protective measures, with the primary danger being its health hazard.

Core Directive: Personal Protective Equipment (PPE)

The selection and correct use of PPE is the most critical barrier between the researcher and chemical exposure.[5] Do not treat this as a checklist, but as an integrated system of protection.

Eye and Face Protection

Due to the severe corrosive potential, eye protection must be comprehensive.

  • Chemical Splash Goggles: Standard safety glasses are insufficient.[7] You must wear fully sealing chemical splash goggles that meet ANSI Z87.1 standards to protect against splashes from all angles.[7]

  • Face Shield: A face shield must be worn in addition to goggles whenever handling the neat compound or concentrated solutions.[1][8] This provides a secondary layer of protection for the entire face from splashes.

Skin and Body Protection
  • Chemical-Resistant Laboratory Coat: A standard cotton lab coat is not sufficient. A coat made of a material like polyester or a cotton/poly blend that has been treated for chemical resistance should be worn, fully buttoned, with sleeves rolled down.[4]

  • Chemical Apron: When handling larger quantities (e.g., >100 mL) or during procedures with a high splash potential, wear a chemical-resistant apron over the lab coat.[6][8]

  • Full-Length Pants and Closed-Toe Shoes: Never work with this compound if your legs or feet are exposed.[4][14] Shoes should be made of a non-porous material.

Hand Protection
  • Glove Selection: Check glove manufacturer compatibility charts for propiolic acid or similar corrosive organic acids. Nitrile gloves are generally adequate for incidental contact, but for extended handling, heavier-duty gloves such as neoprene or butyl rubber are recommended.[5][6]

  • Double Gloving: Wearing two pairs of nitrile gloves is a prudent practice. This provides a buffer in case the outer glove is breached, allowing you time to remove both and re-glove without skin contact.

  • Glove Inspection and Removal: Always inspect gloves for tears or pinholes before use.[10] Remove gloves without touching the outside surface and dispose of them immediately in the designated hazardous waste container.[15] Wash hands thoroughly after removing gloves.[14]

Respiratory Protection
  • Primary Control - Chemical Fume Hood: All work involving this compound, including weighing, preparing solutions, and running reactions, must be performed inside a certified chemical fume hood.[4][10] This is the primary method for preventing inhalation exposure. Verify the hood's certification is current and its airflow is functioning correctly before starting work.

  • Emergency Use - Respirator: A NIOSH-approved air-purifying respirator with organic vapor/acid gas (OV/AG) cartridges should be available for emergency situations, such as a large spill or fume hood failure. Users must be properly fit-tested and trained in its use.

Operational Plan: A Step-by-Step Handling Workflow

Adherence to a strict, logical workflow minimizes the risk of accidental exposure. This process should become second nature.

G cluster_prep Preparation Phase cluster_ppe Donning PPE cluster_handling Chemical Handling (Inside Fume Hood) cluster_disposal Decontamination & Disposal cluster_doff Doffing PPE prep1 Verify Fume Hood Certification & Airflow prep2 Assemble All Materials (Chemical, Glassware, Waste Container) prep1->prep2 prep3 Confirm Location of Safety Shower & Eyewash prep2->prep3 ppe1 Lab Coat & Apron prep3->ppe1 Enter Lab Area ppe2 Chemical Goggles ppe1->ppe2 ppe3 Face Shield ppe2->ppe3 ppe4 Double Gloves ppe3->ppe4 handle1 Place Absorbent Pad on Work Surface ppe4->handle1 Begin Work handle2 Carefully Weigh or Measure Compound handle1->handle2 handle3 Perform Chemical Transfer or Reaction Setup handle2->handle3 handle4 Securely Close Primary Container handle3->handle4 disp1 Dispose of Contaminated Solids (Gloves, Pads) in Labeled Hazardous Waste Bag handle4->disp1 disp2 Dispose of Liquid Waste in Labeled Hazardous Waste Container disp1->disp2 disp3 Clean Exterior of Waste Containers Before Removal disp2->disp3 doff1 Remove Outer Gloves disp3->doff1 Exit Fume Hood doff2 Remove Face Shield & Apron doff1->doff2 doff3 Remove Goggles doff2->doff3 doff4 Remove Lab Coat doff3->doff4 doff5 Remove Inner Gloves doff4->doff5 doff6 Wash Hands Thoroughly doff5->doff6

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2,4-Difluorophenyl)prop-2-ynoic acid
Reactant of Route 2
Reactant of Route 2
3-(2,4-Difluorophenyl)prop-2-ynoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.